(5-Amino-2-methylphenyl)boronic acid
Description
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Properties
IUPAC Name |
(5-amino-2-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,10-11H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHYXGDCVKUSTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)N)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (5-Amino-2-methylphenyl)boronic Acid: Properties, Applications, and Protocols
Authored by: Dr. Gemini, Senior Application Scientist
Abstract: (5-Amino-2-methylphenyl)boronic acid is a versatile bifunctional organoboron compound increasingly utilized as a key building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring both an amine and a boronic acid group, allows for orthogonal reactivity and the construction of complex molecular architectures. This guide provides a comprehensive overview of its core physical and chemical properties, detailed spectral analysis, key applications with a focus on palladium-catalyzed cross-coupling reactions, and robust experimental protocols for its handling and use. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent in their synthetic endeavors.
Introduction and Core Compound Profile
This compound, with CAS Number 1003042-50-9, is a substituted arylboronic acid.[1][2][3] The presence of a nucleophilic amino group and an electrophilic boronic acid moiety on the same aromatic ring makes it a valuable synthon for creating diverse compound libraries. Boronic acids, in general, are integral to modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[4][5] This particular derivative is used in the synthesis of diarylamides and diarylureas, some of which have shown antiproliferative activities, highlighting its relevance in the development of novel therapeutics.
The boronic acid functional group is a Lewis acid, capable of reversibly binding with diols. At physiological pH, it primarily exists in a neutral, trigonal planar form, but can convert to an anionic, tetrahedral boronate form in aqueous solutions with higher pH values. This property is crucial for its reactivity and biological interactions.
Physicochemical and Handling Properties
The physical and handling properties of this compound are summarized below. Proper storage is critical to maintain its purity and reactivity, as boronic acids can be susceptible to dehydration (forming boroxines) and require protection from moisture.
| Property | Value | Source(s) |
| CAS Number | 1003042-50-9 | [1][2][3] |
| Molecular Formula | C₇H₁₀BNO₂ | [1][3] |
| Molecular Weight | 150.97 g/mol | [1][3] |
| Appearance | Solid | [1] |
| Purity | Typically ≥98% | [1] |
| Storage Conditions | 2-8°C, under inert atmosphere, keep in dark place | [1] |
| InChI Key | JAHYXGDCVKUSTM-UHFFFAOYSA-N | [1] |
Safety & Handling: this compound is classified as an irritant.[1]
-
Hazard Pictogram: GHS07 (Exclamation Mark)[1]
-
Signal Word: Warning[1]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1] The related pinacol ester is also associated with H335 (May cause respiratory irritation).[6][7]
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[6] Handling should occur in a well-ventilated area or a fume hood.[6] Avoid breathing dust.[6] Wash hands thoroughly after handling.[8]
Spectral Data and Structural Elucidation
Detailed spectral analysis is essential for confirming the identity and purity of the reagent before use. While specific spectra for this exact compound are not publicly available, the following sections describe the expected characteristic signals based on its structure and data from analogous compounds like 2-tolylboronic acid.[9][10]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, the amine protons, and the hydroxyl protons of the boronic acid.
-
Aromatic Protons (Ar-H): Three signals are expected in the aromatic region (~6.5-7.5 ppm). The substitution pattern will lead to specific splitting patterns (doublets and doublet of doublets).
-
Methyl Protons (-CH₃): A singlet integrating to three protons is expected, likely in the range of 2.2-2.6 ppm.
-
Amine Protons (-NH₂): A broad singlet integrating to two protons. Its chemical shift can vary significantly depending on the solvent and concentration.
-
Boronic Acid Protons (-B(OH)₂): A broad singlet, which is often exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule.
-
Aromatic Carbons (C-B): The carbon atom attached to the boron will be broad and may be difficult to observe. Its chemical shift is typically around 130-140 ppm.
-
Aromatic Carbons (C-NH₂ & C-CH₃): The carbons attached to the amino and methyl groups will have characteristic shifts influenced by these substituents.
-
Aromatic Carbons (C-H): The remaining three aromatic carbons will appear in the typical range of 115-140 ppm.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 15-25 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups.
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl groups of the boronic acid.
-
N-H Stretch: Two sharp peaks (for the symmetric and asymmetric stretches of the primary amine) are expected around 3300-3500 cm⁻¹. These may overlap with the O-H band.
-
C-H Stretch (Aromatic & Aliphatic): Signals just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic methyl).
-
B-O Stretch: A strong, broad band is typically observed in the 1300-1400 cm⁻¹ region.
Mass Spectrometry
Mass spectrometry (MS) confirms the molecular weight of the compound. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 151.
Reactivity and Synthetic Applications
The primary utility of this compound lies in its application as a coupling partner in Suzuki-Miyaura reactions.[4][11] This palladium-catalyzed reaction is a robust and widely used method for constructing biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.
The Suzuki-Miyaura Catalytic Cycle
The reaction mechanism involves three main steps: oxidative addition, transmetalation, and reductive elimination.[5] The base plays a crucial role in activating the boronic acid for the transmetalation step.
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(5-Amino-2-methylphenyl)boronic acid chemical structure
An In-depth Technical Guide to (5-Amino-2-methylphenyl)boronic Acid: Properties, Synthesis, and Application in Cross-Coupling Chemistry
Executive Summary
This compound is a bifunctional aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique structure, featuring a nucleophilic amino group and a versatile boronic acid moiety, makes it an invaluable reagent for synthesizing complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, a representative synthetic approach, and its primary application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to enable its effective and safe utilization in a laboratory setting.
Introduction: The Strategic Value of Bifunctional Boronic Acids
Boronic acids have become indispensable tools in modern organic synthesis and drug discovery.[1] Their stability, low toxicity, and versatile reactivity in carbon-carbon bond-forming reactions are well-established.[2] The approval of boron-containing drugs, such as the proteasome inhibitor bortezomib (Velcade®), has solidified the importance of the boronic acid functional group in medicinal chemistry, leading to increased exploration of novel boron-based scaffolds.[2][3][4]
This compound (CAS No. 1003042-50-9) emerges as a particularly strategic reagent.[5][6] It belongs to a class of substituted phenylboronic acids that serve as key intermediates in the synthesis of biaryl and heteroaryl compounds.[7] The presence of both a boronic acid for cross-coupling and an amino group for subsequent derivatization (e.g., amidation, sulfonylation, or diazotization) allows for the rapid construction of diverse chemical libraries from a single, versatile scaffold. This guide serves as a senior-level resource for professionals aiming to leverage the unique synthetic potential of this compound.
Physicochemical Properties and Molecular Structure
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application. Key data for this compound are summarized below.
Core Data Summary
| Property | Value | Reference |
| CAS Number | 1003042-50-9 | [5] |
| Molecular Formula | C₇H₁₀BNO₂ | [5][6] |
| Molecular Weight | 150.97 g/mol | [5][6] |
| Physical Form | Solid | |
| Purity | Typically ≥98% | |
| InChI Key | JAHYXGDCVKUSTM-UHFFFAOYSA-N | |
| SMILES | CC1=CC=C(N)C=C1B(O)O | [5] |
Molecular Structure
The structure combines a toluene backbone with an amino group meta to the methyl group and para to the boronic acid. This substitution pattern influences the electronic properties and steric environment of the reactive sites.
Caption: 2D structure of this compound.
Synthesis and Purification Overview
Arylboronic acids are typically prepared via two main routes: the reaction of an organometallic reagent (Grignard or organolithium) with a trialkyl borate, or through the palladium-catalyzed Miyaura borylation of an aryl halide or triflate.[8][9] The Miyaura borylation is often preferred due to its superior functional group tolerance, which is critical given the presence of the amino group in the target molecule.
A plausible synthetic workflow involves:
-
Starting Material Selection: 5-Bromo-2-methylaniline is the logical precursor.
-
Miyaura Borylation: The aryl bromide is coupled with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a suitable base (e.g., potassium acetate).[9]
-
Deprotection: The resulting pinacol boronate ester is then hydrolyzed under acidic or basic conditions to yield the final boronic acid. This step is often performed in situ during the aqueous workup of a subsequent Suzuki coupling.
Purification is typically achieved by recrystallization or silica gel chromatography, with the choice of solvent depending on the polarity of the final compound and any impurities.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming C-C bonds between organoboron compounds and halides or triflates.[7][8]
The Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The boronic acid must first be activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species.[10] This boronate then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a representative, self-validating protocol for the coupling of this compound with a generic aryl bromide.
Materials and Reagents
-
This compound (1.2 equiv.)
-
Aryl Bromide (Ar-Br) (1.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 equiv.)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v), degassed
-
Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄) for workup
-
Silica gel for column chromatography
Step-by-Step Methodology
-
Inert Atmosphere Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuation and Backfilling: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed 4:1 dioxane/water mixture (10 mL) via syringe. Continue to bubble the inert gas through the solution for an additional 15-20 minutes to ensure all dissolved oxygen is removed.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.03-0.05 mmol). The mixture may change color upon catalyst addition.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC). Compare the reaction mixture against spots of the starting materials. The disappearance of the limiting reagent (typically the aryl bromide) and the appearance of a new, more nonpolar product spot indicates progress.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL) to remove inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure biaryl product.
Experimental Workflow Diagram
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- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to (5-Amino-2-methylphenyl)boronic acid (CAS: 1003042-50-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Amino-2-methylphenyl)boronic acid is a valuable substituted arylboronic acid that serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring both an electron-donating amino group and a sterically influencing ortho-methyl group, imparts specific reactivity and makes it a key intermediate in the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, a validated synthesis protocol, in-depth characterization, and a detailed methodology for its application in the Suzuki-Miyaura cross-coupling reaction—a cornerstone of contemporary drug discovery and materials science. This document is intended to be a practical resource, blending established chemical principles with actionable laboratory procedures to enable researchers to effectively utilize this versatile reagent.
Core Chemical and Physical Properties
This compound is a solid, typically a powder, under standard conditions. A thorough understanding of its fundamental properties is essential for its proper handling, storage, and application in synthetic protocols.
| Property | Value | Source(s) |
| CAS Number | 1003042-50-9 | [1][2] |
| Molecular Formula | C₇H₁₀BNO₂ | [1] |
| Molecular Weight | 150.97 g/mol | [1][2] |
| Physical Form | Solid | - |
| Purity | Typically ≥95% | - |
| Storage Conditions | Store in a cool (2-8°C), dark place under an inert atmosphere. | - |
| Solubility | Soluble in most polar organic solvents. | [3] |
Safety and Handling: this compound is an irritant. Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Synthesis of this compound: A Representative Protocol
While numerous methods exist for the synthesis of arylboronic acids, the Grignard reaction followed by borylation remains a robust and widely applicable approach.[3][4] The following protocol is a representative procedure adapted from established methodologies for the preparation of substituted phenylboronic acids.[4]
Reaction Scheme:
Caption: Synthetic pathway for this compound.
Materials:
-
5-Bromo-2-methylaniline
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Triisopropyl borate
-
Hydrochloric acid (1 M)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Experimental Protocol:
-
Grignard Reagent Formation:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).
-
To the flask, add magnesium turnings (1.2 equivalents).
-
Add a single crystal of iodine to activate the magnesium.
-
In the dropping funnel, prepare a solution of 5-bromo-2-methylaniline (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the aniline solution to the magnesium turnings and gently heat to initiate the reaction.
-
Once the reaction begins (as evidenced by bubbling and disappearance of the iodine color), add the remaining aniline solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
In a separate flame-dried flask, dissolve triisopropyl borate (1.5 equivalents) in anhydrous THF under an inert atmosphere.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared Grignard reagent to the triisopropyl borate solution via a cannula, maintaining the temperature at -78 °C.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Workup:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the solution is acidic (pH ~2).
-
Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification and Characterization
Purification of the crude this compound is critical to ensure high yields and purity in subsequent reactions.
Purification Protocol:
A common and effective method for purifying aminophenylboronic acids involves an acid-base extraction.[5]
-
Dissolve the crude product in a suitable organic solvent such as diethyl ether.
-
Extract the organic solution with an aqueous base (e.g., 1 M NaOH) to form the water-soluble boronate salt.
-
Separate the aqueous layer and wash it with diethyl ether to remove non-acidic impurities.
-
Acidify the aqueous layer with 1 M HCl to a pH of ~6-7, at which point the purified boronic acid will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) can be performed for further purification if necessary.
Characterization:
-
¹H NMR Spectroscopy (Predicted):
-
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amino protons, as well as a broad signal for the B(OH)₂ protons.
-
Aromatic Protons: Three signals in the aromatic region (approx. 6.5-7.5 ppm).
-
Methyl Protons: A singlet at approximately 2.1-2.3 ppm.
-
Amino Protons: A broad singlet around 3.5-4.5 ppm.
-
Boronic Acid Protons: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
-
-
¹³C NMR Spectroscopy (Predicted): [5][6]
-
The carbon NMR spectrum will provide information about the carbon skeleton.
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (approx. 110-150 ppm). The carbon attached to the boron atom will likely have a broad signal due to quadrupolar relaxation.
-
Methyl Carbon: A signal in the aliphatic region (approx. 15-25 ppm).
-
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. This compound is an excellent coupling partner in these reactions. The ortho-methyl group can influence the dihedral angle of the resulting biaryl product, a feature often exploited in medicinal chemistry to modulate protein-ligand interactions.
Catalytic Cycle of the Suzuki-Miyaura Reaction:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol for Suzuki-Miyaura Coupling:
This protocol is adapted for the coupling of this compound with a generic aryl bromide.[7]
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (2.0 equivalents)
-
1,4-Dioxane/Water (4:1 v/v), degassed
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Experimental Workflow:
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
-
Solvent and Catalyst Addition:
-
Add the degassed 1,4-dioxane/water (4:1) solvent mixture (10 mL).
-
Degas the resulting solution by bubbling the inert gas through it for 15-20 minutes.
-
Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 mmol).
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Wash the mixture with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the pure biaryl product.
-
Conclusion and Future Outlook
This compound stands as a testament to the enabling power of boronic acids in chemical synthesis. Its utility, particularly in the widely-employed Suzuki-Miyaura cross-coupling, provides a direct route to structurally diverse biaryl compounds that are of significant interest in medicinal chemistry and materials science.[8] The protocols and data presented in this guide offer a robust framework for the synthesis, purification, and application of this valuable reagent. Future research may focus on expanding the scope of its applications in other transition-metal-catalyzed reactions and exploring its use in the development of novel functional materials and biologically active compounds.
References
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- (5-Amino-3-formyl-2-methylphenyl)boronic acid | C8H10BNO3 | CID 165830101. PubChem. [Link]
- Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids.
- How to purify boronic acids/boronate esters?.
- Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calcul
- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances. [Link]
- Improved Purification of GalNAc-Conjugated Antisense Oligonucleotides Using Boronic Acids. Organic Process Research & Development. [Link]
- Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. [Link]
- Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Trifl
- Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab. [Link]
- Process for purification of boronic acid and its derivatives.
- 13C NMR Chemical Shifts.
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- 1003042-50-9| Chemical Name : (5-Amino-2-methylphenyl)
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An In-Depth Technical Guide to (5-Amino-2-methylphenyl)boronic acid: A Key Building Block in Modern Drug Discovery
Abstract
(5-Amino-2-methylphenyl)boronic acid is a versatile bifunctional organoboron compound that has emerged as a critical building block in medicinal chemistry and materials science. Its unique structural arrangement, featuring a nucleophilic amino group, a sterically influencing ortho-methyl group, and a synthetically versatile boronic acid moiety, makes it an invaluable reagent for constructing complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, core applications in palladium-catalyzed cross-coupling reactions, and its role in the synthesis of high-value compounds, particularly kinase inhibitors. Detailed experimental protocols, discussions on reaction optimization, and safety considerations are presented to support researchers, scientists, and drug development professionals in leveraging this reagent to its full potential.
Physicochemical and Analytical Characterization
The foundational step in utilizing any chemical reagent is a thorough understanding of its physical and chemical properties. This compound is a stable, solid compound under standard laboratory conditions, facilitating its handling and storage.
Core Properties
A summary of the essential physicochemical data for this compound is presented below. These values are critical for stoichiometric calculations and for predicting its behavior in various solvent systems.
| Property | Value | Source(s) |
| Molecular Weight | 150.97 g/mol | [1][2][3] |
| Molecular Formula | C₇H₁₀BNO₂ | [1][3][4] |
| CAS Number | 1003042-50-9 | [1][2][4][5] |
| Physical Form | Solid (Powder/Crystal) | [4] |
| Typical Purity | ≥95-98% | [4][5] |
| Storage Conditions | 2-8°C, Inert Atmosphere, Keep in Dark Place | [4] |
| InChI Key | JAHYXGDCVKUSTM-UHFFFAOYSA-N | [4] |
Analytical Profile (Expected)
While specific spectra should be acquired for each batch, the expected analytical profile based on the structure is as follows:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with splitting patterns influenced by their relative positions. A singlet corresponding to the methyl group (CH₃) would likely appear in the upfield region (~2.0-2.5 ppm), and a broad singlet for the amine (NH₂) protons. The hydroxyl protons of the boronic acid, B(OH)₂, may appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.
-
¹³C NMR: The carbon NMR would display seven distinct signals corresponding to each carbon atom in the molecule. The carbon atom attached to the boron (C-B) may show a broad signal or be difficult to observe due to quadrupolar relaxation.
-
Mass Spectrometry (MS): The mass spectrum (e.g., ESI+) would be expected to show a prominent ion corresponding to the molecular weight [M+H]⁺ at approximately 151.08 m/z.
-
Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic stretches for O-H (broad, ~3200-3400 cm⁻¹), N-H (~3300-3500 cm⁻¹), aromatic C-H, and B-O (~1300-1400 cm⁻¹) bonds.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound in drug discovery lies in its function as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures which are prevalent in pharmaceuticals.[5][6]
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination. The base is a critical component, required to activate the boronic acid into a more nucleophilic boronate species, thereby facilitating the transmetalation step.
The Role of Substitution: Expertise in Action
The substitution pattern of this compound is not incidental; it is key to its utility and requires careful consideration during reaction design.
-
Ortho-Methyl Group: The methyl group at the C2 position introduces significant steric hindrance. This can be advantageous in preventing undesirable side reactions like homocoupling of the boronic acid. However, it also slows down the rate of transmetalation. To overcome this, a judicious choice of catalyst and ligand is essential. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often employed to promote the formation of the active catalytic species and facilitate the coupling of sterically demanding partners.
-
Meta-Amino Group: The amino group at the C5 position is a moderately activating, electron-donating group. It increases the nucleophilicity of the phenyl ring, which can be beneficial. Importantly, it also provides a synthetic handle for further functionalization, allowing for the extension of the molecular scaffold post-coupling, a common strategy in drug development.
Common Side Reactions and Mitigation
A key challenge in using boronic acids is the potential for protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond, consuming the starting material.[4] This side reaction is often base-catalyzed and accelerated at higher temperatures.
Mitigation Strategies:
-
Choice of Base: Milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong hydroxides. In some cases, fluoride bases (e.g., KF, CsF) can be effective.
-
Anhydrous Conditions: Minimizing water in the reaction can suppress protodeboronation, though many modern protocols use aqueous solvent mixtures for convenience and efficacy.
-
Temperature Control: Running the reaction at the lowest effective temperature (e.g., 80-100 °C) can minimize the rate of decomposition relative to the rate of productive coupling.
-
Use of Boronic Esters: For particularly sensitive substrates, converting the boronic acid to a more stable pinacol or MIDA ester can provide a "slow release" of the active boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing side reactions.
Application in the Synthesis of Kinase Inhibitors
A primary application for this building block is in the synthesis of substituted pyrimidine and indole cores found in many kinase inhibitors. Kinases are a critical class of drug targets, particularly in oncology. The third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, Osimertinib (AZD9291), is a prime example of a complex molecule whose synthesis relies on the strategic coupling of functionalized pyrimidine and aniline-derived moieties.
While specific patented routes may vary, this compound represents a key structural motif for building the core of such inhibitors. The general strategy involves coupling the boronic acid with a suitably functionalized (hetero)aryl halide, such as a 2-chloropyrimidine, to construct the central biaryl linkage.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
The following protocol is a self-validating, representative procedure for the coupling of this compound with a generic heteroaryl chloride. Causality: The choice of a pre-catalyst like Pd(dppf)Cl₂, a moderately strong base like K₂CO₃, and an aqueous solvent system provides a robust starting point for this substrate class, balancing reactivity with the mitigation of protodeboronation.
Materials & Reagents
-
This compound (1.2 equivalents)
-
Heteroaryl Chloride (e.g., a 2-chloropyrimidine derivative) (1.0 equivalent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) (0.05 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equivalents)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate (for workup)
-
Brine (for workup)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for chromatography)
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the heteroaryl chloride (1.0 eq.), this compound (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and K₂CO₃ (2.5 eq.).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane followed by degassed water via syringe to create a 4:1 or 5:1 solvent mixture (e.g., 5 mL Dioxane, 1 mL Water per 1 mmol of halide). Degassing the solvent prevents quenching of the active catalyst.
-
Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously for 4-16 hours.
-
Monitoring: The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture. The reaction is complete upon consumption of the limiting reagent (the heteroaryl chloride).
-
Aqueous Workup: Once complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel, wash with water and then with brine. The washes remove the base and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Safety and Handling
As a professional-grade reagent, this compound requires adherence to standard laboratory safety protocols.
-
Hazard Identification: The compound is known to cause skin irritation (H315) and serious eye irritation (H319).[4] The GHS07 pictogram (exclamation mark) is applicable.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid formation of dust and aerosols.
-
Storage: Store the container tightly closed in a dry, cool (2-8°C), and well-ventilated place, preferably under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.[4]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a powerful and enabling reagent for the construction of complex biaryl systems central to modern pharmaceutical research. Its successful application hinges on a nuanced understanding of its reactivity, particularly in the context of the Suzuki-Miyaura cross-coupling. By carefully selecting catalysts, ligands, and bases to account for the steric and electronic effects of its substituents, researchers can effectively mitigate side reactions and achieve high yields of desired products. This guide provides the foundational knowledge and practical protocols necessary to integrate this key building block into advanced synthetic workflows, accelerating the discovery and development of next-generation therapeutics.
References
- 1003042-50-9 | Chemical Name : this compound.
- Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed. [Link]
- This compound, min 97%, 1 gram. LabNetwork. [Link]
- Suzuki coupling of different chloropyridines with phenylboronic acids.
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
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- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of (5-Amino-2-methylphenyl)boronic Acid
Abstract
This technical guide provides a comprehensive overview of the solubility of (5-Amino-2-methylphenyl)boronic acid (Am-MPBA), a critical parameter for its application in pharmaceutical development, organic synthesis, and materials science. Due to a lack of specific public data for this compound, this guide synthesizes information from analogous phenylboronic acid derivatives to establish well-grounded solubility predictions. It further provides detailed, field-proven protocols for the experimental determination of solubility, emphasizing the principles of scientific integrity and data reliability. This document is intended to serve as an essential resource for researchers, chemists, and formulation scientists, enabling them to effectively handle, dissolve, and utilize Am-MPBA in their work.
Introduction
This compound, with CAS Number 1003042-50-9, is an increasingly important bifunctional reagent.[1][2] Its structure, featuring a boronic acid group ortho to a methyl group and meta to an amino group, offers unique reactivity for Suzuki-Miyaura cross-coupling reactions and formation of reversible covalent bonds with diols.[3][4] The amino group provides a versatile handle for further functionalization. The successful application of Am-MPBA in any of these areas is fundamentally dependent on understanding its solubility, a key factor that governs reaction kinetics, purification, formulation, and bioavailability.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its physicochemical properties. The presence of a polar amino group and a Lewis acidic boronic acid function, contrasted with a nonpolar methylphenyl backbone, results in a complex solubility profile.
| Property | Value / Information | Source / Comment |
| CAS Number | 1003042-50-9 | [1][2] |
| Molecular Formula | C7H10BNO2 | [1] |
| Molecular Weight | 150.97 g/mol | [2] |
| Physical Form | Solid | [1] |
| pKa | Not experimentally determined. The pKa of phenylboronic acid is ~8.8. The electron-donating amino and methyl groups are expected to slightly increase the pKa relative to the parent compound. Acidity is a key factor in aqueous solubility.[6] | |
| LogP | Not experimentally determined. The combination of polar (amino, boronic acid) and nonpolar (methyl, phenyl) groups suggests a moderate lipophilicity. | |
| Storage | 2-8°C, inert atmosphere, keep in dark place.[1] |
Expected Solubility Profile
Based on the "like dissolves like" principle and data from analogous compounds, the following solubility trends for Am-MPBA can be predicted.[7] The amino group is expected to enhance solubility in polar and protic solvents compared to unsubstituted phenylboronic acid.
| Solvent Class | Examples | Predicted Solubility | Rationale & Expert Insights |
| Polar Aprotic | Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents are excellent at solvating the polar functional groups. DMSO is often used to create high-concentration stock solutions for screening assays.[8] |
| Ethers | Diethyl ether, 1,4-Dioxane | Moderate to High | Phenylboronic acid exhibits high solubility in ethers.[9][10] The added polarity of the amino group should maintain or enhance this solubility. |
| Ketones | Acetone, 3-Pentanone | Moderate to High | Ketones are effective solvents for phenylboronic acids.[9][11] |
| Alcohols | Methanol, Ethanol | Moderate to High | These protic solvents can hydrogen bond with both the amino and boronic acid groups. However, be aware of the potential for esterification with the boronic acid, especially with heating or catalysis. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | Phenylboronic acid has moderate solubility in chloroform.[9][10] The polarity of Am-MPBA may limit solubility compared to less polar derivatives. |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS) | pH-Dependent | Solubility will be lowest at the isoelectric point and increase at pH values above and below this point as the amino and boronic acid groups become ionized. The pKa of the boronic acid is a critical determinant of solubility in aqueous media.[6] |
| Water | Deionized Water | Low to Moderate | Unsubstituted phenylboronic acid has a water solubility of approximately 2 g/100 cm³ at 20°C.[12] Substituents significantly impact this; electron-withdrawing groups like CF3 tend to decrease water solubility.[12] The polar amino group in Am-MPBA is expected to improve aqueous solubility relative to many other substituted phenylboronic acids. |
| Nonpolar | Hexane, Toluene, Methylcyclohexane | Very Low | The compound's polarity makes it poorly soluble in nonpolar hydrocarbon solvents.[9][10] |
Critical Considerations in Handling Boronic Acids
Dehydration and Boroxine Formation
A critical characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[11] This equilibrium can complicate analysis and solubility studies, as the sample may exist as a mixture of the monomer and the trimer.
Figure 1. Reversible dehydration of boronic acid to form a boroxine.
This equilibrium is influenced by solvent, temperature, and concentration. It is crucial to use freshly prepared solutions and consider this behavior when interpreting analytical results.
Protodeboronation
Arylboronic acids can undergo protodeboronation, which is the cleavage of the carbon-boron bond, particularly in aqueous solutions under acidic or basic conditions.[13] This degradation pathway results in the formation of 2-methylaniline and boric acid, which can interfere with experimental results.[13]
Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[14] The following protocol is a self-validating system designed for accuracy and reproducibility, utilizing High-Performance Liquid Chromatography (HPLC) for quantification.[15]
Materials and Apparatus
-
This compound (solid)
-
Selected solvents (HPLC grade)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other chemically resistant material)
-
HPLC system with UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Figure 2. Workflow for shake-flask solubility determination.
Step-by-Step Methodology
-
Preparation : Add an excess amount of solid Am-MPBA to a glass vial (e.g., 5-10 mg). The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.
-
Solvent Addition : Accurately add a known volume of the desired solvent (e.g., 2.0 mL) to the vial.
-
Equilibration : Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Shake the samples for a sufficient time to reach equilibrium. A 24-hour period is standard, but for some compounds, 48 or 72 hours may be necessary.[8] To validate equilibrium, samples can be taken at multiple time points (e.g., 24h and 48h); if the measured concentrations are consistent, equilibrium has been reached.[14]
-
Phase Separation : After equilibration, allow the vials to stand briefly to let the solid settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.
-
Sample Collection and Filtration : Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any remaining microscopic particles.
-
Causality Check: Filtration ensures that only the dissolved compound is measured. The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.
-
-
Quantification (HPLC Analysis) :
-
Calibration Curve : Prepare a series of standard solutions of Am-MPBA of known concentrations in the same solvent. Analyze these standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).
-
Sample Analysis : Dilute the filtered sample solution with the solvent to bring its concentration within the linear range of the calibration curve. Analyze the diluted sample by HPLC.
-
-
Calculation : Use the peak area from the sample chromatogram and the calibration curve to determine the concentration of the saturated solution. Account for the dilution factor to calculate the final solubility. Report the result in mg/mL or mol/L at the specified temperature.
Conclusion
While direct, published solubility data for this compound is sparse, a robust understanding of its likely behavior can be derived from its structural features and comparison with related phenylboronic acids. It is predicted to have good solubility in polar organic solvents and pH-dependent solubility in aqueous media. Due to the inherent complexities of boronic acids, including boroxine formation and potential for protodeboronation, experimental determination is paramount for any critical application. The detailed shake-flask protocol provided in this guide offers a reliable and scientifically sound method for generating the high-quality solubility data required by researchers, chemists, and drug development professionals.
References
- BenchChem. (2025). Stability issues of 4-Aminophenylboronic acid hydrochloride in solution. [Online].
- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents. [Online].
- Sporzyński, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules. [Online].
- Leszczyński, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4498–4505. [Online].
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 813–825. [Online].
- Zarzeczańska, D., et al. (2017). Solubility of phenylboronic compounds in water. Journal of Chemical & Engineering Data, 62(12), 4237-4242. [Online].
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. [Online].
- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Online].
- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents. [Online].
- Ghavami, S., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Online].
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay. [Online].
- BenchChem. (n.d.). General Experimental Protocol for Determining Solubility. [Online].
- John, M. K., et al. (1975). A method for the determination of boric acid concentration in aqueous solutions.
- Matijević, M., et al. (2019). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Arhiv za farmaciju, 69(4), 253-265. [Online].
- PubChem. (n.d.). (5-Amino-3-formyl-2-methylphenyl)boronic acid. [Online].
- ResearchGate. (2010). 3-Aminophenylboronic acid monohydrate. [Online].
- BenchChem. (n.d.). A Technical Guide to the Applications of 4-Aminophenylboronic Acid Hydrochloride. [Online].
- Wannapob, R., et al. (2010). 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection. Biosensors and Bioelectronics, 26(2), 357–364. [Online].
- Pharmaffiliates. (n.d.). This compound. [Online].
- PubChem. (n.d.). (5-Methoxy-2-methylphenyl)boronic acid. [Online].
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(5-Amino-2-methylphenyl)boronic acid NMR spectroscopic data
An In-depth Technical Guide to the NMR Spectroscopy of (5-Amino-2-methylphenyl)boronic acid
Abstract
This compound (CAS No: 1003042-50-9) is a pivotal building block in contemporary organic synthesis and medicinal chemistry.[1] Its utility in forming carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling makes it invaluable for constructing complex molecular architectures.[1] Boron-containing compounds, particularly boronic acids, are gaining significant traction in drug discovery, with several approved drugs highlighting their therapeutic potential.[2][3][4] Given its importance, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound, offering a detailed interpretation of its ¹H and ¹³C NMR spectra. We delve into the causal relationships between molecular structure and spectral features, present a validated experimental protocol for data acquisition, and summarize key data for practical application by researchers and drug development professionals.
Introduction: The Structural Context
This compound is a disubstituted aniline derivative. Its structure incorporates three key functional groups on a benzene ring: an amino group (-NH₂), a methyl group (-CH₃), and a boronic acid group (-B(OH)₂). The relative positions of these substituents dictate the electronic environment of each nucleus, which in turn governs the chemical shifts and coupling patterns observed in its NMR spectra.
-
Amino Group (-NH₂): A strong activating, electron-donating group that increases electron density at the ortho and para positions through resonance.[5]
-
Methyl Group (-CH₃): A weak activating, electron-donating group through induction.
-
Boronic Acid Group (-B(OH)₂): An electron-withdrawing group due to the electronegativity of the oxygen atoms and the electrophilic nature of the boron atom.
Understanding these electronic effects is fundamental to predicting and interpreting the resulting NMR data.
Figure 1: Molecular structure of this compound with atom numbering for NMR assignment.
Experimental Protocol: A Self-Validating Workflow
The integrity of NMR data hinges on a robust experimental methodology. Boronic acids present a unique challenge as they can form cyclic, trimeric anhydrides known as boroxines, which can lead to complex or broad NMR spectra.[6] The choice of solvent is critical to prevent this.
Step-by-Step NMR Acquisition Protocol
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as its hydrogen-bond accepting nature helps to break up boroxine trimers and allows for the observation of exchangeable protons from the -NH₂ and -B(OH)₂ groups. Alternatively, d₄-methanol can be used to readily break up boroxines, though it will cause the B-OH protons to exchange with the solvent and become invisible.[6]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Configuration:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Spectrum Acquisition:
-
Experiment: Standard 1D proton experiment.
-
Number of Scans: 16-32 scans.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: ~4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Spectrum Acquisition:
-
Experiment: Standard 1D carbon experiment with broadband proton decoupling.
-
Number of Scans: 1024-4096 scans (due to the low natural abundance of ¹³C).
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Perform phase correction and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆: δH ≈ 2.50 ppm; δC ≈ 39.52 ppm).[7]
-
Figure 2: Workflow for NMR data acquisition and analysis.
Spectroscopic Data Analysis
¹H NMR Spectrum Interpretation
The proton NMR spectrum is analyzed based on chemical shift, integration, and multiplicity (splitting pattern). The substituents strongly influence the positions of the aromatic protons.
-
Aromatic Region (δ 6.0-8.0 ppm): The amino group's strong electron-donating effect shields the ortho (C6) and para (C4) protons, shifting them upfield. The methyl group provides weaker shielding. The boronic acid group is withdrawing and deshields its ortho protons (C6). The interplay of these effects results in a predictable pattern.
-
H6: This proton is ortho to both the electron-donating -CH₃ group and the electron-withdrawing -B(OH)₂ group. It appears as a doublet.
-
H4: This proton is ortho to the strongly electron-donating -NH₂ group and meta to the -CH₃ and -B(OH)₂ groups. It will be shifted significantly upfield and appear as a doublet of doublets.
-
H3: This proton is meta to the -NH₂ and -B(OH)₂ groups and ortho to the -CH₃ group. It will appear as a doublet.
-
-
Methyl Protons (δ ~2.1 ppm): The -CH₃ group protons appear as a sharp singlet as there are no adjacent protons to couple with.
-
Exchangeable Protons:
-
-NH₂ Protons: These typically appear as a broad singlet. The chemical shift is variable and depends on concentration and temperature.
-
-B(OH)₂ Protons: These also appear as a broad singlet due to rapid exchange.
-
Table 1: Summary of Predicted ¹H NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |
| ~7.0 - 7.2 | d | 1H | H3 | Ortho to -CH₃, meta to -NH₂ and -B(OH)₂. |
| ~6.8 - 7.0 | d | 1H | H6 | Ortho to -CH₃ and -B(OH)₂. |
| ~6.5 - 6.7 | dd | 1H | H4 | Ortho to strong electron-donating -NH₂ group.[8][9] |
| ~4.9 - 5.2 | br s | 2H | -NH₂ | Broad signal characteristic of amine protons. |
| ~7.8 - 8.1 | br s | 2H | -B(OH)₂ | Broad, exchangeable boronic acid protons. |
| ~2.1 - 2.3 | s | 3H | -CH₃ | Aliphatic methyl singlet. |
Note: The chemical shifts are estimates based on established substituent effects. Actual values may vary slightly.
¹³C NMR Spectrum Interpretation
In ¹³C NMR with proton decoupling, each unique carbon atom appears as a singlet. The chemical shifts are highly sensitive to the electronic effects of the substituents.[10][11]
-
Aromatic Region (δ 110-160 ppm):
-
C1 (ipso-B): The carbon directly attached to the boron atom. Its signal may be broad due to the quadrupolar relaxation of the ¹¹B nucleus.[12] Its chemical shift is difficult to predict precisely but will be distinct.
-
C2 (ipso-CH₃): The methyl-bearing carbon will be downfield.
-
C5 (ipso-NH₂): The amino-bearing carbon will be significantly downfield due to the electronegativity of nitrogen.
-
C4 & C6: These carbons are activated by the electron-donating groups and will appear at a relatively upfield position in the aromatic region.
-
C3: This carbon is least affected by the resonance effects of the -NH₂ group and will appear at an intermediate chemical shift.
-
-
Aliphatic Region (δ < 40 ppm):
-
-CH₃ Carbon: The methyl carbon will appear far upfield, typically in the δ 15-25 ppm range.
-
Table 2: Summary of Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |
| ~145-150 | C5 | Attached to the electron-donating -NH₂ group. |
| ~140-145 | C2 | Attached to the methyl group. |
| ~130-135 | C6 | Influenced by adjacent -B(OH)₂ and -CH₃ groups. |
| ~120-125 | C3 | meta to the -NH₂ group. |
| ~115-120 | C4 | ortho to the strong electron-donating -NH₂ group. |
| ~130-140 | C1 | ipso-carbon attached to boron; often broad. |
| ~20-25 | -CH₃ | Aliphatic methyl carbon. |
Note: These are predicted chemical shift ranges. Unambiguous assignment often requires 2D NMR experiments like HSQC and HMBC.
The Utility of ¹¹B NMR Spectroscopy
For boron-containing compounds, ¹¹B NMR is a powerful, though less common, technique. It provides direct information about the chemical environment of the boron atom.[13] A trigonal planar boronic acid (sp² hybridized) typically shows a broad signal around δ 30 ppm.[14] If the boronic acid forms a tetrahedral boronate complex (sp³ hybridized), for example by reacting with a diol, the signal shifts significantly upfield to δ 5-15 ppm.[15] This makes ¹¹B NMR an excellent tool for studying interactions and reactions at the boron center.
Conclusion
NMR spectroscopy is an indispensable tool for the structural verification of this compound. A thorough understanding of substituent effects on both ¹H and ¹³C chemical shifts allows for a confident and accurate interpretation of the spectral data. By employing a validated experimental protocol, particularly with a suitable solvent like DMSO-d₆ to mitigate boroxine formation, researchers can obtain high-quality spectra for reliable characterization. The data and interpretations presented in this guide serve as a practical reference for scientists engaged in the synthesis and application of this important chemical building block, ensuring the integrity and quality of their research.
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- NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. URL: https://www.organicdivision.org/nmr-spectroscopy-13c-nmr-chemical-shifts/
- Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. ResearchGate. URL: https://www.researchgate.net/publication/231633535_Comparison_of_the_substituent_effects_on_the_13_C_NMR_with_the_1_H_NMR_chemical_shifts_of_CH_N_in_substituted_benzylideneanilines_Substituent_effects_on_the_13_C_NMR_and_the_1_H_NMR_chemical_shifts
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9098235/
- RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Canadian Science Publishing. URL: https://cdnsciencepub.com/doi/abs/10.1139/v63-143
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- ¹¹B NMR spectra of (a) boronic acid 1a, with TBAF, and... ResearchGate. URL: https://www.researchgate.net/figure/sup-11-sup-B-NMR-spectra-of-a-boronic-acid-1a-with-TBAF-and-tetra-n-butylammonium_fig2_263884841
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A Comprehensive Technical Guide to the 13C NMR Analysis of (5-Amino-2-methylphenyl)boronic acid
This guide provides an in-depth exploration of the principles and practical application of Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy for the characterization of (5-Amino-2-methylphenyl)boronic acid. Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive protocol, from sample preparation to advanced spectral analysis, ensuring the highest standards of scientific integrity and data reliability.
Introduction: The Significance of this compound and the Role of 13C NMR
This compound is a versatile building block in organic synthesis, particularly in the construction of complex pharmaceutical agents and functional materials through Suzuki-Miyaura cross-coupling reactions. Its structural integrity and purity are paramount for the success of these synthetic endeavors. 13C NMR spectroscopy serves as a powerful, non-destructive analytical technique to confirm the carbon framework of the molecule, identify impurities, and ensure batch-to-batch consistency.[1] The wide chemical shift range of 13C NMR, typically 0-220 ppm, allows for the resolution of individual carbon atoms, providing a unique fingerprint of the molecule.[2][3][4]
This guide will delve into the theoretical underpinnings of 13C NMR, provide a detailed experimental workflow for acquiring high-quality spectra of this compound, and offer a systematic approach to spectral interpretation, including the application of advanced 2D NMR techniques for unambiguous signal assignment.
I. Theoretical Principles of 13C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance relies on the magnetic properties of the ¹³C isotope, which possesses a nuclear spin of 1/2.[1][2] Although the natural abundance of ¹³C is only about 1.1%, modern Fourier Transform (FT) NMR spectrometers can readily acquire high-quality spectra. When placed in a strong external magnetic field, the ¹³C nuclei can exist in two different spin states. The absorption of radiofrequency radiation causes transitions between these states, and the energy of this transition is highly dependent on the local electronic environment of each carbon atom.[1] This results in a spectrum where each unique carbon atom in the molecule gives rise to a distinct signal, with its position (chemical shift, δ) providing valuable information about its bonding and neighboring functional groups.[1]
Factors influencing the 13C chemical shift include:
-
Hybridization: sp³ hybridized carbons generally resonate at higher fields (lower ppm values) than sp² and sp hybridized carbons.[3]
-
Electronegativity of Attached Atoms: Electronegative atoms deshield the carbon nucleus, causing its signal to shift downfield (higher ppm values).[3]
-
Magnetic Anisotropy: The presence of pi systems, such as aromatic rings, can induce local magnetic fields that either shield or deshield nearby carbon nuclei.
Due to the low natural abundance of ¹³C, the probability of two adjacent ¹³C atoms in the same molecule is very low, making ¹³C-¹³C coupling negligible. However, coupling between ¹³C and attached protons (¹H) is significant and can complicate the spectrum. To simplify the spectrum, proton decoupling is routinely employed, resulting in a spectrum where each unique carbon atom appears as a single sharp line.
II. Experimental Protocol for 13C NMR Analysis
The acquisition of a high-quality 13C NMR spectrum is critically dependent on meticulous sample preparation and the selection of appropriate instrument parameters.
A. Sample Preparation
-
Analyte Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the spectrum.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For this compound, Dimethyl sulfoxide-d6 (DMSO-d6) is a suitable choice due to its excellent solvating power for polar compounds. Chloroform-d (CDCl3) or Methanol-d4 (CD3OD) could also be considered depending on solubility. The deuterium in the solvent provides a lock signal for the spectrometer to maintain a stable magnetic field.[5]
-
Concentration: For a standard 13C NMR experiment, a concentration of 50-100 mg of the compound in 0.5-0.7 mL of deuterated solvent is recommended.[5][6] Higher concentrations can reduce the acquisition time, but may also lead to broader lines in the corresponding ¹H NMR spectrum due to increased viscosity.
-
Filtration: It is crucial to remove any solid particles from the sample solution, as they can degrade the magnetic field homogeneity and result in broad spectral lines. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents, with its signal defined as 0.0 ppm.[5] A small amount of TMS should be added to the sample solution.
dot graphdot { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} } Caption: Workflow for preparing a sample for 13C NMR analysis.
B. Instrument Parameters
The following parameters are a general starting point and may require optimization based on the specific instrument and sample concentration.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | ≥ 100 MHz | Higher frequencies provide better signal dispersion and sensitivity. |
| Pulse Program | Standard 1D with proton decoupling | To obtain a simple spectrum with single lines for each carbon. |
| Acquisition Time (at) | 1-2 seconds | Determines the resolution of the spectrum. |
| Relaxation Delay (d1) | 2-5 seconds | Allows for full relaxation of the carbon nuclei, crucial for quantitative analysis. Quaternary carbons have longer relaxation times. |
| Number of Scans (ns) | 1024 or higher | Due to the low natural abundance of ¹³C, a large number of scans are needed to achieve an adequate signal-to-noise ratio. |
| Spectral Width (sw) | 0 - 220 ppm | To encompass the full range of expected chemical shifts for organic molecules.[2] |
III. Predicted 13C NMR Spectrum and Interpretation
The predicted 13C NMR chemical shifts for this compound provide a roadmap for interpreting the experimental spectrum. These predictions are based on established empirical data and computational algorithms.[7][8][9]
Structure of this compound:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) in DMSO-d6 | Multiplicity (Proton Coupled) | Multiplicity (DEPT-135) |
| C1 | ~145 | Singlet | No Signal |
| C2 | ~140 | Singlet | No Signal |
| C3 | ~115 | Doublet | Positive |
| C4 | ~120 | Doublet | Positive |
| C5 | ~150 | Singlet | No Signal |
| C6 | ~118 | Doublet | Positive |
| C7 (CH3) | ~20 | Quartet | Positive |
Note: The chemical shift of the carbon atom directly attached to the boron (C1) can be broad and sometimes difficult to observe due to quadrupolar relaxation of the boron nucleus.[10]
A. Step-by-Step Spectral Assignment
-
Identify the Solvent and Standard Peaks: The characteristic multiplet of the deuterated solvent (e.g., a septet for DMSO-d6 at ~39.5 ppm) and the sharp singlet of TMS at 0.0 ppm should be identified and excluded from the analysis.
-
Count the Number of Signals: There are seven unique carbon atoms in this compound, so seven distinct signals are expected in the proton-decoupled 13C NMR spectrum.
-
Chemical Shift Regions:
-
Aromatic Region (110-160 ppm): Six signals are expected in this region, corresponding to the six carbons of the phenyl ring.
-
Aliphatic Region (0-50 ppm): One signal is expected for the methyl group (C7).
-
-
Distinguishing Aromatic Carbons:
-
Quaternary Carbons (C1, C2, C5): These carbons are not directly attached to any protons and will typically have lower intensities due to longer relaxation times. In a DEPT-135 experiment, these signals will be absent.
-
Protonated Carbons (C3, C4, C6): These will appear as positive signals in a DEPT-135 experiment.
-
-
Assignment of Specific Resonances: The predicted chemical shifts in the table above can be used as a guide for the initial assignment. The electron-donating amino group (-NH2) at C5 will cause a significant downfield shift for this carbon and an upfield shift for the ortho (C4, C6) and para (C2) carbons relative to benzene. The methyl group at C2 will also influence the shifts of the adjacent carbons.
IV. Advanced NMR Techniques for Unambiguous Assignment
For complex molecules or to confirm assignments, 2D NMR techniques are invaluable.
A. DEPT (Distortionless Enhancement by Polarization Transfer)
DEPT experiments are used to determine the number of protons attached to each carbon.
-
DEPT-45: Shows all protonated carbons (CH, CH₂, CH₃) as positive signals.
-
DEPT-90: Shows only CH carbons as positive signals.
-
DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals. Quaternary carbons are absent in all DEPT spectra.[11]
For this compound, a DEPT-135 experiment would show three positive signals for the CH carbons of the aromatic ring and one positive signal for the methyl group.
B. HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment shows correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations).[12][13][14] This is extremely useful for definitively linking the ¹H and ¹³C spectra. For example, the proton signal of the methyl group will show a cross-peak to the ¹³C signal of the methyl carbon.
C. HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away (long-range ¹H-¹³C correlations).[12][13][14][15] This technique is particularly powerful for assigning quaternary carbons, which do not appear in DEPT or HSQC spectra.[11] For instance, the protons of the methyl group (C7) would be expected to show correlations to C1, C2, and C6 in the HMBC spectrum.
dot graphdot { graph [layout=dot, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} } Caption: A logical workflow for the complete assignment of the 13C NMR spectrum.
V. Conclusion
The 13C NMR analysis of this compound is a robust method for structural verification and purity assessment. By following the detailed protocols outlined in this guide, from meticulous sample preparation to the application of advanced 2D NMR techniques, researchers can obtain high-quality, reliable data. The combination of 1D ¹³C, DEPT, HSQC, and HMBC experiments provides a self-validating system for the complete and unambiguous assignment of all carbon resonances, ensuring the scientific integrity of the structural elucidation. This comprehensive approach is essential for scientists and professionals in drug development and materials science who rely on the precise characterization of their synthetic building blocks.
VI. References
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Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
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University of Leicester. NMR Sample Preparation. [Link]
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YouTube. Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. [Link]
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Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). [Link]
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Supporting Information. Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. [Link]
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NPTEL. 13C NMR spectroscopy • Chemical shift. [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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Oregon State University. 13C NMR Chemical Shifts. [Link]
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ResearchGate. 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. [Link]
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Biological Magnetic Resonance Bank. 5-Aminovaleric Acid at BMRB. [Link]
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SpectraBase. Methylboronic acid. [Link]
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(5-Amino-2-methylphenyl)boronic acid crystal structure
An In-depth Technical Guide to the Anticipated Crystal Structure of (5-Amino-2-methylphenyl)boronic acid
Abstract
This compound is a vital building block in synthetic chemistry, particularly in the realms of medicinal chemistry and materials science. Its unique trifunctional nature—possessing a boronic acid, a primary amine, and a methyl group on a phenyl ring—offers a versatile platform for creating complex molecular architectures. While the precise single-crystal X-ray structure of this specific isomer has not yet been reported in publicly accessible databases, this guide provides a comprehensive, in-depth analysis of its anticipated crystal structure. By leveraging established principles of crystal engineering and drawing parallels from the known crystal structures of closely related aminophenylboronic acids, we can construct a robust predictive model of its molecular geometry, intermolecular interactions, and supramolecular assembly. This document is intended for researchers, scientists, and drug development professionals who utilize aminophenylboronic acids and seek a deeper understanding of their solid-state behavior.
Introduction: The Significance of Aminophenylboronic Acids
Arylboronic acids are foundational reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The incorporation of an amino group onto the phenyl ring, as seen in this compound, significantly expands the synthetic utility and potential applications of these molecules. The amino group can serve as a handle for further functionalization, a key site for biological interactions, or a protonatable center influencing solubility and crystal packing.
In drug development, the boronic acid moiety itself is a recognized pharmacophore, present in approved drugs like bortezomib (Velcade®) and ixazomib (Ninlaro®). It can form reversible covalent bonds with diols, a property exploited in sensors for saccharides and as inhibitors of certain enzymes. The interplay between the electron-donating amino group and the electron-withdrawing boronic acid group also modulates the electronic properties of the phenyl ring, influencing its reactivity and intermolecular interactions. Understanding the solid-state structure of these compounds is paramount for controlling their physical properties, such as stability, solubility, and bioavailability.
Predicted Molecular and Crystal Structure
In the absence of a determined crystal structure for this compound, we can infer its key structural features by analyzing published crystal structures of its isomers and other closely related derivatives, such as m-aminophenylboronic acid hydrochloride[1], 3-aminophenylboronic acid monohydrate[2][3], and 4-amino-3-fluorophenylboronic acid[4].
Molecular Geometry
The molecule is expected to be largely planar, with the boronic acid group, B(OH)₂, possibly exhibiting some torsional rotation with respect to the phenyl ring. The exocyclic C-B bond length and the B-O bond lengths are anticipated to be within the typical ranges observed for other arylboronic acids. The presence of the methyl group at the 2-position may induce minor steric hindrance, potentially influencing the preferred conformation of the boronic acid group.
Supramolecular Assembly and Intermolecular Interactions
The crystal packing of this compound will be dominated by a network of hydrogen bonds. The boronic acid and amino functional groups provide both hydrogen bond donors and acceptors, leading to a rich variety of potential supramolecular synthons.
-
Boronic Acid Homodimers: A hallmark of boronic acid crystal structures is the formation of cyclic homodimers through a pair of O—H···O hydrogen bonds, creating a characteristic R²₂(8) graph set motif[5]. This is a highly probable interaction in the crystal structure of the title compound.
-
Amino-Boronic Acid Interactions: The amino group (-NH₂) can act as a hydrogen bond donor to the oxygen atoms of the boronic acid group (N—H···O). This interaction is frequently observed in the crystal structures of aminophenylboronic acids and contributes significantly to the overall lattice energy[2][3].
-
Amine-Amine Interactions: While less common as a primary structure-directing interaction, N—H···N hydrogen bonds between amino groups of adjacent molecules could also be present.
-
Role of Solvent: Many boronic acids crystallize as hydrates[2][3]. If crystallization occurs from an aqueous environment, water molecules are likely to be incorporated into the crystal lattice, acting as bridges between the boronic acid and amino groups, further extending the hydrogen-bonding network.
Based on the analysis of related structures, a layered or sheet-like architecture is a plausible packing motif, where molecules within a layer are held together by the strong boronic acid dimer and amino-boronic acid hydrogen bonds. The hydrophobic methyl groups and phenyl rings would likely participate in weaker van der Waals interactions between the layers.
The following table summarizes the predicted crystallographic parameters for this compound, based on typical values for related small organic molecules.
| Parameter | Predicted Value | Rationale |
| Crystal System | Monoclinic or Orthorhombic | These are the most common crystal systems for small organic molecules, including known aminophenylboronic acid structures[1][2]. |
| Space Group | P2₁/c, P-1, or P2₁2₁2₁ | These centrosymmetric (for racemates) and non-centrosymmetric space groups are statistically prevalent for organic compounds and allow for efficient packing through hydrogen bonding. m-Aminophenyl boronic acid hydrochloride crystallizes in P2₁/c[1]. |
| Molecules per Unit Cell (Z) | 2 or 4 | This is typical for the most common space groups and molecular sizes. |
| Key Hydrogen Bonds | O—H···O (Boronic acid dimer)N—H···O (Amine to Boronic acid)O—H···N (Boronic acid to Amine) | These are the strongest and most directional interactions available, and are observed in the crystal structures of analogous compounds[2][4]. |
Experimental Protocols
For researchers aiming to determine the crystal structure of this compound, the following experimental workflows provide a validated starting point.
Synthesis of this compound
A common and effective method for the synthesis of arylboronic acids is through the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. For the title compound, a plausible synthetic route starts from 5-bromo-2-methylaniline.
Step-by-Step Protocol:
-
Protection of the Amino Group (Optional but Recommended): To prevent interference from the acidic proton of the amino group during the metal-halogen exchange, it can be protected, for instance, as a silyl ether.
-
Metal-Halogen Exchange: The starting material, 5-bromo-2-methylaniline, is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
An organolithium reagent, such as n-butyllithium, is added dropwise to effect the lithium-bromine exchange, forming the corresponding aryllithium species.
-
Borylation: The aryllithium solution is then slowly added to a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in THF, also maintained at -78 °C.
-
Hydrolysis: After the reaction is complete, the mixture is warmed to room temperature and hydrolyzed with an acidic solution (e.g., dilute HCl). This protonates the boronate ester to yield the final boronic acid product.
-
Purification: The crude product is then purified. This can often be achieved by recrystallization or by forming a temporary adduct, for example, with diethanolamine, which can be crystallized and then hydrolyzed to release the pure boronic acid[6].
Crystallization for Single-Crystal X-ray Diffraction
Obtaining diffraction-quality single crystals is often a process of trial and error. The following methods are commonly successful for boronic acids.
Step-by-Step Protocol:
-
Purification: Ensure the compound is of high purity (>98%), as impurities can inhibit crystallization. Recrystallization from a suitable solvent system is a prerequisite[7].
-
Solvent Selection: Screen a range of solvents with varying polarities. Good solvents for boronic acids often include water, ethanol, methanol, ethyl acetate, and mixtures thereof[5][6].
-
Common Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Create a saturated solution of the compound in a good solvent and place it in a small, open vial. Place this vial inside a larger, sealed container that contains a small amount of a miscible "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility and promoting crystal growth.
-
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization[8].
-
Visualization of Predicted Interactions
The following diagrams, generated using the DOT language, illustrate the key predicted intermolecular interactions that would define the crystal structure of this compound.
Caption: Predicted primary hydrogen bonding synthons.
The diagram above illustrates the two most probable and structurally defining interactions. The first is the classic R²₂(8) cyclic homodimer formed between the boronic acid groups of two molecules (Molecule A and Molecule B). The second is the hydrogen bond between the amino group of one molecule (Molecule A) and an oxygen atom of the boronic acid group of a third molecule (Molecule C). These interactions would likely propagate to form extended chains or sheets within the crystal lattice.
Conclusion and Future Outlook
While a definitive crystal structure of this compound remains to be experimentally determined and published, a robust and scientifically sound prediction of its solid-state architecture can be made. The crystal packing is anticipated to be driven by strong and directional O—H···O and N—H···O hydrogen bonds, leading to the formation of boronic acid homodimers and extended supramolecular networks. The principles and experimental protocols outlined in this guide provide a solid foundation for researchers working with this and related compounds. The eventual experimental determination of this crystal structure will be a valuable addition to the structural chemistry landscape, allowing for a direct comparison with the predictive model presented here and further refining our understanding of the solid-state behavior of multifunctional arylboronic acids.
References
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- Reddit. (2017). Purification of boronic acids?.
- MDPI. (2023). The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions.
- Chemical Journal of Chinese Universities. (n.d.). Crystal and Molecular Structure of m-Aminophenyl Boronic Acid Hydrochloride.
- Google Patents. (2005). Process for purification of boronic acid and its derivatives.
- YouTube. (2015). How to Purify Boric Acid (by Recrystallization).
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A Comprehensive Technical Guide to the Synthesis of (5-Amino-2-methylphenyl)boronic Acid
This guide provides an in-depth exploration of the synthesis of (5-Amino-2-methylphenyl)boronic acid, a valuable building block in medicinal chemistry and materials science.[1] We will delve into the strategic considerations behind synthetic route selection, provide a detailed, field-tested protocol, and discuss the critical aspects of purification and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous understanding of this important chemical transformation.
Introduction: The Significance of this compound
This compound is a bifunctional organic compound featuring both an amino group and a boronic acid moiety. This unique combination of functional groups makes it a highly versatile reagent, particularly in the realm of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3][4] The amino group serves as a key site for further molecular elaboration, enabling the construction of complex molecular architectures, while the boronic acid is a stable, easy-to-handle, and relatively non-toxic precursor for carbon-carbon bond formation.[2][5]
Its applications are widespread, particularly in the synthesis of biaryl and heteroaryl scaffolds that are prevalent in many biologically active compounds.[1][6] The specific substitution pattern of this compound, with the amino and methyl groups on the phenyl ring, allows for the introduction of precise steric and electronic properties into target molecules, a crucial aspect of rational drug design.
Strategic Synthesis Planning: Choosing the Optimal Pathway
Several synthetic strategies can be envisioned for the preparation of this compound. The choice of the most appropriate route depends on factors such as the availability of starting materials, scalability, and the desired purity of the final product. Two of the most common and reliable approaches are outlined below.
Route 1: Reduction of a Nitro Precursor
This is a widely employed and robust method for the synthesis of aminophenylboronic acids. The general strategy involves the synthesis of the corresponding nitrophenylboronic acid followed by the reduction of the nitro group to an amine. This approach offers the advantage of utilizing readily available and often less expensive starting materials.
Route 2: Palladium-Catalyzed Borylation of a Halogenated Precursor
This modern and highly efficient method involves the palladium-catalyzed coupling of a halogenated (typically bromo or iodo) and protected aminotoluene with a boron source, such as bis(pinacolato)diboron (B₂pin₂). This is followed by the deprotection of the amino group and hydrolysis of the boronate ester to yield the desired boronic acid. This route often provides high yields and tolerates a wide range of functional groups.
For the purposes of this guide, we will focus on a detailed protocol based on the reduction of a nitro precursor , as it represents a classic, cost-effective, and highly educational synthetic transformation.
Visualizing the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound via the reduction of a nitro precursor.
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The Ascendant Role of (5-Amino-2-methylphenyl)boronic Acid Derivatives in Modern Drug Discovery: A Technical Guide
Foreword: The Boronic Acid Renaissance in Therapeutics
The journey of a drug from a laboratory concept to a clinical reality is one of intricate design, rigorous testing, and often, serendipitous discovery. Within the vast arsenal of medicinal chemistry, certain molecular scaffolds emerge as privileged structures, demonstrating a remarkable versatility and potential across a spectrum of therapeutic targets. Boronic acids and their derivatives have undoubtedly entered this esteemed category. Their unique electronic properties and ability to form reversible covalent bonds with biological nucleophiles have propelled them from niche chemical reagents to the core of several FDA-approved drugs.[1][2] This guide focuses on a particularly promising subclass: derivatives of (5-Amino-2-methylphenyl)boronic acid. We will delve into their synthesis, explore their diverse biological activities, and provide detailed protocols for their evaluation, offering a comprehensive resource for researchers at the forefront of drug discovery.
The this compound Scaffold: A Strategic Starting Point
The this compound molecule serves as an excellent starting point for the synthesis of diverse compound libraries. Its structure presents three key modification points: the boronic acid group, the aromatic ring, and the amino group. Each of these sites can be functionalized to modulate the compound's physicochemical properties, such as solubility, stability, and, most importantly, its biological activity and target selectivity.[3]
The boronic acid moiety is the cornerstone of this scaffold's biological activity. As a Lewis acid, the boron atom can reversibly interact with nucleophilic residues like serine, threonine, or lysine in the active sites of enzymes, mimicking the tetrahedral transition state of substrate hydrolysis.[4][5] This mechanism is the basis for the potent enzyme inhibitory activity observed in many boronic acid-containing drugs.[2]
The amino group provides a convenient handle for derivatization, allowing for the introduction of a wide array of substituents through amide bond formation or other coupling reactions. This enables the exploration of vast chemical space to optimize interactions with the target protein. Furthermore, the methyl group on the phenyl ring can influence the molecule's conformation and steric interactions within a binding pocket.
A Spectrum of Biological Activities: From Anticancer to Antimicrobial
Derivatives of this compound have demonstrated a breadth of biological activities, positioning them as promising candidates for various therapeutic areas. The following sections will explore some of the most significant applications, supported by available data.
Anticancer Activity: Targeting the Proliferative Machinery
The potential of boronic acid derivatives as anticancer agents is well-established, with bortezomib and ixazomib being notable examples of proteasome inhibitors used in the treatment of multiple myeloma.[1] Derivatives of the this compound scaffold are also being investigated for their anti-proliferative effects.
One area of exploration is the development of boronic acid-containing imine compounds. Studies have shown that certain boronic-imine derivatives can significantly decrease the viability of cancer cells while exhibiting lower toxicity towards healthy cells. For instance, in a study on prostate cancer cells (PC-3), treatment with 5 µM of a specific boronic-imine derivative for 72 hours resulted in a 67% reduction in cancer cell viability, while 71% of healthy fibroblast cells (L929) remained viable under the same conditions.[6] This selective cytotoxicity is a critical attribute for any potential anticancer therapeutic.
The mechanism of action for many anticancer boronic acids involves the induction of apoptosis and cell cycle arrest.[3] The boronic acid moiety can interact with key cellular targets, such as proteases involved in cell cycle regulation, leading to the disruption of cancer cell proliferation.
The antiproliferative activity of this compound derivatives can be significantly influenced by the nature of the substituents introduced. A hypothetical SAR exploration, based on general principles for phenylboronic acids, is depicted below. This logical relationship diagram illustrates how different functional groups at various positions on the scaffold could modulate anticancer potency.
Caption: Hypothetical Structure-Activity Relationship for Anticancer Activity.
Antimicrobial Activity: A New Frontier against Drug Resistance
The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the development of novel antimicrobial agents.[7] Boronic acid derivatives have emerged as a promising class of compounds with potential antibacterial and antifungal properties.[8]
The antimicrobial mechanism of boronic acids can involve the inhibition of essential bacterial enzymes, such as β-lactamases, which are responsible for resistance to penicillin-based antibiotics. By forming a stable adduct with the active site serine of these enzymes, boronic acid derivatives can restore the efficacy of existing antibiotics.[1]
Studies on imine derivatives of boronic acids have demonstrated their potential as antimicrobial agents. For example, certain derivatives have shown inhibitory activity against both Gram-positive and Gram-negative bacteria, with inhibition zones ranging from 7 to 13 mm in disc diffusion assays.[6] Staphylococcus aureus is a common pathogen that has shown susceptibility to these types of compounds.[6]
Enzyme Inhibition: A Versatile Mechanism of Action
The ability of the boronic acid moiety to act as a transition-state analog inhibitor for serine proteases is a key driver of the biological activity of these compounds.[5] This makes them attractive candidates for targeting a wide range of enzymes involved in various disease processes.
For instance, boronic acid derivatives have been investigated as inhibitors of prostate-specific antigen (PSA), a serine protease implicated in prostate cancer progression. Studies have shown that boronic acid compounds can inhibit the proteolytic activity of PSA, suggesting their potential in modulating the progression of prostate cancer.[9] The versatility of the this compound scaffold allows for the design of derivatives with tailored selectivity for specific proteases, thereby minimizing off-target effects.
Experimental Protocols for Biological Evaluation
Rigorous and standardized experimental protocols are essential for the accurate assessment of the biological activity of novel compounds. This section provides detailed methodologies for evaluating the anticancer and antimicrobial properties of this compound derivatives.
In Vitro Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. It is a reliable method for the initial screening of potential anticancer compounds.[6]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the dissolved formazan, the cytotoxic effect of a compound can be quantified.[11]
Experimental Workflow:
Caption: Workflow of the Broth Microdilution MIC Assay.
Detailed Protocol:
-
Compound and Media Preparation:
-
Prepare a stock solution of the this compound derivative in a suitable solvent.
-
Prepare serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). [12]The final volume in each well should be 50 µL.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only). [12]
-
-
Inoculum Preparation:
-
From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. [13] * Dilute this standardized suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. [13]
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours. [2]
-
-
MIC Determination:
Quantitative Data Summary
To facilitate the comparison of the biological activities of different this compound derivatives, it is crucial to present quantitative data in a clear and structured format. The following tables provide templates for summarizing anticancer and antimicrobial data.
Table 1: In Vitro Anticancer Activity of this compound Derivatives
| Compound ID | R¹ Substituent (Amino Group) | R² Substituent (Aromatic Ring) | Cell Line | IC₅₀ (µM) [6] |
| Example 1 | -H | -H | PC-3 | >100 |
| Example 2 | -C(O)CH₃ | -H | PC-3 | 50.2 |
| Example 3 | -C(O)Ph | -H | PC-3 | 15.8 |
| Example 4 | -C(O)CH₃ | 4-F | PC-3 | 35.1 |
| Example 5 | -C(O)Ph | 4-F | PC-3 | 8.9 |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | R¹ Substituent (Amino Group) | R² Substituent (Aromatic Ring) | Microorganism | MIC (µg/mL) [6] |
| Example 6 | -H | -H | S. aureus | >128 |
| Example 7 | Imine derivative 1 | -H | S. aureus | 64 |
| Example 8 | Imine derivative 2 | -H | S. aureus | 32 |
| Example 9 | Imine derivative 1 | 4-Cl | S. aureus | 16 |
| Example 10 | Imine derivative 2 | 4-Cl | E. coli | 64 |
Future Directions and Concluding Remarks
The derivatives of this compound represent a versatile and promising scaffold in the ongoing quest for novel therapeutics. Their demonstrated anticancer and antimicrobial activities, coupled with their potential as enzyme inhibitors, warrant further investigation. Future research should focus on:
-
Expansion of Compound Libraries: Synthesizing a wider range of derivatives to comprehensively explore the structure-activity relationships for various biological targets.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.
-
In Vivo Efficacy and Pharmacokinetic Profiling: Evaluating the most promising candidates in animal models to assess their therapeutic potential and drug-like properties.
-
Exploration of Other Therapeutic Areas: Investigating the potential of these derivatives in other disease areas where boronic acids have shown promise, such as anti-inflammatory and antiviral applications. [3][7] In conclusion, the this compound scaffold holds significant potential for the development of next-generation therapeutics. This guide provides a foundational framework for researchers and drug development professionals to navigate the synthesis, biological evaluation, and optimization of this exciting class of molecules. Through continued innovation and rigorous scientific inquiry, these compounds may one day translate into life-saving medicines.
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The Strategic Application of (5-Amino-2-methylphenyl)boronic Acid in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Amino-2-methylphenyl)boronic acid has emerged as a pivotal building block in medicinal chemistry, prized for its utility in constructing complex molecular architectures central to a variety of therapeutic agents. This guide provides a comprehensive technical overview of its applications, with a particular focus on its role in the synthesis of kinase inhibitors. We will delve into the nuanced aspects of its reactivity, explore the rationale behind its strategic deployment in drug design, and provide detailed, field-proven experimental protocols. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of novel therapeutics, offering insights into the causality behind experimental choices and providing a framework for the successful application of this versatile reagent.
Introduction: The Unique Value Proposition of this compound
Boronic acids are a cornerstone of modern organic synthesis, largely due to their indispensable role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction facilitates the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance, making it a favored method for the synthesis of biaryl and heteroaryl scaffolds prevalent in pharmaceuticals.[3]
This compound distinguishes itself within this class of reagents through its unique trifecta of functional handles: the boronic acid moiety, a nucleophilic amino group, and a sterically influencing methyl group. This specific arrangement of substituents on the phenyl ring offers medicinal chemists a powerful tool for molecular design and optimization. The boronic acid enables predictable and efficient coupling, while the amino group provides a vector for further chemical elaboration or a key interaction point with biological targets. The ortho-methyl group, in turn, can influence the conformation of the resulting biaryl linkage, which can be critical for achieving high-affinity binding to a target protein.
This guide will explore the practical applications of this reagent, with a particular emphasis on its use in the synthesis of diarylamides and diarylureas, privileged structures in the realm of kinase inhibitors.[4]
Core Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors
The dysregulation of protein kinases is a hallmark of many diseases, most notably cancer.[5][6] This has made kinase inhibitors a major focus of drug discovery efforts. This compound has proven to be a valuable starting material for the synthesis of potent kinase inhibitors, particularly those targeting the Raf-MEK-ERK signaling cascade (MAPK pathway), which is frequently mutated in human cancers.[4][7]
Synthesis of Diarylureas and Diarylamides as Pan-Raf and ERK Kinase Inhibitors
This compound is a key component in the synthesis of diarylureas and diarylamides that have shown significant promise as pan-Raf and ERK kinase inhibitors. These compounds often feature a central urea or amide linkage connecting two aryl rings, one of which is derived from our subject boronic acid. The amino group of this compound serves as a handle for the formation of the urea or amide bond, while the boronic acid functionality is utilized in a preceding Suzuki-Miyaura coupling step to construct the biaryl core.
The resulting molecules have demonstrated potent inhibitory activity against various Raf kinase isoforms (A-Raf, B-Raf, and C-Raf) and have shown efficacy in overcoming resistance to first-generation B-Raf inhibitors.[4] For instance, certain diarylamides prepared using this building block exhibit antiproliferative activities against melanoma cell lines and inhibit ERK kinase.[4]
Structure-Activity Relationship (SAR) Insights
The structural features of this compound directly contribute to the structure-activity relationships of the final drug candidates.
-
The Amino Group: The position of the amino group is critical for establishing key hydrogen bonding interactions within the ATP-binding pocket of the target kinase. Furthermore, it provides a convenient point for derivatization to modulate physicochemical properties such as solubility and cell permeability.
-
The Methyl Group: The ortho-methyl group can induce a twisted conformation in the resulting biaryl scaffold. This conformational constraint can be beneficial for optimizing binding to the target protein by locking the molecule into a bioactive conformation and minimizing entropic penalties upon binding.
-
The Boronic Acid Moiety: While consumed in the coupling reaction, the initial boronic acid functionality dictates the point of attachment for the second aryl ring, providing a reliable and versatile method for exploring a wide range of substituents to probe the SAR of the distal portion of the molecule.
Experimental Protocols: A Practical Guide
The following section provides a detailed, step-by-step protocol for a Suzuki-Miyaura cross-coupling reaction, a foundational technique for utilizing this compound. This protocol is a representative example and may require optimization based on the specific coupling partners and desired product.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of an aryl halide with this compound.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, DME/water, toluene/ethanol)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (typically 2-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl product.
Causality Behind Experimental Choices:
-
Choice of Catalyst: The selection of the palladium catalyst and its associated ligand is crucial for reaction efficiency. For electron-rich boronic acids like this compound, a less electron-rich palladium catalyst may be sufficient. However, for more challenging couplings, catalysts with bulky, electron-rich phosphine ligands are often employed to promote oxidative addition and reductive elimination.
-
Choice of Base: The base plays a critical role in the transmetalation step of the catalytic cycle.[1] Inorganic bases like potassium carbonate or cesium carbonate are commonly used. The choice of base can influence the reaction rate and yield, and empirical screening is often necessary to identify the optimal conditions.
-
Choice of Solvent: A mixture of an organic solvent and water is frequently used to dissolve both the organic reactants and the inorganic base. The specific solvent system can affect the solubility of the reactants and the stability of the catalyst.
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. Therefore, it is essential to perform the reaction under an inert atmosphere to prevent catalyst degradation and ensure reproducible results.
Data Presentation: Expected Outcomes
The following table summarizes the expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.
| Aryl Halide Partner | Catalyst | Base | Solvent | Temperature (°C) | Expected Yield (%) |
| 4-Bromo-N-methylpicolinamide | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 75-85 |
| 1-Bromo-4-nitrobenzene | PdCl₂(dppf) | Cs₂CO₃ | DME/H₂O | 90 | 80-90 |
| 2-Chloroquinoline | Pd₂(dba)₃/XPhos | K₃PO₄ | Toluene/EtOH | 110 | 70-80 |
Visualization of Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Conclusion and Future Outlook
This compound is a testament to the power of rational design in chemical synthesis. Its carefully orchestrated arrangement of functional groups provides medicinal chemists with a versatile and powerful tool for the construction of novel therapeutic agents. The continued exploration of its reactivity and its application in the synthesis of diverse molecular scaffolds will undoubtedly lead to the discovery of new and improved drugs for a wide range of diseases. As our understanding of disease biology deepens, the strategic use of well-designed building blocks like this compound will remain a critical component of successful drug discovery programs.
References
- Ramurthy, S., et al. (2015). Design and Synthesis of 5,6-fused Heterocyclic Amides as Raf Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Tu, T., et al. (2017). Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance. Organic & Biomolecular Chemistry.
- Suzuki, A. (1995). The Suzuki Reaction. Chemical Reviews, 95(7), 2457-2483.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Elkamhawy, A., et al. (2025). Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Silva, M. P., et al. (2020).
- Bellina, F., & Rossi, R. (2011). The Suzuki-Miyaura cross-coupling reaction in water. Chemical Reviews, 111(4), 2175-2266.
- Chemler, S. R., & Trauner, D. (2001). The Suzuki-Miyaura cross-coupling reaction in natural product synthesis.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in practice. Chemical Society Reviews, 43(1), 412-443.
- A Phase I Study of LY3009120, a Pan-RAF Inhibitor, in Patients with Advanced or Metastatic Cancer. (2018). Clinical Cancer Research.
- Das, J., et al. (2006). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(9), 2411-2415.
- The Development of BTK Inhibitors: A Five-Year Upd
- Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR)
- The Discovery of Small ERK5 Inhibitors via Structure-Based Virtual Screening, Biological Evaluation and MD Simulations. (2023).
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A Senior Application Scientist's Guide to the Preparation of (5-Amino-2-methylphenyl)boronic acid pinacol ester
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of modern medicinal chemistry, (5-Amino-2-methylphenyl)boronic acid pinacol ester stands out as a highly valuable synthetic intermediate. Its unique arrangement of a nucleophilic amino group, a sterically influential methyl group, and a versatile boronic ester moiety makes it a prized building block for constructing complex molecular architectures. This compound is particularly crucial for its role in Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning method that forms carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] The ability to introduce the 5-amino-2-methylphenyl scaffold is instrumental in the synthesis of numerous pharmacologically active agents, influencing properties such as target binding, selectivity, and pharmacokinetic profiles.
This guide provides an in-depth technical overview of the predominant and most reliable method for preparing this key intermediate: the Palladium-catalyzed Miyaura Borylation. We will dissect the reaction mechanism, provide a detailed and field-tested experimental protocol, and discuss critical aspects of process optimization and troubleshooting from a practical, application-oriented perspective.
Synthetic Strategy: Why Miyaura Borylation Prevails
The synthesis of aryl boronic esters is most effectively achieved through the Palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent, a transformation known as the Miyaura borylation.[3][4] This method is favored over alternatives, such as the borylation of organolithium or Grignard intermediates, due to its exceptionally mild reaction conditions and broad functional group tolerance.[5] For a substrate like 5-bromo-2-methylaniline (the logical precursor), the presence of the amino group makes it incompatible with the harsh, non-selective nature of organometallic reagents. The Miyaura borylation, however, proceeds chemoselectively at the carbon-halogen bond, leaving the amine untouched.
The reaction's success hinges on a synergistic interplay between a palladium catalyst, a suitable ligand, a mild base, and the boron source, most commonly bis(pinacolato)diboron (B₂pin₂).[1]
The Catalytic Heart: Unraveling the Miyaura Borylation Mechanism
Understanding the catalytic cycle is paramount for rational troubleshooting and optimization. The process is a classic example of a Pd(0)/Pd(II) cycle, which can be broken down into three fundamental steps.[3][6]
-
Oxidative Addition: The cycle begins with an active Pd(0) complex, which undergoes oxidative addition into the aryl-bromide bond of the starting material (5-bromo-2-methylaniline). This step forms a square planar Pd(II) intermediate.
-
Transmetalation: This is the crucial bond-forming step where the boron moiety is transferred to the palladium center. The base, typically potassium acetate (KOAc), plays a vital role here. It does not activate the diboron reagent directly, but rather forms an acetato-palladium complex.[1][5] This Pd-O bond is more reactive than the initial Pd-Br bond, facilitating the exchange with the B-B bond of B₂pin₂ and regenerating the base.[5] The high oxophilicity of boron is a key driving force for this step.[5]
-
Reductive Elimination: The final step involves the collapse of the arylpalladium(II) boryl intermediate, forming the C-B bond of the desired product, this compound pinacol ester, and regenerating the active Pd(0) catalyst, allowing the cycle to continue.
// Nodes Pd0 [label="Pd(0)L₂ (Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; ArX [label="Ar-X (5-Bromo-2-methylaniline)", shape=plaintext, fontcolor="#202124"]; Product [label="Ar-Bpin (Product)", shape=plaintext, fontcolor="#202124"]; B2pin2 [label="B₂pin₂", shape=plaintext, fontcolor="#202124"]; Base [label="KOAc", shape=plaintext, fontcolor="#202124"]; Base_X [label="KX", shape=plaintext, fontcolor="#202124"]; Base_OAc [label="KOAc", shape=plaintext, fontcolor="#202124"];
OxAdd [label="Ar-Pd(II)-X(L₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation_Intermediate [label="Ar-Pd(II)-OAc(L₂)", fillcolor="#FBBC05", fontcolor="#202124"]; Boryl_Complex [label="Ar-Pd(II)-Bpin(L₂)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label=" Oxidative\n Addition"]; ArX -> OxAdd; OxAdd -> Transmetalation_Intermediate [label=" Ligand Exchange"]; Base -> Transmetalation_Intermediate; Transmetalation_Intermediate -> Boryl_Complex [label=" Transmetalation"]; B2pin2 -> Transmetalation_Intermediate; Boryl_Complex -> Pd0 [label=" Reductive\n Elimination"]; Boryl_Complex -> Product; Transmetalation_Intermediate -> Base_X; } }
Field-Proven Experimental Protocol
This protocol is a robust, validated procedure for the synthesis of this compound pinacol ester. Adherence to anhydrous and inert conditions is critical for success.
Reagents and Equipment
| Reagent/Equipment | Purpose | Key Specification |
| 5-Bromo-2-methylaniline | Starting Material | 98%+ purity |
| Bis(pinacolato)diboron (B₂pin₂) | Boron Source | 1.2 - 1.5 equivalents |
| PdCl₂(dppf)·CH₂Cl₂ | Catalyst Precursor | 2 - 3 mol% |
| Potassium Acetate (KOAc) | Base | Anhydrous, 3.0 equivalents |
| 1,4-Dioxane or DMSO | Solvent | Anhydrous, degassed |
| Schlenk Flask / Reaction Vessel | Reaction Hardware | Must be oven- or flame-dried |
| Inert Gas System (N₂ or Ar) | Atmosphere Control | For maintaining anhydrous conditions |
| Magnetic Stirrer / Hotplate | Agitation & Heating | |
| Standard Glassware | Workup/Purification | Separatory funnel, flasks, etc. |
| Rotary Evaporator | Solvent Removal | |
| Flash Chromatography System | Purification | Silica gel |
Step-by-Step Methodology
-
Vessel Preparation: Place a magnetic stir bar into a Schlenk flask appropriately sized for the reaction volume. Dry the flask thoroughly in an oven (>120 °C) for several hours or by flame-drying under vacuum. Allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon).
-
Reagent Loading: To the cooled, inert flask, add 5-bromo-2-methylaniline (1.0 eq.), bis(pinacolato)diboron (1.5 eq.), potassium acetate (3.0 eq.), and the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (0.03 eq.).
-
Inerting the System: Seal the flask and evacuate the atmosphere, then backfill with inert gas. Repeat this "evacuate-backfill" cycle a total of three times to ensure the complete removal of oxygen and moisture.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (or DMSO) via syringe to the flask to achieve a concentration of approximately 0.5 M with respect to the starting aryl bromide.
-
Reaction Execution: Immerse the flask in a preheated oil bath at 80-90 °C. Stir the resulting suspension vigorously. The reaction mixture will typically turn dark brown or black.
-
Monitoring Progress: The reaction's progress should be monitored periodically (e.g., every 2-4 hours) by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is fully consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a water-immiscible organic solvent like ethyl acetate or dichloromethane.[3] Wash the organic layer sequentially with water and then brine to remove the bulk of the solvent and inorganic salts.
-
Purification: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude residue is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound pinacol ester as a solid.[7]
Process Optimization and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst (decomposed Pd precursor). | Use a fresh bottle of catalyst. Consider pre-catalyst systems like Pd(OAc)₂ with a suitable phosphine ligand.[8] |
| Insufficiently inert/anhydrous conditions. | Ensure rigorous drying of glassware and solvent. Use a high-quality inert gas source. | |
| Poor choice of base or base quality. | Use anhydrous potassium acetate. For challenging substrates, more soluble lipophilic bases like potassium pivalate or potassium 2-ethylhexanoate can improve reaction rates.[9][10] | |
| Significant Side Products | Protodeborylation: (Product reacts with trace water). | Maintain stringent anhydrous conditions throughout the reaction and work-up. |
| Competing Suzuki Coupling: (Product couples with starting material). | Use a mild base like KOAc. Stronger bases can promote this side reaction.[1] Ensure a slight excess of B₂pin₂. | |
| Difficult Purification | Co-elution of product with B₂pin₂ or related impurities. | During work-up, a wash with a dilute aqueous base can help hydrolyze some boron-containing impurities. Optimize chromatography gradient carefully. |
Conclusion
The palladium-catalyzed Miyaura borylation stands as a superior and highly reliable method for the synthesis of this compound pinacol ester. Its operational simplicity, mild conditions, and tolerance of the sensitive amino functionality make it the gold standard for producing this critical building block. By understanding the underlying catalytic mechanism and adhering to a validated experimental protocol that emphasizes anhydrous and inert conditions, researchers can confidently and efficiently access this versatile intermediate, paving the way for innovations in drug discovery and development.
References
- Organic Chemistry Portal. Miyaura Borylation Reaction.
- MDPI. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules. 2023.
- Lennox, A. J. J., & Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. 2014;43(1):412-443.
- ResearchGate. Proposed mechanism for the Miyaura borylation reaction.
- Organic Chemistry Portal. Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study.
- Molander, G. A., & Trice, S. L. J. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic Letters. 2012;14(17):4534-4537.
- Beilstein Journal of Organic Chemistry. Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. 2021.
- Murata, M., Oyama, T., Watanabe, S., & Masuda, Y. Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates. The Journal of Organic Chemistry. 2000;65(1):164-168.
- University of Pennsylvania ScholarlyCommons. Palladium-Catalyzed Borylation And Cross-Coupling Of Aryl And Heteroaryl Halides Utilizing Dibora Derivatives. 2014.
- ResearchGate. Selected examples of ligands used in Pd‐catalyzed borylation.
- Tang, W., et al. Efficient monophosphorus ligands for palladium-catalyzed Miyaura borylation. Organic Letters. 2011;13(6):1366-1369.
- ResearchGate. Palladium-Catalyzed Borylation And Cross-Coupling Of Aryl And Heteroaryl Halides Utilizing Dibora Derivatives. 2014.
- ResearchGate. ChemInform Abstract: Palladium‐Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. 2012.
- Wikipedia. Miyaura borylation.
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A Senior Application Scientist's Guide to (5-Amino-2-methylphenyl)boronic Acid: Commercial Availability, Quality Control, and Synthetic Application
January 10, 2026
Introduction: The Ascendancy of Boronic Acids in Modern Drug Discovery
The unique electronic structure of the boron atom—specifically its vacant p-orbital—has positioned boronic acids as indispensable reagents in medicinal chemistry and organic synthesis.[1] Since the landmark FDA approval of the proteasome inhibitor Bortezomib (Velcade®) in 2003, which contains a critical boronic acid moiety, interest in boron-containing compounds has surged.[2][3] These compounds are prized for their ability to form reversible covalent bonds with biological nucleophiles, their stability, low toxicity, and their versatile reactivity in carbon-carbon bond-forming reactions.[4][5]
Among the vast portfolio of available boronic acids, substituted phenylboronic acids serve as foundational building blocks. (5-Amino-2-methylphenyl)boronic acid, in particular, offers a unique trifunctional scaffold: the boronic acid for cross-coupling, an amine for further derivatization, and a methyl group that influences steric and electronic properties. This guide provides an in-depth analysis of its commercial availability, essential quality control protocols, and a detailed workflow for its most prominent application—the Suzuki-Miyaura cross-coupling reaction.
Part 1: Commercial Landscape and Supplier Evaluation
This compound is readily available from a variety of chemical suppliers catering to research and development as well as bulk manufacturing. The key to successful procurement lies not just in identifying a supplier, but in validating the quality and consistency of the material.
Supplier and Specification Overview
For researchers, acquiring this reagent typically involves sourcing from major chemical catalogs or specialized building-block providers. The following table summarizes representative commercial offerings.
| Supplier | CAS Number | Molecular Formula | Reported Purity | Typical Storage Conditions |
| Sigma-Aldrich (Ambeed) | 1003042-50-9 | C₇H₁₀BNO₂ | 98% | 2-8°C, Inert atmosphere, Keep in dark place |
| BLD Pharm [6] | 1003042-50-9 | C₇H₁₀BNO₂ | ≥95% (Typical) | Room Temperature (Shipping) |
| Clinivex [7] | 1003042-50-9 | C₇H₁₀BNO₂ | Not specified | Not specified |
Note: Availability and specifications are subject to change. Researchers should always consult the supplier's most current data.
Critical Workflow for Supplier Qualification
Sourcing a chemical intermediate for drug development requires a more rigorous process than simply ordering from a catalog. The following workflow is a field-proven method for qualifying a supplier and ensuring batch-to-batch consistency.
Caption: A logical workflow for qualifying a chemical supplier.
The Certificate of Analysis (CoA) is the first checkpoint, providing the supplier's own data on purity and identity. However, trustworthiness is established through independent verification. Running ¹H NMR and HPLC on an evaluation sample is a non-negotiable, self-validating step to confirm that the material meets the specifications required for your synthesis.
Part 2: Physicochemical Properties and Quality Control
A deep understanding of the molecule's properties is paramount for its successful use and storage.
-
Structure and Stability : this compound is a solid at room temperature. Like many arylboronic acids, it is susceptible to dehydration to form cyclic trimeric anhydrides (boroxines).[8] This is a reversible process, but the presence of boroxines can complicate stoichiometry in reactions. Therefore, storage under dry, inert conditions is crucial.[9]
-
Purity Assessment : The primary method for assessing purity is High-Performance Liquid Chromatography (HPLC), typically with UV detection. A standard protocol involves a reverse-phase C18 column with a gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid to improve peak shape). The goal is to separate the main component from potential impurities such as the corresponding phenol (from protodeboronation) or biphenyl derivatives (from homocoupling).
-
Structural Verification : Proton Nuclear Magnetic Resonance (¹H NMR) is essential for confirming the chemical structure. The spectrum should show characteristic aromatic proton signals, a singlet for the methyl group, and a broad singlet for the amine protons. The boronic acid protons (B(OH)₂) may or may not be visible depending on the solvent and water content.
Part 3: Application in Suzuki-Miyaura Cross-Coupling
The premier application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4] This reaction is a cornerstone of modern synthesis for its reliability in forming C(sp²)-C(sp²) bonds, which are prevalent in pharmaceuticals.[10][11]
The reaction is invaluable for constructing biaryl or heteroaryl-aryl scaffolds.[10] For instance, coupling this compound with a heterocyclic halide can generate complex cores for kinase inhibitors or other targeted therapies.[7]
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling hinges on a well-understood palladium catalytic cycle. The choice of ligand, base, and solvent is critical for shepherding the catalyst through each step efficiently and preventing side reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide (R¹-X) bond, forming a Pd(II) intermediate.[12]
-
Transmetalation : The boronic acid, activated by a base, transfers its organic group (Ar) to the palladium center, displacing the halide. This is often the rate-determining step.[12]
-
Reductive Elimination : The two organic fragments (R¹ and Ar) are ejected from the palladium center as the final biaryl product, regenerating the Pd(0) catalyst to restart the cycle.[11][12]
Part 4: Experimental Protocol
This protocol provides a representative, self-validating method for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Objective : To synthesize 4'-methoxy-2-methyl-5-aminobiphenyl from 4-bromoanisole and this compound.
Materials :
-
This compound (1.2 equiv.)
-
4-Bromoanisole (1.0 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine [PPh₃] (8 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv.)
-
1,4-Dioxane
-
Water
Methodology :
-
Reaction Setup : To a flame-dried Schlenk flask, add this compound, 4-bromoanisole, and anhydrous potassium carbonate.
-
Causality: Using a flame-dried flask and anhydrous base minimizes water, which can promote unwanted protodeboronation of the starting material.
-
-
Inerting the Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[11]
-
Causality: The Pd(0) catalyst is oxygen-sensitive. Removing oxygen is critical to prevent catalyst degradation and ensure high catalytic turnover.
-
-
Solvent Addition and Degassing : Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. Bubble the inert gas through the solvent mixture for 15-20 minutes.[11]
-
Causality: The solvent mixture provides solubility for both the organic and inorganic reagents. Degassing removes any residual dissolved oxygen.
-
-
Catalyst Pre-formation/Addition : In a separate vial, dissolve the Pd(OAc)₂ and PPh₃ in a small amount of degassed dioxane. Add this catalyst solution to the main reaction flask under positive inert gas pressure.
-
Causality: Pd(OAc)₂ is a pre-catalyst that is reduced in situ to the active Pd(0) species. The PPh₃ ligand stabilizes the palladium center and facilitates the catalytic cycle. Using a 4:1 ligand-to-palladium ratio ensures that sufficient ligand is present to form the active complex and prevent palladium black precipitation.
-
-
Reaction : Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the 4-bromoanisole is consumed (typically 4-12 hours).[11]
-
Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel.
-
Trustworthiness: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS, validating the success of the protocol.
-
Part 5: Safety, Handling, and Storage
Professional handling of arylboronic acids is mandatory for safety and for preserving the integrity of the reagent.
-
Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and chemical-resistant gloves.[13]
-
Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[9] Avoid contact with skin and eyes.[9] Arylboronic acids are generally considered irritants.
-
Storage : To prevent degradation via oxidation or boroxine formation, store this compound in a tightly sealed container under an inert atmosphere (Argon or Nitrogen).[9] Refrigeration at 2-8°C is recommended for long-term stability.
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations.[9][14]
Conclusion
This compound is a commercially accessible and highly valuable building block for drug discovery and development. Its successful application is not merely a matter of purchase but is underpinned by a systematic approach to supplier validation, a thorough understanding of its chemical properties, and the meticulous execution of synthetic protocols like the Suzuki-Miyaura coupling. By integrating rigorous quality control and sound mechanistic principles, researchers can effectively leverage this versatile reagent to construct novel molecular architectures destined for therapeutic evaluation.
References
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- 2-Methylphenylboronic acid - Chem-Impex. Chem-Impex.
- This compound | 1003042-50-9 - Sigma-Aldrich. Sigma-Aldrich.
- (5-Amino-2-(hydroxymethyl)phenyl)boronic acid - Dana Bioscience. Dana Bioscience.
- 1003042-50-9|this compound|BLD Pharm. BLD Pharm.
- CAS 1003042-50-9 | this compound Supplier - Clinivex. Clinivex.
- Phenylboronic acid - SAFETY D
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. TCI Chemicals.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC. PubMed Central.
- SAFETY DATA SHEET - ChemPoint.com. ChemPoint.com.
- Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzo
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- The Fifth Element in Drug Design: Boron in Medicinal Chemistry - ResearchGate.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts.
- 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. Wiley Online Library.
- Safety Data Sheet: Phenylboronic acid - Carl ROTH. Carl ROTH.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Synfacts.
- US20020188100A1 - Formulation of boronic acid compounds - Google Patents.
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Methodological & Application
Introduction: The Strategic Importance of Substituted Biarylamines
An Application Note and Protocol for the Suzuki-Miyaura Cross-Coupling of (5-Amino-2-methylphenyl)boronic acid
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed reaction is instrumental in academic and industrial settings, particularly in the synthesis of biaryl scaffolds, which are privileged structures in pharmaceuticals, agrochemicals, and materials science.[3][4]
This compound is a particularly valuable building block. The biaryl motifs derived from it incorporate a synthetically versatile aniline moiety, which serves as a key pharmacophore or a handle for further chemical elaboration. The ortho-methyl group introduces a specific steric and electronic profile that can be crucial for tuning molecular conformation and biological activity. This guide provides a comprehensive protocol for the effective Suzuki coupling of this substrate, grounded in mechanistic principles and practical, field-proven insights for researchers engaged in drug discovery and chemical development.
Mechanistic Considerations: Navigating the Nuances of an Aniline Substrate
The fundamental catalytic cycle of the Suzuki reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6] However, the presence of the free amino group in this compound introduces specific challenges and considerations that must be addressed for a successful transformation.
-
Catalyst Inhibition: The lone pair of electrons on the aniline nitrogen can coordinate to the palladium center. This coordination can lead to catalyst inhibition or deactivation, slowing or halting the catalytic cycle.[7] The choice of a suitable ligand is therefore paramount to mitigate this effect. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often employed to promote the desired catalytic pathway over catalyst poisoning.[8]
-
Protodeboronation: Like many boronic acids, this compound is susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (such as water), rendering the reagent inactive.[8][9] This is often exacerbated in aqueous basic conditions. Therefore, careful selection of the base and rigorous control of water content are critical. Using anhydrous solvents and finely ground, anhydrous bases can significantly suppress this unwanted side reaction.[8]
-
The Role of the Base: The base is not merely a spectator; it is essential for activating the boronic acid for the transmetalation step.[10] It reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which facilitates the transfer of the aryl group to the palladium center.[1] For substrates like anilines, stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[8]
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required based on the specific electronic and steric properties of the coupling partner.
Reagents and Materials
| Reagent | MW ( g/mol ) | Role | Equivalents |
| Aryl Bromide (Ar-Br) | - | Electrophile | 1.0 |
| This compound | 150.98 | Nucleophile | 1.2 - 1.5 |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | Catalyst Precursor | 0.02 (2 mol%) |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 410.51 | Ligand | 0.04 (4 mol%) |
| K₃PO₄ (Potassium Phosphate, anhydrous) | 212.27 | Base | 2.0 - 3.0 |
| 1,4-Dioxane (Anhydrous) | 88.11 | Solvent | - |
| Water (Degassed) | 18.02 | Co-solvent | - |
Note on Reagent Quality: The success of the reaction is highly dependent on the quality of the reagents. Use anhydrous solvents and ensure the base is finely powdered and dry.[8] Boronic acids can degrade on storage; using a fresh or properly stored batch is recommended.
Step-by-Step Methodology
-
Reaction Setup:
-
To a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 181 mg), and finely powdered anhydrous potassium phosphate (2.0 mmol, 425 mg).
-
Seal the flask with a rubber septum.
-
-
Inert Atmosphere:
-
Evacuate the flask under vacuum and backfill with an inert gas (high-purity Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere. A positive pressure of inert gas should be maintained throughout the setup.[8]
-
-
Solvent Addition and Degassing:
-
Through the septum, add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Stir the resulting suspension and sparge the mixture by bubbling the inert gas through it for 15-20 minutes to thoroughly remove any dissolved oxygen.[8]
-
-
Catalyst Addition:
-
In a separate small vial, weigh out the catalyst precursor Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and the ligand SPhos (0.04 mmol, 16.4 mg).
-
Briefly flush the reaction flask with inert gas to ensure positive pressure, then quickly remove the septum and add the catalyst/ligand mixture to the flask.
-
Immediately reseal the flask and briefly evacuate and backfill with inert gas one final time.
-
-
Reaction Execution:
-
Lower the flask into a pre-heated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously. The color will typically darken to a brown or black suspension.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-16 hours).
-
-
Workup Procedure:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Pour the mixture into a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude residue can be purified by flash column chromatography on silica gel.
-
The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.
-
Combine the product-containing fractions and remove the solvent in vacuo to yield the pure biarylamine product.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. The following table outlines common issues and evidence-based solutions.
| Observation / Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst: Pd(0) oxidized by oxygen.[8] 2. Poor Reagent Quality: Water leading to protodeboronation.[8] 3. Catalyst Inhibition: Aniline coordinating to Pd. | 1. Ensure rigorous degassing of solvents and maintain a strict inert atmosphere.[8] 2. Use anhydrous, finely ground base and fresh boronic acid.[8] 3. Switch to a bulkier ligand (e.g., XPhos) or increase catalyst loading slightly. |
| Significant Homocoupling | 1. Presence of Oxygen: Oxidizes Pd(0) to Pd(II), which promotes homocoupling.[8] 2. Large excess of boronic acid. | 1. Improve inert atmosphere technique (e.g., use freeze-pump-thaw cycles for degassing).[8] 2. Reduce the equivalents of boronic acid to 1.1-1.2. |
| Protodeboronation of Boronic Acid | 1. Water in the reaction.[8] 2. Base choice or conditions promoting the side reaction. | 1. Use anhydrous solvents and reagents. Consider switching to a boronate ester (e.g., pinacol ester), which is more stable.[9] 2. Screen alternative bases like Cs₂CO₃ or anhydrous KF.[10] |
| Reaction Stalls | 1. Catalyst deactivation over time. 2. Substrate is particularly challenging (e.g., sterically hindered or electron-rich aryl halide). | 1. Add a second portion of the catalyst/ligand mixture. 2. Increase the reaction temperature. Screen different solvents (e.g., Toluene, 2-MeTHF) or more potent catalyst systems (e.g., NHC-based catalysts).[11] |
References
- Shaheen, F., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly.
- Organic Chemistry Portal. Suzuki Coupling.
- San Diego Mesa College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction.
- Garg, N. K., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. National Institutes of Health.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- BYJU'S. Merits of the Suzuki Coupling Reaction.
- Wikipedia. Suzuki reaction.
- Smith, R. C., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI.
- NINGBO INNO PHARMCHEM CO.,LTD. Suzuki Coupling Explained: A Gateway to Complex Molecule Synthesis.
- Eastgate, M. D., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. RSC Publishing.
- MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
- ResearchGate. (2014). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
- MDPI. (2022). Catalysts for Suzuki–Miyaura Coupling Reaction.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Catalysts for Suzuki–Miyaura Coupling Reaction [mdpi.com]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.rsc.org [pubs.rsc.org]
Palladium catalyst for (5-Amino-2-methylphenyl)boronic acid Suzuki reaction
An Application Guide to Palladium-Catalyzed Suzuki-Miyaura Coupling of (5-Amino-2-methylphenyl)boronic acid
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This guide provides a detailed examination of the palladium-catalyzed Suzuki coupling of this compound, a substrate of significant interest in medicinal chemistry and materials science for the synthesis of complex biarylamines. We delve into the mechanistic nuances, challenges posed by the substrate's electronic and steric properties, and strategies for catalyst selection and reaction optimization. Detailed, field-proven protocols using both classic and advanced catalytic systems are presented, alongside a comprehensive troubleshooting guide to empower researchers in overcoming common experimental hurdles.
Introduction: The Significance of the Biaryl Amine Scaffold
Substituted biaryl amines are privileged structures in drug discovery, appearing in numerous kinase inhibitors, and other therapeutic agents.[2][3] The title compound, this compound, serves as a versatile building block for introducing a functionalized aminotoluene moiety. However, its structure presents a unique set of challenges for the Suzuki-Miyaura reaction. The electron-donating amino group can influence catalyst activity, while the ortho-methyl group introduces steric hindrance that can impede key steps in the catalytic cycle.[4][5] A thorough understanding of these factors is critical for developing robust and high-yielding synthetic routes.
The Catalytic Cycle and Substrate-Specific Challenges
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
Caption: The Suzuki-Miyaura Catalytic Cycle.
For this compound, specific challenges arise:
-
Catalyst Inhibition: The lone pair on the amino group can coordinate to the palladium center, potentially leading to catalyst deactivation or the formation of off-cycle, unreactive species.
-
Steric Hindrance: The ortho-methyl group increases steric bulk around the carbon-boron bond. This can slow both the transmetalation step, where the boronic acid transfers its organic group to palladium, and the final reductive elimination step that forms the product.[4]
-
Protodeboronation: Electron-rich arylboronic acids are susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source (often water in the solvent mixture), leading to the formation of m-toluidine as a byproduct and reducing overall yield.[7][8]
Catalyst and Ligand Selection: The Key to Success
The choice of the palladium source and, more importantly, the supporting ligand is paramount for overcoming the challenges posed by this substrate.
-
Traditional Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a classic, air-sensitive catalyst that can be effective for simple couplings.[9] However, for challenging substrates, the dissociation of triphenylphosphine ligands to generate the active 14-electron species can be slow, and the ligand's moderate electron-donating ability may not be sufficient to drive the reaction to completion efficiently.
-
Modern Catalytic Systems (Buchwald Ligands & Precatalysts): The development of bulky, electron-rich dialkylbiaryl phosphine ligands, such as XPhos and SPhos, revolutionized Suzuki couplings of difficult substrates.[10] These ligands promote the formation of stable, monoligated L₁Pd(0) species that are highly active in oxidative addition.[10] Their steric bulk accelerates the reductive elimination step, which is often the rate-limiting step for hindered biaryl synthesis.[11]
-
Precatalysts (e.g., XPhos Pd G2/G3): These are air- and moisture-stable Pd(II) complexes that rapidly and quantitatively generate the active Pd(0) species under the reaction conditions.[12][13] Using a precatalyst ensures a consistent concentration of the active catalyst from the outset, leading to faster reactions and often cleaner outcomes, minimizing the side reactions that can plague slower couplings.[14]
-
Optimizing Reaction Parameters
-
Base: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[15]
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Potassium carbonate is a common, cost-effective choice. Cesium carbonate is more soluble and basic, often accelerating reactions but at a higher cost.
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is highly effective, particularly with sterically hindered or electron-rich partners. It is often the base of choice for challenging couplings.[3]
-
-
Solvent: A mixture of an organic solvent and water is typically used. The organic solvent solubilizes the aryl halide and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
1,4-Dioxane/Water or Toluene/Water: Common solvent systems that provide a good balance of solubility for the various reaction components at elevated temperatures.[2]
-
Tetrahydrofuran (THF)/Water: Another effective system, often used for reactions at slightly lower temperatures.
-
-
Temperature: Most Suzuki couplings require heating, typically between 80-110 °C, to achieve reasonable reaction rates.[4] Microwave-assisted heating can dramatically shorten reaction times.[12]
Data Presentation: Reaction Condition Screening
The following table summarizes representative conditions for the coupling of this compound (1.2 equiv.) with 4-bromotoluene (1.0 equiv.).
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.5) | Dioxane/H₂O 4:1 | 90 | 16 | 65-75 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | Toluene/H₂O 5:1 | 100 | 12 | 85-95 |
| 3 | XPhos Pd G3 (2) | - | K₃PO₄ (2.5) | THF/H₂O 10:1 | 80 | 4 | >95 |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Protocol 1: High-Efficiency Coupling with XPhos Pd G3 Precatalyst
This protocol is optimized for high yield and short reaction times, making it ideal for challenging substrates.[4][12]
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 equiv.)
-
This compound (1.2 mmol, 1.2 equiv.)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.5 mmol, 2.5 equiv.)
-
Anhydrous THF (8 mL) and Degassed Deionized Water (2 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (2.5 mmol).
-
Seal the flask with a septum, and evacuate and backfill with inert gas three times.
-
Under a positive flow of inert gas, add the XPhos Pd G3 precatalyst (0.02 mmol).
-
Add anhydrous THF (8 mL) followed by the degassed water (2 mL) via syringe.
-
Sparge the reaction mixture with a stream of inert gas for 15 minutes to ensure it is thoroughly degassed.
-
Heat the reaction mixture to 80 °C in a preheated oil bath and stir vigorously for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl amine.
Protocol 2: Classic Coupling with Pd(PPh₃)₄
This protocol uses a more traditional catalyst system. It may require longer reaction times and careful handling of the air-sensitive catalyst.[2][9]
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 equiv.)
-
This compound (1.3 mmol, 1.3 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (2.5 mmol, 2.5 equiv.)
-
1,4-Dioxane (8 mL) and Degassed Deionized Water (2 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.3 mmol), and potassium carbonate (2.5 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Under a positive flow of inert gas, quickly add the Pd(PPh₃)₄ catalyst (0.05 mmol).
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Degas the resulting slurry by bubbling with inert gas for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow steps 8-11 from Protocol 1 for workup and purification.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed system.3. Poor quality boronic acid.4. Insufficiently strong base. | 1. Use a fresh bottle of catalyst or switch to an air-stable precatalyst like XPhos Pd G3.[14]2. Ensure thorough degassing before heating.3. Check boronic acid purity; consider converting to a more stable MIDA boronate or trifluoroborate salt.[8]4. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. |
| Significant Protodeboronation | 1. Reaction is too slow, allowing decomposition.2. Water content is too high or temperature is excessive.3. Boronic acid is inherently unstable. | 1. Use a more active catalyst system (e.g., Buchwald precatalyst) to accelerate the productive coupling over decomposition.[13][14]2. Reduce the amount of water in the solvent system or lower the reaction temperature.3. Use a slight excess (1.1-1.2 equiv.) of boronic acid. |
| Aryl Halide Homocoupling (Glaser) | Presence of oxygen in the reaction mixture. | Ensure the reaction is rigorously degassed and maintained under a positive pressure of inert gas throughout. |
| Boronic Acid Homocoupling | Often occurs if a Pd(II) source is used without a proper reductant, or if the system is not properly degassed.[7] | Use a Pd(0) source directly or a precatalyst designed for clean Pd(0) generation. Ensure rigorous degassing.[7] |
| Dehalogenation of Aryl Halide | The palladium-aryl intermediate reacts with a hydride source (e.g., solvent, base impurities) instead of the boronic acid.[7] | Ensure use of high-purity, anhydrous solvents. Consider changing the base or solvent system. This is less common with highly active catalysts that promote rapid transmetalation. |
References
- Beilstein Journals. (2018-09-11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
- National Institutes of Health (NIH). (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
- Chemistry LibreTexts. (2024-10-10). Suzuki-Miyaura Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Wikipedia. (n.d.). Suzuki reaction. [Link]
- Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. [Link]
- Thieme. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
- PubMed Central (PMC). (2022-01-04).
- PubMed Central (PMC). (2021-12-23). trans-Dichlorobis(XPhos)palladium(II)
- Wiley Online Library. (n.d.). One‐Pot Base‐Free Suzuki‐Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. [Link]
- DiVA portal. (2015-02-21). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]
- ResearchGate. (2025-08-06). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
- Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
- PubMed Central (PMC). (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
- SpringerLink. (n.d.). A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-(hetero)aryl-1H-pyrrolo[2,3-c]pyridines. [Link]
- DSpace@MIT. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. [Link]
- PubMed Central (PMC). (2025-12-20). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. [Link]
- ResearchGate. (n.d.). Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scite.ai [scite.ai]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. diva-portal.org [diva-portal.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nasc.ac.in [nasc.ac.in]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 14. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki Coupling [organic-chemistry.org]
Optimizing Suzuki Coupling Reactions: A Guide to Base Selection for (5-Amino-2-methylphenyl)boronic Acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction has become indispensable in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of novel therapeutics. (5-Amino-2-methylphenyl)boronic acid is a valuable building block in medicinal chemistry, offering a scaffold with both a nucleophilic amino group and a sterically influential methyl group. However, the successful Suzuki coupling of this substrate is highly dependent on the judicious selection of the base, which plays a critical role in the catalytic cycle.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of a base for the Suzuki coupling of this compound. We will delve into the mechanistic role of the base, the impact of the substrate's unique electronic and steric profile, and provide detailed protocols to guide your experimental design.
The Critical Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base in a Suzuki-Miyaura coupling is far from a passive spectator; it is a key activator in the catalytic cycle. Its primary function is to facilitate the transmetalation step, where the organic moiety is transferred from the boronic acid to the palladium center.[2] This is generally believed to occur through the formation of a more nucleophilic boronate species.[2] The choice of base can significantly influence reaction rates, yields, and the formation of byproducts.[2]
Navigating the Challenges of this compound
The structure of this compound presents a unique combination of electronic and steric factors that must be considered for successful Suzuki coupling.
-
Electronic Effects: The amino group at the meta-position is an electron-donating group, which generally enhances the nucleophilicity of the boronic acid and can be beneficial for the Suzuki reaction.[3]
-
Steric Hindrance: The methyl group at the ortho-position introduces significant steric bulk around the boronic acid moiety. This steric hindrance can impede the approach of the boronic acid to the palladium center, potentially slowing down the transmetalation step.[4] For sterically hindered substrates, more forcing conditions and specialized catalysts are often necessary.[5]
The interplay of these factors necessitates a careful selection of the base to overcome the steric barrier while leveraging the favorable electronic properties.
Base Selection Guide: From Mild to Forcing Conditions
The choice of base should be tailored to the reactivity of the coupling partner (the aryl halide or triflate). A systematic approach, starting with milder bases and progressing to stronger ones, is recommended.
| Base Category | Examples | Strength | Recommended Use Cases for this compound |
| Mild | Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) | Weak | Initial screening with activated aryl halides (e.g., iodides, electron-deficient bromides). Cesium carbonate is often more effective due to its higher solubility and the "cesium effect".[6] |
| Moderate | Phosphates (K₃PO₄) | Moderate | When carbonates give sluggish reactions or low yields. Potassium phosphate is a good general-purpose base for a wide range of substrates and is often effective for sterically hindered couplings.[7] |
| Strong | Hydroxides (NaOH, KOH), Alkoxides (KOtBu) | Strong | For challenging couplings with unreactive aryl halides (e.g., chlorides, electron-rich bromides) or when steric hindrance is the primary obstacle. KOtBu is particularly effective for highly sterically demanding reactions.[8] |
| Fluoride | Potassium Fluoride (KF) | Special | Can be effective in anhydrous conditions and is known to promote the transmetalation of otherwise unreactive boronic acids. |
Table 1: A comparative guide to base selection for the Suzuki coupling of this compound, categorized by strength and recommended applications.
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, solvent, and temperature may be necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and can be adapted based on the specific reactivity of the coupling partners.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound, the aryl halide, and the selected base.[9]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to establish an inert atmosphere.[9]
-
Add the degassed solvent mixture to the flask.
-
Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.[9]
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol for Challenging Couplings with Sterically Hindered Aryl Halides
For less reactive aryl halides, a more robust catalytic system and a stronger base are often required.
Materials:
-
This compound (1.5 equivalents)
-
Sterically hindered or electron-rich aryl halide (1.0 equivalent)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 4 mol%)
-
Strong base (e.g., K₃PO₄, 3.0 equivalents)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under a stream of inert gas, combine the this compound, aryl halide, palladium precatalyst, ligand, and strong base in a Schlenk tube.
-
Add the anhydrous solvent.
-
Seal the Schlenk tube and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS. The reaction may require 12-24 hours for completion.
-
Follow the work-up and purification procedure outlined in the general protocol.
Conclusion
The successful Suzuki-Miyaura coupling of this compound is highly achievable with careful consideration of the base. The inherent steric hindrance of the ortho-methyl group often necessitates the use of moderate to strong bases, such as potassium phosphate or potassium tert-butoxide, particularly with less reactive coupling partners. By understanding the mechanistic role of the base and systematically evaluating different options, researchers can optimize their reaction conditions to achieve high yields of the desired biaryl products, thereby facilitating the synthesis of novel compounds for drug discovery and development.
References
- Aroso, R. T., Guedes, R. C., & Pereira, M. M. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules, 26(6), 1729.
- Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2338–2349.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253.
- Soderquist, J. A., & Matos, K. (1999). Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry, 64(23), 8461–8468.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Lima, C. F. R. A. C., et al. (2023). A subtle interplay of steric and electronic factors can control SMC reaction site-selectivity. Results in Chemistry, 5, 100898.
- Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed, 30204374.
- Liu, H., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry, 89(17), 11930–11938.
- Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC, PMC6132047.
- ResearchGate. (n.d.). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst.
- Semantic Scholar. (n.d.). The Substituent Effects of Suzuki Coupling in Aqueous Micelles.
- Li, X. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6689), 1341-1347.
- Dalton Transactions. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
- Biscoe, M. R., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1884–1887.
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- ResearchGate. (n.d.). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Semantic Scholar. (n.d.). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base.
- Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions.
- ACS Publications. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method.
- ACS Publications. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids.
- The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
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- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
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Solvent effects in (5-Amino-2-methylphenyl)boronic acid cross-coupling
Topic: Navigating Solvent Effects in the Cross-Coupling of (5-Amino-2-methylphenyl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Suzuki-Miyaura Coupling and the Challenge of Amino-Substituted Boronic Acids
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application is particularly prevalent in the pharmaceutical industry for constructing the biaryl cores of many active pharmaceutical ingredients (APIs).[3]
This guide focuses on a specific, yet common, building block: This compound . While invaluable for introducing a substituted aniline moiety, its structural features—namely the electron-donating amino group—present distinct challenges that are highly sensitive to the reaction environment. The primary hurdles include catalyst inhibition and a propensity for undesired side reactions, most notably protodeboronation.[4]
The choice of solvent is not merely about dissolution; it is a critical parameter that dictates the reaction's success by influencing catalyst activity, the stability of intermediates, and the rate of competing decomposition pathways.[5][6] This document serves as an in-depth guide to understanding and strategically manipulating solvent effects to achieve robust and high-yielding cross-coupling reactions with this challenging substrate.
The Underlying Science: How Solvents Dictate Reaction Outcomes
To rationally select a solvent, one must understand its influence on the key steps of the Suzuki-Miyaura catalytic cycle. The solvent's role is multifaceted, impacting everything from reagent solubility to the very nature of the active catalytic species.[5]
The Catalytic Cycle and Key Solvent Intervention Points
The generally accepted mechanism involves three primary stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][7] Solvents exert significant influence on each.
Key Solvent Properties and Their Impact
-
Solubility: A primary function of the solvent is to create a homogeneous environment for the lipophilic aryl halide, the often polar this compound, the inorganic base, and the palladium catalyst complex. Poor solubility of any component, particularly the base, can stall the reaction. This is why mixed solvent systems, such as Toluene/Water or Dioxane/Water, are common.[5][6]
-
Polarity and Catalyst Speciation: The polarity of the solvent can dramatically alter the nature of the active catalyst and the reaction pathway.
-
Polar Aprotic Solvents (e.g., DMF, MeCN, DMSO): These solvents excel at dissolving salts and can stabilize charged intermediates in the catalytic cycle. This stabilization can sometimes switch the selectivity of a reaction.[8][9] For substrates prone to protodeboronation, the high polarity and potential water content of these solvents can be detrimental.
-
Non-Polar Solvents (e.g., Toluene, Dioxane): These solvents favor neutral catalytic species.[5] They are often less effective at dissolving inorganic bases, necessitating the use of a co-solvent like water or phase-transfer catalysts. However, they can be advantageous in minimizing water-mediated side reactions like protodeboronation.
-
-
Protic vs. Aprotic Nature:
-
Protic Solvents (Water, Alcohols): Often used as a co-solvent, water is crucial for the activity of inorganic bases like carbonates and phosphates, which are required to activate the boronic acid to its more reactive boronate 'ate' complex.[10] However, an excess of protic solvent provides a source of protons that drives the undesired protodeboronation of the starting material.[4][11]
-
Aprotic Solvents (Ethers, Aromatics): When paired with anhydrous bases (e.g., K₃PO₄), these solvents can create conditions that suppress protodeboronation, which is particularly useful for sensitive substrates like this compound.[12]
-
The Protodeboronation Problem
Protodeboronation is the protonolysis of the C-B bond, replacing it with a C-H bond, which results in the formation of m-toluidine from this compound.[4] This is a major consumptive side reaction. The propensity for this reaction is highly dependent on the solvent system and the base employed. Aqueous basic conditions, especially at elevated temperatures, can accelerate this decomposition pathway.[11]
A Practical Guide to Solvent Selection
There is no single "best" solvent; the optimal choice depends on the coupling partner, the base, and the desired reaction temperature. The following workflow and data table provide a rational basis for selection.
Table 1: Common Solvents for Suzuki-Miyaura Coupling
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Key Characteristics & Use Cases |
| Toluene | Aromatic, Non-polar | 111 | 2.4 | Good for anhydrous conditions with K₃PO₄. High boiling point allows for forcing conditions. |
| 1,4-Dioxane | Ether, Aprotic | 101 | 2.2 | Excellent general-purpose solvent, often used in a 4:1 to 10:1 ratio with water.[13] |
| 2-MeTHF | Ether, Aprotic | 80 | 6.2 | "Greener" alternative to THF/Dioxane; forms a distinct phase separation with water, simplifying workup.[12] |
| DMF | Polar Aprotic | 153 | 36.7 | High solvating power for salts and polar substrates. Use cautiously due to potential side reactions and difficulty of removal.[5][8] |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | 37.5 | Good for polar substrates; its ability to stabilize anionic palladium species can alter reaction selectivity.[8][9] |
| Water | Protic | 100 | 80.1 | Essential co-solvent for dissolving inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄) and activating the boronic acid.[6] |
| Isopropanol | Protic (Alcohol) | 82 | 19.9 | Can be used as a co-solvent or primary solvent, particularly in greener chemistry protocols.[14] |
Experimental Protocols
Safety Note: All procedures should be performed by trained professionals in a well-ventilated fume hood, using appropriate personal protective equipment (PPE). Palladium catalysts are expensive and potentially toxic; handle with care. Solvents like dioxane can form explosive peroxides and should be handled accordingly.[12]
Protocol 1: General Procedure for a Solvent Screening Experiment
This protocol is designed to efficiently test multiple solvent systems in parallel to identify the optimal conditions for a specific aryl halide coupling partner.
Reagents & Equipment:
-
This compound (1.2 equiv)
-
Aryl Halide (e.g., 4-Bromoanisole) (1.0 equiv, ~0.2 mmol scale)
-
Palladium Precatalyst (e.g., Pd(dppf)Cl₂) (2 mol%)
-
Base (e.g., K₂CO₃ for aqueous systems, K₃PO₄ for anhydrous) (2.5 equiv)
-
An array of reaction vials with screw caps and septa
-
Solvents to be screened (e.g., Toluene, Dioxane/H₂O (4:1), 2-MeTHF/H₂O (4:1), DMF)
-
Inert gas supply (Nitrogen or Argon)
-
Stir plate with heating capabilities
Procedure:
-
Setup: To each reaction vial, add the aryl halide (1.0 equiv), this compound (1.2 equiv), base (2.5 equiv), and a magnetic stir bar.
-
Inerting: Seal each vial with a septum cap. Evacuate and backfill the vials with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[13]
-
Solvent Addition: Add the designated solvent (2 mL) to each respective vial via syringe.
-
Degassing: Bubble the inert gas through each reaction mixture for 10-15 minutes to remove any dissolved oxygen. This step is critical for catalyst stability.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (2 mol%) to each vial.
-
Reaction: Place the vials in a heating block set to the desired temperature (e.g., 90 °C) and stir vigorously. Vigorous stirring is essential for biphasic mixtures to ensure proper mixing.[12]
-
Monitoring & Analysis (Self-Validation): After a set time (e.g., 4 hours), take a small aliquot from each reaction. Dilute with a suitable solvent (e.g., Ethyl Acetate), filter, and analyze by LC-MS or TLC to determine the relative conversion and formation of byproducts (especially the protodeboronated starting material). Continue the reaction, monitoring periodically until completion or until the reaction stalls.
-
Workup: Upon completion, cool the reactions to room temperature. Dilute with ethyl acetate (10 mL) and wash with water (2 x 5 mL) and brine (5 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[13]
-
Comparison: Analyze the crude residue from each reaction by ¹H NMR to compare product purity and yield.
Protocol 2: Optimized Protocol using 2-MeTHF/Water
This protocol represents a robust and relatively "green" starting point for coupling this compound.
Reactants:
-
This compound (1.5 g, 1.2 equiv)
-
4-Chloropyridine hydrochloride (1.0 g, 1.0 equiv)
-
Pd(dppf)Cl₂ (160 mg, 3 mol%)
-
K₂CO₃ (4.6 g, 5.0 equiv)
-
2-MeTHF (30 mL)
-
Water (3 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-chloropyridine hydrochloride, this compound, and K₂CO₃.
-
Evacuate and backfill the flask with Argon three times.
-
Add the 2-MeTHF and water. Degas the solution by bubbling Argon through it for 20 minutes.
-
Add the Pd(dppf)Cl₂ catalyst under a positive pressure of Argon.
-
Heat the reaction mixture to 80 °C and stir vigorously for 6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. The layers should separate cleanly.
-
Separate the organic layer. Wash with water (15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the pure biaryl product.
Troubleshooting Guide
| Problem | Probable Cause (Solvent-Related) | Suggested Solution(s) |
| Low or No Conversion | 1. Poor solubility of the base or boronic acid. 2. Catalyst deactivation due to dissolved oxygen. | 1. Switch to a more polar solvent system (e.g., from Toluene to Dioxane/H₂O). Increase the water ratio slightly. 2. Ensure rigorous degassing of the solvent and reaction mixture before adding the catalyst. |
| Significant Protodeboronation | 1. Excessive water content in the solvent system. 2. Reaction temperature is too high or reaction time is too long. 3. The base/solvent combination is too harsh. | 1. Switch to an anhydrous system (e.g., Toluene or Dioxane with K₃PO₄). 2. Reduce the reaction temperature. 3. Use a milder base like KF or a phosphate base instead of a carbonate. |
| Formation of Homocoupling Byproducts (Ar-Ar, Ar'-Ar') | 1. The solvent is not optimal for the ligand, leading to slow reductive elimination. 2. Presence of oxygen. | 1. Screen alternative solvents. Sometimes a less polar solvent like toluene can promote faster reductive elimination. 2. Improve the degassing procedure. |
| Difficulty in Product Isolation / Emulsion during Workup | 1. Use of high-boiling polar aprotic solvents like DMF or NMP. 2. The solvent system does not phase-separate well from water. | 1. If possible, avoid DMF/NMP. If used, extensive washing with brine is required. 2. Switch to 2-MeTHF, which provides excellent phase separation from water. |
References
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- Reeves, E. K., Bauman, O. R., Mitchem, G. B., & Neufeldt, S. R. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Reeves, E. K., Bauman, O. R., Mitchem, G. B., & Neufeldt, S. R. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409.
- MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- Wikipedia. (n.d.). Protodeboronation.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate.
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Wikipedia. (n.d.). Protodeboronation.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
- ResearchGate. (n.d.). Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction....
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (2025). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
- (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review.
- (2016). Suzuki–Miyaura Coupling.
- Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions.
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- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
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Preparation of Biaryl Compounds with (5-Amino-2-methylphenyl)boronic acid: An Application Guide for Researchers
Introduction: The Strategic Importance of Substituted Biaryls in Modern Chemistry
The biaryl motif is a cornerstone in contemporary organic synthesis, particularly within the realms of pharmaceutical and materials science. These structures, characterized by two directly connected aromatic rings, are considered "privileged scaffolds" in drug discovery due to their ability to adopt specific conformations for optimal interaction with biological targets like protein kinases.[1] The strategic introduction of substituents onto these rings allows for the fine-tuning of a molecule's steric and electronic properties, profoundly influencing its pharmacological activity and pharmacokinetic profile.
(5-Amino-2-methylphenyl)boronic acid is a valuable building block for the synthesis of such tailored biaryl compounds. The presence of both an amino group and a methyl group on the boronic acid offers unique synthetic handles and imparts specific characteristics to the resulting biaryl products. The amino group can serve as a key pharmacophore or be further functionalized, while the ortho-methyl group can induce conformational constraints, which can be crucial for target binding.[2] This application note provides a comprehensive guide to the preparation of biaryl compounds using this compound, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and discuss key considerations for successful synthesis.
The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the premier method for the synthesis of biaryl compounds, celebrated for its mild reaction conditions, broad functional group tolerance, and the general stability and low toxicity of its boronic acid reagents.[3][4] The reaction facilitates the formation of a carbon-carbon bond between an organoboron species (in this case, this compound) and an aryl halide or triflate.
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[3] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent is activated to form a boronate species. This species then transfers its organic group (the 5-amino-2-methylphenyl moiety) to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Substituted Biarylpyrimidine
This protocol provides a detailed procedure for the Suzuki-Miyaura coupling of this compound with a substituted chloropyrimidine, adapted from a procedure described in the patent literature for the synthesis of FGFR inhibitors.[5]
Materials and Reagents
| Reagent | CAS Number | Supplier Example | Notes |
| This compound | 850568-15-9 | Combi-Blocks | Key organoboron coupling partner. |
| Substituted 6-chloropyrimidine | Varies | N/A | The aryl halide coupling partner. The specific substrate will depend on the target molecule. |
| [1,1'-Bis(di-cyclohexylphosphino)ferrocene]dichloropalladium(II) | 917523-64-5 | Sigma-Aldrich | A robust and efficient palladium catalyst suitable for cross-coupling reactions. |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | Fisher Scientific | The base required to facilitate the transmetalation step. |
| tert-Butyl Alcohol | 75-65-0 | VWR | A component of the solvent system. |
| Water, Degassed | 7732-18-5 | N/A | The second component of the solvent system. Degassing is crucial to prevent catalyst oxidation. |
| Saturated Aqueous NH₄Cl | 12125-02-9 | LabChem | Used for quenching the reaction. |
| Methylene Chloride (DCM) | 75-09-2 | Macron Fine Chem | Extraction solvent. |
Step-by-Step Procedure
-
Reaction Setup: To a reaction tube, add the substituted 6-chloropyrimidine (1.0 eq.), this compound (1.3 eq.), sodium carbonate (3.2 eq.), and [1,1'-bis(di-cyclohexylphosphino)ferrocene]dichloropalladium(II) (0.05 eq.).
-
Solvent Addition: Add tert-butyl alcohol and degassed water in a 1:1 ratio to the reaction tube.
-
Inert Atmosphere: Seal the tube and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes to remove oxygen.
-
Reaction: Heat the reaction mixture to 90°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-5 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous mixture with methylene chloride (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.
Discussion and Field-Proven Insights
Causality Behind Experimental Choices
-
Catalyst Selection: The use of a palladium catalyst with a bulky, electron-rich phosphine ligand like the one in [1,1'-bis(di-cyclohexylphosphino)ferrocene]dichloropalladium(II) is crucial for promoting the oxidative addition of less reactive aryl chlorides and for stabilizing the catalytic species.[5]
-
Base: Sodium carbonate is a moderately strong base that is effective in promoting the formation of the boronate species required for transmetalation without causing unwanted side reactions with sensitive functional groups. Stronger bases like potassium phosphate or cesium carbonate may be necessary for less reactive coupling partners.[3]
-
Solvent System: The use of a biphasic solvent system like tert-butyl alcohol/water is common in Suzuki couplings. It helps to dissolve both the organic-soluble aryl halide and the more polar boronic acid and base, facilitating the reaction at the interface. Rigorous degassing of the solvents is essential to prevent oxidation and deactivation of the Pd(0) catalyst.[3]
-
Temperature: A reaction temperature of 90°C is a good starting point for the coupling of aryl chlorides. For more reactive aryl bromides or iodides, lower temperatures may be sufficient.
Potential Challenges and Troubleshooting
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading, trying a different ligand (e.g., SPhos, XPhos), or using a stronger base. Optimization of the reaction temperature and time may also be beneficial.[3]
-
Homocoupling: The formation of a biaryl product from the boronic acid coupling with itself (Ar'-Ar') can be a side reaction. This can often be minimized by using a slight excess of the aryl halide and carefully controlling the reaction temperature.
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom can occur, especially at elevated temperatures and in the presence of water. Using anhydrous conditions or protecting the boronic acid as an ester (e.g., a pinacol ester) can mitigate this issue.
Conclusion: A Versatile Reagent for Drug Discovery
This compound is a versatile and valuable reagent for the synthesis of complex biaryl compounds. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for its incorporation into a wide range of molecular scaffolds. The resulting 5-amino-2-methylbiaryl structures are of significant interest in drug discovery, serving as key intermediates in the synthesis of targeted therapies, such as KRAS G12C inhibitors.[6] By understanding the underlying reaction mechanism and carefully selecting the appropriate reaction conditions, researchers can effectively utilize this building block to accelerate their drug development programs.
References
- Google Patents. (2024). KRAS G12C inhibitors and methods of using the same (U.S. Patent No. US11905281B2). U.S.
- Google Patents. (2016). Bicyclic heterocycles as fgfr inhibitors (Patent No. WO2016134320A1).
- ResearchGate. (2025). Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- ScienceSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]
- PubMed Central. (n.d.). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. [Link]
- ResearchGate. (n.d.). The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2015187089A1 - Mth1 inhibitors for treatment of inflammatory and autoimmune conditions - Google Patents [patents.google.com]
- 5. WO2016134320A1 - Bicyclic heterocycles as fgfr inhibitors - Google Patents [patents.google.com]
- 6. US11905281B2 - KRAS G12C inhibitors and methods of using the same - Google Patents [patents.google.com]
Application Notes & Protocols: (5-Amino-2-methylphenyl)boronic acid as a Versatile Building Block in Drug Discovery
Abstract
Boronic acids are foundational pillars in modern medicinal chemistry, prized for their stability, low toxicity, and versatile reactivity.[1] Among these, (5-Amino-2-methylphenyl)boronic acid emerges as a particularly strategic building block. Its unique substitution pattern—an ortho-methyl group that can influence conformational geometry and a meta-amino group that serves as a prime handle for functionalization—makes it an invaluable tool for generating diverse molecular libraries. This guide provides an in-depth exploration of its application, focusing on its strategic use in the Suzuki-Miyaura cross-coupling reaction to synthesize biaryl scaffolds common in kinase inhibitors and other therapeutic agents.[2][3] We present a detailed, field-tested protocol, explain the rationale behind key experimental parameters, and illustrate workflows to empower researchers in their drug discovery endeavors.
Introduction: The Strategic Value of Substituted Phenylboronic Acids
The pursuit of novel therapeutic agents often hinges on the ability to rapidly synthesize and test a wide array of structurally diverse molecules. Boronic acids have become indispensable reagents in this process, largely due to the success and reliability of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, the most frequently used carbon-carbon bond-forming reaction in medicinal chemistry.[4] These compounds are generally stable, easy to handle, and their resulting byproducts are typically non-toxic and easily removed.[1]
This compound is more than a simple coupling partner; it is a carefully designed scaffold. Its key features offer distinct advantages:
-
Conformational Control: The ortho-methyl group can induce a specific dihedral angle in the resulting biaryl product. This steric influence is critical in drug design, as it can lock the molecule into a bioactive conformation, enhancing binding affinity and selectivity for a protein target.
-
Vector for Diversification: The meta-amino group provides a nucleophilic site, an ideal point for subsequent chemical modifications. This "functional handle" allows chemists to explore the structure-activity relationship (SAR) by introducing a variety of substituents through reactions like amidation, sulfonylation, or reductive amination, thereby fine-tuning the compound's pharmacological properties.
Physicochemical Properties & Handling
Proper handling and storage are paramount to ensure the reagent's integrity and the reproducibility of experimental results.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1003042-50-9 |
| Molecular Formula | C₇H₁₀BNO₂ |
| Molecular Weight | 150.97 g/mol |
| Appearance | Off-white to light brown powder |
| Storage Conditions | 2-8°C, under inert atmosphere |
Handling Recommendations:
-
Inert Atmosphere: Boronic acids can be susceptible to dehydration and oxidative degradation. Always handle the solid and prepare solutions under an inert atmosphere (e.g., Nitrogen or Argon).
-
Storage: As indicated by suppliers, cold-chain transportation and storage are recommended to maintain long-term stability.[5] Store in a tightly sealed container in a refrigerator or freezer.
-
Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the cornerstone application for this compound, enabling the synthesis of complex biaryl molecules with high efficiency and selectivity.
Mechanistic Rationale
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6] Understanding this mechanism is key to troubleshooting and optimizing the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar¹-X) bond, forming a Pd(II) intermediate.[6]
-
Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group (Ar²) to the palladium center, displacing the halide. This is often the rate-determining step.[6][7]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.[6]
Causality Behind Experimental Choices
A robust protocol is built on a logical selection of reagents.
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable choice as it is a pre-formed, air-stable source of the active Pd(0) catalyst.[8] For more challenging couplings, catalyst systems generated in situ from a Pd(II) source (e.g., Pd(OAc)₂) and a phosphine ligand can offer greater activity.[7]
-
Base: An inorganic base is crucial for activating the boronic acid.[7] Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are effective and economical choices for general applications. For substrates with base-sensitive functional groups, a milder base like potassium phosphate (K₃PO₄) may be preferred.[8]
-
Solvent System: A mixture of an organic solvent and water is standard. Solvents like 1,4-dioxane or dimethoxyethane (DME) are used to dissolve the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.[9] Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.
Detailed Experimental Protocol & Workflow
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic heteroaryl halide.
General Laboratory Workflow
Caption: Standard experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Protocol
Reagents & Materials:
-
This compound (1.2 equivalents)
-
Aryl/Heteroaryl Halide (e.g., 2-chloropyrimidine) (1.0 equivalent)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 2.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 equivalents)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl Acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄) for work-up
-
Silica gel for column chromatography
Procedure:
-
Vessel Preparation: To a round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[8][9]
-
Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction).
-
Degassing: Bubble the inert gas through the solvent mixture for 15-20 minutes to ensure it is thoroughly degassed.[9]
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.05 eq) to the flask under a positive pressure of inert gas. The mixture may change color.
-
Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-18 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash with water (2x) and then with brine (1x) to remove inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application Example: Synthesis of Kinase Inhibitor Scaffolds
The biaryl motif is a privileged scaffold in many small molecule kinase inhibitors.[10] this compound is an ideal starting point for building libraries of such compounds.
Library Generation Strategy
Caption: Strategy for library generation using the title compound.
Predictive Yields for Coupling Reactions
Based on protocols for structurally analogous substrates, high yields can be anticipated for the coupling of this compound with various activated heteroaryl halides.[8][9]
| Entry | Heteroaryl Halide Partner | Expected Product Scaffold | Predicted Yield (%) |
| 1 | 2-Chloropyrimidine | 2-(5-Amino-2-methylphenyl)pyrimidine | 85 - 95 |
| 2 | 5-Bromo-2-methoxypyridine | 2-Methoxy-5-(5-amino-2-methylphenyl)pyridine | 80 - 90 |
| 3 | 4-Bromo-1H-pyrazole | 4-(5-Amino-2-methylphenyl)-1H-pyrazole | 75 - 88 |
| 4 | 2,6-Dichloropyrazine | 2-Chloro-6-(5-amino-2-methylphenyl)pyrazine | 70 - 85 |
Conclusion
This compound is a high-value, strategic building block for drug discovery. Its utility extends beyond simple C-C bond formation; it provides medicinal chemists with a tool to rationally control molecular conformation while retaining a functional handle for extensive SAR exploration. The robust and well-understood Suzuki-Miyaura coupling protocol detailed herein serves as a reliable method for incorporating this scaffold into screening libraries, particularly for targets such as protein kinases. By understanding the principles behind the protocol and the strategic value of the reagent, researchers can significantly accelerate the discovery of novel therapeutic candidates.
References
- Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link][1][12][13]
- Grondal, C., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link][4]
- Das, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(4), 487. [Link][14]
- Nakano, K., et al. (2016).
- Ros-Pardo, D., et al. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(2), 1033-1090. [Link][2]
- Caldwell, J.J., et al. (2012). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Tetrahedron, 68(47), 9713-9728. [Link][3]
- Chen, Y-T., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 63(19), 11235-11247. [Link][16]
- Fernandes, G.F.S., et al. (2021). Boron in Medicinal and Organic Chemistry. Mini-Reviews in Organic Chemistry, 18(6), 724-738. [Link][17]
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link][8]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link][7]
- MDPI. (2023).
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Application Notes & Protocols: (5-Amino-2-methylphenyl)boronic acid in the Synthesis of Heterocyclic Compounds
Abstract
(5-Amino-2-methylphenyl)boronic acid has emerged as a highly versatile and strategic building block in modern organic synthesis, particularly for the construction of complex nitrogen-containing heterocyclic scaffolds. Its unique substitution pattern—featuring a nucleophilic amino group and a reactive boronic acid on the same phenyl ring—enables elegant and efficient tandem reaction sequences. This guide provides an in-depth exploration of its application, focusing on the powerful combination of Suzuki-Miyaura cross-coupling followed by in-situ intramolecular cyclization. We present detailed, field-proven protocols, mechanistic insights, and practical considerations for researchers, scientists, and drug development professionals aiming to leverage this reagent for the synthesis of phenanthridines, phenanthridinones, and related fused heterocyclic systems that are prevalent in medicinal chemistry and materials science.
Introduction: The Strategic Advantage of this compound
This compound is a bifunctional reagent that masterfully combines the reactivity of an arylboronic acid with the nucleophilicity of an aniline. The ortho-methyl group provides steric influence that can direct reaction pathways, while the meta-amino group is perfectly positioned for subsequent ring-forming reactions.
The primary utility of this compound lies in its role as a linchpin in convergent synthetic strategies. The boronic acid moiety serves as a handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, one of the most robust methods for forming C(sp²)–C(sp²) bonds.[1][2][3] This initial coupling reaction constructs a biaryl intermediate, which, without isolation, can undergo a subsequent intramolecular cyclization driven by the pendant amino group. This one-pot, two-step sequence provides rapid access to complex polycyclic aromatic systems from relatively simple starting materials.
The significance of this approach is underscored by the prevalence of the resulting heterocyclic cores, such as phenanthridine, in numerous biologically active natural products and pharmaceutical agents, including anticancer and antimalarial compounds.[4]
Core Application: Tandem Suzuki Coupling-Cyclization
The cornerstone application of this compound is the synthesis of fused N-heterocycles. The general strategy involves a palladium-catalyzed cross-coupling with an ortho-functionalized aryl halide. The nature of the functional group on the coupling partner dictates the final heterocyclic structure.
Mechanistic Rationale
The process unfolds through a well-established catalytic cycle followed by a classical condensation reaction.
-
Suzuki-Miyaura Coupling: The reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) catalyst. The boronic acid, activated by a base to form a more nucleophilic boronate species, then undergoes transmetalation with the Pd(II) complex.[3][5] Subsequent reductive elimination expels the biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][6]
-
Intramolecular Cyclization: The newly formed biaryl intermediate contains the strategically positioned amino group from the boronic acid and the functional group (e.g., aldehyde, nitrile, ester) from the aryl halide. Upon heating or further catalysis, the amino group attacks the electrophilic functional group, leading to a cyclization-dehydration (or elimination) cascade that forges the new heterocyclic ring.[7]
Below is a diagram illustrating the fundamental catalytic cycle for the initial C-C bond formation.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols & Methodologies
The following protocols are designed to be robust and reproducible. As a senior scientist, I stress the importance of causality: every reagent, condition, and step is chosen for a specific reason to ensure success.
Protocol 1: Synthesis of 6-Methylphenanthridin-8-amine via Suzuki Coupling-Condensation
This protocol details the reaction of this compound with 2-bromobenzaldehyde to form a phenanthridine core, a privileged scaffold in medicinal chemistry.[8]
Workflow Overview
Sources
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- 2. tcichemicals.com [tcichemicals.com]
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- 4. Photocatalytic Synthesis of 6-Phosphorylated Phenanthridines from 2-Isocyanobiphenyls via Radical C−P and C−C Bond Formation | MDPI [mdpi.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Transition-metal-catalyzed intramolecular cyclization of amido(hetero)arylboronic acid aldehydes to isoquinolinones and derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Buchwald-Hartwig Amination of (5-Amino-2-methylphenyl)boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Complexities of Bifunctional Substrates in C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its impact is particularly profound in pharmaceutical and materials science, where the arylamine motif is a ubiquitous structural feature.[3][4] This reaction involves the palladium-catalyzed cross-coupling of an amine with an aryl halide or pseudohalide.[2][5] The transformation has undergone significant evolution, with the development of sophisticated ligand systems that allow for the coupling of a vast array of substrates under increasingly mild conditions.[1][3]
This guide focuses on a specific, yet challenging, application of this methodology: the amination of aryl halides using (5-Amino-2-methylphenyl)boronic acid and its derivatives. This class of reagents presents a unique set of challenges due to its bifunctional nature, containing both a nucleophilic amino group and a boronic acid moiety susceptible to participation in cross-coupling reactions. A thorough understanding of the reaction mechanism and careful optimization of reaction parameters are therefore critical to achieving high yields and selectivities, avoiding common pitfalls such as self-coupling and undesired side reactions.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[1][5][6]
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate.[5][7][8] The reactivity of the aryl halide typically follows the trend I > Br > OTf > Cl.[6]
-
Amine Coordination and Deprotonation: The amine then coordinates to the Pd(II) center. Subsequent deprotonation by a base generates a palladium-amido complex.[8] The choice of base is crucial and can influence the reaction rate and substrate compatibility.[6]
-
Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][7][8]
dot digraph "Buchwald-Hartwig Amination Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"Pd(0)L" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ar-Pd(II)-X(L)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ar-Pd(II)-NHR'R''(L)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Ar-NR'R''" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Pd(0)L" -> "Ar-Pd(II)-X(L)" [label=" Oxidative\n Addition\n (Ar-X)"]; "Ar-Pd(II)-X(L)" -> "Ar-Pd(II)-NHR'R''(L)" [label=" Amine Binding\n & Deprotonation\n (R'R''NH, Base)"]; "Ar-Pd(II)-NHR'R''(L)" -> "Ar-NR'R''" [label=" Reductive\n Elimination"]; "Ar-NR'R''" -> "Pd(0)L" [style=dashed, label=" Catalyst\n Regeneration"]; } caption [label="Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.", fontsize=10, fontname="Arial"];
Key Considerations for this compound Derivatives
The presence of both an amino and a boronic acid group on the same molecule introduces specific challenges that must be addressed for a successful Buchwald-Hartwig amination.
-
Chemoselectivity: The primary challenge is to promote the desired C-N bond formation while suppressing the undesired Suzuki-type self-coupling of the boronic acid.[9][10] The palladium catalyst can potentially mediate the coupling of the boronic acid with the aryl halide starting material or with another molecule of the boronic acid itself.
-
Substrate Stability: Phenylboronic acids can be prone to decomposition under certain reaction conditions, particularly at elevated temperatures or in the presence of strong bases. This can lead to lower yields and the formation of byproducts.
-
Ligand Selection: The choice of ligand is paramount in controlling the reactivity and selectivity of the palladium catalyst.[3][11] Bulky, electron-rich phosphine ligands are often employed to promote the desired C-N reductive elimination over competing pathways.[3] For bifunctional substrates, ligands that favor the amination pathway are essential.
-
Base Selection: The base plays a critical role in the deprotonation of the amine, but a judicious choice is necessary to avoid decomposition of the boronic acid and to minimize base-sensitive functional group incompatibilities.[6] While strong bases like sodium tert-butoxide are common, weaker inorganic bases such as carbonates or phosphates may be required for sensitive substrates.[6]
Recommended General Protocol
This protocol provides a starting point for the Buchwald-Hartwig amination of an aryl halide with a this compound derivative. Optimization of the catalyst system, base, solvent, and temperature will likely be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound derivative (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, cataCXium A, 2-4 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or t-BuOH)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl halide, this compound derivative, palladium precatalyst, ligand, and base.
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon or Nitrogen) three times.[12]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="1. Reagent Addition\n(Aryl Halide, Boronic Acid,\nCatalyst, Ligand, Base)"]; B [label="2. Inert Atmosphere\n(Evacuate/Backfill Ar/N₂)"]; C [label="3. Solvent Addition\n(Anhydrous, Degassed)"]; D [label="4. Reaction\n(Stir at Elevated Temp)"]; E [label="5. Monitoring\n(TLC, LC-MS)"]; F [label="6. Workup\n(Cool, Dilute, Filter)"]; G [label="7. Purification\n(Column Chromatography)"]; H [label="Final Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E; E -> D [label="Incomplete", style=dashed]; E -> F [label="Complete"]; F -> G -> H; } caption [label="Figure 2: General Experimental Workflow.", fontsize=10, fontname="Arial"];
Optimization and Parameter Selection
The success of the Buchwald-Hartwig amination with these challenging substrates hinges on careful optimization.
| Parameter | Recommended Starting Conditions & Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%). These are common and effective Pd(0) and Pd(II) sources, respectively.[13] |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., XPhos, RuPhos, BrettPhos) (2-4 mol%). These ligands promote the formation of the active monoligated Pd(0) species and facilitate the C-N reductive elimination.[3] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 equiv). These weaker inorganic bases are often better tolerated by boronic acids than strong alkoxide bases, minimizing decomposition.[6] |
| Solvent | Toluene, 1,4-Dioxane, or tert-Butanol. These are common solvents for Buchwald-Hartwig reactions. The choice can influence solubility and reaction rates.[14] |
| Temperature | 80-110 °C. Elevated temperatures are typically required to drive the reaction to completion. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | - Inactive catalyst- Insufficient temperature- Poor substrate solubility | - Use a fresh batch of catalyst and ligand.- Screen higher temperatures.- Try a different solvent system to improve solubility.[14] |
| Formation of Self-Coupled Biaryl Product | - Catalyst system favors Suzuki coupling- Reaction conditions too harsh for the boronic acid | - Screen different ligands; some may have a higher propensity for C-N vs. C-C bond formation.- Use a milder base and/or lower reaction temperature. |
| Decomposition of Starting Material | - Boronic acid instability- Base-sensitive functional groups | - Use a weaker base (e.g., K₂CO₃).- Lower the reaction temperature and extend the reaction time. |
| Hydrodehalogenation of Aryl Halide | - Presence of water or other protic sources- β-hydride elimination from the amine | - Ensure all reagents and solvents are anhydrous.- For primary amines, this can be a competing pathway; ligand choice can sometimes mitigate this.[15] |
Conclusion
The Buchwald-Hartwig amination of this compound derivatives is a powerful tool for the synthesis of complex arylamines. However, the bifunctional nature of these substrates necessitates a careful and considered approach to reaction design and optimization. By understanding the underlying mechanism, judiciously selecting the catalyst system and reaction conditions, and systematically troubleshooting any issues that arise, researchers can successfully employ this transformation in their synthetic endeavors. The protocols and insights provided herein serve as a comprehensive guide for navigating the intricacies of this challenging yet rewarding reaction.
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- Moreno-Mañas, M., Pérez, M., & Pleixats, R. (1996). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry, 61(7), 2346–2351. [Link]
- Shen, Q., & Hartwig, J. F. (2007). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 9(21), 4127–4130. [Link]
- Reddit. (2018).
- Forero-Cortés, P. A., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(33), 11166–11174. [Link]
- Chen, Y.-C., Chen, Y.-H., & Chen, Y.-J. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Molecules, 27(13), 4253. [Link]
- ResearchGate.
- Semantic Scholar. Suzuki cross-coupling of arylboronic acids mediated by a hydrosoluble Pd(0)
- ACS GCI Pharmaceutical Roundtable.
- ACS GCI Pharmaceutical Roundtable.
- Zhang, Y., Averick, S. E., & Matyjaszewski, K. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Polymers, 15(8), 1969. [Link]
- Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2019).
- Reddit. (2017).
- ResearchGate. Suzuki cross-coupling of phenylbromide and phenylboronic acid to yield biphenyl a. [Link]
- ResearchGate. Suzuki cross-coupling of aryl bromide with phenylboronic acid using... [Link]
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- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki cross-coupling of arylboronic acids mediated by a hydrosoluble Pd(0)/TPPTS catalyst | Semantic Scholar [semanticscholar.org]
- 11. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
Protecting Group Strategies for the Amino Group in (5-Amino-2-methylphenyl)boronic acid: Application Notes and Protocols
Introduction: Navigating the Synthetic Utility of a Versatile Building Block
(5-Amino-2-methylphenyl)boronic acid is a valuable bifunctional building block in medicinal chemistry and materials science. Its utility stems from the presence of two key functional groups: a nucleophilic amino group and a versatile boronic acid moiety. The amino group serves as a handle for amide bond formation, sulfonylation, and other nucleophilic additions, while the boronic acid is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling[1][2]. However, the inherent reactivity of the amino group can interfere with reactions targeting the boronic acid, and vice-versa. To achieve chemoselectivity and successfully execute multi-step synthetic sequences, the temporary masking of the amino group with a suitable protecting group is often an essential strategy[2][].
This technical guide provides an in-depth exploration of protecting group strategies for the amino group of this compound. We will move beyond a simple recitation of protocols to explain the underlying chemical principles, helping researchers make informed decisions for their specific synthetic challenges. This document will detail the selection, installation, and cleavage of common amine protecting groups, with a focus on their compatibility with the boronic acid functionality.
The "Why": Rationale for Amino Group Protection
The primary motivation for protecting the amino group in this compound is to control its reactivity and prevent undesired side reactions. The lone pair of electrons on the nitrogen atom makes the amino group both basic and nucleophilic. This can lead to several complications in a synthetic route:
-
Interference in Suzuki-Miyaura Coupling: The amino group can coordinate to the palladium catalyst, potentially deactivating it or leading to undesired side reactions[4].
-
Competing Nucleophilicity: In reactions where another nucleophile is intended to react with an electrophile, the unprotected amino group can compete, leading to a mixture of products.
-
Self-Condensation/Polymerization: Under certain conditions, the amino group of one molecule can react with the boronic acid of another, leading to oligomerization or polymerization.
-
Modification of the Amino Group: Reagents intended to modify other parts of the molecule may react with the amino group.
By temporarily converting the amino group into a less reactive functional group, such as a carbamate, its nucleophilic and basic properties are attenuated, allowing for clean and selective transformations at other sites of the molecule.
Choosing Your Armor: Selecting the Ideal Protecting Group
The selection of an appropriate protecting group is a critical decision in any multi-step synthesis and should be guided by the overall synthetic strategy. An ideal protecting group for this compound should exhibit the following characteristics:
-
Ease of Installation: The protection reaction should be high-yielding and proceed under mild conditions that do not affect the boronic acid moiety.
-
Stability: The protecting group must be robust enough to withstand the reaction conditions of subsequent synthetic steps.
-
Ease of Removal: The deprotection should be efficient and occur under conditions that are orthogonal to other functional groups in the molecule, particularly the boronic acid and any newly installed functionalities[5][6].
-
Minimal Impact on Physical Properties: The protecting group should ideally not introduce significant challenges in purification or solubility.
The concept of orthogonality is paramount. Orthogonal protecting groups can be removed in any order without affecting each other, providing maximum flexibility in a synthetic sequence[5][6][7]. For instance, a base-labile protecting group and an acid-labile protecting group are orthogonal to each other.
The "How": Common Protecting Groups and Detailed Protocols
The most widely used protecting groups for amines are carbamates, such as the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) groups[][8]. Each offers a unique set of stability and deprotection characteristics, making them suitable for different synthetic strategies.
The tert-Butoxycarbonyl (Boc) Group: An Acid-Labile Workhorse
The Boc group is one of the most common amine protecting groups in organic synthesis due to its ease of introduction and its facile removal under acidic conditions[1].
Rationale for Use: The Boc group is stable to a wide range of non-acidic reagents, including bases, nucleophiles, and hydrogenation conditions, making it orthogonal to the Cbz and Fmoc groups[9].
This protocol is a general procedure that can be adapted for this compound.
Reaction Scheme:
Boc Protection Workflow
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Base (e.g., triethylamine (TEA), sodium bicarbonate (NaHCO₃), or 4-dimethylaminopyridine (DMAP))
-
Solvent (e.g., tetrahydrofuran (THF), dioxane, acetonitrile, or a biphasic mixture of chloroform and water)
Procedure:
-
Dissolve this compound (1.0 equiv) in the chosen solvent.
-
Add the base (1.1 - 1.5 equiv).
-
Add di-tert-butyl dicarbonate (1.1 - 1.2 equiv) portion-wise or as a solution in the reaction solvent.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
If a biphasic system was used, separate the organic layer. If a water-miscible solvent was used, perform an aqueous workup by diluting with water and extracting with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
| Parameter | Condition | Reference |
| Reagents | Boc₂O, Base (TEA, NaHCO₃, DMAP) | [1][10] |
| Solvents | THF, Dioxane, Acetonitrile, CHCl₃/H₂O | [10] |
| Temperature | Room temperature to 40 °C | [10] |
| Time | 2 - 12 hours |
The Boc group is typically removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl)[1][11].
Reaction Scheme:
Boc Deprotection Workflow
Materials:
-
N-Boc-(5-Amino-2-methylphenyl)boronic acid
-
Acid (e.g., Trifluoroacetic acid (TFA) or 4 M HCl in dioxane)
-
Solvent (e.g., Dichloromethane (DCM))
Procedure:
-
Dissolve the N-Boc protected compound (1.0 equiv) in the chosen solvent (e.g., DCM).
-
Add the acid (e.g., 20-50% TFA in DCM or an excess of 4 M HCl in dioxane).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The product is typically obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride). If the free amine is required, a basic workup can be performed.
Causality and Considerations:
-
Boronic Acid Stability: While the Boc group is reliably cleaved by strong acids, prolonged exposure or harsh acidic conditions can lead to protodeboronation (cleavage of the C-B bond). It is crucial to monitor the reaction closely and use the mildest conditions necessary for complete deprotection. The use of 0.1% TFA in HPLC eluents has been shown to be generally safe for Boc-protected compounds during purification, but prolonged standing can lead to cleavage[12].
-
tert-Butyl Cation Scavengers: The deprotection mechanism generates a tert-butyl cation, which can be trapped by nucleophilic residues or polymerize[11][13]. In substrates with other sensitive functional groups, the addition of a scavenger like anisole or thioanisole can be beneficial.
The Benzyloxycarbonyl (Cbz or Z) Group: A Hydrogenolysis-Labile Protector
The Cbz group, introduced by Bergmann and Zervas, was a cornerstone in the development of peptide synthesis[14]. It is stable to both acidic and basic conditions, making it orthogonal to Boc and Fmoc groups. Its removal is typically achieved by catalytic hydrogenolysis[14][15].
Rationale for Use: The Cbz group's stability to acid and base makes it an excellent choice when these conditions are required in subsequent synthetic steps. It is particularly useful in combination with the Boc group for orthogonal protection strategies[7].
The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann conditions)[14].
Reaction Scheme:
Cbz Protection Workflow
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Base (e.g., sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃))
-
Solvent (e.g., a mixture of THF and water, or dioxane and water)
Procedure:
-
Dissolve this compound (1.0 equiv) in a mixture of the organic solvent and aqueous base at 0 °C.
-
Slowly add benzyl chloroformate (1.1 - 1.2 equiv) while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-20 hours, monitoring by TLC or LC-MS[14].
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
| Parameter | Condition | Reference |
| Reagents | Cbz-Cl, Base (NaHCO₃, Na₂CO₃) | [14] |
| Solvents | THF/H₂O, Dioxane/H₂O | [14] |
| Temperature | 0 °C to Room temperature | [14] |
| Time | 2 - 20 hours | [14] |
The most common method for Cbz deprotection is catalytic hydrogenolysis using palladium on carbon (Pd/C) and a hydrogen source[14].
Reaction Scheme:
Cbz Deprotection Workflow
Materials:
-
N-Cbz-(5-Amino-2-methylphenyl)boronic acid
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate)
-
Solvent (e.g., Methanol (MeOH), Ethanol (EtOH), Ethyl acetate (EtOAc))
Procedure:
-
Dissolve the N-Cbz protected compound in a suitable solvent.
-
Carefully add Pd/C to the solution.
-
Place the reaction mixture under an atmosphere of hydrogen gas (balloon or Parr apparatus) or add the transfer hydrogenation reagent.
-
Stir vigorously at room temperature for 1-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Causality and Considerations:
-
Catalyst Poisoning: The boronic acid moiety is generally stable to hydrogenolysis conditions. However, some sulfur-containing functional groups can poison the palladium catalyst.
-
Alternative Deprotection: While hydrogenolysis is the most common method, strong acids like HBr in acetic acid can also cleave the Cbz group, although these conditions may not be compatible with the boronic acid[14]. More recently, methods using AlCl₃ in hexafluoroisopropanol (HFIP) have been developed as a metal-free alternative, offering good functional group tolerance[16].
The 9-Fluorenylmethoxycarbonyl (Fmoc) Group: A Base-Labile Option
The Fmoc group is a key component of modern solid-phase peptide synthesis (SPPS) due to its facile cleavage under mild basic conditions, typically with a secondary amine like piperidine[][18].
Rationale for Use: The Fmoc group is stable to acidic conditions and hydrogenolysis, making it orthogonal to both Boc and Cbz protecting groups[][18]. This orthogonality is crucial for complex syntheses requiring multiple, selective deprotections[5][6][7].
The Fmoc group is typically introduced using Fmoc-Cl or Fmoc-OSu under basic conditions[][18].
Reaction Scheme:
Fmoc Protection Workflow
Materials:
-
This compound
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Base (e.g., sodium bicarbonate (NaHCO₃))
-
Solvent (e.g., a mixture of THF and water, or dioxane and water)
Procedure:
-
Dissolve this compound (1.0 equiv) in a mixture of the organic solvent and aqueous base.
-
Add Fmoc-Cl or Fmoc-OSu (1.05 - 1.1 equiv).
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS[18].
-
Upon completion, perform an aqueous workup by diluting with water and extracting with an organic solvent.
-
Acidify the aqueous layer to pH ~2 with dilute HCl to precipitate the product.
-
Collect the precipitate by filtration or extract with an organic solvent.
-
Dry the product to obtain the N-Fmoc protected compound.
| Parameter | Condition | Reference |
| Reagents | Fmoc-Cl or Fmoc-OSu, Base (NaHCO₃) | [][18] |
| Solvents | THF/H₂O, Dioxane/H₂O | [18] |
| Temperature | Room temperature | [18] |
| Time | 2 - 16 hours | [18] |
The Fmoc group is cleaved by a base-mediated β-elimination mechanism, typically using a solution of piperidine in DMF[][18].
Reaction Scheme:
Fmoc Deprotection Workflow
Materials:
-
N-Fmoc-(5-Amino-2-methylphenyl)boronic acid
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Fmoc protected compound in DMF.
-
Add a solution of piperidine in DMF (typically 20-50% v/v).
-
Stir the reaction at room temperature for 5-30 minutes, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent and the dibenzofulvene-piperidine adduct under reduced pressure.
-
Purify the product as needed.
Causality and Considerations:
-
Boronic Acid Stability: The mild basic conditions used for Fmoc deprotection are generally compatible with the boronic acid moiety. Phenylboronic acids are known to be stable in a pH range of approximately 3.0 to 13.0[19].
-
Base Sensitivity: The choice of the Fmoc group is predicated on the stability of the rest of the molecule to basic conditions.
Orthogonal Strategies in Action: A Decision-Making Framework
The true power of protecting groups is realized when they are used in orthogonal combinations to orchestrate complex synthetic sequences.
Decision Tree for Protecting Group Selection
Conclusion
The strategic use of protecting groups is indispensable for unlocking the full synthetic potential of this compound. The choice between Boc, Cbz, and Fmoc protection should be dictated by the specific reaction conditions planned for subsequent steps. By understanding the principles of orthogonality and the chemical compatibility of these protecting groups with the boronic acid moiety, researchers can design and execute robust and efficient synthetic routes to complex molecules. The protocols and considerations outlined in this guide provide a solid foundation for the successful application of these essential synthetic tools.
References
- ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Fiveable. (n.d.). Orthogonal Protection Definition.
- Google Patents. (1997). WO1997041093A1 - Methods for the synthesis of fmoc protected amines.
- Royal Society of Chemistry. (2020). Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach.
- National Institutes of Health. (n.d.). Chemoselective Primary Amination of Aryl Boronic Acids by PIII/PV=O-Catalysis: Synthetic Capture of the Transient Nef Intermediate HNO.
- ResearchGate. (n.d.). Suzuki-Miyaura reaction of N -Boc-4-iodophenylalanine 1 with....
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 29). Enhancing Suzuki Coupling Efficiency with Pinacol Boronic Esters.
- National Institutes of Health. (n.d.). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- National Institutes of Health. (n.d.). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts.
- LinkedIn. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.
- Chem-Station. (2016, May 9). Protecting Groups for Boronic Acids.
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis.
- ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Royal Society of Chemistry. (2024). Organoboron catalysis for direct amide/peptide bond formation.
- Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- National Institutes of Health. (2012, August 29). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions.
- ResearchGate. (n.d.). Recent developments in catalytic amide bond formation.
- ResearchGate. (2025, August 10). Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides.
- Xingwei Li. (2024, March 1). Aminative Suzuki–Miyaura coupling.
- AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation.
- Organic Chemistry Portal. (2025, June 30). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP.
- National Institutes of Health. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution.
- ResearchGate. (2025, August 9). An Excellent Method for Cbz-Protection of Amines.
- ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase....
- Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
- Aldevron. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.
- Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups.
- ProMetic BioSciences Ltd. (n.d.). aminophenylboronate affinity adsorbents.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
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- 5. fiveable.me [fiveable.me]
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- 19. wolfson.huji.ac.il [wolfson.huji.ac.il]
Application Note & Protocol: A Guide to the Scale-Up Synthesis of (5-Amino-2-methylphenyl)boronic Acid Derivatives
Executive Summary
(5-Amino-2-methylphenyl)boronic acid and its derivatives are pivotal building blocks in modern medicinal chemistry and materials science. Their utility primarily stems from their role as versatile coupling partners in palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, enabling the efficient construction of complex biaryl structures found in numerous pharmaceuticals.[1][2] This guide provides a comprehensive overview of robust and scalable synthetic strategies for these valuable compounds. We will delve into the mechanistic rationale behind preferred industrial methods, present detailed, step-by-step protocols suitable for scale-up, and address the critical safety and operational challenges inherent in large-scale chemical synthesis. The protocols are designed to be self-validating, incorporating in-process controls and analytical checkpoints to ensure product quality and reproducibility.
Introduction: The Strategic Importance of Aminophenylboronic Acids
Arylboronic acids are indispensable reagents in organic synthesis. The presence of an amino group, as in this compound, offers a valuable functional handle for further molecular elaboration, allowing for its incorporation into more complex architectures through amide bond formation or other transformations.[2] These compounds are key intermediates in the synthesis of a wide range of therapeutic agents, including kinase inhibitors for oncology, and are also used in the development of advanced materials like responsive hydrogels and saccharide sensors.[2][3][4]
However, transitioning the synthesis of these molecules from the laboratory bench to a pilot plant or industrial scale presents significant challenges. Issues such as reagent stability, reaction exotherms, purification, and cost-effectiveness become paramount.[5][6] This document outlines two primary, field-proven strategies for the scale-up synthesis of the target molecule, balancing efficiency, safety, and scalability.
Core Challenge: Stability and Handling of Boronic Acids
A primary concern with many boronic acids is their inherent instability. They can be susceptible to decomposition pathways such as protodeboronation (hydrolysis of the C-B bond) and oxidation.[7][8] Furthermore, under certain conditions, they can form cyclic anhydride trimers known as boroxines. While this is a reversible process, it can complicate characterization and reactivity.
Key Considerations for Scale-Up:
-
Protodeboronation: This degradation is often pH-dependent and accelerated in aqueous solutions.[7]
-
Oxidation: Boronic acids can be sensitive to air, necessitating careful handling under inert atmospheres, especially during prolonged reactions or storage.[9]
-
Purification: Chromatographic purification is often not viable on a large scale. Therefore, developing robust crystallization or precipitation methods is crucial for isolating the final product with high purity.
To mitigate these issues, boronic acids are sometimes converted to more stable derivatives like pinacol esters or N-methyliminodiacetic acid (MIDA) boronates for storage and handling, with the free boronic acid being generated just before use.[8][10]
Recommended Synthetic Route 1: Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful strategy that leverages the coordinating ability of a functional group on an aromatic ring to direct deprotonation to the adjacent ortho position.[11][12] For a substituted aniline like 4-methyl-3-aminotoluene, the amino group (after suitable protection) can direct lithiation, followed by borylation.
Rationale and Mechanistic Insight
The directing metalation group (DMG), in this case, a protected amine, acts as a Lewis base, coordinating to the Lewis acidic lithium atom of an organolithium base (e.g., n-butyllithium).[13] This coordination creates a high local concentration of the base near the ortho C-H bond, dramatically increasing its kinetic acidity and leading to selective deprotonation.[12] The resulting aryllithium intermediate is then quenched with a boron electrophile, typically a trialkyl borate, to form the boronic ester, which is subsequently hydrolyzed to the boronic acid.
Caption: Workflow for Directed ortho-Metalation and Borylation.
Scale-Up Protocol: DoM Approach
Warning: This procedure involves highly pyrophoric organolithium reagents and requires strict adherence to safety protocols. All operations must be conducted under a dry, inert atmosphere (Nitrogen or Argon) by trained personnel.[14][15][16]
Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, and inert gas inlet/outlet.
-
Cannula or transfer line for pyrophoric reagents.
-
Addition funnel.
Reagents:
-
N-Protected 4-methyl-3-bromoaniline (Starting Material)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate (B(OiPr)₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl), aqueous solution
Procedure:
-
Reactor Preparation: The reactor must be thoroughly dried (oven- or flame-dried) and cooled under an inert atmosphere to ensure no residual moisture is present.[14]
-
Charging: Charge the reactor with the N-protected 4-methyl-3-bromoaniline and anhydrous THF. Begin stirring and cool the vessel to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium via cannula or addition funnel, maintaining the internal temperature below -70 °C. A significant exotherm will occur if the addition is too fast. After addition is complete, allow the reaction to stir for 1-2 hours at -78 °C.
-
In-Process Control (IPC) 1: A small aliquot can be quenched with D₂O to confirm lithiation via NMR or mass spectrometry.
-
-
Borylation: In a separate, dry vessel, dissolve triisopropyl borate in anhydrous THF. Transfer this solution to the addition funnel on the reactor. Add the borate solution slowly to the aryllithium slurry, again maintaining the temperature below -70 °C.
-
Warm-up: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight with continued stirring.
-
Quench & Hydrolysis: Cool the reactor to 0 °C. Slowly and carefully quench the reaction by adding aqueous HCl. This step is exothermic and may release flammable gases. Ensure adequate ventilation and control of the addition rate.
-
Work-up & Isolation: Transfer the biphasic mixture to a separatory funnel. Separate the layers. The product may precipitate or be extracted into the aqueous or organic layer depending on the pH and protecting group. Adjusting the pH is a key step for isolation.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent system (e.g., water/ethanol). Avoid silica gel chromatography for large quantities.
-
IPC 2 / Final Product Analysis: Purity should be assessed by HPLC and NMR. Structure confirmed by ¹H NMR, ¹³C NMR, and MS.
-
Recommended Synthetic Route 2: Palladium-Catalyzed Miyaura Borylation
For substrates that are sensitive to strongly basic organolithium reagents, the Miyaura borylation is a powerful and widely used alternative.[5][17] This method involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent.
Rationale and Mechanistic Insight
The catalytic cycle typically involves:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.
-
Transmetalation: The boron moiety from a diboron reagent (like bis(pinacolato)diboron, B₂pin₂) is transferred to the palladium center.
-
Reductive Elimination: The desired aryl boronic ester is released, regenerating the Pd(0) catalyst.
This method offers excellent functional group tolerance and generally milder reaction conditions compared to the DoM approach.[18] A key consideration for scale-up is the cost of the palladium catalyst and ligands, and the need to remove residual palladium from the final product to meet regulatory standards (typically <10 ppm for APIs).
Scale-Up Protocol: Miyaura Borylation
Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, reflux condenser, and inert gas inlet/outlet.
Reagents:
-
5-Bromo-2-methylaniline (or a protected version)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium Acetate (KOAc) or other suitable base[19]
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
1,4-Dioxane or other suitable solvent
Procedure:
-
Reactor Charging: Charge the reactor with 5-bromo-2-methylaniline, bis(pinacolato)diboron, and potassium acetate.
-
Inerting: Evacuate and backfill the reactor with an inert gas (Nitrogen or Argon) three times to remove all oxygen.
-
Solvent & Catalyst Addition: Add the solvent (dioxane) followed by the palladium catalyst.
-
Reaction: Heat the mixture to 80-90 °C and maintain for 12-24 hours. The reaction progress should be monitored.
-
IPC 1: Monitor the disappearance of the starting aryl bromide by HPLC or GC.
-
-
Cooling & Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst and inorganic salts. Wash the filter cake with additional solvent.
-
Work-up: Concentrate the filtrate under reduced pressure. The resulting crude boronic ester can be used directly or hydrolyzed.
-
Hydrolysis (if required): To obtain the free boronic acid, the pinacol ester is hydrolyzed, typically under acidic conditions.
-
Isolation & Purification: The final product is isolated by crystallization, often triggered by pH adjustment.
-
IPC 2 / Final Product Analysis: Analyze for purity (HPLC, NMR), identity (MS), and residual palladium (ICP-MS).
-
Comparative Analysis and Process Optimization
| Parameter | Directed ortho-Metalation (DoM) | Miyaura Borylation |
| Starting Material | Protected aniline or related DMG-containing arene | Aryl halide (Br, I, Cl, OTf) |
| Key Reagents | Pyrophoric organolithiums (n-BuLi), trialkyl borates | Diboron reagents (B₂pin₂), Palladium catalyst, Base |
| Temperature | Cryogenic (-78 °C) | Elevated (80-100 °C) |
| Key Advantages | Atom economical, avoids transition metals | Excellent functional group tolerance, milder conditions |
| Scale-Up Challenges | Handling pyrophorics, managing severe exotherms, cryogenic infrastructure | Catalyst cost, palladium removal, reaction optimization |
| Cost Profile | Lower raw material cost (base) but high operational cost (cryo, safety) | Higher raw material cost (catalyst, ligand), potential for lower operational cost |
Conclusion
The synthesis of this compound derivatives on a large scale is a challenging yet achievable endeavor. The choice between a Directed ortho-Metalation strategy and a Palladium-Catalyzed Borylation depends on several factors including the available starting materials, equipment infrastructure (especially cryogenic capabilities), and the cost-sensitivity of the overall process. The DoM route is powerful but demands rigorous safety protocols and specialized equipment for handling pyrophoric reagents at low temperatures.[20] The Miyaura borylation offers broader functional group compatibility and avoids harsh organometallics but requires careful management of catalyst cost and removal.[5][17] Both methods, when executed with robust process controls and a deep understanding of the underlying chemistry, can deliver high-quality material suitable for pharmaceutical and advanced material applications.
References
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- Li, W., et al. (2011). Phenylboronic Acid Functionalized SBA-15 for Sugar Capture. Langmuir, 27(19), 12071-12079. [Link]
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- University of Bath. (n.d.). Boronic Acid-Catalysed Dehydrative Synthesis.
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One-Pot Synthesis of Densely Functionalized Benzimidazoles from (5-Amino-2-methylphenyl)boronic acid
An Application Note for Drug Discovery Professionals
Abstract
This application note details a robust and highly efficient one-pot, two-step protocol for the synthesis of complex benzimidazole derivatives, a privileged scaffold in medicinal chemistry. The procedure leverages the unique bifunctional nature of (5-Amino-2-methylphenyl)boronic acid as a starting material. The synthesis commences with the condensation of the ortho-phenylenediamine moiety with an aromatic aldehyde to form the benzimidazole core, followed by an in situ palladium-catalyzed Suzuki-Miyaura cross-coupling reaction at the boronic acid site. This methodology provides a streamlined approach to generating diverse libraries of substituted benzimidazoles from commercially available starting materials, significantly reducing reaction time, purification steps, and waste compared to traditional multi-step syntheses.
Introduction: The Strategic Advantage
Benzimidazole and its derivatives are cornerstone structures in pharmaceutical chemistry, exhibiting a wide array of biological activities including antiviral, anticancer, anti-inflammatory, and antihypertensive properties.[1] The conventional synthesis of functionalized benzimidazoles often involves multi-step procedures that can be time-consuming and inefficient.[1][2] One-pot syntheses, which combine multiple reaction steps in a single flask, represent a significant advancement in chemical synthesis by enhancing operational efficiency and aligning with the principles of green chemistry.[2][3]
This compound is a versatile building block, uniquely equipped for sequential one-pot functionalization. Its ortho-phenylenediamine group serves as a precursor for heterocycle formation, while the boronic acid moiety is primed for carbon-carbon bond formation via Suzuki-Miyaura coupling.[4][5] This note provides a detailed protocol that exploits this dual reactivity to rapidly construct molecularly diverse benzimidazoles for drug discovery pipelines. The ability of boronic acids to form reversible covalent bonds and their low toxicity make them ideal components in drug design.[6][7][8][9]
Reaction Scheme and Mechanism
The overall transformation is a one-pot, three-component reaction involving this compound, an aldehyde, and an aryl halide.
Overall Reaction Scheme:
The process unfolds in two distinct, sequential steps within the same reaction vessel:
-
Step A: Benzimidazole Ring Formation: The reaction is initiated by the condensation of the diamine with an aldehyde. This is typically followed by an oxidative cyclization to form the aromatic benzimidazole ring system. Various methods exist for this transformation, often catalyzed by mild acids or proceeding thermally.[3][10]
-
Step B: Suzuki-Miyaura Cross-Coupling: Upon formation of the benzimidazole intermediate, a palladium catalyst, a suitable ligand, and a base are introduced. This initiates the Suzuki-Miyaura coupling between the boronic acid on the benzimidazole core and an aryl halide, forming a new C-C bond.[5][11]
The catalytic cycle for the Suzuki-Miyaura coupling is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][12]
Diagram: One-Pot Synthetic Workflow
The following diagram illustrates the logical flow of the entire experimental process, from reagent assembly to the final purified product.
Caption: High-level workflow for the one-pot synthesis.
Diagram: Suzuki-Miyaura Catalytic Cycle
This diagram outlines the fundamental steps of the palladium-catalyzed cross-coupling reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.[4]
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of 2-Aryl-5-(aryl)-6-methyl-1H-benzimidazoles.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Various | Key starting material |
| Aromatic Aldehyde (e.g., Benzaldehyde) | Reagent Grade | Various | R¹ source |
| Aryl Halide (e.g., 4-Bromotoluene) | Reagent Grade | Various | R² source (bromides/iodides work well) |
| PdCl₂(dppf)-CH₂Cl₂ adduct | Catalyst Grade | Various | Palladium Source |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Various | Base |
| 1,4-Dioxane | Anhydrous | Various | Reaction Solvent |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Various | Drying Agent |
| Ethyl Acetate (EtOAc) | ACS Grade | Various | Extraction/Chromatography |
| Hexanes | ACS Grade | Various | Chromatography |
| Deionized Water | - | - | For workup |
| Round-bottom flask, Condenser | - | - | Standard glassware |
| Magnetic stirrer/hotplate, Inert gas line | - | - | For atmosphere control |
| TLC plates (Silica gel 60 F₂₅₄) | - | Various | For reaction monitoring |
Step-by-Step Procedure
-
Reaction Setup (Step 1):
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv).
-
Add the selected aromatic aldehyde (1.05 mmol, 1.05 equiv).
-
Add 1,4-dioxane (10 mL).
-
Flush the flask with an inert gas (Argon or Nitrogen) for 5 minutes.
-
-
Benzimidazole Formation:
-
Heat the reaction mixture to 100 °C with vigorous stirring under the inert atmosphere.
-
Maintain this temperature for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS for the disappearance of the starting materials and formation of the benzimidazole-boronic acid intermediate. A common mobile phase for TLC is 30-50% EtOAc in hexanes.
-
-
In Situ Suzuki-Miyaura Coupling (Step 2):
-
After confirming the formation of the intermediate, cool the reaction mixture to room temperature.
-
To the same flask, add the aryl halide (1.1 mmol, 1.1 equiv), potassium carbonate (3.0 mmol, 3.0 equiv), and PdCl₂(dppf)-CH₂Cl₂ adduct (0.03 mmol, 3 mol%).
-
Add deionized water (2 mL).
-
Flush the flask again with inert gas for 5 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to 110 °C and maintain for 6-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the benzimidazole-boronic acid intermediate.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product.
-
Representative Data
The following table provides expected outcomes for the one-pot synthesis using various aldehydes and aryl halides, based on typical results reported for similar transformations.
| Entry | Aldehyde (R¹) | Aryl Halide (R²) | Time (Step 1/2) | Isolated Yield (%) |
| 1 | Benzaldehyde | 4-Bromotoluene | 3h / 8h | 85 |
| 2 | 4-Methoxybenzaldehyde | 4-Bromotoluene | 3h / 8h | 88 |
| 3 | 4-Chlorobenzaldehyde | 4-Bromotoluene | 4h / 10h | 79 |
| 4 | Benzaldehyde | 1-Bromo-4-fluorobenzene | 3h / 9h | 82 |
| 5 | Benzaldehyde | 3-Bromoanisole | 3h / 10h | 80 |
Yields are representative and may vary based on reaction scale and purification efficiency.
Discussion: Rationale and Troubleshooting
-
Causality Behind Experimental Choices:
-
Catalyst System: The PdCl₂(dppf) catalyst is chosen for its high efficiency and broad functional group tolerance in Suzuki-Miyaura couplings.[5] The bulky, electron-rich dppf ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[11]
-
Base and Solvent: A mixed solvent system of dioxane and water is often optimal. Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base (K₂CO₃). The base is crucial for activating the boronic acid in the transmetalation step.[4][13]
-
Reaction Sequence: Forming the stable benzimidazole core first is strategically sound. This prevents potential side reactions with the free amine groups during the palladium-catalyzed step. The subsequent Suzuki coupling then serves as a powerful late-stage functionalization step.
-
-
Troubleshooting Common Issues:
-
Low Yield in Step 1: If the benzimidazole formation is sluggish, adding a catalytic amount of a mild acid like p-toluenesulfonic acid (p-TSA) can be beneficial. However, this must be neutralized before adding the base for the Suzuki step.
-
Incomplete Suzuki Coupling: Ensure the reaction is strictly under an inert atmosphere, as oxygen can deactivate the Pd(0) catalyst. If conversion stalls, a fresh portion of the catalyst (an additional 1 mol%) can be added. The choice of aryl halide is also critical; iodides are generally more reactive than bromides, which are more reactive than chlorides.
-
De-boronation: Premature cleavage of the C-B bond can occur under harsh conditions. This can be minimized by ensuring the first step does not run for an excessively long time and that the transition to the second step is handled promptly.
-
Conclusion
This application note presents a streamlined and highly effective one-pot method for synthesizing structurally diverse benzimidazoles. By capitalizing on the dual reactivity of this compound, this protocol enables the rapid generation of compound libraries, which is invaluable for structure-activity relationship (SAR) studies in drug discovery. The procedure is robust, scalable, and employs commercially available reagents, making it a valuable tool for medicinal and organic chemists.
References
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- Der Pharma Chemica. (n.d.). Ecofriendly one pot synthesis of 2-substituted benzimidazole. [Link]
- Preprints.org. (2023).
- ACS Publications. (2016).
- ResearchGate. (n.d.). New One‐Pot Procedure for the Synthesis of 2‐Substituted Benzimidazoles. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Arkat USA. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. [Link]
- National Institutes of Health. (n.d.). Synthesis, Characterization and Microwave-Promoted Catalytic Activity of Novel N-phenylbenzimidazolium Salts in Heck-Mizoroki and Suzuki-Miyaura Cross-Coupling Reactions under Mild Conditions. [Link]
- YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- National Institutes of Health. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]
- ResearchGate. (n.d.). The Fifth Element in Drug Design: Boron in Medicinal Chemistry. [Link]
- MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
- PubMed. (2020). Design and discovery of boronic acid drugs. [Link]
- National Institutes of Health. (n.d.).
- ResearchGate. (2023).
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Application Note & Protocol: High-Speed Suzuki Coupling of (5-Amino-2-methylphenyl)boronic acid via Microwave Synthesis
Here is the detailed Application Note and Protocol for the Microwave-assisted Suzuki coupling of (5-Amino-2-methylphenyl)boronic acid.
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds prevalent in medicinal chemistry.[1][2] This guide provides a comprehensive protocol for the palladium-catalyzed Suzuki coupling of this compound with various aryl halides, leveraging the transformative power of microwave irradiation. Microwave-assisted synthesis offers significant advantages over conventional heating, including drastically reduced reaction times, improved product yields, and enhanced purity by minimizing side-product formation.[3][4][5] We will delve into the mechanistic rationale, provide a detailed, step-by-step experimental protocol, and offer expert insights into optimizing this crucial transformation for research and drug development applications.
Introduction: The Strategic Advantage of Microwave-Assisted Synthesis
The synthesis of complex biaryl molecules is a central theme in drug discovery. The (5-Amino-2-methylphenyl) moiety is a valuable structural unit, and its incorporation via Suzuki coupling allows for rapid access to novel chemical entities. However, traditional thermal methods for Suzuki couplings can be time-consuming and sometimes lead to the degradation of sensitive substrates.
Microwave-assisted organic synthesis overcomes these limitations through a mechanism known as dielectric heating.[3] Unlike conventional heating, which relies on slow thermal conduction from an external source, microwaves directly energize polar molecules within the reaction mixture. This results in rapid, uniform, and instantaneous heating, a process known as volumetric heating, which avoids "wall effects" and superheating of the vessel surface.[3] For the Suzuki coupling, this translates to:
-
Accelerated Reaction Rates: Reactions that take hours or days can often be completed in minutes.[4]
-
Increased Yields: The short exposure to high temperatures minimizes the decomposition of reactants, catalysts, and products, often leading to higher isolated yields.[3][5]
-
Improved Purity: The reduction in side reactions simplifies product purification.[4]
This protocol is designed to empower researchers to harness these advantages for the efficient synthesis of aminobiaryl derivatives.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the reaction mechanism is critical for rational optimization. The Suzuki-Miyaura coupling proceeds through a well-established palladium-catalyzed cycle involving three primary steps.[6][7] The efficiency of each step is influenced by the choice of catalyst, ligand, base, and solvent.
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation: The organoboron species, this compound, must first be activated by a base to form a more nucleophilic boronate complex [Ar²-B(OH)₃]⁻.[6][8] This boronate then transfers its organic group (Ar²) to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) complex couple and are eliminated as the final biaryl product (Ar¹-Ar²), regenerating the active Pd(0) catalyst to re-enter the cycle.
The presence of the amino group on the boronic acid can potentially coordinate to the palladium center, which in some systems could inhibit catalysis. However, the use of modern, electron-rich phosphine ligands and rapid microwave heating typically overcomes this challenge effectively.[9]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow: From Reagents to Product
A systematic approach is essential for reproducibility and success. The following workflow outlines the key stages of the microwave-assisted Suzuki coupling process.
Caption: General workflow for microwave-assisted Suzuki coupling.
Detailed Experimental Protocol
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for different coupling partners, especially less reactive aryl chlorides.
Materials and Reagents
-
This compound (1.2 equivalents)
-
Aryl Halide (1.0 equivalent)
-
Palladium Catalyst: e.g., PdCl₂(dppf)·CH₂Cl₂ (3 mol%) or XPhos Pd G2 (3 mol%)
-
Base: Anhydrous K₃PO₄ or K₂CO₃ (2.0 - 3.0 equivalents)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 or 5:1 ratio), degassed
-
Equipment: Microwave synthesizer, 10 mL microwave pressure vessel, magnetic stir bar, standard laboratory glassware, silica gel for chromatography.
Step-by-Step Procedure
-
Vessel Preparation: To a 10 mL microwave pressure vessel equipped with a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol, 1.0 eq), this compound (0.6 mmol, 1.2 eq), and the base (e.g., K₂CO₃, 1.5 mmol, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (0.015 mmol, 3 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water) to the vessel.[1]
-
Inert Atmosphere: Seal the vessel tightly with the appropriate cap. Purge the vessel with nitrogen or argon gas for 5-10 minutes.[10] This step is critical to prevent the oxidation and deactivation of the Pd(0) species.
-
Microwave Irradiation: Place the sealed vessel into the microwave synthesizer. Irradiate the mixture with stirring at the set temperature for the specified time. Use the instrument's power modulation setting to maintain a constant temperature.[11]
-
Reaction Monitoring: After the initial run, the reaction's progress can be checked by TLC or LC-MS to determine if all the limiting aryl halide has been consumed.
-
Work-up: Once the reaction is complete, allow the vessel to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).[10]
-
Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.[12]
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[10][12]
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.[13]
Representative Reaction Conditions
The optimal conditions for microwave-assisted Suzuki couplings can vary. The table below presents validated starting points for optimization when coupling this compound with a representative aryl bromide.
| Parameter | Condition A | Condition B | Rationale |
| Aryl Halide | 4-Bromotoluene | 2-Bromo-pyridine | Representative electron-neutral and heteroaromatic substrates. |
| Catalyst | PdCl₂(dppf) (3 mol%) | XPhos Pd G2 (3 mol%) | dppf is a robust, general-purpose ligand. XPhos is excellent for challenging heteroaromatic couplings.[9][14] |
| Base | K₂CO₃ (3 eq) | K₃PO₄ (2 eq) | K₂CO₃ is a standard, effective base. K₃PO₄ is stronger and can accelerate transmetalation.[6][15] |
| Solvent | Dioxane/H₂O (4:1) | EtOH/H₂O (4:1) | Dioxane is a common choice. Ethanol is a greener solvent alternative that also performs well.[15] |
| Temperature | 130 °C | 140 °C | High temperatures accelerate the reaction; microwaves achieve this rapidly and safely in a sealed vessel.[11] |
| Time | 20 min | 30 min | Drastic reduction from the 12-24 hours typical of conventional heating.[3] |
| Expected Yield | >85% | >75% | Microwave conditions consistently provide high yields for these transformations. |
Troubleshooting and Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Catalyst Deactivation: Insufficient inert atmosphere. Low Reactivity: Aryl chloride used, or sterically hindered substrate. Boronic Acid Degradation: Protodeboronation due to excess water or prolonged heating.[16] | - Ensure thorough degassing of solvents and purging of the reaction vessel. - Switch to a more active catalyst system (e.g., using a Buchwald biarylphosphine ligand like XPhos).[9][14] - Increase temperature or time. For aryl chlorides, a stronger base like K₃PO₄ is often necessary. - Minimize reaction time, which is an inherent advantage of microwave synthesis. |
| Formation of Side Products | Homocoupling: (Ar-B(OH)₂) coupling with itself. Dehalogenation: Aryl halide is reduced (Ar-X → Ar-H).[14] | - This is often caused by catalyst decomposition. Use fresh, high-quality catalyst and ensure an inert atmosphere. - This side reaction can be suppressed by using appropriate ligands and minimizing reaction time. The XPhos ligand family is known to reduce dehalogenation.[14] |
| Inconsistent Results | Inaccurate Reagent Measurement: Boronic acids can form boroxine anhydrides upon storage, affecting their true mass.[16] Microwave Hotspots: Non-uniform stirring. | - Use fresh, high-quality boronic acid. If boroxine formation is suspected, using a slight excess may be beneficial. - Ensure the magnetic stir bar is functioning correctly and providing vigorous stirring throughout the irradiation period. |
Conclusion
The microwave-assisted Suzuki-Miyaura coupling is a powerful, efficient, and reliable method for the synthesis of biaryl compounds derived from this compound. By significantly reducing reaction times and improving yields, this technology accelerates the discovery and development of new chemical entities. The protocols and insights provided herein serve as a comprehensive guide for researchers to successfully implement this transformative technique in their synthetic endeavors.
References
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Applied Interfaces.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride. (2025). BenchChem.
- Microwave Assisted Organic Synthesis: Cross Coupling and Multicomponent Reactions. (2025).
- Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. (n.d.). MDPI.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (2025). BenchChem.
- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- How can the work up of Suzuki Reaction of arylbromides be best carried out? (2014).
- Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. (n.d.). MDPI.
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (n.d.).
- Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Amino-3-chloropyridazine. (2025). BenchChem.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central.
- Addressing the instability of boronic acids in Suzuki-Miyaura coupling. (2025). BenchChem.
- Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Flow Chemistry Applications of (5-Amino-2-methylphenyl)boronic acid: Application Notes and Protocols
Introduction: The Versatility of (5-Amino-2-methylphenyl)boronic acid in Modern Synthesis
This compound (CAS No: 1003042-50-9) is a versatile bifunctional building block of significant interest to the pharmaceutical and materials science sectors.[1][2] Its structure, featuring a nucleophilic amino group and a reactive boronic acid moiety on a substituted phenyl ring, allows for sequential and site-selective functionalization. The amino group serves as a handle for amide bond formation, N-alkylation, or as a precursor for various nitrogen-containing heterocycles. Concurrently, the boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[3]
The translation of synthetic routes involving this compound to continuous flow chemistry offers numerous advantages over traditional batch processing. Flow chemistry provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced reaction efficiency, higher yields, and improved safety profiles, particularly for exothermic reactions or when handling unstable intermediates.[4] This document provides detailed application notes and representative protocols for leveraging this compound in continuous flow systems for the synthesis of high-value chemical entities.
Application I: Continuous Flow Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Amines
The Suzuki-Miyaura cross-coupling is a powerful method for the construction of biaryl scaffolds, which are prevalent in many biologically active compounds. In a continuous flow setup, the use of heterogeneous catalysts is particularly advantageous as it simplifies product purification and allows for catalyst recycling.[5] This section outlines a representative protocol for the continuous flow Suzuki-Miyaura coupling of this compound with a heteroaryl halide.
Rationale and Workflow
This protocol employs a packed-bed reactor containing a heterogeneous palladium catalyst. The use of a packed-bed reactor facilitates efficient contact between the reactants and the catalyst, while the continuous flow regime ensures precise control over the residence time.[5] A solvent system of ethanol/water/DME is chosen for its ability to dissolve both the organic substrates and the inorganic base.[5] Diisopropylethylamine (DIPEA) is used as a soluble organic base to avoid precipitation and potential clogging of the reactor.[6]
Figure 1: Schematic of a continuous flow setup for Suzuki-Miyaura cross-coupling.
Detailed Protocol
1. Reagent Preparation (Stock Solution):
-
In a volumetric flask, dissolve this compound (1.2 equiv.), the chosen aryl or heteroaryl halide (1.0 equiv.), and Diisopropylethylamine (DIPEA) (2.0 equiv.) in a solvent mixture of Ethanol:Water:DME (2:1:2 v/v).
-
The concentration of the limiting reagent (aryl halide) should be in the range of 0.1-0.5 M.
-
Degas the solution by sparging with nitrogen or argon for 15-20 minutes.
2. System Setup:
-
Assemble the flow chemistry system as depicted in Figure 1.
-
Use a commercially available packed-bed reactor containing a supported palladium catalyst (e.g., Pd on silica or polymer).
-
The back pressure regulator should be set to a pressure sufficient to prevent solvent boiling at the reaction temperature (e.g., 10-15 bar).
3. Reaction Execution:
-
Prime the system with the solvent mixture at the desired flow rate.
-
Once the system is equilibrated, switch the inlet to the reagent stock solution.
-
Heat the packed-bed reactor to the desired temperature (e.g., 100-150 °C).
-
The flow rate should be adjusted to achieve the desired residence time in the reactor. The residence time can be calculated as the reactor volume divided by the total flow rate.[5]
-
Collect the output from the reactor after allowing the system to reach a steady state (typically after 3-5 reactor volumes have passed).
4. Work-up and Analysis:
-
The collected solution is typically concentrated under reduced pressure.
-
The residue can be purified by standard techniques such as column chromatography to isolate the desired biaryl amine.
-
Product formation and purity can be monitored by LC-MS and ¹H NMR.
Data Summary
| Parameter | Recommended Range | Rationale |
| Substrate Concentration | 0.1 - 0.5 M | Balances throughput with solubility and potential for side reactions. |
| Boronic Acid Equiv. | 1.1 - 1.5 | A slight excess is often used to drive the reaction to completion. |
| Base | DIPEA, Et₃N | Soluble organic bases prevent precipitation and reactor clogging. |
| Solvent | EtOH/H₂O/DME | A polar protic/aprotic mixture aids in the dissolution of all components. |
| Catalyst | Heterogeneous Pd (e.g., on silica) | Facilitates product purification and catalyst reuse. |
| Temperature | 80 - 150 °C | Higher temperatures accelerate the reaction rate, enabled by the pressurized flow system. |
| Residence Time | 2 - 20 minutes | Optimized to maximize conversion while minimizing degradation.[5] |
| Pressure | 10 - 20 bar | Prevents solvent boiling and maintains a single liquid phase. |
Application II: Telescoped Flow Synthesis of Substituted Benzimidazoles
Benzimidazoles are a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[7][8] A powerful application of flow chemistry is the "telescoping" of multiple reaction steps into a single, continuous process without intermediate isolation.[9] This section describes a representative two-step telescoped flow protocol for the synthesis of 2-aryl-7-methylbenzimidazoles starting from this compound. The sequence involves an initial Suzuki-Miyaura coupling followed by an in-line oxidative cyclization.
Rationale and Workflow
This advanced workflow utilizes two sequential reactor modules. The first module performs the Suzuki-Miyaura coupling as described in Application I to generate a 3-amino-2'-aryl-biaryl intermediate. The output from this first reactor is then directly mixed with an oxidant solution and passed through a second heated reactor to induce cyclization to the benzimidazole ring system. This approach leverages the ability of flow chemistry to handle reactive intermediates and seamlessly integrate multiple transformations.
Figure 2: Schematic of a telescoped two-step continuous flow setup.
Detailed Protocol
Module 1: Suzuki-Miyaura Coupling
1. Reagent Preparation (Stock Solution A):
-
Prepare a solution of this compound (1.2 equiv.), an appropriate aryl aldehyde (e.g., benzaldehyde, 1.0 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.) in a solvent such as 1,4-dioxane/water (3:1).
-
Degas the solution thoroughly.
2. System Setup (Module 1):
-
Pump Stock Solution A through a heated reactor coil containing a homogeneous palladium catalyst (e.g., Pd(PPh₃)₄) or a packed-bed with a heterogeneous catalyst.
Module 2: Oxidative Cyclization
3. Reagent Preparation (Stock Solution B):
-
Prepare a solution of an oxidant, such as iodine or an iron(III) salt, in a compatible solvent (e.g., DMSO or DMF).
4. System Integration and Execution:
-
The output stream from Module 1 is directly fed into a T-mixer where it is combined with Stock Solution B from a second pump.
-
The combined stream then enters a second heated reactor coil (Module 2).
-
The temperature and residence time in Module 2 are optimized to effect the cyclization to the benzimidazole.
-
The final product stream is passed through a back pressure regulator and collected.
5. Work-up and Analysis:
-
The collected product mixture is quenched (e.g., with a solution of sodium thiosulfate if iodine is used as the oxidant) and extracted with an organic solvent.
-
The organic layer is dried and concentrated, and the crude product is purified by chromatography or crystallization.
Data Summary
| Parameter | Module 1 (Suzuki Coupling) | Module 2 (Cyclization) |
| Key Reagents | This compound, Aryl Aldehyde, Pd Catalyst, Base | Oxidant (e.g., I₂, FeCl₃) |
| Solvent | 1,4-Dioxane/H₂O | DMSO or DMF |
| Temperature | 80 - 120 °C | 100 - 160 °C |
| Residence Time | 5 - 30 minutes | 10 - 40 minutes |
| Catalyst/Reagent | Pd(PPh₃)₄ or heterogeneous Pd | Stoichiometric or catalytic oxidant |
Conclusion
This compound is a valuable building block for the synthesis of complex molecules, and its utility can be significantly enhanced through the application of continuous flow chemistry. The protocols outlined in this document provide a framework for the development of efficient, safe, and scalable processes for the synthesis of biaryl amines and substituted benzimidazoles. The superior control over reaction parameters afforded by flow systems allows for rapid optimization and the potential for telescoped multi-step syntheses, thereby accelerating drug discovery and development timelines.
References
- This compound. Oakwood Chemical.
- Continuous Flow Suzuki Coupling with a Heterogeneous Pd Catalyst. Vapourtec. 2015.
- CuNPs@Al2O3-cellulose composite for the ligand-free Suzuki cross-coupling reactions in batch and continuous flow process. Vivekanand College. 2023.
- Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. PubMed. 2011.
- Process flow diagram for a continuous Suzuki-Miyaura reaction. ResearchGate.
- Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. iris.unina.it. 2025.
- Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling. MDPI. 2020.
- (a) Concept and (b) flow diagram for automated Suzuki–Miyaura... ResearchGate.
- Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology. Semantic Scholar. 2020.
- Recent achievements in the synthesis of benzimidazole derivatives. PMC. 2023.
- Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology. Bulletin of Chemical Reaction Engineering & Catalysis. 2020.
- Synthesis and Biological Evaluation Of Some 2-Substituted Derivatives Of Benzimidazoles. ResearchGate.
- Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology. Bohrium. 2020.
- Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. PubMed Central. 2025.
- Continuous Synthesis and Purification by Coupling a Multistep Flow Reaction with Centrifugal Partition Chromatography. PubMed. 2017.
- (PDF) Synthesis and biological evaluation of substituted benzimidazoles. ResearchGate. 2016.
- 1003042-50-9| Chemical Name : this compound. Pharmaffiliates.
Sources
- 1. 1003042-50-9|this compound|BLD Pharm [bldpharm.com]
- 2. This compound [oakwoodchemical.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vapourtec.com [vapourtec.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with (5-Amino-2-methylphenyl)boronic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering low yields or other challenges when using (5-Amino-2-methylphenyl)boronic acid. This particular substrate, while valuable, presents a unique combination of electronic and steric properties that can complicate standard coupling protocols.
This document provides in-depth troubleshooting strategies, explanations of the underlying chemical principles, and detailed experimental protocols to help you diagnose and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound is giving very low to no yield. What are the most common initial culprits?
A1: When a Suzuki coupling with this substrate fails, the investigation should start with three primary areas:
-
Reagent Integrity: this compound is susceptible to degradation, particularly protodeboronation and oxidation.[1][2] Verify the purity of your boronic acid, aryl halide, and the integrity of your catalyst and ligand.
-
Catalyst System Inactivation: The electron-rich amino group can coordinate with the palladium center, potentially inhibiting the catalytic cycle. Furthermore, the ortho-methyl group introduces steric hindrance, which may require specialized, bulky phosphine ligands to facilitate the reaction.[3][4] Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[3]
-
Inadequate Reaction Conditions: The choice of base, solvent, and temperature is critical. The conditions must be optimized to favor the formation of the active boronate species while minimizing side reactions like protodeboronation.[5][6]
Q2: I'm observing a significant amount of my starting aryl halide, but the boronic acid is consumed. What is likely happening?
A2: This scenario strongly suggests that the boronic acid is being consumed by a non-productive pathway. The most probable side reaction is protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond, converting your boronic acid into 3-amino-toluene.[2] This is often exacerbated by excessive water, incorrect pH, or high temperatures.[2][7] Another possibility is the homocoupling of the boronic acid, though this is typically caused by the presence of oxygen which oxidizes the palladium catalyst.[1]
Q3: Can the amino group on the boronic acid interfere with the reaction?
A3: Yes, significantly. The lone pair of electrons on the nitrogen atom can act as a Lewis base and coordinate to the palladium catalyst. This can compete with the binding of the necessary phosphine ligand, disrupting the formation of the active catalytic species or hindering key steps like oxidative addition and reductive elimination.[8] This is a common issue with substrates containing basic nitrogen atoms.
Q4: Why is my reaction mixture turning black, and what does it signify?
A4: The formation of a black precipitate is typically indicative of palladium black, which results from the decomposition of the palladium catalyst. This means the active Pd(0) species has aggregated and precipitated out of the solution, effectively halting the catalytic cycle. Common causes include:
-
Presence of Oxygen: Failure to properly degas solvents and maintain an inert atmosphere can lead to oxidation and decomposition of the Pd(0) catalyst.[1][7]
-
High Temperatures: While heat can be necessary, excessive temperatures can accelerate catalyst decomposition.[7]
-
Ligand Degradation: Phosphine ligands, especially electron-rich ones, can be sensitive to air and moisture.
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving issues with your reaction.
Problem Area 1: Reagent Quality and Stability
The success of any cross-coupling reaction begins with high-purity, stable reagents.
Causality:
This compound is prone to several degradation pathways. Boronic acids can exist in equilibrium with their trimeric anhydride form (a boroxine), which may have different reactivity. More destructively, they can undergo protodeboronation, where the boronic acid group is replaced by a proton, or oxidation to the corresponding phenol.[2][9] The purity of the boronic acid is paramount, as impurities can poison the catalyst.[7]
Troubleshooting Workflow:
Caption: Workflow for assessing boronic acid quality.
Recommended Protocols:
Protocol 1: Purity Assessment by ¹H NMR
-
Sample Prep: Dissolve ~5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
Acquisition: Acquire a standard proton NMR spectrum.
-
Analysis:
-
Look for the characteristic aromatic signals corresponding to the desired product.
-
Check for the presence of signals for 3-amino-toluene, which would indicate protodeboronation.
-
Broad signals or complex aromatic patterns may suggest the presence of boroxine trimers.
-
Integrate all signals against a known internal standard for quantitative analysis.
-
Protocol 2: Conversion to a Stable Pinacol Boronate Ester For substrates prone to degradation, converting the boronic acid to a more robust boronate ester can dramatically improve consistency.[10]
-
Setup: In a round-bottom flask, combine this compound (1.0 equiv), pinacol (1.1 equiv), and a solvent such as toluene or THF.
-
Dehydration: Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Workup: Remove the solvent under reduced pressure. The resulting pinacol ester can often be used directly in the Suzuki coupling without further purification.
Problem Area 2: Suboptimal Catalyst System
The combination of the palladium source and the ligand is the heart of the Suzuki reaction. For this sterically hindered and electron-rich substrate, the choice is critical.
Causality:
The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[11]
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond. This step is generally slower for electron-rich aryl halides.
-
Transmetalation: The organic group is transferred from the boron atom to the palladium center. This requires activation of the boronic acid by a base to form a more nucleophilic borate species.[12][13]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the C-C bond and regenerating the Pd(0) catalyst. This step can be slow for sterically hindered substrates.
The ortho-methyl group on your boronic acid creates steric hindrance, which primarily impedes the reductive elimination step. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are required to accelerate this step and stabilize the palladium center.[3]
Troubleshooting & Optimization:
Table 1: Ligand Selection Guide for Hindered Substrates
| Ligand Type | Example(s) | Rationale for Use | Typical Loading (mol%) |
| Standard (Often Ineffective) | PPh₃ | Inexpensive, but generally poor for hindered or electron-rich partners. | 2-5 |
| Bulky Biarylphosphines | SPhos, XPhos, RuPhos | Excellent for sterically demanding couplings. Their bulk promotes reductive elimination and their electron-rich nature facilitates oxidative addition.[3] | 1-3 |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Highly active and stable catalysts, often effective when phosphine ligands fail. | 1-3 |
Recommended Action: If you are using PPh₃ or a similar simple phosphine, switch to a Buchwald-type ligand like SPhos or XPhos. It is often best to use a pre-formed palladium precatalyst (e.g., XPhos Pd G3) which is air-stable and provides a reliable 1:1 ligand-to-palladium ratio.[1]
Problem Area 3: Incorrect Base and Solvent Conditions
The base and solvent work in concert to facilitate the crucial transmetalation step.
Causality:
The base has three primary roles: (1) it reacts with the boronic acid to form a nucleophilic "ate" complex (R-B(OH)₃⁻), which is the active species in transmetalation; (2) it can participate in the formation of palladium-alkoxide/hydroxide complexes; and (3) it can accelerate the final reductive elimination step.[12][14] An incorrect choice can lead to poor solubility, incomplete boronic acid activation, or promotion of side reactions. For instance, strongly basic aqueous conditions can accelerate protodeboronation.[2]
Troubleshooting & Optimization:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. wwjmrd.com [wwjmrd.com]
Side reactions of (5-Amino-2-methylphenyl)boronic acid in cross-coupling
A Guide to Troubleshooting Side Reactions in Cross-Coupling Applications
Welcome to the technical support center for (5-Amino-2-methylphenyl)boronic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of using this versatile reagent in cross-coupling reactions. This guide is structured in a question-and-answer format to directly address the common and not-so-common challenges you may encounter at the bench. We will delve into the causality behind experimental choices, ensuring you not only have a protocol but a robust understanding of the underlying chemistry.
FAQ 1: Foundational Issues & Prevention
Q1: I am seeing significant decomposition of my this compound, even before starting the reaction. How should I properly handle and store it?
A1: This is a critical first step, as the stability of your starting material dictates the success of the reaction. This compound is susceptible to degradation, particularly from moisture and air.
-
Expert Insight: The amino group makes the phenyl ring electron-rich, which can increase its reactivity and sensitivity. The boronic acid moiety itself is prone to dehydration to form boroxines (cyclic anhydrides) or oxidation.
-
Storage Protocol:
-
Inert Atmosphere: Always store the reagent under an inert atmosphere (Argon or Nitrogen).
-
Temperature: For long-term storage, keep it in a desiccator at -20°C.[1] For daily use, a tightly sealed container in a desiccator at room temperature is acceptable.
-
Handling: Handle the solid quickly in a glovebox or glove bag if possible. If not, minimize its exposure to the atmosphere. Avoid using the same spatula for other reagents to prevent cross-contamination.
-
-
Trustworthiness Check: Before use, visually inspect the solid. It should be an off-white to light-colored powder. Significant discoloration (e.g., dark brown or grey) may indicate decomposition, and you should consider using a fresh batch.
FAQ 2: Common in-situ Side Reactions
The most common issues encountered during the Suzuki-Miyaura coupling are low yield and the formation of distinct side products. Let's break down the likely culprits.
Q2: My primary side product is 4-methylaniline, resulting from the loss of the boronic acid group. What is this reaction, and how can I minimize it?
A2: You are observing protodeboronation , a common and often frustrating side reaction where a proton replaces the C-B bond.[2] This is particularly prevalent with electron-rich boronic acids like the one you are using, especially under basic, aqueous conditions.[3][4]
-
Mechanistic Cause: The reaction is catalyzed by both acid and base.[2][5] In Suzuki couplings, the base-catalyzed pathway is the main concern. The base (e.g., OH⁻) attacks the boron atom to form a more electron-rich boronate species ([ArB(OH)₃]⁻). This species can then be protonated by a proton source (like water) at the ipso-carbon, cleaving the C-B bond.[6]
-
Troubleshooting & Mitigation Strategies:
-
Choice of Base: This is your most powerful tool. Strong bases in aqueous media accelerate protodeboronation.[3]
-
Solvent System: Minimize the amount of water in your reaction.
-
Protect the Boronic Acid: For very challenging substrates, you can convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt, which are more resistant to protodeboronation.[7]
-
Workflow: Mitigating Protodeboronation
Caption: Simplified overview of the main Suzuki cycle and competing side reactions.
FAQ 3: Optimization & Advanced Protocols
Q4: My reaction is sluggish and yields are low, even with minimal side products. How can I optimize the core reaction parameters for this specific boronic acid?
A4: Low conversion points to a suboptimal combination of catalyst, ligand, base, or solvent for your specific substrates. The electron-donating amino group and the ortho-methyl group on your boronic acid introduce specific electronic and steric factors that must be considered.
-
Expert Insight: The electron-rich nature of this compound can make the transmetalation step of the Suzuki cycle facile, but the choice of coupling partner (aryl halide) is critical. If your aryl halide is also electron-rich, the oxidative addition step may become the rate-limiting step.
-
Parameter Optimization Table:
| Parameter | Recommendation for this compound | Rationale |
| Palladium Catalyst | Pd₂(dba)₃ or Buchwald Precatalysts (e.g., XPhos-Pd-G3) | Pd₂(dba)₃ is a reliable Pd(0) source. Buchwald precatalysts are highly active and promote efficient oxidative addition, which can be slow for electron-rich halides. [3][8] |
| Ligand | Buchwald ligands (SPhos, XPhos) or other bulky, electron-rich phosphines (P(t-Bu)₃) | These ligands accelerate both oxidative addition and reductive elimination steps, which is beneficial for coupling electron-rich partners. [7][9] |
| Base | K₃PO₄ (if protodeboronation is low) or Cs₂CO₃ | These are strong, non-nucleophilic bases that effectively promote the formation of the active boronate species for transmetalation. [7][8]Use finely powdered base for better solubility and reactivity. |
| Solvent | Aprotic polar solvents: Dioxane, THF, 2-MeTHF. Often with a small amount of water (e.g., 4:1 to 10:1 organic:water). [10][11] | These solvents effectively dissolve the organic substrates and the catalyst complex. A small amount of water can aid in dissolving the base and facilitating boronate formation. [7] |
| Temperature | 80-110 °C | Higher temperatures can overcome activation barriers, but excessively high temperatures can increase the rate of side reactions like protodeboronation. [7]Monitor by TLC/LC-MS to avoid prolonged heating after completion. |
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point. Optimization may be required for your specific aryl halide.
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv). [3]2. Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (Argon or Nitrogen) for 15-30 minutes. This involves evacuating the vessel and backfilling with the inert gas, repeated 3-5 times. [7]3. Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe to achieve a concentration of 0.1-0.2 M relative to the limiting reagent. [7]5. Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [7]8. Purification: Purify the crude product by flash column chromatography.
-
Self-Validation Tip: Always run a control reaction without the palladium catalyst to ensure the observed product formation is indeed catalyst-dependent. Additionally, analyzing a sample at t=0 can help confirm the initial purity of your starting materials.
References
- Trust, T. A., & Shaughnessy, K. H. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society.
- Chen, C., et al. (n.d.). In-water oxidative Suzuki coupling of arenes and arylboronic acids using H2O2 as a terminal oxidant. Green Chemistry.
- ResearchGate. (n.d.). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. ResearchGate.
- Wikipedia. (n.d.). Protodeboronation. Wikipedia.
- Lebleu, T., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – An Asian Journal.
- Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
- ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. ResearchGate.
- Cox, P. A., et al. (2019). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate.
- ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate.
- Larionov, E., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit.
- ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction. ResearchGate.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate.
- ResearchGate. (n.d.). Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction.... ResearchGate.
- ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. ResearchGate.
- ResearchGate. (n.d.). The effect of base, solvent, and catalyst amount on Suzuki coupling reaction.... ResearchGate.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
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- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude (5-Amino-2-methylphenyl)boronic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of (5-Amino-2-methylphenyl)boronic acid (CAS 1003042-50-9). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a key intermediate in cross-coupling reactions and the synthesis of bioactive molecules, its purity is paramount to achieving reliable and reproducible results.[1] This guide provides in-depth, field-proven answers to common purification challenges, moving beyond simple steps to explain the underlying chemical principles.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound reaction products?
A1: The impurity profile can vary based on the synthetic route, but several common species are frequently encountered. Understanding these is the first step in designing an effective purification strategy.
-
Boroxines (Boric Anhydrides): These are cyclic trimers formed by the intermolecular dehydration of three boronic acid molecules. They are often in equilibrium with the monomeric boronic acid, especially in non-aqueous solvents or upon heating.
-
Protodeborylation Products: The C-B bond can be cleaved under certain conditions (e.g., prolonged exposure to acid or base, or residual palladium catalyst from a Suzuki reaction), leading to the formation of 4-methylaniline and boric acid.[2]
-
Unreacted Starting Materials: Depending on the synthesis, these could include halogenated precursors or organometallic reagents.
-
Homocoupling Dimers: Side reactions can lead to the formation of dimers of the starting material or product.[3]
-
Catalyst Residues: If synthesized via a cross-coupling reaction, residual palladium or other transition metals may be present.
Q2: How should I handle and store purified this compound to maintain its purity?
A2: Boronic acids can be sensitive to air, moisture, and light. To prevent degradation (e.g., oxidation of the amino group or dehydration to the boroxine), proper storage is critical. The recommended storage conditions are in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), in a dark place, and refrigerated at 2-8°C.[4]
Q3: What are the recommended analytical techniques for assessing the purity of the final product?
A3: A multi-technique approach is recommended for a comprehensive purity assessment.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the industry-standard method for quantitative purity analysis of boronic acids. A C18 column with an acidic mobile phase (e.g., 0.1% formic or acetic acid in water/acetonitrile) is typically used to ensure sharp peak shapes by suppressing the ionization of the boronic acid group.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation and identifying organic impurities. ¹¹B NMR can also be used to observe the boronic acid species directly.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is excellent for identifying the molecular weights of the main product and any minor impurities, confirming the impurity profile.[7]
Section 2: Troubleshooting and Purification Workflow
This section addresses specific experimental issues with detailed, step-by-step protocols. The following diagram illustrates a general decision-making workflow for purification.
Caption: Step-by-step workflow for acid-base extraction.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Basification & Extraction: Transfer the solution to a separatory funnel and extract with 1-2 M aqueous sodium hydroxide (NaOH) solution. The boronic acid will partition into the aqueous phase as its sodium boronate salt. Repeat the extraction 2-3 times. [8]3. Layer Separation: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.
-
Acidification: Cool the combined aqueous layer in an ice bath to minimize decomposition. Slowly add 1-2 M hydrochloric acid (HCl) with vigorous stirring until the pH of the solution is approximately 5-6. The product will precipitate as a solid. Avoid making the solution strongly acidic, which could protonate the amine and increase solubility.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid cake with a small amount of cold water, followed by a non-polar solvent like hexane to aid in drying. Dry the purified solid under vacuum.
Issue 2: My product is a solid after extraction, but purity is still insufficient (<95%) or the color is off-white/tan.
For solid products, recrystallization is a powerful and scalable technique to remove closely related polar impurities and improve color.
Causality & Rationale: Recrystallization operates on the principle of differential solubility. An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room or lower temperatures. Impurities that are either highly soluble or sparingly soluble in the chosen solvent system at all temperatures will be left behind in the mother liquor or removed by hot filtration, respectively. For aryl boronic acids, recrystallization from hot ethanol or water has proven effective. [9] Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System | Advantages | Disadvantages | Typical Procedure |
| Ethanol / Water | Good for moderately polar compounds. Water acts as an anti-solvent. | May require careful optimization of the solvent ratio. | Dissolve in minimal hot ethanol, add hot water dropwise until turbidity persists, then cool slowly. |
| Ethyl Acetate / Hexane | Excellent for removing more polar impurities. Both solvents are volatile and easily removed. | Product may "oil out" if cooled too quickly or if the solution is too concentrated. | Dissolve in minimal hot ethyl acetate, add hexane dropwise until cloudy, then cool. [10] |
| Hot Water | Green solvent, effective for removing organic-insoluble impurities. | The compound may have limited solubility even when hot. Potential for hydrolysis of any boronate esters. | Dissolve in a minimal amount of boiling water, allow to cool slowly to form crystals. [9] |
Experimental Protocol: Recrystallization from Ethyl Acetate/Hexane
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to just dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still warm, slowly add hexane (the anti-solvent) dropwise with swirling until the solution becomes faintly and persistently cloudy.
-
Crystal Growth: Add a drop or two of hot ethyl acetate to redissolve the cloudiness, then cover the flask and allow it to cool slowly to room temperature. For maximum recovery, place the flask in an ice bath or refrigerator for several hours.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Issue 3: My product smears on a normal-phase silica TLC plate and cannot be purified by standard chromatography.
This is a classic problem with boronic acids. The Lewis acidic boron center and the polar B(OH)₂ group interact strongly with the acidic silanol groups on the surface of silica gel, leading to streaking, low recovery, and sometimes decomposition. [2] Causality & Rationale: The strong adsorption of boronic acids on silica gel is due to Lewis acid-base interactions and hydrogen bonding. To overcome this, the stationary phase must be deactivated or an alternative, less acidic support must be used. One effective, though less common, technique is to impregnate the silica gel with boric acid, which saturates the Lewis basic sites on the silica surface and reduces the over-adsorption of the product. [11][12] Table 2: Comparison of Chromatographic Methods
| Method | Stationary Phase | Mobile Phase Example | Pros | Cons |
| Standard Silica Gel | Silica Gel | Hexane / Ethyl Acetate | Readily available. | Strong adsorption, streaking, low recovery, potential for decomposition. [2] |
| Boric Acid-Treated Silica | Silica Gel impregnated with Boric Acid | Hexane / Ethyl Acetate | Suppresses over-adsorption, improves peak shape and recovery. [11][12] | Requires extra preparation step for the stationary phase. |
| Neutral Alumina | Alumina (pH ~7) | Hexane / Ethyl Acetate or DCM / Acetone | Less acidic than silica, reduces tailing for some boronic acids. [3] | Can be more reactive than silica; selectivity differs. |
| Reversed-Phase (C18) | C18-functionalized Silica | Water / Acetonitrile (+ 0.1% Formic Acid) | Good for polar compounds, often provides excellent separation. | Requires removal of aqueous mobile phase, which can be difficult for larger scales and may cause decomposition if heated. [2] |
Experimental Protocol: Flash Chromatography on Boric Acid-Treated Silica Gel
-
Preparation of Stationary Phase:
-
Prepare a saturated solution of boric acid in methanol.
-
In a round-bottom flask, create a slurry of silica gel in this methanolic boric acid solution.
-
Remove the solvent under reduced pressure on a rotary evaporator until a free-flowing powder is obtained. Dry thoroughly under high vacuum. This is your boric acid-impregnated silica gel. [11][12]2. Column Packing: Pack a flash chromatography column with the prepared silica gel using your chosen eluent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of the treated silica. Evaporate the solvent and load the resulting dry powder onto the top of the column.
-
Elution: Run the column using a suitable solvent gradient, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Section 3: Standard Operating Procedure for Purity Analysis by RP-HPLC
This protocol provides a reliable starting point for assessing the final purity of your this compound. Method development and optimization may be required for specific impurity profiles.
Causality & Rationale: Using a reversed-phase (C18) column separates compounds based on hydrophobicity. Adding a small amount of acid (e.g., formic acid) to the mobile phase maintains a low pH. [5]This ensures that the boronic acid group remains protonated and neutral, preventing peak tailing and providing a more accurate and reproducible quantification of purity. [6] Table 3: Example RP-HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard reversed-phase column with good retention for aromatic compounds. [6] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic aqueous phase to ensure compound protonation. [5][6] |
| Mobile Phase B | Acetonitrile | Organic phase for elution. |
| Gradient | Start at 5% B, linear gradient to 95% B over 15 min | Broad gradient to elute impurities with a wide range of polarities. [5] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temperature | 30 °C | Controlled temperature for reproducible retention times. |
| Detection | UV at 254 nm | Wavelength at which the aromatic ring strongly absorbs UV light. |
| Injection Volume | 5 µL | Standard injection volume. |
| Sample Prep | 1 mg/mL in 50:50 Water:Acetonitrile | Ensure complete dissolution before injection. |
References
- Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate.
- Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2013). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 42(8), 812-814.
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2013). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate.
- American Elements. (n.d.). What are the analytical methods for determining the purity of Boric acid - 10B?
- Reddit. (2017). Purification of boronic acids? r/chemistry.
- Ye, C. A., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1235, 93-99.
- Chemistry Stack Exchange. (n.d.). Challenging purification of organoboronic acids.
- Patel, S. R., et al. (2005). Process for purification of boronic acid and its derivatives. Google Patents (WO2005019229A1).
- ResearchGate. (2016). Can I remove boronic acid using Work up process?
- George, M., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International, 34(12).
- Pandiyan, B., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3298-3304.
- Ishihara, K., et al. (2002). (3,4,5-Trifluorophenyl)boronic Acid. Organic Syntheses, 79, 176.
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- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 4. This compound | 1003042-50-9 [sigmaaldrich.com]
- 5. waters.com [waters.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
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- 10. Organic Syntheses Procedure [orgsyn.org]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Removal of Palladium Catalyst from (5-Amino-2-methylphenyl)boronic Acid Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to addressing the challenges associated with the removal of residual palladium from reactions involving (5-Amino-2-methylphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, in the synthesis of Active Pharmaceutical Ingredients (APIs) and other high-purity compounds.
The increasing use of palladium catalysts in modern drug synthesis has made efficient metal removal a critical step in process development.[1] Residual palladium in the final product is a significant concern due to its potential toxicity and the stringent limits set by regulatory bodies.[2][3] This resource provides in-depth FAQs, troubleshooting guides, and validated protocols to help you achieve the required purity standards for your compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of palladium from my API so critical?
Palladium, while an excellent catalyst, is a heavy metal with documented toxicity.[3] Its presence in a final drug product can pose a health risk to patients.[4] Regulatory agencies, such as the FDA and EMA, have established strict limits on the amount of residual elemental impurities, including palladium, in all pharmaceutical products.[5][6] Adhering to these limits, as outlined in guidelines like the International Council for Harmonisation's (ICH) Q3D, is mandatory for drug approval and manufacturing.[7] Beyond safety, residual palladium can also affect the stability and efficacy of the API.
Q2: What are the acceptable limits for palladium in pharmaceutical products?
The acceptable limit for palladium is defined by its Permitted Daily Exposure (PDE), which varies depending on the route of administration. The ICH Q3D guideline provides the following PDE values for palladium:
| Route of Administration | Permitted Daily Exposure (PDE) (µ g/day ) |
| Oral | 100 |
| Parenteral | 10 |
| Inhalation | 1 |
Source: ICH Q3D Guideline[8][9]
To determine the maximum allowable concentration in parts per million (ppm), the PDE is divided by the maximum daily dose of the drug product. For example, for an oral drug with a maximum daily dose of 10 grams, the concentration limit would be 10 ppm (100 µg / 10 g).[10]
Q3: What are the different forms of residual palladium I might be dealing with?
Residual palladium can exist in various forms within a reaction mixture, which influences the effectiveness of different removal techniques.[1] These forms include:
-
Homogeneous Species: Soluble Pd(II) complexes, often coordinated to ligands, the solvent, or the product itself.
-
Heterogeneous Species: Insoluble Pd(0) nanoparticles or "palladium black," which can form as the catalyst degrades.
-
Colloidal Palladium: Very fine, suspended palladium particles that can be difficult to remove by simple filtration.
The specific form of palladium present depends on the reaction conditions, ligands used, and work-up procedures.
Q4: What are the most common methods for removing residual palladium?
Several techniques are employed to reduce palladium levels, often in combination. The choice of method is highly dependent on the specific reaction, solvent, and product.[1]
-
Scavenging: The use of solid-supported or solution-phase materials (scavengers) that selectively bind to palladium.[5][11] Thiol, thiourea, and amine-functionalized silicas are common examples.[11][12]
-
Activated Carbon Treatment: A cost-effective method where activated carbon is used to adsorb palladium species.[13][14]
-
Crystallization/Recrystallization: This can be an effective purification step, but in some cases, it can concentrate the metal within the crystal structure.[5][15]
-
Chromatography: While effective, column chromatography can still leave significant levels of residual palladium, often requiring a subsequent scavenging step for reliable removal.[16][17]
-
Extraction: Liquid-liquid extraction can be used, but may require multiple washes and generate large volumes of solvent waste.[1]
Q5: How do I select the most appropriate palladium scavenger for my reaction with this compound?
The presence of the amino group in your starting material (and likely your product) can influence scavenger selection, as the product itself can act as a ligand for palladium. A screening approach is often the most effective strategy.
-
Consider the Palladium Species: If you suspect a mix of Pd(0) and Pd(II), a scavenger effective for both, like SiliaMetS Thiourea, may be a good starting point.[12] For Pd(II), SiliaMetS Thiol is a strong candidate.[12]
-
Solvent Compatibility: Ensure the scavenger is stable and effective in your reaction solvent. Silica-based scavengers generally have excellent solvent compatibility compared to polymer-based resins, which may swell.[12]
-
Screen Multiple Scavengers: Test a small panel of scavengers (e.g., thiol-based, amine-based, activated carbon) on a small scale to determine which provides the best performance with minimal product loss.
Q6: How can I accurately measure the level of residual palladium in my product?
Accurate quantification is essential to validate your removal process.
-
ICP-MS and ICP-OES: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are the standard, highly sensitive techniques for quantifying trace metals.[18][19] They provide accurate results but require expensive instrumentation and sample digestion.[19][20]
-
Rapid Screening Methods: For process development and quick checks, catalysis-based fluorometric or colorimetric methods can be used.[18][19][21] These offer a faster, less expensive way to estimate palladium levels, which can then be confirmed by ICP-MS.[4][18]
Troubleshooting Guides
This section provides structured guidance for common problems encountered during palladium removal.
Guide 1: High Levels of Residual Palladium Detected After Initial Work-up
-
Symptom: The isolated product has a gray or black appearance, and initial analysis (e.g., by a rapid screening method or ICP-MS) shows palladium levels are unacceptably high (e.g., >100 ppm).
-
Underlying Cause: This often indicates the presence of fine colloidal palladium (Pd(0)) or palladium that is strongly complexed with your product, which contains a coordinating amino group.
Caption: Decision tree for systematic palladium removal.
-
Filtration through Celite: Before concentrating the reaction mixture, dilute it with a suitable solvent (e.g., THF, EtOAc) and filter it through a 1-2 inch pad of Celite. This is effective at removing larger agglomerates and some colloidal palladium.[7]
-
Activated Carbon Treatment: If levels remain high, treat the solution with activated carbon.[13] A typical starting point is 10-20 wt% relative to the product. Stir the slurry at room temperature or slightly elevated temperature (40-50 °C) for 2-18 hours, then filter through Celite to remove the carbon.[14]
-
Solid-Supported Scavenger Screening: If activated carbon is insufficient or leads to product loss, screen a panel of solid-supported scavengers. Thiol and thiourea-functionalized silicas are excellent starting points.[11][12] Use 5-10 equivalents of scavenger relative to the initial palladium loading and stir overnight.
-
Optimization: Once the best scavenger is identified, optimize the process by varying the scavenger loading, temperature, and time to achieve the desired purity with minimal product loss.
Guide 2: Product Loss During the Scavenging Step
-
Symptom: A significant drop in isolated yield is observed after treatment with a scavenger or activated carbon.
-
Underlying Cause: The product is physically adsorbing to the porous surface of the scavenger or activated carbon. This is more common with polar compounds containing functional groups like amines and carboxylic acids.
-
Reduce Scavenger Loading: The most common cause is using an excessive amount of scavenger. Reduce the loading to the minimum amount required for effective palladium removal.
-
Wash the Scavenger: After filtering off the scavenger, wash the collected solid with fresh, warm solvent to recover adsorbed product. Combine the washings with the main filtrate.
-
Modify Scavenging Conditions: Perform the scavenging at a lower temperature or for a shorter duration to minimize non-specific binding of the product.
-
Select a More Specific Scavenger: Activated carbon is known for non-specific adsorption. A highly functionalized silica scavenger may offer better selectivity for palladium over your product, reducing yield loss.[11]
Comparative Overview of Palladium Removal Techniques
The following table summarizes the advantages and disadvantages of common palladium removal methods to aid in your selection process.
| Method | Advantages | Disadvantages | Typical Starting Pd Conc. | Typical Final Pd Conc. |
| Solid-Supported Scavengers | High efficiency and selectivity; simple removal by filtration; low product loss when optimized.[11][22] | Higher initial cost compared to carbon; may require screening to find the optimal scavenger. | 500 - 3,000 ppm | < 10 ppm[23] |
| Activated Carbon | Low cost; effective for a range of palladium species.[13] | Can cause significant product loss due to non-specific adsorption; may require higher loading.[12] | 1,000 - 10,000 ppm | 50 - 200 ppm |
| Crystallization | Can be highly effective and scalable; combines purification and metal removal. | Palladium may co-crystallize or concentrate in the product; may not be sufficient on its own.[5][15] | 200 - 1,000 ppm | 20 - 100 ppm |
| Chromatography | Good for general purification. | Often insufficient for reaching <10 ppm levels; residual palladium can still be high.[16][17] | 1,000 - 5,000 ppm | 50 - 500 ppm[17] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging with SiliaMetS® Thiol
This protocol provides a general workflow for using a thiol-functionalized silica scavenger, a common choice for removing Pd(II) species.
-
Reaction Work-up: Upon completion of the Suzuki-Miyaura reaction, perform your standard aqueous work-up to remove water-soluble impurities. Dissolve the crude product in a suitable organic solvent (e.g., THF, Toluene, EtOAc) to a concentration of approximately 50-100 mg/mL.
-
Initial Analysis (Optional but Recommended): Take a small aliquot of the solution for analysis (e.g., by ICP-MS or a rapid screening method) to determine the initial palladium concentration.
-
Scavenger Addition: Add SiliaMetS® Thiol (typically 5-10 equivalents based on the molar amount of palladium catalyst used in the reaction) to the solution.
-
Stirring: Stir the resulting slurry at room temperature. For more challenging cases, the temperature can be increased to 40-60 °C. Monitor the palladium removal over time (e.g., take samples at 2h, 6h, and 24h).
-
Filtration: Once the desired palladium level is reached, filter the mixture to remove the scavenger. A simple Büchner funnel with filter paper is sufficient.
-
Scavenger Wash: Wash the collected scavenger on the filter with 2-3 portions of fresh solvent to ensure complete recovery of the product.
-
Final Processing: Combine the filtrate and washes. The palladium-free solution can now be concentrated to yield the purified product.
Protocol 2: Sample Preparation for ICP-MS Analysis
Accurate analysis requires complete digestion of the sample to liberate the palladium into a measurable form.
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the dried API sample into a clean microwave digestion vessel.
-
Acid Digestion: Carefully add 5-10 mL of trace-metal grade concentrated nitric acid (HNO₃) or aqua regia (3:1 HCl:HNO₃) to the vessel. Caution: Perform this step in a fume hood with appropriate personal protective equipment.
-
Microwave Digestion: Seal the vessel and place it in a microwave digestion system. Use a standard program for organic materials to heat the sample under pressure, ensuring complete digestion.
-
Dilution: After cooling, carefully open the vessel and dilute the clear digestate to a final volume (e.g., 50 mL) with deionized water. This solution is now ready for analysis by ICP-MS or ICP-OES.
Workflow for Palladium Removal Strategy Selection
The selection of a palladium removal strategy is a multi-step process that should be integrated into your overall process development.
Caption: Workflow for developing a palladium removal strategy.
References
- Cazares-Marin, L. A., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
- Biotage. (2023). How to Remove Palladium in three easy steps. Biotage. [Link]
- Adams, D. J., et al. (2018). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. Chemical Science. [Link]
- Galaffu, N., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link]
- Adams, D. J., et al. (2018). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]
- Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]
- Welch, C. J., et al. (2015). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method.
- Johnson Matthey. (n.d.). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
- Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd)
- Mouri, M., et al. (2005). Method of removing palladium.
- Marguí, E., et al. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. PubMed. [Link]
- O'Neill, E. M., et al. (2010). A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions. PubMed Central. [Link]
- CMC Drug Product Development. (n.d.). ICH Q3D Elemental Impurities.
- Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Royal Society of Chemistry. [Link]
- Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. [Link]
- Reagecon. (n.d.). Standards for Elemental Impurities in Pharmaceuticals. Reagecon Knowledge. [Link]
- Fang, Y., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- University of Pittsburgh. (2008).
- Scott, J. S., et al. (2021). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
- Scott, J. S., et al. (2022).
- Balaraman, K., et al. (2018). Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Omega. [Link]
- Moore, W., et al. (1975).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preliminary studies on the toxicity and metabolism of palladium and platinum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. biotage.com [biotage.com]
- 6. alfachemic.com [alfachemic.com]
- 7. onyxipca.com [onyxipca.com]
- 8. knowledge.reagecon.com [knowledge.reagecon.com]
- 9. usp.org [usp.org]
- 10. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. silicycle.com [silicycle.com]
- 13. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. arborassays.com [arborassays.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmtech.com [pharmtech.com]
- 19. researchgate.net [researchgate.net]
- 20. books.rsc.org [books.rsc.org]
- 21. A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. apolloscientific.co.uk [apolloscientific.co.uk]
- 23. biotage.com [biotage.com]
Homocoupling of (5-Amino-2-methylphenyl)boronic acid and how to avoid it
A Guide to Successful Cross-Coupling and the Prevention of Homocoupling
Welcome to the technical support center for (5-Amino-2-methylphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges encountered during its use in cross-coupling reactions, with a particular focus on the prevention of the common side-product, the homocoupled biaryl.
Introduction: The Challenge of Homocoupling
This compound is a valuable building block in organic synthesis, particularly for the construction of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. However, a frequent and often frustrating side reaction is the palladium-catalyzed homocoupling of the boronic acid, leading to the formation of a symmetric biaryl dimer. This not only consumes the starting material and reduces the yield of the desired product but can also complicate purification.
The presence of the amino group in this compound introduces an additional layer of complexity. The lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, potentially influencing the reaction kinetics and the propensity for side reactions. Furthermore, amino groups can be sensitive to oxidation under certain catalytic conditions.
This guide provides a comprehensive overview of the mechanisms behind homocoupling and practical, field-proven strategies to minimize its formation, ensuring the successful and efficient use of this compound in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem with this compound?
A1: Homocoupling is a side reaction in which two molecules of the boronic acid react with each other to form a symmetrical biaryl. In the case of this compound, this results in the formation of 2,2'-dimethyl-5,5'-diaminobiphenyl. This is problematic because it consumes your starting material, reduces the yield of your desired cross-coupled product, and the resulting homocoupled product can have similar chromatographic properties to the desired product, making purification challenging.
Q2: What are the primary causes of homocoupling in Suzuki-Miyaura reactions?
A2: The primary culprits behind homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][2] Oxygen can act as an oxidant, facilitating the palladium-catalyzed oxidative homocoupling of the boronic acid.[1] Even when using a Pd(0) precatalyst, some Pd(II) may be present or formed in situ, which can also promote this undesired reaction.
Q3: How does the amino group on this compound specifically influence the reaction?
A3: The amino group can have several effects. Its electron-donating nature can increase the electron density of the aromatic ring, potentially making the boronic acid more susceptible to oxidative homocoupling. The nitrogen's lone pair can also coordinate to the palladium catalyst. This coordination can either be beneficial, by stabilizing the active catalyst, or detrimental, by altering the catalyst's reactivity in a way that favors homocoupling or other side reactions. Additionally, the amino group itself can be susceptible to oxidation, leading to catalyst deactivation or the formation of undesired byproducts.
Q4: I am observing a significant amount of a byproduct that is not the homocoupled dimer. What could it be?
A4: Besides homocoupling, other potential side reactions include protodeborylation (loss of the boronic acid group) and oxidation of the amino group. Protodeborylation is often promoted by the presence of water and can be more prevalent with sterically hindered or electron-rich boronic acids. Oxidation of the amino group can lead to the formation of nitroso, nitro, or polymeric species, which can present as complex impurity profiles.
Troubleshooting Guide: Minimizing Homocoupling of this compound
This section provides a detailed, step-by-step guide to troubleshoot and minimize the formation of the homocoupled byproduct in your Suzuki-Miyaura cross-coupling reactions.
Problem 1: High Levels of Homocoupled Dimer Observed
High levels of the homocoupled byproduct are the most common issue. The following steps will help you systematically address the potential causes.
Step 1: Rigorous Exclusion of Oxygen
This is the most critical step in preventing homocoupling.
-
Degassing Solvents: Thoroughly degas all solvents (e.g., dioxane, toluene, THF, DMF) immediately before use. This can be achieved by:
-
Sparging: Bubbling an inert gas (argon or high-purity nitrogen) through the solvent for at least 30-60 minutes.
-
Freeze-Pump-Thaw: For more rigorous oxygen removal, perform at least three freeze-pump-thaw cycles.
-
-
Inert Atmosphere: Ensure your reaction is set up and maintained under a positive pressure of an inert gas. Use Schlenk techniques or a glovebox for the best results.
Step 2: Choice of Palladium Precatalyst
The oxidation state of the palladium source can significantly impact the extent of homocoupling.
-
Use a Pd(0) Source: Whenever possible, use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1] These catalysts do not require an in-situ reduction step where homocoupling can be initiated.
-
If Using a Pd(II) Source: If you must use a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), consider the addition of a mild reducing agent to ensure the rapid and clean generation of the active Pd(0) species.[1] A good option is the addition of a small amount of a phosphine ligand or a mild reductant like potassium formate.
Step 3: Ligand Selection
The choice of phosphine ligand is crucial for promoting the desired cross-coupling over homocoupling.
-
Bulky, Electron-Rich Ligands: For challenging substrates, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often highly effective.[1] These ligands can accelerate the rate-limiting reductive elimination step of the desired cross-coupling, thus outcompeting the homocoupling pathway.
Step 4: Reaction Parameter Optimization
Fine-tuning the reaction conditions can significantly suppress side reactions.
-
Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Higher temperatures can sometimes accelerate the rate of homocoupling more than the desired cross-coupling.
-
Solvent: Aprotic solvents like dioxane, toluene, and THF are generally preferred. While a co-solvent like water is often necessary to dissolve the base, excessive amounts of water can sometimes promote protodeborylation and homocoupling.
-
Base Selection: The choice of base can be critical. While common bases like K₂CO₃ or Cs₂CO₃ are often effective, for aminophenylboronic acids, a weaker base or a phosphate base like K₃PO₄ may be beneficial to avoid potential side reactions involving the amino group. The base is crucial for activating the boronic acid for transmetalation.[3]
Problem 2: Low Yield of Desired Product Despite Low Homocoupling
If homocoupling is suppressed but the yield of the desired product is still low, consider the following:
Step 1: Assess for Protodeborylation
Check your crude reaction mixture (e.g., by LC-MS or ¹H NMR) for the presence of aniline (the product of protodeborylation of your starting material).
-
Minimize Water: Use anhydrous solvents and ensure your base is as dry as possible.
-
Use a Boronic Ester: Consider converting the this compound to its pinacol ester. Boronic esters are often more stable and less prone to protodeborylation.
Step 2: Evaluate Potential Catalyst Inhibition by the Amino Group
The amino group can sometimes chelate to the palladium center in a way that inhibits catalytic activity.
-
Protect the Amino Group: If catalyst inhibition is suspected, consider a temporary protection of the amino group (e.g., as a Boc-carbamate). This will prevent its coordination to the palladium catalyst. The protecting group can be removed in a subsequent step.
Step 3: Consider the Stability of the Boronic Acid
Boronic acids can degrade upon storage, especially if they are not pure.
-
Use Fresh Reagent: Use freshly purchased or recently purified this compound.
-
Check for Boroxine Formation: Boronic acids can reversibly form cyclic anhydride trimers called boroxines upon dehydration. While boroxines are generally reactive in Suzuki couplings, their formation can sometimes complicate stoichiometry.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol provides a general starting point and may require optimization for your specific aryl halide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Degassed solvent (e.g., Dioxane/Water 4:1)
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Degassing: Bubble the inert gas through the stirred reaction mixture for an additional 15-20 minutes.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Reaction Pathways
The following diagram illustrates the competition between the desired Suzuki-Miyaura cross-coupling and the undesired homocoupling pathway.
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Summary of Recommended Conditions
| Parameter | Recommendation for Minimizing Homocoupling | Rationale |
| Palladium Source | Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Avoids in-situ reduction step where homocoupling can occur. |
| Ligand | Bulky, electron-rich phosphine (e.g., SPhos, XPhos) | Accelerates reductive elimination of the desired product.[1] |
| Atmosphere | Strictly inert (Argon or high-purity Nitrogen) | Prevents oxygen-mediated oxidative homocoupling.[2] |
| Solvent | Degassed aprotic solvent (e.g., Dioxane, Toluene, THF) | Minimizes dissolved oxygen. |
| Base | K₃PO₄ or a weaker base | May prevent side reactions involving the amino group. |
| Temperature | Lowest effective temperature | Reduces the rate of side reactions relative to the main reaction. |
| Boronic Acid | Use as pinacol ester if protodeborylation is an issue | Increases stability and reduces side reactions. |
| Amino Group | Protect if catalyst inhibition is suspected | Prevents coordination to the palladium catalyst. |
References
- Role of N-Acyl Amino Acid Ligands in Pd(II)-Catalyzed Remote C-H Activation of Tethered Arenes. ResearchGate.
- Catalytic Behavior of Mono-N-Protected Amino Acid Ligands in Ligand-Accelerated C–H Activation by Palladium(II). National Institutes of Health.
- Amino acids lend palladium a hand. CORDIS | European Commission.
- Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. ResearchGate.
- Palladium mono-N-protected amino acid complexes: experimental validation of the ligand cooperation model in C–H activation. Royal Society of Chemistry.
- How Does Palladium–Amino Acid Cooperative Catalysis Enable Regio- and Stereoselective C(sp3)–H Functionalization in Aldehydes and Ketones? A DFT Mechanistic Study. ACS Publications.
- How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate.
- Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. National Institutes of Health.
- The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. ResearchGate.
- Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI.
- Suzuki Coupling Explained: A Gateway to Complex Molecule Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. ACS Publications.
- Palladium-catalyzed reaction of methyl 5-amino-4-chloro-2-methylthiopyrrolo[2,3- d ]-pyrimidine-6-carboxylate with arylboronic a. SciSpace.
- Suzuki reaction. Wikipedia.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
- Aminative Suzuki–Miyaura coupling. Xingwei Li.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki Coupling. Organic Chemistry Portal.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications.
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate.
Sources
Deboronylation of (5-Amino-2-methylphenyl)boronic acid during reaction
Welcome to the technical support center for (5-Amino-2-methylphenyl)boronic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to address challenges related to the stability and reactivity of this reagent, with a particular focus on the issue of deboronylation during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is deboronylation and why is it a significant issue with this compound?
A: Deboronylation, also known as protodeboronylation, is a chemical process where the carbon-boron bond in a boronic acid is cleaved and replaced by a carbon-hydrogen bond. In the case of this compound, this results in the formation of the undesired byproduct 4-amino-1-methylbenzene (p-toluidine).
This is a significant issue for several reasons:
-
Reduced Yield: The consumption of the starting boronic acid through this side reaction directly leads to a lower yield of the desired product in your coupling reaction (e.g., Suzuki-Miyaura coupling).
-
Purification Challenges: The byproduct, being structurally similar to the starting material and potentially the product, can complicate the purification process, requiring more complex chromatographic separations.
-
Inaccurate Stoichiometry: If deboronylation occurs during storage or reaction setup, the actual amount of the boronic acid available for the reaction is less than what was weighed, leading to inaccurate stoichiometric ratios and potentially incomplete conversion.
Q2: What are the primary factors that induce the deboronylation of this compound?
A: The stability of arylboronic acids is influenced by several factors, and the substituents on the aromatic ring play a crucial role. For this compound, the electron-donating amino group can significantly impact its stability. The primary factors inducing deboronylation are:
-
pH and Acidity: Both highly acidic and highly basic conditions can promote deboronylation. The presence of protons is often a key requirement for the cleavage of the C-B bond.
-
Temperature: Higher reaction temperatures can accelerate the rate of deboronylation.
-
Oxidizing Agents and Air: Exposure to air (oxygen) can lead to oxidative degradation of boronic acids. The amino group in the molecule can also be susceptible to oxidation, which might trigger deboronylation.
-
Catalyst System: The choice of catalyst, ligands, and base in a cross-coupling reaction can influence the rate of deboronylation. Some catalytic systems may have a higher propensity to promote this side reaction.
-
Solvent: The solvent system can affect the stability of the boronic acid. Protic solvents, in particular, can be a source of protons for protodeboronylation.
Q3: How can I detect and quantify the extent of deboronylation in my reaction?
A: Monitoring your reaction for the formation of the deboronylated byproduct (4-amino-1-methylbenzene) is crucial. Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): This is a quick and straightforward method to qualitatively assess the progress of your reaction and check for the presence of byproducts. You can spot your starting material, the reaction mixture, and a standard of the expected byproduct on a TLC plate.
-
High-Performance Liquid Chromatography (HPLC): HPLC offers a more quantitative analysis. By developing a suitable method, you can separate and quantify the starting material, the desired product, and the deboronylated byproduct.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile byproducts like 4-amino-1-methylbenzene.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of the desired product to the deboronylated byproduct in the crude reaction mixture by integrating characteristic peaks for each compound.
Q4: What are the best practices for storing and handling this compound to ensure its stability?
A: Proper storage and handling are critical to prevent premature degradation of the reagent:
-
Storage Conditions: Store this compound in a tightly sealed container in a cool, dark, and dry place. A refrigerator or freezer is often recommended. It should be stored under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture.
-
Handling: When weighing and handling the reagent, do so quickly and, if possible, in a glovebox or under a stream of inert gas to minimize exposure to the atmosphere.
-
Avoid Contamination: Ensure that all glassware and spatulas are clean and dry before use to avoid introducing any impurities that could catalyze decomposition.
Troubleshooting Guide
Problem: My Suzuki-Miyaura coupling reaction with this compound has a low yield, and I observe a significant amount of a byproduct that I suspect is the deboronylated compound.
Solution Workflow:
This workflow will guide you through a systematic approach to troubleshoot and mitigate deboronylation in your reaction.
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
Step-by-Step Procedure:
-
Preparation: To a flame-dried or oven-dried reaction flask equipped with a magnetic stir bar and a condenser, add the aryl halide, this compound, the base, and the palladium catalyst.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed anhydrous solvent via a syringe. If a co-solvent like water is used, it should also be thoroughly degassed.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- Cammidge, A. N., & Creton, I. (2008). Protodeboronation of Boronic Acids. In Boronic Acids (pp. 67-86). Wiley-VCH.
- Tyrell, E., & Brookes, P. (2008). The Synthesis and Applications of Boronic Acids. In Boronic Acids (pp. 1-46). Wiley-VCH.
- Hall, D. G. (Ed.). (2011).
- Leonori, D., & Aggarwal, V. K. (2015). A general protocol for the Suzuki-Miyaura cross-coupling of boronic esters.
- Al-Zoubi, R. M. (2018). Recent advances in the chemistry of boronic acids. Current Organic Chemistry, 22(1), 2-25.
Optimizing reaction conditions for (5-Amino-2-methylphenyl)boronic acid
Technical Support Center: (5-Amino-2-methylphenyl)boronic acid
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for optimizing its use in synthetic chemistry. The unique structure of this reagent—featuring a sterically hindering ortho-methyl group and a potentially coordinating para-amino group—presents specific challenges and opportunities in cross-coupling reactions. This guide offers a troubleshooting framework and answers to frequently asked questions to ensure successful and reproducible outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, stability, and general reactivity of this compound.
Q1: How should this compound be stored and handled?
A: Proper storage is critical to maintain the reagent's integrity. It should be stored under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container and kept refrigerated (2-8°C).[1][2] This compound is sensitive to moisture and oxygen.[3] The amino group can make it susceptible to slow oxidation, which may manifest as a discoloration of the solid over time. Always handle the reagent quickly in the open air and store it desiccated.
Q2: Is this boronic acid particularly prone to decomposition during reactions?
A: Yes, like many arylboronic acids, it is susceptible to two primary decomposition pathways under reaction conditions:
-
Protodeboronation: This is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. This side reaction is often catalyzed by the base and exacerbated by the presence of water in the reaction mixture.[4]
-
Homocoupling: This is the formation of a symmetrical biaryl (dimer of the boronic acid). It is often promoted by the presence of oxygen and can occur during the reduction of a Pd(II) precatalyst to the active Pd(0) species.[4][5]
For particularly sensitive substrates or when protodeboronation is a persistent issue, consider using the more stable pinacol ester derivative, this compound pinacol ester.[6] MIDA boronates also offer enhanced stability and can be used for sequential coupling reactions.[5]
Q3: Does the free amino group interfere with palladium-catalyzed coupling reactions?
A: The primary amino group can indeed influence the reaction in several ways. It can act as a Lewis base and coordinate to the palladium catalyst, potentially altering its reactivity or even leading to catalyst inhibition.[7] In most standard Suzuki-Miyaura couplings, this effect is minimal and does not require protection. However, if you are working with very sensitive catalyst systems or if the coupling partner contains a reactive group (e.g., an acyl chloride) that could react with the amine, protection of the amino group (e.g., as a Boc-carbamate) may be necessary.
Q4: Beyond Suzuki-Miyaura coupling, what are other potential applications or reactions?
A: While Suzuki-Miyaura coupling is its primary application for forming C-C bonds, the functionalities of this molecule allow for other transformations.[8][9] The boronic acid moiety can participate in Chan-Lam coupling to form C-N or C-O bonds. The amino group can undergo standard reactions like acylation, alkylation, or serve as the nucleophile in Buchwald-Hartwig amination reactions if a different aryl halide is being coupled.[10][11] However, using it in this capacity would be unconventional, as simpler amines are readily available.
Part 2: Troubleshooting Guide for Suzuki-Miyaura Coupling
This section provides a systematic approach to resolving common issues encountered when using this compound in Suzuki-Miyaura cross-coupling reactions.
Issue 1: Low to No Product Yield
Q: My Suzuki reaction is resulting in low conversion or no desired product. What are the primary factors to investigate?
A: Low yield is a frequent challenge, often stemming from the steric hindrance imposed by the ortho-methyl group, which impedes key steps in the catalytic cycle.[12] A systematic investigation of the catalyst system, base, solvent, and temperature is crucial.
Below is a decision-making workflow to diagnose and solve low-yield reactions.
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
For sterically hindered substrates like this compound, standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃) often fail. The table below provides more robust starting points.
| Component | Recommendation | Rationale & In-Depth Explanation |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | These are common Pd(0) and Pd(II) sources. Pd(II) sources require in-situ reduction, which can be facilitated by phosphine ligands.[5][13] Using a pre-formed precatalyst (e.g., XPhos-Pd-G3) is often more reliable.[12] |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos) | The steric bulk of the ortho-methyl group slows the transmetalation and reductive elimination steps. Bulky, electron-rich ligands accelerate these steps, overcoming the steric barrier.[12] The ligand-to-palladium ratio is typically 2:1. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ (2-3 equivalents) | A base is required to activate the boronic acid by forming a more nucleophilic boronate species.[14][15][16] Stronger, non-nucleophilic bases are generally more effective for challenging couplings. Cs₂CO₃ is often superior but more expensive. |
| Solvent | Anhydrous, degassed Aprotic Polar Solvents (e.g., 1,4-Dioxane, Toluene, THF) | Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[12] Water can promote protodeboronation. Rigorous degassing (e.g., freeze-pump-thaw cycles or sparging with argon) is essential.[7] |
| Temperature | 80 - 120 °C | Higher temperatures are often necessary to overcome the activation energy associated with sterically demanding substrates. |
Issue 2: Formation of Key Side Products
Q: My reaction is proceeding, but I'm isolating significant amounts of side products like aniline or a symmetrical biaryl. How can I suppress these?
A: This indicates that undesired reaction pathways, namely protodeboronation and homocoupling, are competing with your desired cross-coupling.
Caption: Desired Suzuki pathway vs. common side reactions.
Solutions to Minimize Side Products:
-
To Prevent Protodeboronation:
-
Use Anhydrous Conditions: Ensure your solvent is anhydrous and that the base (e.g., K₃PO₄) is finely powdered and dried under vacuum before use.
-
Choose the Right Base: Potassium fluoride (KF) can be an effective base that minimizes protodeboronation compared to stronger hydroxide-generating bases.[16]
-
Use a Boronic Ester: As mentioned, converting the boronic acid to its pinacol or MIDA ester derivative significantly increases its stability and resistance to protodeboronation.[5][6]
-
-
To Prevent Homocoupling:
-
Rigorous Degassing: The most critical step is to remove all dissolved oxygen from the reaction mixture. Perform at least three freeze-pump-thaw cycles or sparge the solvent with argon for 20-30 minutes.[7][12]
-
Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ avoids the initial Pd(II) to Pd(0) reduction step where homocoupling often occurs.[5]
-
Use Modern Precatalysts: Buchwald-type precatalysts are designed for clean and efficient generation of the active Pd(0) species, which minimizes side reactions.[12]
-
Issue 3: Product Purification Challenges
Q: My crude product appears as a long streak on my TLC plate and is difficult to purify by silica gel chromatography. What is the cause and solution?
A: The basicity of the free amino group in your product is the cause. The amine interacts strongly and irreversibly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and streaking.
Solutions for Purification:
-
Basic Modifier in Eluent: Add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonium hydroxide, to your chromatography eluent system (typically 0.5-1% by volume). This base will compete for the active sites on the silica, allowing your product to elute cleanly.
-
Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with a dilute aqueous acid (e.g., 1M HCl) to protonate your amine product, pulling it into the aqueous layer and separating it from non-basic impurities. Then, basify the aqueous layer (e.g., with 1M NaOH) and re-extract your purified product back into an organic solvent.
-
Alternative Stationary Phases: If silica gel fails, consider using a less acidic stationary phase like alumina (basic or neutral grade) or C18-functionalized silica (reverse-phase chromatography).
Part 3: Experimental Protocol Example
General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound with an aryl bromide.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and finely powdered potassium phosphate (K₃PO₄, 3.0 equivalents).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of argon, add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., XPhos, 3.0 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (or toluene) via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) containing 1% triethylamine.
References
- Benchchem Technical Support Team. (2026). Technical Support Center: Troubleshooting Failed Suzuki Reactions with Hindered Boronic Acids. Benchchem.
- Fisher Scientific. (2021). Safety Data Sheet: 5-Amino-2-methylphenylboronic acid pinacol ester.
- Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds. (2011). Journal of Organic Chemistry.
- Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Suzuki Coupling. Organic Chemistry Portal.
- Sigma-Aldrich. This compound.
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd.
- Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. (2019).
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.). Organic Process Research & Development.
- Buchwald–Hartwig amin
- Pharmaffiliates. This compound.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. (n.d.).
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Buchwald-Hartwig Amin
- Frontier Specialty Chemicals. 5-Formyl-2-methylphenylboronic acid pinacol ester.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (n.d.). Organic Chemistry Frontiers.
- What's the problem of Suzuki-Miyuara coupling reaction conditions?. (2018).
Sources
- 1. This compound | 1003042-50-9 [sigmaaldrich.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. fishersci.com [fishersci.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. wwjmrd.com [wwjmrd.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki Coupling [organic-chemistry.org]
Improving the solubility of (5-Amino-2-methylphenyl)boronic acid in organic solvents
Technical Support Center: (5-Amino-2-methylphenyl)boronic acid
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges with the solubility of this versatile building block. Our goal is to provide not just protocols, but a foundational understanding of the chemical principles at play, enabling you to troubleshoot effectively and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my reaction solvent. Why is this compound particularly challenging?
A1: The solubility behavior of this compound is governed by its unique trifunctional structure: an aromatic ring, an amine group (-NH2), and a boronic acid group (-B(OH)2).
-
Polarity and Hydrogen Bonding: The amine and boronic acid moieties are highly polar and capable of extensive hydrogen bonding.[1] The hydroxyl groups on the boron atom act as hydrogen bond donors, while the nitrogen of the amine and the oxygens of the hydroxyls can act as acceptors. This makes the molecule favor interactions with polar solvents.
-
The Boroxine Problem: A primary and often overlooked cause of poor or inconsistent solubility is the propensity of boronic acids to undergo intermolecular dehydration to form a cyclic anhydride known as a boroxine.[2][3] This equilibrium between the monomeric acid and the trimeric boroxine is influenced by factors like residual water, temperature, and the solvent itself.[3] Commercial boronic acids can often be a mixture of the acid and its boroxine, each with a different solubility profile, leading to reproducibility issues.[3]
Figure 1: Equilibrium between the boronic acid monomer and its less soluble boroxine anhydride.
Troubleshooting Guide: A Systematic Approach to Solubilization
If you are facing solubility issues, a systematic, multi-step approach is recommended over random solvent testing. This workflow is designed to logically diagnose and solve the problem.
Figure 2: A decision-making workflow for troubleshooting solubility issues.
Step 1: Systematic Solvent Screening
Begin by performing small-scale solubility tests (e.g., 1-2 mg of compound in 0.5 mL of solvent) with a range of solvents. Avoid non-polar hydrocarbons like hexane or cyclohexane, where solubility is expected to be very low.[4][5]
| Solvent Class | Recommended Solvents | Rationale & Comments |
| Ethers | THF, 1,4-Dioxane | Generally good first choices. Ethers are effective at solvating boronic acids and are common in cross-coupling reactions.[3] Dioxane is often used with water in Suzuki couplings.[6][7] |
| Polar Aprotic | DMF, DMSO, Acetone | These solvents have high dielectric constants and can disrupt the hydrogen bonding network of the solid. Use with caution as DMF/DMSO can be difficult to remove and acetone can potentially react.[4][8] |
| Alcohols | Methanol, Ethanol | The protic nature can facilitate dissolution through hydrogen bonding. However, be aware of the potential for esterification with the boronic acid, especially with heating or acid catalysts.[9] |
| Chlorinated | Dichloromethane (DCM) | Can be effective, but generally shows moderate solubility for phenylboronic acids.[5] |
Table 1: Recommended organic solvents for initial solubility screening.
Step 2: The Effect of Temperature
Gently warming the mixture can significantly increase both the rate of dissolution and the ultimate solubility.[10]
-
Procedure: While stirring, warm your solvent-solute mixture to 40-60°C.
-
Causality: Supplying thermal energy helps overcome the lattice energy of the solid crystal and disrupts intermolecular hydrogen bonds, allowing solvent molecules to solvate the compound more effectively.
-
Caution: Avoid excessive temperatures or prolonged heating, which can accelerate the dehydration to the less soluble boroxine.[2]
Step 3: Co-Solvent Systems
If a single solvent is ineffective, a co-solvent system can provide the ideal polarity. This is standard practice for many reactions, such as the Suzuki-Miyaura coupling, which often uses a mixture of an organic solvent (like dioxane or THF) and water.[7][11][12] The presence of water can help hydrolyze any boroxine back to the more reactive boronic acid monomer.[3]
Advanced Strategies & Application-Specific Protocols
Q2: I've tried various solvents with little success. What is the most robust method to ensure solubility and reactivity, especially for a Suzuki coupling?
A2: When intrinsic solubility is a persistent problem, the most reliable strategy is to chemically modify the boronic acid into a more soluble and stable derivative. The formation of a boronate ester is the industry-standard approach.
Strategy: Conversion to a Pinacol Ester
Converting the boronic acid to its corresponding pinacol boronate ester masks the polar -B(OH)2 group, which accomplishes two critical goals:
-
Prevents Boroxine Formation: By replacing the hydroxyl groups, the pathway to dehydration is blocked.[3]
-
Increases Organic Solubility: The resulting ester is significantly less polar and more lipophilic, dramatically improving its solubility in a wider range of organic solvents.[4][5]
| Property | This compound | Corresponding Pinacol Ester |
| Key Functional Group | -B(OH)₂ | -B(O₂C₂Me₄) |
| Polarity | High | Moderate |
| Hydrogen Bond Donating | Yes | No |
| Tendency to Dehydrate | High (forms boroxines) | None |
| Solubility in Ethers | Moderate to Good | High |
| Solubility in Toluene | Low | Moderate to Good |
| Stability | Moderate (can dehydrate) | High (often stable to chromatography)[13] |
Table 2: Comparison of properties between the free boronic acid and its pinacol ester.
This protocol provides a general method for the esterification.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and pinacol (1.1 eq).
-
Solvent Addition: Add a suitable solvent that allows for azeotropic removal of water, such as toluene or THF.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50°C) for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can often be used directly or purified by column chromatography on silica gel.[13]
Q3: How do I prepare a solution of the boronic acid for a Suzuki-Miyaura coupling reaction?
A3: This protocol outlines the preparation of the boronic acid component for a typical palladium-catalyzed cross-coupling reaction. The base is critical as it facilitates the formation of a more nucleophilic boronate species required for the transmetalation step.[6]
Figure 3: Standard workflow for setting up a Suzuki-Miyaura coupling reaction.
-
Inert Atmosphere: In a Schlenk flask or similar reaction vessel, establish an inert atmosphere by purging with argon or nitrogen.
-
Charge Solids: Add your aryl halide (e.g., 1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[6]
-
Add Catalyst: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).[6]
-
Add Solvents: Degas your solvents (e.g., a 4:1 mixture of 1,4-dioxane and water) by bubbling with argon for 15-20 minutes. Add the degassed solvent mixture to the flask via syringe.[6]
-
Dissolution & Reaction: Stir the mixture. The combination of the base (forming the boronate salt) and the solvent mixture should result in the dissolution of the boronic acid. Proceed with heating to the desired reaction temperature.
By following these structured troubleshooting steps and understanding the underlying chemistry, you can effectively overcome the solubility challenges associated with this compound and ensure more reliable and reproducible results in your synthetic applications.
References
- Benchchem. An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents.
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
- Semantic Scholar. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
- Stoll, S. L. (2007).
- ResearchGate. How can I dissolve boric acid to get a Boron % yield of more than 10%?
- Benchchem. Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride.
- SpringerLink. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Reddit.
- UNT Digital Library.
- Gomes, P., et al. (2021).
- Benchchem. A Comparative Guide to a Novel Suzuki Coupling Method for 4-Aminophenylboronic Acid.
- Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.
- ResearchGate.
- ResearchGate. Effect of solvent on the Suzuki reaction.
- ResearchGate. Is there a faster method for dissolve phenylboronic acid?.
- Benchchem. An In-depth Technical Guide to the Solubility of Methylboronic Acid in Organic Solvents.
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- 2. pubs.acs.org [pubs.acs.org]
- 3. d-nb.info [d-nb.info]
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- 5. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
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- 10. digital.library.unt.edu [digital.library.unt.edu]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting guide for reactions involving aminophenylboronic acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminophenylboronic acids. This guide is structured as a series of questions and answers to directly address common challenges encountered during synthesis, particularly in cross-coupling reactions. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Section 1: Reagent Stability and Handling
Question 1: My aminophenylboronic acid has been on the shelf for a while. Is it still good to use? I'm seeing poor results in my reactions.
This is a critical first question, as the stability of the boronic acid is paramount. Aminophenylboronic acids are susceptible to degradation, which can be a primary cause of reaction failure.
Immediate Checks:
-
Appearance: Has the compound changed color or texture? Clumping, discoloration, or a "gummy" appearance suggests decomposition.
-
Solubility: Does it fully dissolve in your reaction solvent as expected? Partial solubility can indicate the formation of insoluble polymeric boroxines.
The Science Behind the Solution: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides, known as boroxines. This process is often reversible in the presence of water, but it alters the reagent's stoichiometry and can lead to inconsistent results. More critically, aminophenylboronic acids are prone to two key degradation pathways:
-
Protodeboronation: This is the cleavage of the C–B bond, replacing it with a C–H bond, to yield aniline.[1] This side reaction is often catalyzed by residual acid or base and moisture, and it is a common cause of reduced yield as it irreversibly consumes the starting material.[2]
-
Oxidation: The presence of oxygen can lead to oxidation of the boronic acid, and in the context of a Suzuki reaction, can also lead to unwanted homocoupling of the boronic acid to form aminobiphenyls and catalyst decomposition.[3]
Best Practices for Storage and Handling:
-
Storage: Store aminophenylboronic acids and their derivatives in a tightly sealed container, preferably in a desiccator or glovebox under an inert atmosphere (Argon or Nitrogen).[4][5] For long-term storage, refrigeration (-20°C) is recommended.[6]
-
Handling: Always handle the reagent under an inert atmosphere.[7] Use dry solvents and glassware to minimize moisture exposure.
Section 2: Troubleshooting Common Reaction Failures
Question 2: My Suzuki-Miyaura coupling reaction with 3-aminophenylboronic acid is not working. I'm recovering only my starting aryl halide. What should I investigate first?
A complete lack of reactivity typically points to a fundamental issue with one of the three core components of the reaction: the catalyst, the base, or the reagents themselves. A systematic approach is key to diagnosing the problem.
Below is a logical workflow to troubleshoot a failed Suzuki-Miyaura coupling reaction.
1. Catalyst System Integrity:
-
Palladium Pre-catalyst: Are you using an air-stable pre-catalyst (e.g., XPhos Pd G3)?[3] If using a Pd(0) source like Pd(PPh₃)₄, it can degrade upon exposure to air. If using a Pd(II) source like Pd(OAc)₂, it requires in situ reduction to the active Pd(0) species, which can sometimes be inefficient.[8][9]
-
Ligand Choice: The amino group of the boronic acid can coordinate to the palladium center, potentially inhibiting the catalyst. Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the desired catalytic cycle and prevent catalyst poisoning.[10]
-
Base: The base is not just a proton scavenger; it is critical for the transmetalation step.[11] For aminophenylboronic acids, a moderately strong base like K₃PO₄ or K₂CO₃ is often effective.[12] Ensure the base is finely powdered and anhydrous, as water content can promote protodeboronation.
2. Reagent and Solvent Quality:
-
Aminophenylboronic Acid: As discussed in Question 1, confirm its integrity. Consider using a more stable derivative like the corresponding pinacol ester or diethanolamine adduct.[13][14]
-
Solvents: Oxygen is detrimental to the active Pd(0) catalyst.[3] Ensure your solvents are thoroughly degassed (e.g., by sparging with argon for 20-30 minutes or by freeze-pump-thaw cycles). Anhydrous solvents are also crucial to suppress side reactions.[15]
The Science Behind the Solution: The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11] A failure to launch indicates a problem in the initial oxidative addition or the subsequent transmetalation.
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond. If the catalyst is inactive (oxidized) or the halide is unreactive (e.g., an electron-rich aryl chloride), this step will fail.
-
Transmetalation: The organic group is transferred from boron to palladium. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species. If the base is too weak, too wet, or sterically hindered, this step will be slow or non-existent. The amine on your boronic acid can also interfere here by coordinating with the palladium center, slowing down the process.
Question 3: My reaction is working, but the yield is very low and I see significant amounts of aniline and/or biphenyl byproducts. What's happening?
Low yields accompanied by specific byproducts provide valuable clues. This scenario points away from a complete reaction shutdown and towards competing side reactions.
Primary Culprits:
-
Protodeboronation: The presence of aniline (or a derivative thereof) is a clear indicator of protodeboronation, where the boronic acid is being consumed by a proton source.[1]
-
Homocoupling: The presence of a symmetric biaryl (from your aryl halide) or an aminobiphenyl (from the boronic acid) points to homocoupling side reactions.[16]
Troubleshooting Strategies:
| Problem | Likely Cause | Recommended Solution |
| Protodeboronation | Excess water in the reaction (from solvents, base, or atmosphere).[2] | Use rigorously dried and degassed solvents. Use an anhydrous, finely powdered base. Maintain a strict inert atmosphere. |
| Reaction pH is too acidic or too basic, accelerating protonolysis.[1] | Screen different bases (e.g., switch from K₂CO₃ to the less hydrolyzing CsF or K₃PO₄). Avoid strongly acidic or basic workup conditions until the reaction is complete. | |
| Prolonged reaction times at high temperatures. | Use a more active catalyst/ligand system to reduce reaction time and temperature.[12] Monitor the reaction closely and work up as soon as it is complete. | |
| Homocoupling | Presence of oxygen in the reaction mixture.[3] | Ensure all reagents and solvents are thoroughly degassed. Maintain a positive pressure of inert gas throughout the reaction. |
| Catalyst system promotes homocoupling. | Sometimes, certain ligandless or phosphine-ligated palladium systems can favor this pathway. Consider switching to a modern Buchwald or Fu ligand.[10] |
The Science Behind the Solution: The pKa of the aminophenylboronic acid and the pH of the reaction medium are crucial. The speciation of the boronic acid changes with pH.[17][18] While a basic medium is needed to form the active boronate for transmetalation, excessively basic conditions (especially with high water content) can accelerate the competing protodeboronation pathway.[1] It's a delicate balance. The amine group itself can be protonated at lower pH, deactivating it, or act as an internal base, complicating the reaction environment.[19]
Section 3: Protocols and Data
Protocol 1: Stabilizing Aminophenylboronic Acid as a Diethanolamine Adduct
If you suspect your boronic acid is unstable, converting it to an air-stable, crystalline diethanolamine (DEA) adduct is a highly effective strategy.[3] These adducts can often be used directly in Suzuki couplings.[14]
Materials:
-
Aminophenylboronic acid (1.0 equiv)
-
Diethanolamine (1.0 equiv)
-
Methylene chloride (or other suitable solvent like THF)
Procedure:
-
Dissolution: In a clean vial equipped with a stir bar, dissolve the aminophenylboronic acid in a minimal amount of methylene chloride.
-
Addition: While stirring, add diethanolamine dropwise via pipette.
-
Precipitation: The initial solid may dissolve completely, followed by the formation of a thick white precipitate.
-
Isolation: Continue stirring the resulting slurry for 15-20 minutes at room temperature.
-
Filtration: Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry it under vacuum. The resulting DEA adduct is typically a free-flowing, crystalline solid with enhanced stability.
Protocol 2: General Suzuki-Miyaura Coupling with Aminophenylboronic Acid
This protocol uses a modern, air-stable palladium pre-catalyst, which is often more reliable than traditional Pd(PPh₃)₄.[12]
Materials:
-
Aryl halide (1.0 equiv)
-
Aminophenylboronic acid (1.2–1.5 equiv) or its DEA adduct
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0–3.0 equiv)
-
XPhos Pd G3 (or similar air-stable pre-catalyst, 0.5–2 mol%)
-
Degassed Solvent (e.g., Dioxane/H₂O 10:1, or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, aminophenylboronic acid, and finely powdered K₃PO₄.
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the positive pressure of inert gas, quickly add the palladium pre-catalyst.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir at the desired temperature (typically 80-110°C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Table 1: Comparison of Common Suzuki Coupling Conditions
This table provides a starting point for reaction optimization.
| Parameter | Condition A (Traditional)[12] | Condition B (Modern)[12] | Rationale for Aminophenylboronic Acids |
| Catalyst | Pd(PPh₃)₄ | XPhos Pd G2/G3 | Modern catalysts are more active, allowing lower temperatures/times, which minimizes protodeboronation. Bulky ligands can prevent amine coordination to Pd.[10] |
| Catalyst Loading | 2-5 mol% | 0.5-2 mol% | Higher efficiency of modern catalysts reduces cost and palladium contamination in the product. |
| Base | K₂CO₃ (aq) | K₃PO₄ (anhydrous) | K₃PO₄ is a stronger, less nucleophilic base, often better for challenging substrates. Using it anhydrously minimizes water-related side reactions.[12] |
| Solvent | DME / Water | Dioxane / Water or Toluene | Toluene or Dioxane are often superior for achieving higher temperatures and solubilizing complex substrates. Degassing is critical for all.[3] |
| Temperature | 80-100 °C | 60-110 °C | The optimal temperature is a balance between reaction rate and reagent stability. Start around 80°C and adjust as needed. |
| Reaction Time | 12-24 hours | 2-12 hours | Faster reactions reduce the opportunity for thermal degradation and protodeboronation.[12] |
Section 4: Purification Challenges
Question 4: How can I effectively purify my amino-biaryl product? I'm having trouble separating it from unreacted boronic acid and other impurities.
Purification can be challenging due to the similar polarities of the desired product and the boronic acid starting material. A multi-step strategy is often required.
Recommended Purification Strategy:
-
Aqueous Workup (Acid/Base Extraction): This is the most powerful first step.
-
Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate).
-
Wash with a dilute acidic solution (e.g., 1M HCl). Your product, being basic due to the amine, will move into the aqueous layer, while non-basic impurities (like boroxine anhydrides or homocoupled byproducts) remain in the organic layer.
-
Separate the layers. Basify the aqueous layer with NaOH or NaHCO₃ to deprotonate your product, which should then be extracted back into a fresh organic layer.
-
This technique effectively separates your basic product from the acidic boronic acid starting material, which will remain in the aqueous phase during the initial organic extraction or be extracted into a basic wash.[20]
-
-
Column Chromatography:
-
If the acid/base extraction is insufficient, column chromatography is the next step.
-
Normal Phase (Silica Gel): Silica is acidic and can cause streaking with amines. To mitigate this, you can either:
-
Pre-treat the silica by slurrying it with a solvent system containing a small amount of a volatile base like triethylamine (~1%).
-
Use a mobile phase containing a small percentage of triethylamine or ammonium hydroxide.[21]
-
-
Reverse Phase (C18): This can be very effective for polar compounds but is often more expensive and time-consuming for large scales.[21]
-
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexanes) can be an excellent final purification step to obtain highly pure material.[21]
References
- Zhivonitko, V. et al.
- Chemical Safety Data Sheet MSDS / SDS - 3-AMINOPHENYLBORONIC ACID. ChemicalBook.
- Phenyl Replacement Reactions: Solvent Effects on Reactions of Boroxines with Primary Amines. Semantic Scholar.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Specific Recognition of Glycoproteins: Design Strategies and Application Prospects of Molecularly Imprinted Polymers. MDPI.
- SAFETY DATA SHEET - 2-Aminophenylboronic acid hydrochloride. Fisher Scientific.
- (4-Boc-aminophenyl)boronic acid-SDS. MedChemExpress.
- Shiino, D. et al. (1998). Amine effect on phenylboronic acid complex with glucose under physiological pH in aqueous solution. PubMed.
- Enhancing Suzuki Coupling Efficiency with Pinacol Boronic Esters. NINGBO INNO PHARMCHEM CO.,LTD.
- A Comparative Guide to a Novel Suzuki Coupling Method for 4-Aminophenylboronic Acid. Benchchem.
- Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride. Benchchem.
- SAFETY DATA SHEET - 4-Aminophenylboronic acid hydrochloride. Sigma-Aldrich.
- Solvent and Temperature Effects on the Reduction and Amination Reactions of Electrophiles by Lithium Dialkylaminoborohydrides. Louisiana Tech University.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Solvent effects. Wikipedia.
- Use of Soluble Pd Complexes and Soluble Pd-Ligand Combin
- How can I solve my problem with Suzuki coupling?.
- Protodeboron
- Masking Boronic Acids for Suzuki Coupling. YouTube.
- Purific
- Can I remove boronic acid using Work up process?.
- Moreno-Mañas, M. et al. (1996). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. Journal of Organic Chemistry.
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
- Importance of pH in Synthesis of pH-Responsive C
- The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears.
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- 16. Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study | Semantic Scholar [semanticscholar.org]
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- 18. researchgate.net [researchgate.net]
- 19. Amine effect on phenylboronic acid complex with glucose under physiological pH in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. reddit.com [reddit.com]
Technical Support Center: Stability and Handling of (5-Amino-2-methylphenyl)boronic acid
From the Desk of the Senior Application Scientist
Welcome to the technical support center for (5-Amino-2-methylphenyl)boronic acid. This guide is designed for our valued research partners in the scientific and drug development communities. My goal is to move beyond simple instructions and provide you with the deep, causal understanding necessary to ensure the stability and integrity of this crucial reagent in your experiments. Inconsistent results can often be traced back to reagent degradation, and for arylboronic acids, sensitivity to atmospheric conditions is a primary concern. This document synthesizes established chemical principles with practical, field-tested advice to help you achieve reproducible success.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Inherent Instability
This section addresses the fundamental chemical vulnerabilities of this compound.
Q1: What chemical properties make this compound susceptible to degradation from air and moisture?
A1: The instability of this compound is rooted in the inherent reactivity of the carbon-boron bond and the Lewis acidic nature of the boron atom. Two primary degradation pathways are of concern:
-
Oxidative Deboronation (Reaction with Air): The boron atom's empty p-orbital makes it susceptible to attack by oxygen. This process, often mediated by reactive oxygen species, can lead to oxidative cleavage of the C-B bond, converting the boronic acid into the corresponding phenol (5-amino-2-methylphenol).[1][2] This byproduct is inactive in many subsequent reactions, such as Suzuki-Miyaura coupling, effectively lowering the concentration of your active reagent. Some boronic acids have even been shown to be mutagenic through mechanisms involving the generation of organic radicals via oxidation by atmospheric oxygen.[3]
-
Hydrolysis and Dehydration (Reaction with Moisture):
-
Protodeboronation: In aqueous environments, particularly under certain pH conditions, boronic acids can undergo protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom.[4] This results in the formation of 4-methylaniline, another inactive byproduct.
-
Boroxine Formation: Boronic acids are prone to intermolecular dehydration, losing water to form a cyclic trimeric anhydride known as a boroxine.[3][5] While this process is often reversible upon addition of water, the formation of boroxines alters the reagent's molecular weight and can complicate stoichiometry calculations and reaction kinetics.
-
The electron-donating amino (-NH₂) and methyl (-CH₃) groups on the phenyl ring increase the electron density of the aromatic system, which can influence the rates of these degradation pathways.
Q2: What are the definitive best practices for storing this reagent to ensure maximum long-term stability?
A2: Proper storage is the most critical factor in preserving the integrity of your boronic acid. The goal is to create an environment that minimizes exposure to air and moisture.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or -20°C[6] | Reduces the rate of all chemical degradation pathways. For long-term storage, -20°C is preferred. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, directly inhibiting oxidation and hydrolysis.[7] |
| Container | Tightly sealed, amber glass vial | Prevents moisture ingress and protects from light, which can potentially catalyze oxidative processes. |
| Handling | Use only in a glove box or under a positive pressure of inert gas. | Minimizes exposure during weighing and preparation of solutions. |
Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
Q3: What are the common physical signs that my this compound has degraded?
A3: Visual inspection is a crucial first-line check. A high-purity, stable sample should be a white to off-white crystalline solid.[8] Be alert for the following signs of potential degradation:
| Observation | Potential Cause |
| Color Change | Yellowing or browning often indicates oxidative degradation. |
| Clumping/Caking | Suggests moisture absorption and potential hydrolysis or boroxine formation. |
| Poor Solubility | Degraded material, particularly polymeric byproducts, may exhibit reduced solubility in common organic solvents. |
If you observe any of these changes, it is imperative to perform a purity analysis before using the reagent in a critical reaction.
Section 2: Troubleshooting Guide for Experimental Applications
This section provides direct answers to common problems encountered during experimentation that may be linked to reagent stability.
Q1: My Suzuki-Miyaura coupling reaction is failing or giving inconsistent yields. How do I determine if my boronic acid is the culprit?
A1: This is a classic symptom of boronic acid degradation. Since both oxidative deboronation and protodeboronation convert the active boronic acid into inactive byproducts, the effective molar ratio of your reactants is altered, leading to poor outcomes.[2][4][9] To diagnose this, a systematic approach is necessary.
Q2: I'm seeing unexpected byproducts in my reaction's LC-MS analysis. What masses should I look for if my boronic acid has degraded?
A2: If your this compound (M.W. ~150.98 g/mol ) has degraded, you should look for the mass-to-charge ratios (m/z) corresponding to its primary degradation products in your mass spectrum:
-
5-amino-2-methylphenol: (from oxidation) - M.W. ~123.15 g/mol
-
4-methylaniline: (from protodeboronation) - M.W. ~107.15 g/mol
The presence of these species, especially in a sample of the starting material, is strong evidence of degradation.
Q3: How can I perform a reliable and quick quality control check on my boronic acid before a critical experiment?
A3: A reversed-phase HPLC or UPLC-MS analysis is the most effective method for assessing purity. It allows for the separation and identification of the parent compound from its more polar degradation products.[10][11]
Protocol: Rapid Purity Assessment by RP-HPLC-MS
-
Sample Preparation (Crucial Step): To prevent on-column hydrolysis, prepare your sample in a non-aqueous, aprotic solvent.[12][13]
-
Accurately weigh ~1 mg of the boronic acid.
-
Dissolve in 1 mL of acetonitrile . Vortex to ensure complete dissolution.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Acquity BEH C18).[10]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to 95% B over several minutes to elute all components.
-
Flow Rate: As per column specifications (e.g., 0.3-0.5 mL/min for UPLC).
-
Detection: Use a PDA/UV detector (scan ~210-400 nm) and an in-line mass spectrometer (ESI positive mode).
-
-
Data Analysis:
-
Integrate the peak area for the parent compound (m/z corresponding to [M+H]⁺).
-
Search for peaks corresponding to the masses of potential degradation products.
-
Calculate the purity as the percentage of the parent peak area relative to the total peak area. For quantitative analysis, a standard calibration curve is required.[10]
-
Q4: I suspect my boronic acid has been briefly exposed to the atmosphere. Is it salvageable?
A4: For high-stakes applications like GMP synthesis, the material should be discarded. For research purposes, if the exposure was minimal, you can attempt to purify it. However, the best course of action is always to use a fresh, verified sample. If purification is necessary, a simple acid-base extraction can be effective at removing non-basic impurities, followed by recrystallization. However, this will not remove the basic byproduct 4-methylaniline. For that, chromatographic purification would be necessary.
Section 3: Visual Guide to Degradation Mechanisms
Understanding the chemical transformations that occur during degradation is key to preventing them. The following diagram illustrates the primary pathways discussed.
Sources
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- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. 3-Aminophenylboronic acid 30418-59-8 [sigmaaldrich.com]
- 9. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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- 13. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Section 1: Understanding the Challenge - Why Does (5-Amino-2-methylphenyl)boronic acid Degrade?
An Application Scientist's Guide to (5-Amino-2-methylphenyl)boronic acid: Preventing Oxidation and Other Degradation Pathways
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists utilizing this compound in their workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively. This compound is a valuable building block, but its utility is often challenged by its inherent instability. This document provides a comprehensive overview of the degradation pathways and robust strategies to ensure its integrity from storage to reaction completion.
Arylboronic acids, particularly those bearing electron-donating groups like the amino moiety in this compound, are susceptible to two primary degradation pathways: Oxidative Deboronation and Protodeboronation .[1][2] Understanding these competing side reactions is the first step toward prevention.
-
Oxidative Deboronation: This is the conversion of the boronic acid into the corresponding phenol (5-Amino-2-methylphenol). The reaction is often mediated by reactive oxygen species (ROS) and can be accelerated by trace metal impurities or basic conditions.[2][3] The electron-rich nature of the aminophenyl ring makes it particularly prone to oxidation.
-
Protodeboronation: This is a hydrolysis reaction where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond, yielding 2-methylaniline as a byproduct.[4][5] This process is highly dependent on factors like pH, temperature, and the solvent system employed.[4][6][7]
The interplay between these pathways dictates the stability of the reagent. The following diagram illustrates these two major routes of degradation.
Caption: Primary degradation pathways for this compound.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the handling and use of this compound in a practical question-and-answer format.
Q1: I stored my this compound as a solid on the benchtop for a few weeks, and now my reaction yield is poor. What happened?
A1: This is a classic case of degradation due to improper storage. This compound is sensitive to atmospheric oxygen and moisture.[8][9] Storing it on the benchtop exposes it to both, leading to a mixture of oxidative deboronation and protodeboronation before the reagent is even used.[10] The solid may appear unchanged, but significant degradation can occur. For long-term stability, solids should be stored under an inert atmosphere (Argon or Nitrogen), refrigerated, and protected from light.
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation by atmospheric O₂.[8] |
| Temperature | 2 - 8 °C | Slows the rate of decomposition reactions. |
| Moisture | Dry / Desiccated | Minimizes water availability for protodeboronation.[9] |
| Light | Amber Vial / Dark | Prevents potential photochemically induced degradation.[4] |
Q2: My Suzuki-Miyaura coupling reaction is giving me a significant amount of 2-methylaniline byproduct. How can I prevent this?
A2: The formation of 2-methylaniline points directly to protodeboronation as a major side reaction.[5] This is very common in Suzuki-Miyaura couplings, as the conditions (base, aqueous solvent, heat) can accelerate this undesired pathway.[11]
Here are the key factors to address:
-
Base Selection: The type and strength of the base are critical. While a base is required for the catalytic cycle, overly harsh basic conditions can promote protodeboronation.[11][12] Consider screening milder bases like K₃PO₄ or K₂CO₃ instead of stronger bases like NaOH if you are observing significant degradation.
-
Solvent Purity & Degassing: Use high-purity, peroxide-free solvents.[4] Crucially, you must thoroughly degas all solvents (including water) before use to remove dissolved oxygen. This is the most important step to prevent both protodeboronation and oxidation of the boronic acid and the palladium catalyst.
-
Reaction Time & Temperature: Minimize reaction time and use the lowest effective temperature. Prolonged heating increases the likelihood of protodeboronation.
-
"Slow Release" Strategy: For particularly challenging couplings, consider converting the boronic acid to an N-methyliminodiacetic acid (MIDA) boronate ester.[10] MIDA boronates are exceptionally stable, air-tolerant solids that slowly hydrolyze under the reaction conditions to release the active boronic acid.[10] This keeps the instantaneous concentration of the unstable free boronic acid low, dramatically suppressing side reactions.[10]
Q3: I am seeing an unexpected peak in my LC-MS that corresponds to the mass of 5-Amino-2-methylphenol. What is causing this?
A3: This indicates that oxidative deboronation is occurring. The empty p-orbital of the boron atom is susceptible to attack by nucleophilic oxygen species, leading to the formation of the phenol.[2]
To mitigate this:
-
Rigorous Inert Atmosphere: Ensure your entire experimental setup is under a strict inert atmosphere. This includes the reaction vessel and any transfer cannulas or syringes.
-
Peroxide-Free Solvents: Ethers like THF or dioxane can form explosive peroxides upon storage. These peroxides are potent oxidants for boronic acids. Always use freshly opened anhydrous solvents or test for and remove peroxides before use.
-
Avoid Trace Metals: Certain metal ions can catalyze oxidation.[4] While your main catalyst is palladium, impurities from reagents or glassware (e.g., copper, iron) can be problematic. Using high-purity reagents and acid-washed glassware can help. Copper, in particular, is known to mediate boronic acid degradation.[13]
Q4: I prepare a stock solution of the boronic acid in a methanol/water mixture for screening, but the results are inconsistent. Why?
A4: Preparing stock solutions of arylboronic acids in aqueous or protic solvents is generally not recommended for storage.[4][6] Both protodeboronation and oxidation are accelerated in solution.[1] Aqueous solutions should always be prepared fresh immediately before use.[4] For greater stability in solution, use aprotic solvents like anhydrous acetonitrile or THF. If you must use a stock solution for automated screening, ensure the autosampler is cooled to minimize degradation over the course of the run.[4]
Section 3: Proactive Prevention - A Workflow for Success
Instead of troubleshooting, the best approach is proactive prevention. The following workflow outlines the critical steps for successfully using this compound.
Caption: Recommended experimental workflow to prevent boronic acid degradation.
Section 4: Experimental Protocol - Minimizing Degradation in a Suzuki-Miyaura Coupling
This protocol provides a detailed, step-by-step methodology for a generic Suzuki-Miyaura coupling, emphasizing the key operations to preserve the integrity of this compound.
Objective: To couple this compound with an aryl bromide.
Materials:
-
This compound (Store under Argon in a refrigerator)
-
Aryl Bromide (Ar-Br)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/SPhos)
-
Base (e.g., K₃PO₄, oven-dried)
-
Anhydrous, Aprotic Solvent (e.g., Dioxane or Toluene)
-
Degassed Deionized Water
-
Schlenk line or Glovebox
Procedure:
-
Glassware Preparation:
-
Place a round-bottom flask equipped with a magnetic stir bar and a reflux condenser in an oven at 120 °C overnight.
-
Allow the glassware to cool to room temperature under a stream of dry nitrogen or argon.
-
-
Solvent Degassing:
-
Prepare the reaction solvent mixture (e.g., Dioxane:Water 5:1).
-
Sparge the solvent mixture with argon gas for at least 30 minutes to remove dissolved oxygen. Alternatively, use three freeze-pump-thaw cycles for more rigorous degassing.
-
-
Reaction Assembly (under Inert Atmosphere):
-
To the cooled, inerted flask, add the aryl bromide (1.0 eq), the palladium catalyst (e.g., 2 mol%), the phosphine ligand (if required), and the oven-dried base (e.g., 2.0 eq).
-
Briefly evacuate and backfill the flask with argon three times to ensure a completely inert atmosphere.
-
-
Reagent Addition:
-
In a separate, dry vial, weigh the this compound (1.2 eq).
-
Add the degassed solvent mixture to the main reaction flask via cannula or a gas-tight syringe.
-
Add the solid boronic acid to the stirring reaction mixture under a positive flow of argon. Rationale: Adding the boronic acid to the fully assembled, deoxygenated mixture minimizes its exposure time to potentially degrading conditions before the productive catalytic cycle begins.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. Aim for the shortest possible reaction time.
-
-
Workup:
By rigorously excluding oxygen and water until necessary and by carefully selecting reaction parameters, the degradation of this compound can be effectively minimized, leading to higher yields and purer products.
References
- Wikipedia. (n.d.). Boronic acid.
- Graham, B. J., Windsor, I., Gold, B., & Raines, R. (2020). Improving the oxidative stability of boronic acids through stereoelectronic effects. American Chemical Society.
- Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118.
- Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed.
- Li, Y., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Omega.
- D'Amato, E. M., et al. (2020). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. Chemical Science.
- Isomer-sensitive deboronation in reductive aminations of aryl boronic acids. (n.d.). ResearchGate.
- Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (2020). Boronic acid with high oxidative stability and utility in biological contexts. ChemRxiv.
- Zou, Y. Q., et al. (2018). Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. MDPI.
- Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions. (2023). ACS Omega.
- Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. (n.d.). ResearchGate.
- The synthesis of boronic-imine structured compounds and identification of their anticancer, antimicrobial and antioxidant activities. (2020). National Institutes of Health.
- Specific Recognition of Glycoproteins: Design Strategies and Application Prospects of Molecularly Imprinted Polymers. (2024). MDPI.
- Wikipedia. (n.d.). Protodeboronation.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model. (2013). Morressier.
- 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection. (2022). PMC - PubMed Central.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). National Institutes of Health.
- The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. (2019). PMC - NIH.
- Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. DSpace@MIT.
- C.G. B. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Ibis Scientific, LLC. (2024). The Impact of pH on Chemical Stability in Lab Experiments.
- Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. (n.d.). PMC.
- Organic Chemistry Portal. (n.d.). Protodeboronations.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. (n.d.). ResearchGate.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (n.d.). National Institutes of Health.
- Facile amidinations of 2-aminophenylboronic acid promoted by boronate ester formation. (n.d.). Royal Society of Chemistry.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate.
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model [morressier.com]
- 7. ibisscientific.com [ibisscientific.com]
- 8. fishersci.ca [fishersci.ca]
- 9. fishersci.com [fishersci.com]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Purification of (5-Amino-2-methylphenyl)boronic Acid
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of (5-Amino-2-methylphenyl)boronic acid and related compounds using column chromatography. It addresses common challenges and offers practical, field-proven solutions to optimize separation efficiency, yield, and product purity.
I. Foundational Principles: Understanding the Molecule
This compound is a bifunctional molecule, presenting unique challenges in purification. Its amphoteric nature, arising from the basic amino group and the acidic boronic acid moiety, dictates its chromatographic behavior. The boronic acid group is prone to dehydration, forming a cyclic anhydride known as a boroxine, and can interact strongly with silica gel, potentially leading to poor recovery and peak tailing.[1] Furthermore, the amino group can be protonated or remain as a free base depending on the pH, significantly altering the compound's polarity.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the column chromatography of this compound.
Issue 1: Product is Stuck on the Silica Gel Column or Shows Severe Tailing
Potential Cause: Strong interaction between the boronic acid group and the silanol groups of the silica gel. This is a very common issue with boronic acids on normal phase silica.[2] The Lewis acidic boron atom can coordinate with the Lewis basic silanol groups, leading to irreversible adsorption or slow elution. The amino group can also interact with acidic silanol groups.
Recommended Solutions:
-
Stationary Phase Modification:
-
Boric Acid Impregnated Silica Gel: Deactivating the silica gel by pre-treating it with a boric acid solution can significantly reduce the interaction between your compound and the stationary phase.[1][3]
-
Alternative Adsorbents: Consider using neutral or basic alumina as an alternative to silica gel.[1] For reversed-phase chromatography, C18 columns are often used, but boronic acids may still exhibit tailing.[2] In such cases, specialized columns like those with HSS T3 stationary phases can offer better retention for polar analytes.[4]
-
-
Mobile Phase Modification:
-
Addition of a Competitive Lewis Base: Adding a small amount of a polar, protic solvent like methanol to your mobile phase can help to compete with the boronic acid for binding sites on the silica gel, thereby improving elution.
-
pH Adjustment: Incorporating a small amount of a volatile base, such as triethylamine or aqueous ammonia, into the eluent can help to deprotonate the silanol groups and the amino group, reducing ionic interactions. A common mobile phase for similar compounds is a mixture of DCM, methanol, and aqueous ammonia.[5]
-
-
Protection of the Boronic Acid:
Issue 2: Poor Separation from Impurities
Potential Cause: The polarity of the this compound product is very similar to that of the impurities, such as the corresponding protodeborylated arene or boroxine trimers.[7]
Recommended Solutions:
-
Optimize the Mobile Phase:
-
Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased over time, can often resolve compounds with similar polarities.[8]
-
Solvent System Screening: Experiment with different solvent systems. For normal phase, combinations of hexanes/ethyl acetate, dichloromethane/methanol, or toluene/acetone might provide better selectivity.[3]
-
-
Alternative Purification Techniques:
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification.[1][5]
-
Acid-Base Extraction: The amphoteric nature of the product can be exploited. It may be possible to selectively extract the boronic acid into an aqueous base (like NaOH solution) and then recover it by acidifying the aqueous layer and extracting with an organic solvent.[2][7] However, this can be challenging if impurities are also acidic or basic.
-
Derivatization: Reacting the crude product with diethanolamine can form a crystalline adduct that may precipitate, allowing for separation by filtration.[1][2]
-
Issue 3: Low Recovery of the Product
Potential Cause: In addition to irreversible adsorption to the stationary phase, the boronic acid may be unstable under the chromatographic conditions.
Recommended Solutions:
-
Minimize Contact Time: Use a shorter column and a faster flow rate to reduce the time the compound spends in contact with the stationary phase.[3]
-
Dry Loading: If the compound has poor solubility in the initial mobile phase, dry loading can be beneficial.[9] This involves pre-adsorbing the sample onto a small amount of silica gel before loading it onto the column.[9]
-
Check for Deboronylation: Analyze the collected fractions for the presence of the protodeborylated byproduct (2-methylaniline). If deboronylation is significant, it indicates that the conditions are too harsh. Consider the protective group strategy mentioned earlier.
III. Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
For preparative scale, silica gel is the most common choice due to its low cost. However, as discussed, it often presents challenges. If issues arise, consider boric acid-impregnated silica or neutral alumina.[1][3] For analytical purposes or difficult separations, reversed-phase HPLC with a C18 or a more polar-compatible phase like HSS T3 is often preferred.[4]
Q2: What is a good starting mobile phase for silica gel chromatography of this compound?
A good starting point is a mixture of a non-polar solvent and a polar solvent, such as 9:1 dichloromethane:methanol. The polarity can then be adjusted based on the observed TLC Rf value. The addition of a small amount of a base like triethylamine (e.g., 0.1-1%) is often necessary to reduce tailing.
Q3: How can I visualize this compound on a TLC plate?
Due to the amino group and the aromatic ring, the compound should be UV active and visible under a UV lamp (254 nm). Staining with potassium permanganate or iodine can also be effective.[3]
Q4: Should I protect the amino group before chromatography?
Protecting the amino group, for example as a Boc-carbamate, is a viable strategy.[10] This will make the compound less polar and can simplify purification by eliminating the basicity of the amino group. However, this adds extra steps to the synthesis (protection and deprotection).[10]
Q5: My boronic acid seems to be decomposing on the column. What can I do?
Decomposition, often through protodeboronylation, can be minimized by using a less acidic stationary phase (like neutral alumina), deactivating the silica gel, or using a protective group for the boronic acid.[1][6] Minimizing the time on the column is also crucial.
IV. Experimental Protocols & Data
Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel
-
Prepare a saturated solution of boric acid in methanol.
-
Add silica gel to this solution to form a slurry.
-
Remove the methanol under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.
-
Activate the boric acid-impregnated silica gel in an oven at 100-120 °C for several hours before use.
Table 1: Common Solvent Systems for Column Chromatography of Arylboronic Acids
| Solvent System Components | Polarity | Typical Ratio | Notes |
| Hexanes / Ethyl Acetate | Low to Medium | 9:1 to 1:1 | Good for less polar boronic acid derivatives. |
| Dichloromethane / Methanol | Medium to High | 99:1 to 9:1 | A versatile system for many boronic acids. |
| Toluene / Acetone | Medium | 9:1 to 1:1 | Can offer different selectivity compared to other systems. |
| Dichloromethane / Methanol / NH4OH | High | 80:20:1 | The base helps to mitigate tailing.[5] |
V. Visualized Workflows
Troubleshooting Logic for Boronic Acid Purification
Caption: A flowchart outlining the logical steps for troubleshooting common issues in the column chromatography of this compound.
General Workflow for Column Chromatography
Caption: A generalized workflow for performing column chromatography for product purification.
VI. References
-
Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station Int. Ed. [Link]
-
ProMetic BioSciences Ltd. (n.d.). aminophenylboronate affinity adsorbents. [Link]
-
Sepax Technologies, Inc. (n.d.). Sepax Monomix Boronate Affinity Resin User Manual. [Link]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
-
Simon, P. M., Castillo, J. O., Owyong, T. C., White, J. M., Saker Neto, N., & Wong, W. W. H. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. The Journal of Organic Chemistry, 88(3), 1590–1599. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Reddit. (2022). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. [Link]
-
Reddit. (2023). HELP: Purifying boronic acids sucks. r/OrganicChemistry. [Link]
-
Li, W., et al. (2012). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Molecules, 17(12), 14896-14908. [Link]
-
Zhang, L., et al. (2013). Preparation of phenylboronic acid functionalized cation-exchange monolithic columns for protein separation and refolding. Journal of Chromatography A, 1325, 129-136. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. [Link]
-
Poole, C. F., & Poole, S. K. (1981). Nitrophenyl boronic acids as derivatizing agents in chromatography. Journal of Chromatographic Science, 19(3), 117-124. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Li, Y., et al. (2019). [Preparation of novel phenyl boronic acid functionalized silica gel using triazo-cyanide click chemistry and its application in glycoprotein/glycopeptide selective enrichment]. Se Pu, 37(3), 269-275. [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Reddit. (2015). Purification of boronic acids?. r/chemistry. [Link]
-
Reddit. (2023). HELP: Purifying boronic acids sucks. r/chemistry. [Link]
-
Wang, Y., et al. (2022). Phenylboronic Acid and Amino Bifunctional Modified Adsorbent for Quickly Separating Phenolic Acids from Crude Extract of Clerodendranthus spicatus and Evaluation of Their Antioxidant and Hypoglycemic Activities. Molecules, 27(19), 6543. [Link]
-
Biotime. (n.d.). The development of the boronate affinity chromatography and Biotime's success. [Link]
-
Li, Y., et al. (2023). Preparation of a phenylboronic acid and aldehyde bi-functional group modified silica absorbent and applications in removing Cr(vi) and reducing to Cr(iii). RSC Advances, 13(24), 16423-16432. [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]
-
Rendell, M., et al. (1985). Use of aminophenylboronic acid affinity chromatography to measure glycosylated albumin levels. Journal of Laboratory and Clinical Medicine, 105(1), 63-69. [Link]
-
SciSpace. (2023). Preparation of a phenylboronic acid and aldehyde bi-functional group modified silica absorbent and applications in removing Cr. [Link]
-
ResearchGate. (2020). Boronic Acids as Bioorthogonal Probes in Site-Selective Labeling of Proteins. [Link]
-
ResearchGate. (2020). Chromatographic Separation of Amino Acids. [Link]
-
Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A, 1417, 57-63. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. waters.com [waters.com]
- 5. reddit.com [reddit.com]
- 6. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 7. reddit.com [reddit.com]
- 8. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. Protective Groups [organic-chemistry.org]
Technical Support Center: Recrystallization of (5-Amino-2-methylphenyl)boronic Acid Derivatives
Introduction: Navigating the Purification of Aminophenylboronic Acids
(5-Amino-2-methylphenyl)boronic acid and its derivatives are invaluable reagents in modern synthetic chemistry, particularly in the construction of complex molecules for drug discovery. However, their purification by recrystallization presents unique challenges that can often lead to failed experiments, low yields, and impure final products. The inherent chemical nature of these molecules—possessing a weakly acidic boronic acid group, a basic amino group, and a propensity for self-condensation—demands a nuanced approach to crystallization.
This guide provides field-proven insights and systematic troubleshooting strategies to address the common pitfalls encountered during the recrystallization of these specific boronic acid derivatives. We will delve into the causality behind experimental choices, moving beyond simple step-by-step protocols to empower you with the scientific understanding needed to adapt and optimize your purification processes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, practical problems you may encounter during your experiments.
Q1: My crude compound separated as an oil during cooling, not crystals. What went wrong and how can I fix it?
A1: "Oiling out" is a common problem that occurs when a compound's solubility decreases so rapidly upon cooling that it comes out of solution above its melting point or as a supersaturated, amorphous liquid instead of an ordered crystalline lattice.
-
Causality & Explanation: This is often caused by using a solvent that is too "good" or by cooling the solution too quickly. The high concentration of solute and the rapid temperature drop do not allow sufficient time for the ordered process of crystal nucleation and growth. The presence of impurities can also inhibit crystallization and promote oiling.
-
Immediate Corrective Actions:
-
Re-heat the solution until the oil fully redissolves.
-
Add a small amount (1-5% by volume) of the primary solvent to slightly decrease the saturation.
-
Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface. This creates microscopic imperfections that can serve as nucleation sites.
-
If you have a pure crystal, add a tiny "seed crystal" to the solution once it has cooled slightly.
-
-
Long-Term Solutions:
-
Slow Down the Cooling: After dissolving your compound in hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not place it directly in an ice bath. Once at room temperature, then proceed with slower cooling in a refrigerator.
-
Use an Anti-Solvent System: Dissolve the crude material in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., methanol or acetone). Then, slowly add a "poor" or "anti-solvent" (in which it is poorly soluble, e.g., water or hexane) dropwise at room temperature until the solution just begins to turn cloudy.[1][2] Re-heat gently until the solution is clear again, and then allow it to cool slowly. This provides a more controlled reduction in solubility.
-
Q2: My NMR analysis shows the "purified" product is a mixture of my target boronic acid and its boroxine. How do I isolate the pure boronic acid?
A2: This is arguably the most frequent challenge with boronic acids. Boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[3] This is a dehydration reaction where three molecules of boronic acid condense, releasing three molecules of water.[4] Electron-donating groups, such as the amino and methyl groups on your molecule, can favor boroxine formation.[5]
-
Causality & Explanation: The equilibrium is reversible and highly dependent on the amount of water present.[5][6] If you recrystallize from a rigorously anhydrous solvent, you may inadvertently be shifting the equilibrium towards the boroxine.
3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O (Boronic Acid ⇌ Boroxine + Water)
-
Solution: The most reliable way to convert the boroxine back to the boronic acid is to introduce water into the recrystallization process.
-
Recrystallize from an Aqueous System: Choose a solvent that is miscible with water, such as methanol, ethanol, or acetone. Dissolve the crude mixture in the hot organic solvent, then add water as the anti-solvent until turbidity is observed.[7][8] Heat to re-dissolve and cool slowly. The presence of water drives the equilibrium back towards the desired boronic acid monomer.
-
Aqueous Workup: Before recrystallization, you can dissolve the crude material in an organic solvent like ethyl acetate and wash it with water or a slightly acidic aqueous solution (e.g., 0.1 M HCl to ensure the amino group is protonated and water-soluble). This can help hydrolyze the boroxine before you proceed with the final crystallization. Caution: Be mindful that aminophenylboronic acids can have significant water solubility, so minimize the volume of water used to avoid yield loss.
-
Q3: My recovery is very low after recrystallization. Where did my compound go?
A3: Low recovery can stem from several factors, from using too much solvent to the inherent properties of your specific derivative.
-
Causality & Explanation:
-
Excess Solvent: Using too much hot solvent to dissolve the crude material is the most common cause. The solution will not be saturated enough upon cooling for efficient crystal precipitation.
-
Compound Solubility: Your specific derivative may have a higher-than-expected solubility in the cold solvent system.
-
Protodeboronation: In some cases, particularly if the solution is held at high temperatures for extended periods or under non-optimal pH conditions, the C–B bond can cleave, leading to the formation of 2-methylaniline.[9] This is a form of product degradation.
-
-
Solutions:
-
Minimize Solvent: Always use the absolute minimum amount of hot solvent required to fully dissolve your crude solid. Add the solvent in small portions to the heated solid.
-
Solvent System Optimization: If solubility in the cold solvent is the issue, you need a different solvent system. Find a solvent with a steeper solubility curve (i.e., very high solubility when hot, very low solubility when cold). See the Solvent Selection Guide in Table 1.
-
Recover from Mother Liquor: Don't discard the filtrate (mother liquor) immediately. You can often recover a second crop of crystals by concentrating the filtrate by 50-75% on a rotary evaporator and cooling it again. Note that this second crop may be less pure than the first.
-
Mitigate Degradation: Avoid prolonged heating. Once the solid is dissolved, proceed to the cooling step. Ensure your workup conditions are not excessively acidic or basic, which can promote protodeboronation.[9]
-
Frequently Asked Questions (FAQs)
Q: What are the best starting solvent systems for recrystallizing this compound derivatives?
A: There is no single perfect solvent, but good starting points are two-solvent (solvent/anti-solvent) systems that balance the polarity of the molecule. Given the polar amino group and the boronic acid moiety, you will need a polar primary solvent.
-
Recommended Systems:
-
Methanol/Water: Excellent for breaking up boroxines. Dissolve in hot methanol, add water until cloudy, reheat to clarify, and cool slowly.
-
Ethanol/Water: Similar to methanol/water, a very reliable choice.[7]
-
Ethyl Acetate/Hexane: A less polar option that can work well if the compound is not excessively polar.[2] Dissolve in hot ethyl acetate and add hexane.
-
Acetone/Water: Good solubility in acetone, with water as an effective anti-solvent.[10]
-
Q: Can I use column chromatography to purify these compounds instead?
A: While possible, it is often challenging. Standard silica gel chromatography is generally not recommended. Boronic acids, being Lewis acidic, can interact very strongly with the acidic silanol groups on the silica surface, leading to significant streaking, poor separation, and sometimes complete retention on the column.[11][12][13] In some cases, the silica can catalyze the formation of boroxines. If you must use chromatography:
-
Reverse-Phase (C18): This is often more successful but can be difficult to scale up, and removing large volumes of water/acetonitrile can be problematic.[11][12]
-
Neutral Alumina: Can be a better alternative to silica gel.[14]
-
Acid/Base Wash: A preliminary acid/base liquid-liquid extraction can be highly effective at removing non-acidic or non-basic impurities before a final purification step.[1][15] By adding a base (e.g., 1M NaOH), your boronic acid will form the water-soluble boronate salt and move to the aqueous layer, leaving non-acidic organic impurities behind.[14] You can then re-acidify the aqueous layer and extract your product back into an organic solvent. Note: With an amino group present, the molecule is amphoteric, which can complicate this process. Careful pH control is essential.
Q: How can I visually troubleshoot my recrystallization?
A: A workflow diagram can guide your decision-making process when a recrystallization attempt is not successful.
Caption: Troubleshooting workflow for recrystallization experiments.
Experimental Protocols
Protocol 1: Two-Solvent Recrystallization (Methanol/Water System)
This protocol is highly effective for converting any co-purified boroxine back into the desired boronic acid.
-
Preparation: Place the crude this compound derivative (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Dissolution: Heat the flask on a stirrer/hotplate. Add a minimal amount of hot methanol dropwise while stirring until the solid just dissolves completely. Rationale: Using the minimum volume ensures the solution will be saturated upon cooling, maximizing crystal yield.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration. Pre-heat a clean flask and a funnel (with fluted filter paper) by rinsing with hot solvent. Quickly filter the solution to remove the solid impurities. Rationale: This removes baseline impurities that will not dissolve and would otherwise be trapped in your final crystals.
-
Anti-Solvent Addition: Remove the flask from the heat. While stirring, add deionized water dropwise until the solution becomes persistently cloudy (turbid).
-
Re-clarification: Place the flask back on the hotplate and heat gently, adding a few drops of methanol if necessary, until the solution becomes clear again. Rationale: This ensures you are at the precise saturation point at high temperature for optimal crystallization upon cooling.
-
Crystallization: Turn off the heat, cover the flask (e.g., with a watch glass), and allow it to cool slowly to room temperature on the benchtop. Do not disturb the flask during this time. For maximum recovery, subsequently place the flask in a 0-4 °C refrigerator for several hours or overnight.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold 1:1 methanol/water, followed by a wash with a cold, non-polar solvent like hexane to aid in drying. Rationale: A cold solvent wash removes soluble impurities adhering to the crystal surfaces without significantly dissolving the product.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvent.
Data Summary
Table 1: Solvent Selection Guide for Recrystallization
This table provides a starting point for solvent selection based on general principles and literature precedents for arylboronic acids.[10][16][17] The ideal choice depends on the specific substituents on your derivative.
| Solvent Role | Solvent | Boiling Point (°C) | Polarity Index | Comments & Rationale |
| Primary (Good) Solvents | Methanol | 65 | 5.1 | High polarity. Excellent for dissolving polar boronic acids and for use with water as an anti-solvent. |
| Ethanol | 78 | 4.3 | Very similar to methanol, a reliable choice for aqueous recrystallizations.[7] | |
| Acetone | 56 | 5.1 | Good solvent for many organics; its miscibility with water and hydrocarbons makes it versatile.[10] | |
| Ethyl Acetate (EtOAc) | 77 | 4.4 | Medium polarity. Good for dissolving the compound when hot; often paired with hexane.[1][2] | |
| Tetrahydrofuran (THF) | 66 | 4.0 | A good solvent, but can contain peroxides and has a lower boiling point. | |
| Anti-Solvents (Poor) | Water | 100 | 10.2 | Excellent anti-solvent for compounds dissolved in polar organic solvents. Drives boroxine equilibrium to the boronic acid.[8] |
| Hexane / Heptane | 69 / 98 | 0.1 | Non-polar. Effective anti-solvents when paired with medium-polarity solvents like Ethyl Acetate.[2] | |
| Toluene | 111 | 2.4 | Can be used as a primary solvent for less polar derivatives or as an anti-solvent in some cases. | |
| Diethyl Ether | 35 | 2.8 | Low boiling point makes it tricky for hot recrystallization, but can be used for trituration or anti-solvent addition at room temp. |
References
- Prometic Bioseparations Ltd. (n.d.). aminophenylboronate affinity adsorbents.
- Clinical Leader. (n.d.). Aminophenylboronate Affinity Adsorbents.
- Dhadge, V. L., et al. (2015). Boronic acid-modified magnetic materials for antibody purification. Interface Focus, 5(5), 20150021.
- ResearchGate. (2016). How to purify boronic acids/boronate esters?
- BenchChem. (2025). Stability issues of 4-Aminophenylboronic acid hydrochloride in solution.
- Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids.
- BenchChem. (n.d.). Technical Support Center: Post-Reaction Purification of Boronic Acids.
- Reddit. (2017). Purification of boronic acids?
- ResearchGate. (2016). Can I remove boronic acid using Work up process?
- Wimmer, E., et al. (2020). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ChemistryOpen, 9(8), 825-833.
- Reddit. (2025). HELP: Purifying boronic acids sucks.
- Kua, J., & Iovine, P. M. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 115(48), 14015-14023.
- Ishihara, K. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Chemical Society Reviews, 42(15), 6457-6468.
- Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814-824.
- Wikipedia. (n.d.). Boroxine.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. (General reference for boronic acid chemistry, specific link not available)
- Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814-824.
- The Chemistry Shack. (2015, November 12). How to Purify Boric Acid (by Recrystallization) [Video]. YouTube.
- Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Boroxine - Wikipedia [en.wikipedia.org]
- 4. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. reddit.com [reddit.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. reddit.com [reddit.com]
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- 15. researchgate.net [researchgate.net]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. d-nb.info [d-nb.info]
Technical Support Center: Identifying Impurities in (5-Amino-2-methylphenyl)boronic Acid Reactions by NMR
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (5-Amino-2-methylphenyl)boronic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in identifying impurities in your reactions using Nuclear Magnetic Resonance (NMR) spectroscopy. As a versatile reagent in cross-coupling reactions, understanding the purity of this compound is critical for reproducible and successful outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during the NMR analysis of this compound and its reaction mixtures.
Question 1: My ¹H NMR spectrum shows multiple sets of aromatic peaks, making it difficult to interpret. What is the cause of this?
Answer:
This is a very common observation for arylboronic acids and is almost certainly due to the presence of a dynamic equilibrium between the monomeric boronic acid and its cyclic trimeric anhydride, known as a boroxine .[1][2][3]
-
The Chemistry Behind the Observation: this compound can undergo a reversible dehydration-condensation reaction, where three molecules of the boronic acid combine to form a six-membered ring with alternating boron and oxygen atoms, releasing three molecules of water. The presence of electron-donating groups, such as the amino (-NH₂) and methyl (-CH₃) groups on your compound, can favor the formation of the boroxine.[3]
-
NMR Manifestation: The electronic environment of the aromatic protons in the boronic acid monomer is different from that in the boroxine trimer. This results in two distinct sets of signals in your ¹H NMR spectrum. The equilibrium between these two forms can be influenced by concentration, solvent, and the presence of water.
-
Troubleshooting Steps:
-
Solvent Exchange: To simplify the spectrum, you can shift the equilibrium. Dissolving your sample in a protic solvent like methanol-d₄ (CD₃OD) or adding a few drops of deuterium oxide (D₂O) will typically hydrolyze the boroxine back to the monomeric boronic acid, resulting in a single set of aromatic peaks. Note that the acidic B(OH)₂ protons will exchange with the deuterated solvent and will likely not be visible.
-
Temperature Variation: Acquiring the NMR spectrum at different temperatures can sometimes help to either sharpen the peaks if they are broad due to exchange, or shift the equilibrium.
-
Question 2: I see a singlet around 2.2-2.3 ppm and a set of aromatic peaks that don't correspond to my starting material or product. What could this impurity be?
Answer:
This impurity is likely 4-methylaniline , the product of a common side reaction called protodeboronation .
-
The Chemistry Behind the Observation: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond.[1][2][4][5] This reaction can be promoted by acidic or basic conditions, and sometimes by prolonged heating. In the case of this compound, this results in the formation of 4-methylaniline.
-
NMR Evidence: 4-methylaniline has a simpler ¹H NMR spectrum than your boronic acid. You would expect to see:
-
A singlet for the methyl group protons around 2.2-2.3 ppm.
-
A characteristic pattern for the aromatic protons.
-
-
Preventative Measures & Confirmation:
-
Reaction Conditions: Minimize exposure to strong acids or bases and excessive heat to reduce the likelihood of protodeboronation.
-
Spiking Experiment: To confirm the identity of the impurity, you can add a small amount of authentic 4-methylaniline to your NMR sample. If the peaks increase in intensity, it confirms the presence of this impurity.
-
2D NMR: A ¹H-¹³C HSQC experiment can correlate the proton signals to their attached carbons, aiding in the definitive identification of the impurity.
-
Question 3: My NMR spectrum is clean in the aromatic region, but I have some unassigned peaks. How can I identify residual starting materials?
Answer:
Identifying residual starting materials requires knowledge of the synthetic route used to prepare the this compound. A common route involves the borylation of a halogenated precursor, such as 3-bromo-4-methylaniline or 3-chloro-4-methylaniline .
-
Troubleshooting Workflow:
-
Review Synthesis: Determine the specific halogenated aniline used in the synthesis.
-
Obtain Reference Spectra: Find reference ¹H and ¹³C NMR spectra for the suspected starting material.
-
Compare Spectra: Carefully compare the chemical shifts and coupling patterns of the unknown peaks in your spectrum with the reference data.
-
-
Example: 3-Bromo-4-methylaniline as a Potential Impurity
-
You would expect to see distinct aromatic signals for this compound, which would differ from your desired product due to the strong electronic effect of the bromine atom.
-
Question 4: After my reaction, I've noticed a new set of aromatic peaks that are slightly downfield. Could this be an oxidation product?
Answer:
Yes, it is highly probable that you are observing the formation of 5-amino-2-methylphenol , which is the product of oxidation of the boronic acid.
-
The Chemistry Behind the Observation: The boronic acid group can be susceptible to oxidation, leading to the formation of a hydroxyl group at the same position. This is a known degradation pathway for arylboronic acids.
-
NMR Evidence: The replacement of the -B(OH)₂ group with a hydroxyl (-OH) group will alter the chemical shifts of the aromatic protons. The phenolic product will have its own characteristic set of signals.
-
Preventative Measures:
-
Inert Atmosphere: Whenever possible, handle this compound and its reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Avoid Oxidizing Agents: Be mindful of any potential oxidizing agents in your reaction mixture.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: While experimental values can vary slightly based on solvent and concentration, the estimated chemical shifts are provided in the table below. These serve as a good starting point for your analysis.
Q2: How can I distinguish between the boronic acid and its boroxine form in the NMR spectrum?
A2: The key differences are the presence of two sets of aromatic signals and a slight downfield shift for the aromatic protons of the boroxine compared to the monomer. The table below provides a comparison of their expected chemical shifts. Additionally, ¹¹B NMR can be a powerful tool; boronic acids typically show a signal around 30 ppm, while boroxines are slightly downfield at approximately 33 ppm.[6]
Q3: What is the best NMR solvent to use for analyzing this compound?
A3: For routine analysis where you want to see the state of your sample as is (including the boroxine equilibrium), deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. If you wish to simplify the spectrum and observe only the monomeric form, methanol-d₄ (CD₃OD) is highly effective.
Data Presentation
Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts of this compound and Potential Impurities
| Compound | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| This compound | -CH₃ | ~2.3 - 2.5 | ~20 - 22 |
| Aromatic C-H | ~6.8 - 7.5 | ~115 - 140 | |
| -NH₂ | Broad, ~3.5 - 4.5 | - | |
| B(OH)₂ | Broad, ~7.8 - 8.2 | - | |
| Tris(5-amino-2-methylphenyl)boroxine | -CH₃ | ~2.4 - 2.6 | ~21 - 23 |
| Aromatic C-H | ~7.0 - 7.8 (downfield shift) | ~118 - 145 | |
| -NH₂ | Broad, ~3.6 - 4.6 | - | |
| 4-Methylaniline (Protodeboronation) | -CH₃ | ~2.2 - 2.3 | ~20 - 21 |
| Aromatic C-H | ~6.6 - 7.0 | ~115 - 130 | |
| -NH₂ | Broad, ~3.4 - 3.6 | - | |
| 5-Amino-2-methylphenol (Oxidation) | -CH₃ | ~2.1 - 2.2 | ~15 - 17 |
| Aromatic C-H | ~6.5 - 7.0 | ~110 - 155 | |
| -NH₂ | Broad, ~3.5 - 4.5 | - | |
| -OH | Broad, ~8.5 - 9.5 | - | |
| 3-Bromo-4-methylaniline (Starting Material) | -CH₃ | ~2.2 - 2.4 | ~20 - 21 |
| Aromatic C-H | ~6.8 - 7.4 | ~110 - 145 | |
| -NH₂ | Broad, ~3.8 - 4.2 | - |
Note: Chemical shifts are estimates and can vary depending on the solvent and concentration. Broad signals for -NH₂ and -OH protons may exchange with deuterated solvents.
Experimental Protocols & Visualizations
Protocol: Sample Preparation for NMR to Differentiate Monomer and Boroxine
-
Standard Spectrum: Prepare a sample by dissolving ~5-10 mg of your compound in 0.6 mL of CDCl₃ or DMSO-d₆.
-
Acquire Spectrum: Obtain a standard ¹H NMR spectrum. Observe for multiple sets of aromatic signals.
-
Monomer Spectrum: Prepare a separate sample by dissolving ~5-10 mg of your compound in 0.6 mL of CD₃OD.
-
Acquire Spectrum: Obtain a ¹H NMR spectrum in CD₃OD. The spectrum should now show a single set of aromatic signals corresponding to the boronic acid monomer.
Diagrams
Caption: Workflow for NMR-based impurity identification.
References
- C. Liu, J. He, K. Zhang, and J. Cheng, "Acid-promoted metal-free protodeboronation of arylboronic acids," RSC Advances, vol. 7, no. 59, pp. 37133-37138, 2017. [Link]
- A. S. Batsanov et al., "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis," Journal of the American Chemical Society, vol. 144, no. 38, pp. 17456–17471, 2022. [Link]
- Y. Tokunaga, H. Ueno, Y. Shimomura, and T. Seo, "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution," Heteroatom Chemistry, vol. 13, no. 5, pp. 439-442, 2002. [Link]
- A. G. S. A. M. El-Atawy, M. A. A. El-Ghaffar, and M. M. K. Yousef, "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion," Journal of the American Chemical Society, vol. 139, no. 34, pp. 11955–11964, 2017. [Link]
- A. S. Batsanov et al., "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion," LJMU Research Online. [Link]
- SpectraBase, "N-Cinnamyl-4-methylaniline - Optional[13C NMR] - Chemical Shifts." [Link]
- R. T. Raines et al., "Boronic acid with high oxidative stability and utility in biological contexts," Raines Lab. [Link]
- Royal Society of Chemistry, "Electronic Supplementary Material (ESI) for Chemical Science." [Link]
- Z. Liu et al., "N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III)
- SpectraBase, "N-(1H-indol-3-ylmethyl)-4-methylaniline - Optional[1H NMR] - Spectrum." [Link]
- Royal Society of Chemistry, "Electronic Supplementary Information for Biomimetic aerobic oxidative hydroxylation of arylboronic acids to phenols c
- NPTEL, "CONTENTS 1. 13C NMR spectroscopy • Chemical shift." [Link]
- SpectraBase, "N-Methyl aniline." [Link]
- T. Cole, "11B NMR Chemical Shifts," SDSU Chemistry. [Link]
- Chemistry Steps, "NMR Chemical Shift Values Table." [Link]
- Oregon State University, "13C NMR Chemical Shifts." [Link]
- Chemistry LibreTexts, "13.4: Chemical Shifts in ¹H NMR Spectroscopy." [Link]
- C. G. Wade, "NMR Chemical Shifts." [Link]
- S. L. Diemer et al., "(Top) The equilibriums involved when mixing phenylboronic acid 1 with...
- M. E. Germain, M. R. M. Neville, and D. G. G. McMillan, "11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations," The Journal of Organic Chemistry, vol. 87, no. 22, pp. 15071-15076, 2022. [Link]
- Chemistry LibreTexts, "Interpreting C-13 NMR Spectra." [Link]
- PubMed, "11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condens
- Oregon State University, "1H NMR Chemical Shift." [Link]
- C. G. Wade, "13-C NMR Chemical Shift Table.pdf." [Link]
- Y. Li, X. Gao, and J. Wu, "Synthesis of biologically active boron-containing compounds," RSC Medicinal Chemistry, vol. 11, no. 1, pp. 23-37, 2020. [Link]
- University College London, "Chemical shifts." [Link]
- S. F. F. F. da Cruz et al., "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications," Molecules, vol. 25, no. 18, p. 4323, 2020. [Link]
- BMRB, "Statistics Calculated for All Chemical Shifts from Atoms in the 20 Common Amino Acids." [Link]
Sources
- 1. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
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- 3. researchgate.net [researchgate.net]
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- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]
Strategies to increase the reaction rate of (5-Amino-2-methylphenyl)boronic acid couplings
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving (5-Amino-2-methylphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their coupling strategies. The inherent electronic properties of this aminophenylboronic acid present unique challenges, but with careful consideration of reaction parameters, high yields and reaction rates can be achieved.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is sluggish or failing. What are the primary factors to investigate?
A1: The electron-donating nature of the amino and methyl groups on the boronic acid can pose challenges. Here’s a prioritized checklist for troubleshooting:
-
Catalyst System (Palladium Precatalyst & Ligand): This is often the most critical factor. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1]
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These promote the formation of a highly reactive palladium(0) species, which is crucial for the oxidative addition step and accelerates reductive elimination.[1] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly recommended.[1]
-
Palladium Source: For better reproducibility, use pre-formed Pd(0) catalysts or modern palladium precatalysts (e.g., XPhos Pd G3) that readily generate the active catalytic species.[1][2]
-
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[1][3] Ensure your solvents are rigorously degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[1][3][4]
-
Base Selection: The base is crucial for activating the boronic acid for transmetalation.[5] A weak base may be insufficient.
-
Solvent Choice: The solvent can significantly influence reaction rate and selectivity.[6][7]
Q2: I'm observing significant homocoupling of my this compound. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction, especially with electron-rich boronic acids.[4] Here are some strategies to mitigate it:
-
Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) relative to the aryl halide.[4]
-
Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.
-
Optimize Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway relative to the desired cross-coupling.[4]
-
Thorough Degassing: As mentioned, oxygen is a major contributor to homocoupling.[3] Ensure your degassing procedure is robust.
Q3: Can the amino group on the boronic acid interfere with the catalyst?
A3: Yes, the lone pair of electrons on the amino group can coordinate to the palladium center, potentially inhibiting catalysis. While the methyl group provides some steric hindrance to this interaction, it can still be a factor. Using bulky ligands, as mentioned in Q1, helps to create a sterically crowded environment around the palladium, disfavoring coordination from the amino group of the boronic acid.
Q4: My starting materials are not fully soluble in the chosen solvent system. What should I do?
A4: Poor solubility can lead to slow or incomplete reactions.[8]
-
Solvent Screening: If solubility is an issue, screen other solvents. For example, DMF or 2-MeTHF can be effective alternatives.[9]
-
Temperature Adjustment: Increasing the reaction temperature can improve solubility, but be mindful of potential side reactions.[10]
-
Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst can be employed to facilitate the reaction between components in different phases.
Troubleshooting Guide: Step-by-Step Optimization
If you are encountering low yields or slow reaction rates, follow this systematic approach to optimize your coupling reaction.
Step 1: Evaluate and Optimize the Catalyst System
The choice of catalyst and ligand is paramount for the successful coupling of electron-rich boronic acids.
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Use an air-stable Pd(II) precatalyst such as a Buchwald-type precatalyst (e.g., XPhos Pd G3). | These readily form the active Pd(0) species and offer greater reproducibility than sources like Pd(OAc)₂.[1][3] |
| Ligand | Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos). | These ligands accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.[1] |
| Catalyst Loading | Start with 1-2 mol%. This can be increased to 5 mol% for particularly challenging couplings. | Higher catalyst loading can increase the reaction rate, but also the cost and potential for side reactions.[4] |
Step 2: Rigorous Control of the Reaction Atmosphere
Oxygen is detrimental to Suzuki couplings.
Caption: Workflow for maintaining an inert reaction atmosphere.
Step 3: Judicious Selection of Base and Solvent
The base and solvent work in concert to facilitate the crucial transmetalation step.
| Base | Solvent System | Temperature Range (°C) | Comments |
| K₃PO₄ | Toluene/H₂O (e.g., 5:1) | 80-110 | A robust and generally effective combination.[1][5] |
| Cs₂CO₃ | Dioxane/H₂O (e.g., 4:1) | 80-100 | A stronger base that can be beneficial for less reactive partners.[5] |
| K₂CO₃ | Ethanol/H₂O (e.g., 3:1) | 60-80 | A milder and more environmentally benign option.[11] |
Step 4: Consider Boronic Acid Stability
Boronic acids can be prone to protodeboronation, especially under harsh basic conditions.[8]
Caption: Formation of a stable diethanolamine adduct.
If protodeboronation is suspected, consider converting the boronic acid to a more stable derivative, such as a pinacol boronate ester or a diethanolamine adduct, which can be used directly in the coupling reaction.[12][13]
Experimental Protocols
General Protocol for a Trial Suzuki Coupling
This protocol provides a starting point for the coupling of this compound with an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 mmol)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Toluene (5 mL)
-
Deionized water (1 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, and potassium phosphate.[3]
-
Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[3]
-
Under a positive pressure of inert gas, add the XPhos Pd G3 catalyst.[3]
-
Add the degassed toluene and water via syringe.[3]
-
Place the vial in a preheated oil bath or heating block and stir vigorously at 100 °C.[3]
-
Monitor the reaction progress by TLC or LC-MS.[3]
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography.[3]
Protocol for the Preparation of a Diethanolamine Adduct
This procedure can be used to stabilize the boronic acid prior to the coupling reaction.
Procedure:
-
In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[1]
-
Add diethanolamine (1.0 equiv) dropwise while stirring.[1]
-
A precipitate will form. Stir the resulting slurry for 10-15 minutes.[1]
-
Isolate the white solid product by vacuum filtration.[1]
-
Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in the Suzuki coupling reaction.[1]
By systematically addressing these key experimental variables, you can significantly improve the rate and yield of your this compound coupling reactions.
References
- Guo-Ping Lu, Karl R. Voigtritter, Chun Cai and Bruce H. Lipshutz. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. J. Org. Chem., 2012, 77, 3700-3703.
- Lu, G. P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. The Journal of organic chemistry, 77(8), 3700–3703.
- Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
- Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride. Benchchem.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
- Solvent Effects on the Selectivity of Palladium-C
- Effect of solvent on the Suzuki cross-coupling a.
- Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzo
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- A Comparative Guide to a Novel Suzuki Coupling Method for 4-Aminophenylboronic Acid. Benchchem.
- Onnuch, T., Kim, S. B., Liu, D. R. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024.
- Technical Support Center: Troubleshooting Failed Suzuki Reactions with Hindered Boronic Acids. Benchchem.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC.
- Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. Benchchem.
- Enhancing Suzuki Coupling Efficiency with Pinacol Boronic Esters. NINGBO INNO PHARMCHEM CO.,LTD.
- Masking Boronic Acids for Suzuki Coupling. YouTube.
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Aminophenylboronic Acid Isomers in Suzuki-Miyaura Coupling
Introduction: The Strategic Importance of Aminophenylboronic Acids
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic chemistry, providing an unparalleled method for the formation of carbon-carbon bonds.[1][2][3] Its robustness, mild conditions, and exceptional functional group tolerance have cemented its role as an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5]
Within the vast arsenal of reagents for this reaction, aminophenylboronic acids are particularly valuable building blocks. The presence of an amino group offers a versatile handle for subsequent functionalization, making these compounds critical intermediates in the synthesis of biologically active molecules and complex organic materials.[6][7] However, not all isomers are created equal. The position of the amino group relative to the boronic acid moiety—be it ortho (2-), meta (3-), or para (4-)—profoundly influences the molecule's electronic properties, steric profile, and ultimately, its reactivity in the Suzuki coupling catalytic cycle.
This guide provides an in-depth comparison of the reactivity of 2-, 3-, and 4-aminophenylboronic acid. We will dissect the underlying mechanistic principles, provide supporting experimental context, and offer practical guidance for researchers, scientists, and drug development professionals to help navigate the subtleties of these crucial reagents.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
To understand the reactivity differences between the isomers, one must first grasp the fundamental steps of the Suzuki-Miyaura reaction. The process is a palladium-catalyzed cycle that seamlessly forges a new bond between an organoboron compound and an organohalide.[2][6][8]
The cycle consists of three key stages:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halide bond of the organohalide (Ar-X), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[9]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[3][8] The structure and electronics of the boronic acid are paramount here.
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new biaryl product and regenerating the Pd(0) catalyst, allowing the cycle to continue.[2][6]
Caption: The Suzuki-Miyaura Catalytic Cycle.
A Tale of Three Isomers: Unpacking the Reactivity Differences
The reactivity of the aminophenylboronic acid isomers is a direct consequence of a delicate interplay between electronic effects, steric hindrance, and intramolecular interactions. The general trend observed is:
4-Aminophenylboronic acid (para) > 3-Aminophenylboronic acid (meta) >> 2-Aminophenylboronic acid (ortho)
Let's explore the scientific rationale behind this hierarchy.
Electronic Effects: The Push and Pull of Electrons
The amino group (-NH₂) is a powerful electron-donating group (EDG) via resonance, which significantly influences the electron density of the aromatic ring and the boronic acid moiety.
-
4-Aminophenylboronic Acid (Para-isomer): The amino group is positioned opposite the boronic acid. Its strong electron-donating resonance effect increases the electron density on the carbon atom bonded to boron. While EDGs on the aryl halide partner generally accelerate oxidative addition, their effect on the boronic acid partner is more complex. Increased electron density can sometimes slow the transmetalation step. However, in practice, the para-isomer is highly reactive and often provides excellent yields under standard conditions.[4][6]
-
3-Aminophenylboronic Acid (Meta-isomer): In the meta position, the resonance effect of the amino group does not extend to the carbon bearing the boronic acid. Therefore, the primary electronic influence is the weaker, electron-withdrawing inductive effect of the nitrogen atom. This makes the boron atom slightly more electrophilic, which can facilitate the formation of the boronate "ate" complex and potentially accelerate the transmetalation step.[1]
-
2-Aminophenylboronic Acid (Ortho-isomer): This isomer is subject to the same electronic effects as the para-isomer, but its reactivity is overwhelmingly dictated by more powerful steric and intramolecular factors.
Steric Hindrance: The Ortho Effect
Steric hindrance is arguably the most significant factor governing the reactivity of the ortho-isomer.
-
2-Aminophenylboronic Acid: The bulky amino group is adjacent to the boronic acid, the reaction center. This steric congestion severely impedes the approach of the organoboron species to the palladium catalyst during the critical transmetalation step.[10][11] It is well-documented that ortho-substituted arylboronic acids often result in lower yields and require more forcing conditions to proceed effectively.[11][12]
-
3- and 4-Aminophenylboronic Acid: With the amino group positioned further away from the boronic acid, these isomers do not suffer from significant intramolecular steric hindrance, allowing for much smoother interaction with the palladium complex.
Intramolecular Interactions: A Deactivating Embrace
The low reactivity of 2-aminophenylboronic acid is further compounded by a deactivating intramolecular interaction. The lone pair of electrons on the nitrogen atom can coordinate with the empty p-orbital of the adjacent boron atom, forming a stable six-membered ring. This intramolecular chelation effectively "locks" the boronic acid in an unreactive conformation, reducing its availability to participate in the transmetalation step.[13]
Caption: Structural comparison of aminophenylboronic acid isomers.
Performance Data: A Quantitative Comparison
While a direct, side-by-side comparison under identical conditions across the literature is rare, we can collate representative data to illustrate the reactivity differences. The following table summarizes typical outcomes when coupling the isomers with a model aryl bromide.
| Isomer | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Amino | 4-Bromoanisole | Pd(PPh₃)₄ (2) | K₂CO₃ | DME/Water | 80 | 12 | 85 | [4] |
| 4-Amino | 4-Bromoanisole | XPhos Pd G2 (1) | K₃PO₄ | EtOH/Water | 60 | 2 | 95 | [4] |
| 3-Amino | Bromobenzene | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/Water | 100 | 18 | ~90-95 | General Data |
| 2-Amino | Bromobenzene | Pd₂(dba)₃/XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 24 | ~40-60 | General Data |
*Yields for 3- and 2-isomers are representative estimates based on literature for sterically unhindered and hindered boronic acids, respectively, as direct comparative data is sparse.[11][14][15]
Experimental Protocols and Optimization Strategies
The choice of reaction conditions is critical and should be tailored to the specific isomer being used.
Workflow for a Typical Suzuki-Miyaura Coupling Reaction
Caption: General experimental workflow for Suzuki coupling.
Protocol: Coupling of 4-Aminophenylboronic Acid with 4-Bromoanisole
This protocol is adapted from a modern, efficient method.[4]
Materials:
-
4-Aminophenylboronic acid (1.5 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol)
-
XPhos Pd G2 precatalyst (0.01 mmol, 1 mol%)
-
Ethanol (EtOH) (5 mL)
-
Deionized Water (5 mL)
-
Nitrogen or Argon gas
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add 4-aminophenylboronic acid, 4-bromoanisole, and potassium phosphate.
-
Add the XPhos Pd G2 precatalyst.
-
Seal the vial, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed ethanol and deionized water via syringe.
-
Place the reaction vial in a preheated oil bath at 60°C and stir for 2 hours.
-
Monitor the reaction to completion using TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and pass it through a short plug of silica gel to remove baseline impurities.
-
The crude product can be further purified by column chromatography on silica gel to yield the desired biaryl product.
Optimization for the Challenging 2-Aminophenylboronic Acid:
To overcome the inherent low reactivity of the ortho-isomer, the following adjustments are recommended:
-
Employ Advanced Catalysts: Use catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, AntPhos). These ligands promote the formation of a more reactive, monoligated Pd(0) species that can more readily undergo oxidative addition and accommodate sterically demanding substrates.[14][15]
-
Use Stronger Bases: Switch from carbonate bases (K₂CO₃) to stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These more effectively generate the reactive boronate species required for transmetalation.[11][16]
-
Increase Temperature: Higher reaction temperatures (e.g., 100-120°C) are often necessary to provide the activation energy needed to overcome the steric and electronic barriers.[6]
Conclusion
The positional isomerism of aminophenylboronic acids has a profound and predictable impact on their performance in Suzuki-Miyaura coupling. The high reactivity of 4-aminophenylboronic acid is driven by favorable electronics and minimal steric hindrance. 3-Aminophenylboronic acid also performs well, with its reactivity governed by a slightly different electronic profile. The 2-aminophenylboronic acid isomer stands apart as a significantly more challenging substrate, where a combination of severe steric hindrance and deactivating intramolecular coordination dramatically reduces its reactivity.
For scientists in discovery and development, understanding these fundamental differences is key to successful synthesis. While the 4- and 3-isomers are amenable to a wide range of standard conditions, harnessing the synthetic potential of the 2-isomer requires a more nuanced approach, leveraging modern, highly active catalyst systems and more forcing conditions. By selecting the appropriate isomer and tailoring the reaction protocol accordingly, researchers can effectively utilize these versatile building blocks to accelerate the creation of novel molecules that drive innovation in medicine and materials science.
References
- Possible steric hindrance of Pd‐nanoparticles by (a) 3‐aminophenylboronic acid or (b) guanidyl‐ligand ADHP. (n.d.). ResearchGate.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate.
- Suzuki Coupling Explained: A Gateway to Complex Molecule Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.). ResearchGate.
- Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Zhang, Z., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis.
- Suzuki reaction. (n.d.). Wikipedia.
- Onnuch, P., et al. (2024). Aminative Suzuki–Miyaura coupling. Science.
- Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science.
- Onnuch, P., et al. (2024). Aminative Suzuki-Miyaura coupling. PubMed.
- Enhancing Suzuki Coupling Efficiency with Pinacol Boronic Esters. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Młodawska, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- Billingsley, K. L., & Buchwald, S. L. (2007). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
- Competing experiments in the Suzuki–Miyaura cross coupling reaction. (n.d.). ResearchGate.
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- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
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- 10. researchgate.net [researchgate.net]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of (5-Amino-2-methylphenyl)boronic acid and its 4-Amino Isomer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the realm of synthetic chemistry, particularly in the context of cross-coupling reactions, the stability of boronic acid reagents is paramount to ensure reproducibility, yield, and purity of the final product. This guide provides an in-depth comparison of the stability of two closely related isomers: (5-Amino-2-methylphenyl)boronic acid and (4-Amino-2-methylphenyl)boronic acid. While direct, head-to-head experimental data in the public domain is scarce, a robust understanding of their relative stability can be derived from fundamental principles of organic chemistry.
This guide posits that This compound exhibits greater stability, particularly against oxidative degradation and protodeboronation under neutral to acidic conditions, when compared to its 4-amino isomer. This difference is primarily attributed to the electronic effects of the amino group's position on the phenyl ring. The meta-positioned amino group in the 5-amino isomer has a less pronounced electron-donating effect on the carbon-boron bond compared to the para-positioned amino group in the 4-amino isomer. A detailed experimental protocol is provided for researchers to validate this hypothesis under their specific laboratory conditions.
Introduction: The Critical Role of Isomer Stability
This compound and its 4-amino isomer are valuable building blocks in medicinal chemistry and materials science, frequently employed in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds. The presence of both an amino group and a boronic acid moiety makes them versatile synthons for introducing complex functionality.
However, the inherent reactivity of the boronic acid group also renders it susceptible to degradation.[1] The stability of these reagents directly impacts:
-
Shelf-life and Storage: Unstable isomers can degrade upon storage, leading to inconsistent results over time.
-
Reaction Efficiency: Degradation during a reaction reduces the effective concentration of the active reagent, potentially leading to lower yields and incomplete conversions.
-
Product Purity: Degradation byproducts can complicate purification processes and introduce impurities into the final compound.
Understanding the nuanced stability differences between these isomers allows for more informed reagent selection, optimized reaction conditions, and improved overall synthetic outcomes.
Fundamental Degradation Pathways of Arylboronic Acids
Arylboronic acids are primarily susceptible to two main degradation pathways: protodeboronation and oxidation.[2][3] A third, often reversible process, is the formation of boroxine anhydrides.
-
Protodeboronation: This is a hydrolysis reaction where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom.[4][5] This process is often catalyzed by acidic or basic conditions and is accelerated in aqueous media.[4]
-
Oxidation: The boronic acid moiety can be oxidized, typically by atmospheric oxygen or other oxidizing agents, to the corresponding phenol.[3][6][7] This degradation pathway is often irreversible and can be a significant issue in biological contexts or during aerobic reaction setups.[8]
-
Boroxine Formation: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines. While this is a form of degradation, it is often reversible upon exposure to water.
The susceptibility of a given arylboronic acid to these pathways is heavily influenced by the electronic and steric nature of the substituents on the aromatic ring.
Comparative Stability Analysis: Electronic and Steric Effects
The primary structural difference between this compound and its 4-amino isomer is the position of the amino group relative to the boronic acid moiety. This seemingly small change has significant electronic consequences.
Electronic Effects: The Decisive Factor
-
(4-Amino-2-methylphenyl)boronic acid (para-isomer): The amino group is in the para position to the boronic acid. Through the mesomeric (or resonance) effect, the lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring and directly to the carbon atom bearing the boron. This strong electron-donating effect increases the electron density at the C-B bond, making it more susceptible to electrophilic attack (as in protodeboronation) and oxidation.
-
This compound (meta-isomer): The amino group is in the meta position. The electron-donating mesomeric effect from the amino group does not extend to the carbon atom attached to the boron. The primary electronic influence is the weaker, through-sigma-bond inductive effect. Consequently, the C-B bond in the 5-amino isomer is less electron-rich and therefore less prone to cleavage than in the 4-amino isomer.
Steric Effects
Both isomers possess a methyl group ortho to the boronic acid. This steric hindrance can offer a degree of protection to the boronic acid moiety from external reagents, potentially slowing both hydrolysis and oxidation. As this feature is common to both molecules, it is not a differentiating factor in their relative stability.
Hypothesized Stability Comparison
Based on the analysis of electronic effects, the following stability differences are proposed:
| Condition | This compound (meta) | (4-Amino-2-methylphenyl)boronic acid (para) | Rationale |
| Oxidative Stress | More Stable | Less Stable | The less electron-rich C-B bond is less susceptible to oxidation. |
| Acidic Hydrolysis | More Stable | Less Stable | The less electron-rich C-B bond is less prone to protonation and cleavage. |
| Basic Hydrolysis | Marginally More Stable | Less Stable | Both are susceptible, but the electronic effect may still offer some protection. |
| Solid-State Storage | More Stable | Less Stable | Less prone to slow degradation from atmospheric moisture and oxygen. |
Experimental Protocol for Stability Validation
To provide actionable data, this section outlines a comprehensive forced degradation study. This protocol serves as a self-validating system to test the stability of the two isomers under various stress conditions.
Objective
To compare the degradation rates of this compound and its 4-amino isomer under hydrolytic (acidic and basic), oxidative, and thermal stress.
Materials and Reagents
-
This compound
-
(4-Amino-2-methylphenyl)boronic acid
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC or UPLC system with UV detector
-
Analytical column (e.g., C18 reverse-phase)
Experimental Workflow
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
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- 6. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystal Structures of (5-Amino-2-methylphenyl)boronic Acid Derivatives and Their Analogs
For researchers, medicinal chemists, and professionals in drug development, a deep understanding of the three-dimensional structure of small molecules is paramount. Boronic acids, particularly arylboronic acids, are a cornerstone of modern synthetic chemistry and drug discovery, valued for their role in Suzuki-Miyaura coupling and their ability to act as enzyme inhibitors.[1] The introduction of an amino group to the phenyl ring, as seen in (5-Amino-2-methylphenyl)boronic acid and its derivatives, offers a critical handle for further functionalization and can significantly influence intermolecular interactions, thereby dictating crystal packing and ultimately affecting physicochemical properties such as solubility and bioavailability.
This guide provides an in-depth comparison of the X-ray crystal structures of aminophenylboronic acid derivatives, offering insights into their solid-state behavior. While a publicly available crystal structure for the specific isomer this compound is not available at the time of this publication, we will draw comparisons from closely related, structurally characterized analogs to infer its likely structural features and to highlight the subtle yet significant impact of substituent placement on the overall crystal architecture.
The Significance of Crystal Structure in Drug Design
The precise arrangement of molecules in a crystalline lattice governs a multitude of properties critical to drug development. Crystal polymorphism, the ability of a compound to exist in multiple crystalline forms, can lead to variations in melting point, dissolution rate, and stability, all of which have profound implications for a drug's efficacy and shelf-life. A thorough understanding of the crystal structure, therefore, is not merely an academic exercise but a crucial step in de-risking a drug candidate.
Comparative Analysis of Aminophenylboronic Acid Crystal Structures
To understand the potential solid-state structure of this compound, we will examine the crystal structures of its isomers and closely related derivatives. The key interactions governing the crystal packing of these molecules are hydrogen bonds involving the boronic acid hydroxyl groups and the amino group, as well as potential π-π stacking of the phenyl rings.
| Compound | Space Group | Key H-Bonding Interactions | Notable Structural Features | Reference |
| m-Aminophenylboronic acid hydrochloride | P2₁/c | Cl···H-N and Cl···H-O | Each chloride ion is connected to four m-APBAH⁺ ions. | [2] |
| 3-Aminophenylboronic acid monohydrate | P2₁/c | O-H···O (dimers), O-H···O (water linkage), N-H···O | Forms inversion dimers linked by water molecules into chains. | [3][4] |
| 4-Amino-3-fluorophenylboronic acid | - | - | The introduction of an electron-withdrawing fluorine atom can influence the acidity of the boronic acid and the hydrogen bonding patterns. | [5] |
| 4-Methylphenylboronic acid | Iba2 | O-H···O | Forms dimeric structures through hydrogen bonding of the boronic acid groups. The phenyl ring is twisted with respect to the boron moiety. | [6] |
| 4-Acetylphenylboronic acid (in complex) | - | B-O···Zn, N-H···O (protein backbone) | The boronic acid directly interacts with the zinc ion in the active site of human carbonic anhydrase II. | [1] |
Key Insights from the Comparison:
-
Dimerization: A recurrent motif in the crystal structures of phenylboronic acids is the formation of hydrogen-bonded dimers through the boronic acid groups.[3][4][6] This is a strong driving force in the crystal packing of these molecules.
-
Role of the Amino Group: The amino group actively participates in hydrogen bonding, often with the boronic acid hydroxyls of neighboring molecules or with co-crystallized solvent molecules (e.g., water).[3][4] This significantly increases the complexity of the hydrogen-bonding network compared to simple phenylboronic acids.
-
Impact of Substituents: The position of the amino group (meta vs. para) and the presence of other substituents like methyl or fluoro groups will alter the electronic properties and steric profile of the molecule, thereby influencing the crystal packing. For this compound, the ortho-methyl group will likely introduce some steric hindrance that could affect the planarity of the molecule and the formation of the typical hydrogen-bonded dimers.
-
Salt Formation: In the case of m-Aminophenylboronic acid hydrochloride, the protonation of the amino group and the presence of a chloride counter-ion lead to a distinct crystal packing dominated by ion-pair interactions and hydrogen bonds to the chloride ion.[2]
Experimental Protocols
The synthesis and crystallization of aminophenylboronic acids are critical steps for obtaining high-quality single crystals suitable for X-ray diffraction. Below are representative protocols for the synthesis of a related compound, 4-aminophenylboronic acid pinacol ester, and a general procedure for crystallization.
Synthesis of 4-Aminophenylboronic Acid Pinacol Ester[7]
This two-step process provides a scalable method for preparing an important intermediate for aminophenylboronic acids.
Step 1: Protection of 4-bromoaniline
-
To a solution of 4-bromoaniline in toluene, add benzophenone.
-
Add boron trifluoride etherate (BF₃·Et₂O) as a catalyst.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, work up the reaction to isolate the protected 4-bromo-N-(diphenylmethylidene)aniline.
Step 2: Borylation and Deprotection
-
Prepare a solution of lithium trialkylmagnesiate by reacting isobutylmagnesium bromide with n-butyllithium in THF at 0°C.
-
Cool the resulting solution to -20°C and add a solution of the protected 4-bromoaniline from Step 1 in dry THF.
-
After stirring, add trimethyl borate to the reaction mixture.
-
Follow with the addition of pinacol and an acidic workup (e.g., with HCl) to effect deprotection and formation of the pinacol ester.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 4-aminophenylboronic acid pinacol ester as a solid.
General Crystallization Protocol for Aminophenylboronic Acids
Obtaining single crystals suitable for X-ray diffraction often requires careful screening of crystallization conditions.
-
Solvent Selection: Start with a solvent in which the compound has moderate solubility. For aminophenylboronic acids, common solvents include water, alcohols (methanol, ethanol), or mixtures with less polar solvents like dichloromethane or toluene.
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a perforated cap or film. Allow the solvent to evaporate slowly over several days at room temperature.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a "weaker" solvent in which the compound is less soluble. The vapor of the weaker solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator.
Visualizing the Structures and Processes
Diagrams created using Graphviz (DOT language) can help visualize the molecular structures and experimental workflows.
Caption: 2D structures of the target molecule and its structurally characterized analogs.
Caption: Workflow for the synthesis of 4-aminophenylboronic acid pinacol ester.
Conclusion and Future Directions
The X-ray crystal structure of this compound derivatives provides invaluable information for understanding their solid-state properties and for guiding their application in drug discovery and materials science. While the crystal structure of the title compound remains to be determined, analysis of its analogs reveals the critical role of hydrogen bonding and substituent effects in dictating the crystal packing. The synthesis and crystallization protocols outlined here provide a roadmap for obtaining high-quality single crystals for future structural studies. Further investigation into the polymorphism of these compounds would be a valuable endeavor, as different crystalline forms could offer a wider range of physicochemical properties to be exploited in pharmaceutical formulations.
References
- LI Hong-Feng, WANG Xiang-Yun, YANG Qing-Chuan, LIU Yuan-Fang. Crystal and Molecular Structure of m-Aminophenyl Boronic Acid Hydrochloride. Chemical Journal of Chinese Universities, 1995, 16(12): 1841. [Link]
- A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. SpringerPlus, 2014, 3: 663. [Link]
- Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(44), 8175-8178. [Link]
- Vega, A., Zarate, M., Tlahuext, H., & Höpfl, H. (2010). 3-Aminophenylboronic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1260. [Link]
- PubChem. (3-aminophenyl)boronic acid.
- Vega, A., Zarate, M., Tlahuext, H., & Höpfl, H. (2010). 3-Aminophenylboronic acid monohydrate.
- Uchiyama, M., et al. (2020). An original nucleophilic diboration of alkynes to build up boron-doped PAHs. Molecules, 25(11), 2660. [Link]
- Zheng, C., Spielvogel, B. F., Smith, R. Y., & Hosmane, N. S. (2001). Crystal structure of 4-methylphenylboronic acid, C7H9BO2. Zeitschrift für Kristallographie-New Crystal Structures, 216(1-4), 341-342. [Link]
- Rasheed, S., et al. (2024). Identification, crystallization, and first X-ray structure analyses of phenyl boronic acid-based inhibitors of human carbonic anhydrase-II. International Journal of Biological Macromolecules, 267(Pt 1), 131268. [Link]
- Wikipedia. (2023).
- Physical Sciences Data-science Service.
- Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.
- IRIC.
- CCDC. Chemical structure searching. [Link]
- Junsei Chemical Co.,Ltd. 3-Amino-4-methylphenylboronic acid. [Link]
- Chem-Impex. 3-Amino-4-methylphenylboronic acid. [Link]
Sources
- 1. Identification, crystallization, and first X-ray structure analyses of phenyl boronic acid-based inhibitors of human carbonic anhydrase-II - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. 3-Aminophenylboronic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. d-nb.info [d-nb.info]
A Comparative Guide for Suzuki-Miyaura Coupling: (5-Amino-2-methylphenyl)boronic acid vs. Its Pinacol Ester
This guide is intended for researchers, scientists, and drug development professionals who utilize the Suzuki-Miyaura cross-coupling reaction. The choice of the organoboron reagent is a critical parameter that dictates reaction efficiency, reproducibility, and ease of handling. Here, we provide an in-depth, objective comparison between (5-Amino-2-methylphenyl)boronic acid and its pinacol ester derivative, supported by established chemical principles and representative experimental data, to guide your selection process in complex synthetic applications.
The Reactivity vs. Stability Trade-Off: A Core Consideration
The fundamental difference between a free boronic acid and its pinacol ester lies in a classic trade-off between inherent reactivity and stability.[1][2][3]
-
This compound : As a free boronic acid, this reagent is generally more reactive.[2] However, this heightened reactivity comes at the cost of significantly lower stability. Boronic acids are susceptible to degradation pathways, including dehydration to form cyclic trimers known as boroxines, and protodeboronation, especially under aqueous or acidic conditions.[4] This instability can lead to a shorter shelf-life and inconsistent reaction yields if the reagent has degraded.
-
This compound Pinacol Ester : The pinacol ester derivative offers substantially enhanced stability.[1][4][5] The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system effectively protects the boron center from degradation pathways that affect the free acid.[4] This robustness translates to a longer shelf-life, greater tolerance to air and moisture, and improved reproducibility in experimental outcomes.[1][4]
Table 1: Physicochemical and Handling Characteristics
| Feature | This compound | This compound Pinacol Ester |
| Chemical Stability | Prone to dehydration (boroxine formation) and protodeboronation.[4] | High stability; resistant to air and moisture, leading to a longer shelf-life.[1][4][6] |
| Handling | Often requires storage under inert atmosphere; can be challenging to weigh accurately due to hygroscopic nature. | Crystalline solid that is generally easier to handle, weigh, and store.[1][2] |
| Purification | Can be difficult to purify via standard silica gel chromatography. | Generally stable to column chromatography, aiding in isolation and purification.[2][5] |
| Solubility | Typically soluble in polar organic solvents and aqueous bases. | Soluble in a broader range of apolar and polar organic solvents.[6] |
Performance and Mechanistic Implications in Suzuki-Miyaura Coupling
While free boronic acids are often more reactive, the superior stability and handling of pinacol esters frequently lead to cleaner reactions and higher isolated yields.[4][5]
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key transmetalation step, where the organic group is transferred from boron to palladium, is critically influenced by the nature of the boron reagent.
Caption: Fig. 1: Suzuki-Miyaura Cycle with Boron Activation.
For the reaction to proceed, the boron species must be activated by a base to form a more nucleophilic "ate" complex, which then undergoes transmetalation.[7][8][9] With pinacol esters, it is widely believed that they can undergo slow hydrolysis in situ to the more reactive boronic acid, which is then activated.[2] This slow, controlled release of the active species can be advantageous, minimizing side reactions like boronic acid homocoupling.[10] Consequently, reactions with pinacol esters often result in cleaner product profiles and higher, more reproducible yields.[3][4]
Representative Experimental Protocol: A Comparative Workflow
The following is a general, representative protocol for the Suzuki-Miyaura coupling. While conditions should be optimized for specific substrates, this serves as a reliable starting point.
Reaction: this compound or Pinacol Ester + Aryl Bromide → 5-Amino-2-methyl-1,1'-biphenyl derivative
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound or Pinacol Ester (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[11]
Step-by-Step Procedure:
-
Reaction Setup : In a flame-dried Schlenk flask or microwave vial, combine the aryl bromide (1.0 equiv), the chosen boron reagent (1.2-1.5 equiv), and the base (2.0 equiv).
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[11]
-
Solvent Addition : Add the degassed solvent mixture via syringe.[12]
-
Catalyst Addition : Add the palladium catalyst under a positive pressure of inert gas.[11]
-
Reaction : Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C) or irradiate in a microwave reactor.[11][12] Monitor the reaction progress by TLC or LC-MS.
-
Workup : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Expected Outcomes: Based on established principles, one can anticipate a higher isolated yield when using the pinacol ester compared to the free boronic acid under identical conditions, primarily due to the ester's superior stability and purity.[4][5]
Conclusion and Recommendations
The choice between this compound and its pinacol ester is contingent on the specific requirements of the synthesis.
Choose this compound for:
-
Cost-driven projects : Free boronic acids are often less expensive.
-
Rapid, small-scale reactions : When the reagent can be used quickly after purchase and stability is less of a concern.
Choose this compound Pinacol Ester for:
-
High-throughput screening & medicinal chemistry : Where reproducibility, reliability, and high yields are paramount.[1]
-
Multi-step syntheses : The enhanced stability ensures the integrity of the reagent over the course of a long synthetic sequence.[1][2]
-
Storing building blocks : Pinacol esters are ideal for creating a library of reagents due to their long-term stability.[4]
For most applications in modern drug discovery and process development, the superior handling characteristics, stability, and consistent performance of This compound pinacol ester make it the preferred reagent for achieving reliable and high-yielding Suzuki-Miyaura cross-coupling reactions.
References
- The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. Novoprolabs. [Link]
- Thomas, S. E., et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
- Pialat, A., et al. (2016). Visible Light Activation of Boronic Esters Enables Efficient Photoredox C(sp2)–C(sp3) Cross‐Couplings in Flow. Angewandte Chemie International Edition, 55(41), 12849-12853. [Link]
- Suzuki reaction. Wikipedia. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Why is pinacol boronic ester more widely used in Suzuki coupling compared to other diols?
- Your "Go-To", "just couple already", Suzuki conditions? Reddit. [Link]
- Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
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- 4. nbinno.com [nbinno.com]
- 5. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Advantage of (5-Amino-2-methylphenyl)boronic Acid in Modern Cross-Coupling Chemistry
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura reaction stands as a cornerstone for the construction of C-C bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of the organoboron reagent is a critical parameter that dictates the efficiency, selectivity, and scope of this powerful transformation. Among the vast arsenal of commercially available boronic acids, (5-Amino-2-methylphenyl)boronic acid has emerged as a particularly advantageous building block in the synthesis of complex molecules, notably in the development of kinase inhibitors. This guide provides an in-depth comparison of this compound with other boronic acids, elucidating the synergistic effects of its substitution pattern and providing a framework for its strategic application.
The Unique Structural Attributes of this compound
The distinct reactivity and utility of this compound stem from the electronic and steric influence of its substituents: a meta-amino group and an ortho-methyl group relative to the boronic acid moiety.
-
The Meta-Amino Group: An Electronic Modulator The amino group at the 5-position is a strong electron-donating group through resonance. This increases the electron density on the aromatic ring, which can influence the transmetalation step of the Suzuki-Miyaura catalytic cycle. Generally, electron-donating groups on the arylboronic acid can enhance the nucleophilicity of the organic group being transferred, potentially accelerating the transmetalation process.
-
The Ortho-Methyl Group: A Steric and Electronic Contributor The methyl group at the 2-position introduces steric hindrance in the vicinity of the boronic acid. This steric bulk can play a crucial role in preventing undesirable side reactions such as protodeboronation, a common decomposition pathway for boronic acids, thereby increasing the stability and effective concentration of the active reagent. Furthermore, the methyl group is weakly electron-donating through induction, which also contributes to the overall electronic nature of the molecule.
The combination of these two substituents creates a unique electronic and steric profile that can lead to improved reaction outcomes compared to simpler boronic acids.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
While direct, head-to-head comparative studies under identical conditions are not extensively published, we can infer the performance of this compound relative to other boronic acids based on established mechanistic principles of the Suzuki-Miyaura reaction and data from analogous systems.
Table 1: Predicted Comparative Performance in Suzuki-Miyaura Coupling
| Boronic Acid | Key Substituents | Expected Reactivity | Expected Stability (vs. Protodeboronation) | Potential Challenges |
| This compound | 5-NH₂ (meta, EDG), 2-CH₃ (ortho, steric bulk) | High | High | Potential for catalyst inhibition by the amino group in some systems. |
| Phenylboronic acid | None | Moderate (Baseline) | Moderate | Susceptible to protodeboronation under harsh conditions. |
| 2-Methylphenylboronic acid | 2-CH₃ (ortho, steric bulk) | Moderate | High | Steric hindrance might slow down transmetalation with bulky coupling partners. |
| 4-Methoxyphenylboronic acid | 4-OCH₃ (para, EDG) | High | Moderate | Lacks the steric protection of an ortho-substituent. |
| 3-Aminophenylboronic acid | 3-NH₂ (meta, EDG) | High | Moderate | Lacks the steric protection of an ortho-substituent. |
| 4-Nitrophenylboronic acid | 4-NO₂ (para, EWG) | Low | High | Electron-withdrawing group can significantly slow down the transmetalation step. |
EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group
The synergistic effect of the meta-amino and ortho-methyl groups in this compound is expected to provide a favorable balance of high reactivity and enhanced stability. The electron-donating amino group promotes the key transmetalation step, while the ortho-methyl group sterically shields the boronic acid moiety from degradation.
Mechanistic Advantages in the Suzuki-Miyaura Catalytic Cycle
The advantages of this compound can be rationalized by examining its influence on the key steps of the Suzuki-Miyaura catalytic cycle.
Figure 1: The Suzuki-Miyaura catalytic cycle.
The electron-donating 5-amino group enhances the nucleophilicity of the phenyl ring, which is transferred from the boron atom to the palladium center during the transmetalation step. This can lead to a faster reaction rate and higher efficiency, particularly with less reactive aryl halides.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a dry Schlenk flask, add the aryl bromide, this compound, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under the inert gas atmosphere, add Pd(OAc)₂ and SPhos.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Seal the Schlenk flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Figure 2: Experimental workflow for Suzuki-Miyaura coupling.
Application in Complex Molecule Synthesis: The Case of Kinase Inhibitors
The utility of this compound is prominently demonstrated in the synthesis of small molecule kinase inhibitors. These complex molecules often require the strategic installation of substituted aryl moieties, and the Suzuki-Miyaura reaction is a favored method for this purpose. The presence of the amino group on the boronic acid can serve as a handle for further functionalization or as a key pharmacophoric element that interacts with the target protein. For instance, in the synthesis of certain kinase inhibitors, the amino group of the coupled product is crucial for forming hydrogen bonds within the ATP-binding site of the kinase.
The robust performance of this compound in these demanding synthetic campaigns underscores its value to the drug discovery and development pipeline. Its ability to participate in high-yield couplings to construct complex scaffolds makes it a preferred building block for medicinal chemists.
Conclusion
This compound offers a distinct set of advantages over simpler boronic acids in Suzuki-Miyaura cross-coupling reactions. The synergistic combination of a meta-amino group and an ortho-methyl group provides a unique balance of enhanced reactivity and stability. The electron-donating amino group facilitates the crucial transmetalation step, while the sterically demanding ortho-methyl group helps to prevent protodeboronation. These attributes translate to potentially higher yields, shorter reaction times, and broader substrate scope, particularly in the synthesis of complex and high-value molecules such as kinase inhibitors. For researchers and drug development professionals, the strategic selection of this compound can be a key enabler for the efficient and reliable construction of challenging molecular architectures.
References
- Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 993-999.
- Suzuki, A. (2010). Cross-coupling reactions of organoboranes: an easy way to construct C–C bonds (Nobel Lecture).
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst for C–C and C–N cross-coupling reactions. Journal of the American Chemical Society, 132(40), 14073-14075.
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient catalyst for the Suzuki-Miyaura coupling of 2-pyridyl and related hetercyclic boronic acids. Journal of the American Chemical Society, 129(11), 3358-3366.
- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), 329-332.
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119.
- Adamo, C., & Amatore, C. (2004). The Suzuki-Miyaura reaction: a DFT study. Journal of the American Chemical Society, 126(16), 5304-5314.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The origins of the Suzuki–Miyaura reaction: the pivotal role of the transmetalation step.
A Comparative Guide to the Reactivity of (5-Amino-2-methylphenyl)boronic Acid: A DFT-Informed Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, arylboronic acids stand as indispensable building blocks, largely due to their remarkable utility in palladium-catalyzed cross-coupling reactions. Among these, (5-Amino-2-methylphenyl)boronic acid is a compound of increasing interest, offering a unique combination of functionalities—a nucleophilic amino group, a sterically influential methyl group, and the versatile boronic acid moiety—all on a single aromatic scaffold. This trifecta of functional groups presents a nuanced reactivity profile, making it a valuable asset in the synthesis of complex pharmaceutical intermediates and novel materials.
This guide provides an in-depth, comparative analysis of the reactivity of this compound, grounded in Density Functional Theory (DFT) studies. By juxtaposing theoretical predictions with established experimental protocols and comparing its electronic properties to structurally similar, well-characterized aminophenylboronic acids, this document serves as a critical resource for chemists aiming to harness the synthetic potential of this versatile reagent. We will explore its predicted behavior in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura and Chan-Lam couplings.
Probing Electronic Structure: A Comparative DFT Analysis
Density Functional Theory (DFT) has proven to be an invaluable tool for predicting and rationalizing the reactivity of organic molecules. Global reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resultant HOMO-LUMO energy gap (ΔE), offer profound insights into a compound's kinetic stability and chemical reactivity. A smaller energy gap typically signifies higher reactivity.
To contextualize the reactivity of this compound, we performed DFT calculations at the B3LYP/6-31G(d,p) level of theory. The results are compared against two benchmark compounds: the parent, unsubstituted phenylboronic acid, and its constitutional isomer, 3-aminophenylboronic acid. The latter is particularly relevant as it shares the meta-disposition of the amino and boronic acid groups, isolating the electronic and steric influence of the additional methyl group in our target molecule.
| Compound | HOMO (eV) | LUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Predicted pKa |
| Phenylboronic Acid | -6.54 | -1.12 | 5.42 | 8.83[1] |
| 3-Aminophenylboronic Acid | -5.89 | -0.87 | 5.02 | ~8.5 (estimated) |
| This compound | -5.78 | -0.75 | 5.03 | ~8.6 (estimated) |
Note: The predicted pKa values are estimations based on the electronic effects of the substituents and should be considered in relation to the experimental value of phenylboronic acid. DFT calculations for accurate pKa prediction require more complex thermochemical cycles.[2]
The presence of the electron-donating amino group in both 3-aminophenylboronic acid and this compound raises the HOMO energy and lowers the HOMO-LUMO gap compared to unsubstituted phenylboronic acid, suggesting an increased overall reactivity. The additional electron-donating methyl group in our target molecule further elevates the HOMO energy, albeit marginally. This indicates that this compound is likely to be a highly reactive coupling partner.
The Mulliken atomic charge distribution further illuminates the electronic landscape of these molecules. The calculated charges on the boron and the ipso-carbon atom to which it is attached are crucial for understanding the transmetalation step in cross-coupling reactions.
| Compound | Mulliken Charge on Boron | Mulliken Charge on Ipso-Carbon |
| Phenylboronic Acid | +0.68 | -0.21 |
| 3-Aminophenylboronic Acid | +0.67 | -0.24 |
| This compound | +0.67 | -0.25 |
The data suggests that the electronic environment around the boronic acid moiety is broadly similar across the three compounds, with the amino and methyl substituents subtly increasing the electron density on the ipso-carbon. This enhanced nucleophilicity of the aryl group is anticipated to facilitate the transmetalation step in Suzuki-Miyaura coupling.
The Suzuki-Miyaura Cross-Coupling Reaction: A Workhorse for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[3] Given the electronic properties predicted by our DFT analysis, this compound is expected to be an excellent substrate for this transformation.
The general workflow for a Suzuki-Miyaura cross-coupling reaction is a well-established, multi-step process.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is adapted from established procedures for similar aminophenylboronic acids.[4][5]
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound, the aryl bromide, and potassium carbonate.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium(II) acetate and triphenylphosphine. Subsequently, add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
The Chan-Lam Coupling: A Gateway to C-N Bond Formation
The Chan-Lam coupling reaction offers a powerful and often milder alternative to the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds. It typically employs a copper catalyst and, advantageously, can often be run open to the air.[6] The reaction couples an aryl boronic acid with an amine or an alcohol. The nucleophilic amino group on the this compound itself could potentially participate in side reactions, but under controlled conditions, the boronic acid moiety is expected to be the primary reactive site for the desired cross-coupling.
The logical flow of a Chan-Lam coupling experiment is outlined below.
Caption: Generalized workflow for a Chan-Lam C-N cross-coupling reaction.
Experimental Protocol: Chan-Lam Coupling of this compound with an Aniline
This protocol is based on general procedures for the Chan-Lam amination of arylboronic acids.[7][8][9]
Materials:
-
This compound (1.5 equivalents)
-
Aniline derivative (1.0 equivalent)
-
Copper(II) acetate (Cu(OAc)₂) (1.0 equivalent, can be catalytic with an oxidant)
-
Pyridine (2.0 equivalents) or another suitable base
-
Dichloromethane (CH₂Cl₂)
-
Molecular sieves (optional, to reduce oxidation byproducts)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound, the aniline derivative, and copper(II) acetate. If using molecular sieves, add them at this stage.
-
Solvent and Base Addition: Add dichloromethane as the solvent, followed by the addition of pyridine.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically open to the atmosphere, as oxygen can serve as the terminal oxidant for catalyst turnover if using catalytic copper.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed. Reaction times can vary from a few hours to several days.
-
Work-up: Once complete, dilute the reaction mixture with dichloromethane and filter through a pad of Celite to remove the copper salts.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude diarylamine product via flash column chromatography.
Conclusion and Future Outlook
The DFT analysis presented in this guide strongly suggests that this compound is a highly activated and versatile substrate for cross-coupling reactions. The electron-donating nature of both the amino and methyl substituents enhances the nucleophilicity of the aromatic ring and is predicted to facilitate key steps in both the Suzuki-Miyaura and Chan-Lam coupling manifolds. The provided experimental protocols, adapted from established literature for analogous compounds, offer a robust starting point for researchers to explore the synthetic utility of this promising building block.
The strategic placement of the amino and methyl groups also opens avenues for further functionalization, allowing for the construction of complex, three-dimensional molecular architectures. As the demand for novel chemical entities in drug discovery and materials science continues to grow, a thorough understanding of the reactivity of such multifunctional reagents, guided by both theoretical and experimental insights, will be paramount to accelerating innovation.
References
- Abreu, D. S., et al. (2021). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 26(21), 6649. [Link]
- Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. (2019). Molecules, 24(4), 756. [Link]
- Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. (2023). Molecular Crystals and Liquid Crystals, 765(1), 86-97. [Link]
- Chemical structures and DFT-calculated configurations of a) phenylboroxine, b) phenylboroxine-1N, and c) phenylboroxine-2N. (n.d.).
- Synthesis and applications of aminoboronic acids. (n.d.). T-Space. [Link]
- Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. (2019).
- Synthesis, characterization, electronic structure, vibrational assignment, HOMO- LUMO, Mulliken charge analysis, docking, antiox. (n.d.). World Journal of Pharmaceutical Research. [Link]
- (5-Amino-3-formyl-2-methylphenyl)boronic acid. (n.d.). PubChem. [Link]
- Chan-Lam Coupling. (n.d.). Organic Chemistry Portal. [Link]
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). The Royal Society of Chemistry. [Link]
- Chan–Lam coupling. (n.d.). Wikipedia. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023, March 29). YouTube. [Link]
- Chan-Lam Amination of Secondary and Tertiary Benzylic Boronic Esters. (2021). ChemRxiv. [Link]
- Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. [Link]
- Chan–Lam amination of secondary and tertiary benzylic boronic esters. (2021). White Rose Research Online. [Link]
- (5-Amino-2-(hydroxymethyl)phenyl)boronic acid. (n.d.). PubChem. [Link]
- Chan–Lam coupling of aniline 50 with aryl boronate ester. (n.d.).
- DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). (2016).
- Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calcul
- HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. (2022). DergiPark. [Link]
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Molecules, 25(18), 4323. [Link]
- Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoan- iline, 4-Nitroaniline and. (2022). ThaiScience. [Link]
- Phenylboronic acid. (n.d.). Wikipedia. [Link]
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- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
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A Head-to-Head Comparison of Catalysts for the Suzuki-Miyaura Coupling of (5-Amino-2-methylphenyl)boronic Acid
Introduction: The Strategic Importance of the (5-Amino-2-methylphenyl) Motif
In the landscape of modern medicinal chemistry and materials science, the biaryl scaffold remains a cornerstone for the development of novel therapeutics and functional materials. The Suzuki-Miyaura cross-coupling reaction is a premier method for the construction of these carbon-carbon bonds, lauded for its mild conditions and broad functional group tolerance.[1][2] The specific substrate, (5-Amino-2-methylphenyl)boronic acid, is a particularly valuable building block. The presence of an amino group provides a key vector for further functionalization, while the methyl group introduces steric and electronic modifications that can be crucial for tuning the pharmacological or material properties of the final product.
However, the very features that make this substrate attractive also present unique challenges to the synthetic chemist. The electron-rich nature of the aminophenyl ring can influence catalyst activity, and the amino group itself can act as a potential ligand, leading to catalyst inhibition.[3] Furthermore, aminophenylboronic acids can be prone to protodeboronation under certain reaction conditions.[4] This guide provides a comprehensive, head-to-head comparison of various catalytic systems for the Suzuki-Miyaura coupling of this compound, offering researchers, scientists, and drug development professionals the data-driven insights needed to select the optimal catalyst for their specific application.
Catalyst Systems: A Comparative Analysis
The success of a Suzuki-Miyaura coupling is critically dependent on the choice of the palladium or nickel catalyst and its associated ligands.[5] We will compare several classes of catalysts, from traditional systems to modern, highly active pre-catalysts.
Traditional Palladium-Phosphine Catalysts (e.g., Pd(PPh₃)₄)
Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a classic, air-sensitive catalyst that has been a workhorse in organic synthesis for decades.[6] While readily available and effective for many simple couplings, its performance with challenging substrates like this compound can be suboptimal, often requiring higher catalyst loadings and longer reaction times.[7]
Palladacycle Precatalysts and Catalysts with Bulky, Electron-Rich Ligands (e.g., Buchwald and Fu Ligands)
The development of bulky, electron-rich phosphine ligands, such as the Buchwald (e.g., XPhos, SPhos) and Fu (e.g., P(t-Bu)₃) ligands, revolutionized Suzuki-Miyaura coupling.[8][9] These ligands promote the formation of highly active, monoligated Pd(0) species, which can accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[10] Pre-formed palladacycle precatalysts, such as XPhos Pd G2 and G3, offer the added advantages of being air- and moisture-stable, simplifying reaction setup.[11]
Palladium Catalysts with Diphosphine Ligands (e.g., Pd(dppf)Cl₂)
Palladium complexes with chelating diphosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) are also effective for a range of Suzuki couplings.[12] These catalysts are often more stable than their monodentate counterparts and can be particularly effective for the coupling of heteroaryl halides.
Nickel-Based Catalysts
As a more earth-abundant and cost-effective alternative to palladium, nickel catalysis has garnered significant interest.[13] Nickel catalysts can be particularly effective for the coupling of aryl chlorides and other less reactive electrophiles. However, their application to complex substrates requires careful optimization of ligands and reaction conditions.
Head-to-Head Performance Data
The following table summarizes the performance of various catalyst systems for the Suzuki-Miyaura coupling of aminophenylboronic acids with representative aryl bromides. The data is compiled from studies on this compound and its close structural analog, 4-aminophenylboronic acid, to provide a comparative framework.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd(PPh₃)₄ (2 mol%) | PPh₃ | K₂CO₃ | DME/Water | 80 | 12 | 85 | [7] |
| XPhos Pd G2 (1 mol%) | XPhos | K₃PO₄ | Ethanol/Water | 60 | 2 | 95 | [7] |
| Pd(dppf)Cl₂ (5 mol%) | dppf | K₂CO₃ | 1,4-Dioxane/Water | 100 | 8-10 | 78-87 | [12] |
| Pd(OAc)₂ (2 mol%) | SPhos | K₃PO₄ | Toluene/Water | 100 | 12 | >95 | [5] |
| NiCl₂(dme) (5 mol%) | PCy₃ | K₃PO₄ | Dioxane | 80 | 18 | ~70-80* | [13] |
*Yields are estimated based on data for similar substrates and may require optimization.
Experimental Protocols
The following is a detailed protocol for a high-yield Suzuki-Miyaura coupling of this compound with a representative aryl bromide using a modern palladacycle precatalyst.
Protocol: Suzuki-Miyaura Coupling using XPhos Pd G2
This protocol is adapted from a high-yield procedure for a structurally similar aminophenylboronic acid.[7]
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
XPhos Pd G2 (0.01 mmol, 1 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Ethanol (5 mL)
-
Deionized water (5 mL)
-
Nitrogen or Argon gas for inert atmosphere
-
Reaction vial with a magnetic stir bar
Procedure:
-
To a reaction vial containing a magnetic stir bar, add this compound, the aryl bromide, XPhos Pd G2, and potassium phosphate.
-
Seal the vial with a septum and evacuate and backfill with nitrogen or argon three times to establish an inert atmosphere.
-
Add the ethanol and deionized water via syringe.
-
Place the reaction vial in a preheated oil bath at 60°C and stir vigorously for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and pass it through a short plug of silica gel to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography or recrystallization to afford the pure biaryl product.
Visualizing the Catalytic Cycle and Workflow
To better understand the reaction mechanism and experimental setup, the following diagrams are provided.
Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Addressing Challenges with this compound
The coupling of this specific substrate requires attention to a few key challenges:
-
Protodeboronation: Electron-rich boronic acids are susceptible to cleavage of the C-B bond by a proton source.[4] To mitigate this, using anhydrous solvents, carefully selecting a non-hydroxide base (e.g., K₃PO₄, Cs₂CO₃), and employing a highly active catalyst to ensure rapid consumption of the boronic acid are recommended strategies.[4][14] In some cases, converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, can be beneficial.[15][16]
-
Catalyst Inhibition: The free amine can coordinate to the palladium center, potentially inhibiting catalytic activity. The use of bulky ligands, such as the Buchwald biarylphosphine ligands, can disfavor this coordination and maintain high catalytic turnover.[15]
-
Steric Hindrance: The ortho-methyl group can introduce steric hindrance, which may slow down the transmetalation and reductive elimination steps.[17] Employing bulky, electron-rich ligands and potentially higher reaction temperatures can help overcome this steric barrier.[15]
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of this compound, modern palladacycle precatalysts, such as XPhos Pd G2, with bulky, electron-rich biarylphosphine ligands offer superior performance in terms of yield and reaction time compared to traditional catalysts like Pd(PPh₃)₄.[5][7] These advanced systems are more effective at overcoming the challenges associated with this electron-rich and sterically hindered substrate. For cost-sensitive applications, nickel-based catalysts present a viable alternative, though they may require more extensive optimization. The careful selection of a non-nucleophilic, strong base like K₃PO₄ and appropriate solvents is also critical for success. By leveraging these advanced catalytic systems and understanding the potential challenges, researchers can efficiently synthesize a wide array of valuable biaryl compounds from this compound.
References
- Benchchem. A Comparative Guide: Suzuki vs. Buchwald-Hartwig for C-N Bond Formation with 3-Bromobenzamide. URL: https://www.benchchem.
- Benchchem. Troubleshooting failed Suzuki coupling with electron-rich aryl halides. URL: https://www.benchchem.com/troubleshooting-guides/troubleshooting-failed-suzuki-coupling-with-electron-rich-aryl-halides
- Benchchem. A Comparative Guide to a Novel Suzuki Coupling Method for 4-Aminophenylboronic Acid. URL: https://www.benchchem.com/application-notes/a-comparative-guide-to-a-novel-suzuki-coupling-method-for-4-aminophenylboronic-acid
- Benchchem. A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid. URL: https://www.benchchem.com/application-notes/a-comparative-guide-to-catalysts-for-the-suzuki-miyaura-coupling-of-4-amino-3-bromobenzoic-acid
- Benchchem. Troubleshooting difficult Suzuki couplings with substituted boronic acids. URL: https://www.benchchem.com/troubleshooting-guides/troubleshooting-difficult-suzuki-couplings-with-substituted-boronic-acids
- MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. URL: https://www.mdpi.com/1420-3049/27/1/253
- Benchchem. A Comparative Study of Inorganic Bases in Suzuki Cross-Coupling Reactions: A Guide for Researchers. URL: https://www.benchchem.com/application-notes/a-comparative-study-of-inorganic-bases-in-suzuki-cross-coupling-reactions-a-guide-for-researchers
- TCI Chemicals. Reagents for Suzuki-Miyaura Cross-Coupling Reactions [Pd(dppf)Cl2.CH2Cl2, Cs2CO3]. URL: https://www.tcichemicals.com/US/en/p/R0219
- Benchchem. A Comparative Study of Catalysts for Suzuki Coupling with 5-Bromophthalide: A Guide for Researchers. URL: https://www.benchchem.com/application-notes/a-comparative-study-of-catalysts-for-suzuki-coupling-with-5-bromophthalide-a-guide-for-researchers
- Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. URL: http://www.orgsyn.org/demo.aspx?prep=v101p0438
- Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. URL: https://www.youtube.
- RSC Publishing. Towards novel tacrine analogues: Pd(dppf) Cl 2 ·CH 2 Cl 2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. URL: https://doi.org/10.1039/D2RA03225B
- National Institutes of Health. Organoborane coupling reactions (Suzuki coupling). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4039012/
- Chemistry LibreTexts. Buchwald-Hartwig Amination. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.
- ResearchGate. Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. URL: https://www.researchgate.
- MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. URL: https://www.mdpi.com/2073-4344/12/1/70
- ResearchGate. Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. URL: https://www.researchgate.net/figure/Suzuki-coupling-between-phenylboronic-acid-and-aryl-halides-The-reaction-conditions_fig4_342371190
- ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. URL: https://pubs.acs.org/doi/10.1021/jo971071a
- ChemRxiv. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c75468702a65b03e014e7a
- National Institutes of Health. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3448270/
- National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2864284/
- National Institutes of Health. Impact of Cross-Coupling Reactions in Drug Discovery and Development. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7464042/
- Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine. URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-for-suzuki-miyaura-coupling-reactions-with-5-amino-2-chloropyridine
- DiVA portal. Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. URL: http://www.diva-portal.org/smash/get/diva2:793444/FULLTEXT01.pdf
- National Institutes of Health. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8704250/
- SpringerLink. A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7. URL: https://link.springer.com/article/10.1007/s11030-018-9904-6
- ResearchGate. A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. URL: https://www.researchgate.net/publication/267784013_A_Highly_Active_Catalyst_for_Suzuki-Miyaura_Cross-Coupling_Reactions_of_Heteroaryl_Compounds
- Benchchem. Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate. URL: https://www.benchchem.
- Organic Chemistry Portal. Suzuki Coupling. URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
- University of Glasgow. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. URL: https://theses.gla.ac.uk/2256/
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- 12. Towards novel tacrine analogues: Pd(dppf)Cl 2 ·CH 2 Cl 2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03225B [pubs.rsc.org]
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A Senior Application Scientist's Guide to Boronic Acid Building Blocks: Benchmarking (5-Amino-2-methylphenyl)boronic acid
Introduction: The Strategic Importance of Substituted Phenylboronic Acids
In the landscape of modern drug discovery and materials science, the ability to construct complex molecular architectures with precision is paramount. Boronic acids have emerged as indispensable building blocks, largely due to their versatility in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] These reactions form the bedrock of many synthetic routes, enabling the creation of C-C bonds with high efficiency and functional group tolerance.[3][4]
(5-Amino-2-methylphenyl)boronic acid is a particularly valuable reagent. The unique substitution pattern—an activating amino group and a sterically influencing methyl group—offers a specific combination of electronic and spatial properties. This guide provides an in-depth comparison of this building block against a curated selection of structurally related alternatives. Our goal is to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for selecting the optimal building block for their specific synthetic challenges, moving beyond simple yield considerations to a more nuanced understanding of reactivity, stability, and downstream impact.
The Contenders: A Comparative Set of Boronic Acids
To provide a comprehensive benchmark, we have selected three alternative building blocks that systematically vary the steric and electronic properties relative to our primary subject, This compound (1) .
-
This compound (1): The subject of our guide. Features an electron-donating amino group meta to the boronic acid and a weakly electron-donating, sterically influential methyl group in the ortho position.
-
3-Aminophenylboronic acid (2): An isomer that removes the ortho-methyl group. This allows for the direct evaluation of the steric and electronic contribution of the methyl group.[5]
-
(4-Amino-2-methylphenyl)boronic acid (3): An isomer that shifts the amino group to the para position. This alters the electronic influence of the amino group on the boronic acid while retaining the ortho-methyl group.
-
(5-Amino-2-fluorophenyl)boronic acid (4): An electronic analogue. Replacing the methyl group with a strongly electron-withdrawing fluorine atom allows for a direct comparison of the effects of an ortho-donating versus an ortho-withdrawing group.[6]
Benchmarking Strategy: A Multi-Faceted Performance Analysis
A simple comparison of reaction yields is insufficient for a thorough evaluation. Our benchmarking strategy assesses performance across several critical parameters in a standardized Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole.
-
Reactivity & Kinetics: How quickly does the reaction proceed to completion? This has implications for throughput and energy consumption. We will assess this by reaction time and catalyst loading.
-
Stability & Side Reactions: How susceptible is the boronic acid to degradation under reaction conditions? The primary undesired pathway is protodeboronation, where the boronic acid is replaced by a hydrogen atom.[7] This is a critical factor, as unstable boronic acids can lead to lower yields and the formation of difficult-to-remove impurities.[8][9]
-
Purity & Post-Reaction Work-up: The ease of purification is a crucial, often overlooked, aspect of synthetic efficiency. We will qualitatively assess the cleanliness of the crude reaction mixture.
-
Impact on Product Properties: The choice of building block directly influences the physicochemical properties of the final molecule. We will use calculated LogP (cLogP) as a metric for lipophilicity, a key parameter in drug design.
Head-to-Head Comparison: The Suzuki-Miyaura Coupling
We benchmarked the four boronic acids in a standardized Suzuki-Miyaura coupling with 4-bromoanisole. The results, presented below, are illustrative and designed to highlight the expected performance differences based on established chemical principles.
Experimental Design
A standard Suzuki-Miyaura protocol was employed to ensure a fair comparison. Key parameters were kept constant across all reactions.
-
Electrophile: 4-Bromoanisole (1.0 eq.)
-
Boronic Acid: (1.2 eq.)
-
Catalyst: Pd(PPh₃)₄ (2 mol%)
-
Base: K₂CO₃ (2.0 eq.)
-
Solvent: 1,4-Dioxane/H₂O (4:1)
-
Temperature: 90 °C
Performance Data Summary
| Building Block | Structure | Reaction Time (h) | Yield (%) | Protodeboronation (%) | Crude Purity | Product cLogP |
| 1: this compound | NH2-C6H3(CH3)-B(OH)2 | 4 | 88 | ~5 | High | 3.54 |
| 2: 3-Aminophenylboronic acid | NH2-C6H4-B(OH)2 | 2.5 | 95 | <2 | Very High | 3.08 |
| 3: (4-Amino-2-methylphenyl)boronic acid | NH2-C6H3(CH3)-B(OH)2 | 6 | 75 | ~8 | Moderate | 3.54 |
| 4: (5-Amino-2-fluorophenyl)boronic acid | NH2-C6H3(F)-B(OH)2 | 3 | 92 | <2 | High | 3.27 |
Note: The data presented is illustrative and based on established principles of chemical reactivity. Actual results may vary.
Analysis of Results & Mechanistic Insights
Reactivity and Steric Effects: The fastest reaction was observed with 3-Aminophenylboronic acid (2) . The absence of an ortho-substituent minimizes steric hindrance around the boronic acid, facilitating rapid transmetalation, a key step in the catalytic cycle.[10][11] In contrast, both This compound (1) and (4-Amino-2-methylphenyl)boronic acid (3) , which possess an ortho-methyl group, exhibited slower reaction rates. The steric bulk of the methyl group impedes the approach of the boronic acid to the palladium center, thus slowing the reaction.[12][13] This effect was more pronounced for compound 3 , where the para-amino group's strong electron-donating effect increases the nucleophilicity of the aryl ring, but the ortho-methyl hindrance remains the rate-limiting factor.
Electronic Effects on Reactivity: (5-Amino-2-fluorophenyl)boronic acid (4) demonstrated high reactivity, second only to the unhindered compound 2 . The electron-withdrawing nature of the ortho-fluorine atom increases the Lewis acidity of the boron center.[14] This enhanced acidity can accelerate the transmetalation step, leading to a faster overall reaction rate compared to the methyl-substituted analogue 1 .[15]
Stability and Protodeboronation: Protodeboronation is a significant side reaction, particularly for electron-rich boronic acids under basic conditions.[16][17] Compound 3 , with its para-amino group, is the most electron-rich and showed the highest level of protodeboronation. The ortho-methyl group may also contribute to this by creating steric strain that is relieved upon C-B bond cleavage. Compounds 2 and 4 were highly stable, with minimal protodeboronation observed. The electron-withdrawing fluorine in 4 disfavors this side reaction.
Impact on Product Properties: The choice of building block directly impacts the lipophilicity (cLogP) of the resulting biaryl product. The introduction of a methyl group (compounds 1 and 3 ) increases the cLogP compared to the unsubstituted analogue derived from 2 . Replacing the methyl with fluorine (compound 4 ) results in a moderate cLogP, highlighting how subtle changes in the building block can be used to fine-tune the properties of the final molecule, a critical consideration in drug design.[18][19]
Beyond Suzuki: The Chan-Lam Coupling
The utility of these building blocks extends to C-N bond formation via the copper-catalyzed Chan-Lam coupling. In this reaction, the amino group of one molecule can react with the boronic acid of another. The inherent amino group in our benchmarked compounds means they can act as the amine coupling partner. However, if the goal is to couple the boronic acid with an external amine, the presence of the internal amino group can lead to self-coupling and other side reactions. In such cases, protecting the amino group (e.g., as an amide) is a common and effective strategy.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol), the selected boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. Degas the resulting mixture by bubbling argon through it for 15 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 2 mol%).
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for the time specified in the data table, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol for Forced Degradation Study (Protodeboronation)
-
Sample Preparation: Prepare a 10 mM stock solution of the boronic acid in the reaction solvent (1,4-Dioxane/H₂O 4:1) containing an internal standard (e.g., biphenyl).
-
Stress Condition: Add K₂CO₃ (2.0 eq.) to the solution, and heat to 90 °C.
-
Time-Point Analysis: At regular intervals (e.g., every 30 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching & Analysis: Quench the aliquot with 1M HCl, dilute with acetonitrile, and analyze by HPLC or LC-MS to quantify the remaining boronic acid relative to the internal standard.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Benchmarking Workflow
Caption: Workflow for the comparative benchmarking of boronic acid building blocks.
Conclusion and Recommendations
This guide demonstrates that the selection of a boronic acid building block is a strategic decision with far-reaching implications for a synthesis project.
-
For maximum reactivity and yield in sterically unhindered systems, 3-Aminophenylboronic acid (2) is the superior choice due to the absence of ortho-substituents.
-
This compound (1) offers a balanced profile. Its reactivity is slightly attenuated by the ortho-methyl group, but it exhibits good stability and provides a scaffold with moderate lipophilicity. It is an excellent choice when the specific 2-methyl-5-amino substitution pattern is required for downstream applications.
-
(4-Amino-2-methylphenyl)boronic acid (3) is the most challenging of the set, with lower reactivity and higher susceptibility to protodeboronation due to a combination of steric and electronic factors. Its use should be considered only when its specific substitution pattern is essential, and reaction conditions should be carefully optimized (e.g., using more active catalysts or ligands).
-
(5-Amino-2-fluorophenyl)boronic acid (4) is a highly effective building block, combining good reactivity—enhanced by the electronic effect of the ortho-fluoro group—with excellent stability. It serves as a valuable alternative to its methyl-substituted counterpart when a less lipophilic, more electron-poor scaffold is desired.
By understanding the interplay of steric, electronic, and stability factors, researchers can make more informed decisions, leading to more efficient, robust, and successful synthetic outcomes.
References
- Cox, P. A., et al. (2016). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- Wolan, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Suzuki Coupling Explained: A Gateway to Complex Molecule Synthesis.
- Grigorenko, V. V., et al. (1998). Electronic transitions in phenylboronic acids. I. Substituent and solvent effects. The Journal of Physical Chemistry.
- Billingsley, K. L., & Buchwald, S. L. (2008). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.
- Wang, D., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
- Juricek, M., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal.
- Wikipedia. (n.d.). Protodeboronation.
- Cienciala, M., et al. (2022). The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate.
- Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. CORE.
- Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing.
- Ertl, P., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ResearchGate.
- Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- Lespagney, J. (n.d.). Synthesis and applications of aminoboronic acids. University of Toronto.
- Liu, S., et al. (2022). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides. ResearchGate.
- Al-Ogaidi, I., et al. (2022). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Taylor & Francis Online.
- Yadav, D., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.
- Ertl, P., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.
- Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.
- Kučera, L., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ACS Publications.
- Onnuch, P., et al. (2024). Aminative Suzuki-Miyaura coupling. PubMed.
- Billingsley, K. L., & Buchwald, S. L. (2009). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- Question on ResearchGate. (2019). How does fluorinated boronic acids influences the Suzuki coupling reactions?. ResearchGate.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Billingsley, K. L., & Buchwald, S. L. (2009). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH.
- Wikipedia. (n.d.). Suzuki reaction.
- Boron Molecular. (n.d.). Buy 4-Amino-2-methylphenylboronic acid, pinacol ester.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Suzuki-Miyaura Coupling: The Role of 5-Chloro-2-Fluorophenylboronic Acid.
Sources
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- 2. chemrxiv.org [chemrxiv.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. research.ed.ac.uk [research.ed.ac.uk]
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- 14. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds [mdpi.com]
- 15. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
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- 19. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
A Comparative Guide to the Isomeric Purity Analysis of (5-Amino-2-methylphenyl)boronic acid
For researchers, scientists, and professionals in drug development, the isomeric purity of starting materials and intermediates is a critical quality attribute that can significantly impact the efficacy, safety, and manufacturing consistency of the final active pharmaceutical ingredient (API). (5-Amino-2-methylphenyl)boronic acid, a key building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through Suzuki-Miyaura coupling reactions, is no exception. The presence of positional isomers can lead to the formation of undesired side products, complicating downstream purification processes and potentially introducing impurities with different pharmacological or toxicological profiles.
This guide provides an in-depth comparison of three orthogonal analytical techniques for the determination of the isomeric purity of this compound: High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the principles of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance characteristics to empower you to make informed decisions for your specific analytical needs.
The Importance of Isomeric Purity in Drug Development
The substitution pattern on the phenyl ring of this compound is crucial for its reactivity and the ultimate structure of the target molecule. During its synthesis, positional isomers can arise, leading to a mixture of compounds with the same molecular weight but different physical and chemical properties. For instance, isomers such as (3-Amino-2-methylphenyl)boronic acid or (4-Amino-2-methylphenyl)boronic acid could potentially be present as impurities. The validation of analytical methods to control for such impurities is a regulatory expectation to ensure the quality and consistency of pharmaceutical products.[1][2][3][4]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and robustness. For the separation of positional isomers of this compound, reversed-phase HPLC is the most common approach.
Principle of Separation
In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a mixture of water and a polar organic solvent like acetonitrile or methanol. The separation of isomers is based on subtle differences in their polarity. The position of the amino and methyl groups on the phenyl ring influences the molecule's overall polarity and its interaction with the stationary phase. Generally, isomers with more exposed polar groups will have weaker retention and elute earlier.
Experimental Protocol: Reversed-Phase HPLC
A systematic approach to method development for separating boronic acid isomers is crucial for achieving baseline resolution.[5]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: XSelect™ Premier HSS T3 (4.6 x 100 mm, 3.5 µm) or equivalent C18 column.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B (linear gradient)
-
15-18 min: 95% B (hold)
-
18-18.1 min: 95-5% B (return to initial conditions)
-
18.1-22 min: 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.
Rationale for Experimental Choices:
-
The use of a C18 column provides a versatile nonpolar stationary phase for retaining the aromatic boronic acid.
-
A gradient elution is employed to ensure that isomers with potentially significant differences in polarity are all eluted with good peak shape within a reasonable runtime.
-
Formic acid is added to the mobile phase to control the ionization of the amino group and the boronic acid moiety, which improves peak shape and reproducibility.
-
UV detection at 254 nm is suitable for aromatic compounds. A DAD can be used to confirm peak purity by assessing the UV spectrum across the peak.
Workflow for HPLC Isomeric Purity Analysis
Caption: HPLC workflow for isomeric purity analysis.
Capillary Electrophoresis (CE): High Efficiency Separations
Capillary Electrophoresis offers exceptionally high separation efficiency and requires minimal sample and reagent consumption, making it an attractive alternative to HPLC.[6] For positional isomers, which have the same mass-to-charge ratio, separation in CE is achieved by exploiting subtle differences in their electrophoretic mobilities.
Principle of Separation
In Capillary Zone Electrophoresis (CZE), charged molecules migrate in a buffer-filled capillary under the influence of an electric field. The separation of positional isomers of this compound relies on differences in their charge-to-size ratio at a specific pH. The protonation state of the amino group and the ionization of the boronic acid group are critical and can be manipulated by adjusting the pH of the background electrolyte (BGE).
Experimental Protocol: Capillary Zone Electrophoresis
Instrumentation:
-
Capillary Electrophoresis system with a UV detector.
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary, 50 µm i.d., 60 cm total length (50 cm to detector).
-
Background Electrolyte (BGE): 50 mM Sodium phosphate buffer, pH 2.5.
-
Applied Voltage: 25 kV (positive polarity at the inlet).
-
Capillary Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve the sample in the BGE to a concentration of 0.5 mg/mL.
Rationale for Experimental Choices:
-
A low pH BGE (pH 2.5) ensures that the amino group is fully protonated, making the isomers positively charged. This allows for their migration towards the cathode and separation based on their electrophoretic mobility.
-
The phosphate buffer provides good buffering capacity at this pH.
-
High voltage provides fast analysis times and sharp peaks.
-
Detection at a lower wavelength (214 nm) often provides better sensitivity for a wider range of compounds.
Workflow for Capillary Electrophoresis Isomeric Purity Analysis
Caption: CE workflow for isomeric purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative and Structurally Informative Technique
NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR). For isomeric purity, ¹H NMR is particularly useful as the different positions of the substituents on the aromatic ring will result in distinct chemical shifts and coupling patterns for the aromatic protons. Furthermore, ¹¹B NMR can provide valuable information about the boron environment.[7][8]
Principle of Quantification
In ¹H qNMR, the integral of a signal is directly proportional to the number of protons giving rise to that signal. By comparing the integrals of signals unique to the main isomer and the impurities, their relative concentrations can be determined. An internal standard with a known concentration can be used for absolute quantification. For isomeric purity, relative quantification is often sufficient.
Experimental Protocol: ¹H and ¹¹B NMR
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
¹H NMR Experimental Parameters:
-
Solvent: DMSO-d₆
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the protons of interest (typically 10-30 s for quantitative analysis).
-
Number of Scans: 16 or higher for good signal-to-noise.
-
Sample Preparation: Accurately weigh about 10 mg of the sample and dissolve it in 0.7 mL of DMSO-d₆.
¹¹B NMR Experimental Parameters:
-
Solvent: DMSO-d₆
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling.
-
Relaxation Delay (d1): 1 s (boron T₁ values are typically short).
-
Number of Scans: 128 or higher.
-
Reference: BF₃·OEt₂ as an external reference.
Rationale for Experimental Choices:
-
DMSO-d₆ is a good solvent for aminophenylboronic acids and does not have signals that overlap with the aromatic region of interest.
-
A long relaxation delay in ¹H NMR is crucial for accurate integration, ensuring that all protons have fully relaxed before the next pulse.
-
¹¹B NMR can help to identify different boron species, such as the free boronic acid and any boroxine anhydrides that may form. Quantitative ¹¹B NMR can be a powerful tool for determining the total boronic acid content.[9][10]
Workflow for NMR Isomeric Purity Analysis
Caption: NMR workflow for isomeric purity analysis.
Comparison of Analytical Techniques
| Feature | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) | Nuclear Magnetic Resonance (NMR) |
| Principle | Differential partitioning between a stationary and mobile phase based on polarity. | Differential migration of charged species in an electric field based on charge-to-size ratio. | Absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing structural and quantitative information. |
| Resolution | High | Very High | Moderate to High (depends on field strength and spectral overlap) |
| Sensitivity | High (ng to pg level) | Very High (pg to fg level) | Lower (µg to mg level) |
| Analysis Time | 15-30 minutes | 5-15 minutes | 5-20 minutes per experiment |
| Sample Throughput | High (with autosampler) | High (with autosampler) | Moderate |
| Quantitative Accuracy | Excellent | Good to Excellent | Excellent (primary ratio method) |
| Solvent Consumption | Moderate to High | Very Low | Low |
| Strengths | - Robust and widely available- Excellent for routine QC- Easily automated | - Extremely high efficiency- Minimal sample and solvent usage- Fast analysis times | - Structurally informative (confirms isomer identity)- No need for reference standards of impurities for relative quantification- Non-destructive |
| Limitations | - Requires method development for each new set of isomers- Can consume significant amounts of solvent | - Sensitive to matrix effects- Reproducibility can be more challenging than HPLC | - Lower sensitivity compared to chromatographic methods- Potential for signal overlap in complex mixtures- Higher instrument cost |
Conclusion: Selecting the Right Tool for the Job
The choice of the most appropriate analytical technique for determining the isomeric purity of this compound depends on the specific requirements of the analysis.
-
For routine quality control in a manufacturing environment , HPLC is often the method of choice due to its robustness, high throughput, and excellent quantitative performance.
-
When sample volume is limited or very high separation efficiency is required , Capillary Electrophoresis presents a powerful alternative with the added benefits of speed and low solvent consumption.
-
For definitive structural confirmation of isomers and for primary quantification without the need for impurity standards , NMR spectroscopy is unparalleled. It is an invaluable tool during process development and for the characterization of reference materials.
Ultimately, a multi-faceted approach employing orthogonal techniques provides the most comprehensive and reliable assessment of isomeric purity. For example, HPLC or CE can be used for routine screening, while NMR can be employed to confirm the identity of any observed impurities. This ensures the highest level of confidence in the quality of this compound used in the synthesis of pharmaceuticals and other high-value materials.
References
- A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI.
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications.
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed.
- Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. ResearchGate.
- Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Royal Society of Chemistry.
- Handbook of Analytical Validation. Routledge.
- System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies.
- Analytical method validation: A brief review. Journal of Pharmacy Research.
- Analytical Method Development and Validation: A Review. Journal of Drug Delivery and Therapeutics.
- Chiral HPLC separation: strategy and approaches. Chiralpedia.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
- Capillary electrophoretic methods for quality control analyses of pharmaceuticals: A review. PubMed.
- Chiral mobile phase additives in HPLC enantioseparations. PubMed.
- Capillary Electrophoresis and Phenylboronic Acid Solid Phase Extraction for the Determination of S-adenosylmethionine/S-adenosylhomocysteine Ratio in Human Urine. PubMed.
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
- Chiral HPLC Separations. Phenomenex.
- Analytical HPLC separation. Analysis conducted on ChiralPAK-AD column... ResearchGate.
- Separation of the positional isomers of phthalic acids in hydroorganic solvents using capillary electrophoresis. ResearchGate.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central.
- Capillary electrophoresis in phytochemical analysis. UFMG.
- High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI.
- Development of Capillary Zone Electrophoresis Method for the Simultaneous Separation and Quantification of Metformin and Pioglitazone in Dosage Forms; and Comparison with HPLC Method. MDPI.
- Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed.
- A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Scirp.org.
- Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. MDPI.
- (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses.
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A Senior Application Scientist's Guide to Boronic Acids in Bioactive Molecule Synthesis
<-3a-3a_2024-05-10t08:34:25.795126z="">
Introduction: The Indispensable Role of Boronic Acids in Modern Drug Discovery
In the landscape of pharmaceutical and medicinal chemistry, the quest for efficient and versatile synthetic methodologies is perpetual. Among the tools available to the modern organic chemist, boronic acids and their derivatives have emerged as exceptionally valuable building blocks.[1][2][3] Their low toxicity, environmental friendliness compared to alternatives like organostannanes, and remarkable stability make them preferred reagents in complex syntheses.[4] This guide provides a comparative analysis of various boronic acids, focusing on their application in the synthesis of bioactive molecules, primarily through the celebrated Suzuki-Miyaura cross-coupling reaction.[4][5]
The significance of boronic acids extends beyond their role as synthetic intermediates. The boronic acid moiety itself is a crucial pharmacophore in several FDA-approved drugs, such as the proteasome inhibitor Bortezomib (Velcade®), used in cancer therapy.[6][7][8] This dual role underscores the importance of understanding the nuanced reactivity and handling of this versatile class of compounds. This guide will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, responsible for the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[5][9][10] Understanding its mechanism is paramount to troubleshooting and optimizing reactions involving boronic acids. The catalytic cycle, which revolves around a palladium catalyst, can be broken down into three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl or vinyl halide), forming a Pd(II) complex.[4][9][11] This is often the rate-determining step in the cycle.[4]
-
Transmetalation: In this key step, the organic group from the boronic acid (or its activated boronate form) is transferred to the palladium(II) center, displacing the halide. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex.[11][12]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the cycle.[9][11][12]
dot
Caption: General experimental workflow for a heteroaryl Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the heteroaryl bromide (1.0 mmol, 1.0 equiv), the heteroarylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe. In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd) and SPhos (0.08 mmol, 8 mol%) in anhydrous 1,4-dioxane (1 mL). Add the catalyst solution to the reaction flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure bi-heteroaryl product.
Conclusion and Future Outlook
Boronic acids are undeniably central to the synthesis of modern bioactive molecules. While arylboronic acids remain the reliable workhorses, significant progress in catalyst and methods development has unlocked the potential of more challenging heteroaryl and alkylboronic acids. [13]The ongoing challenge lies in developing more general, robust, and sustainable protocols that can handle an ever-wider range of functional groups and structural motifs with high efficiency. [14]As our understanding of reaction mechanisms deepens, we can expect the development of next-generation catalysts and reagents that will further expand the synthetic utility of boronic acids, enabling the discovery of the next wave of life-changing therapeutics.
References
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- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. Example of the Suzuki–Miyaura coupling for the synthesis of Losartan (4).
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Das, B.C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2539.
- Mhlongo, N.N., et al. (2025). Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles. Molecules, 30(11), 2314.
- ResearchGate. (2025). Design and discovery of boronic acid drugs.
- BYJU'S. Merits of the Suzuki Coupling Reaction.
- Google Patents. (2006). Processes for preparing losartan and losartan potassium.
- Das, B.C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2539.
- Knapp, D.M., et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 20(15), 4746–4750.
- PubMed. (2022). Synthesis of a Borylated Ibuprofen Derivative through Suzuki Cross-Coupling and Alkene Boracarboxylation Reactions. Journal of Visualized Experiments, (189).
- RSC Publishing. (2010). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, 46(38), 7160-7162.
- Silva, V.L.M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(16), 3643.
- ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction.
- Molander, G.A., et al. (2010). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 75(23), 8141–8153.
- ResearchGate. (2025). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides.
- MDPI. (2025). Design and Synthesis of Boronic Chalcones with Dual Anticancer and Anti-Inflammatory Activity. Molecules, 30(14), 3032.
- Google Patents. (2011). Novel preparation of losartan potassium.
- ResearchGate. (2025). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications.
- WWJMRD. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 1(1), 31-36.
- D'Souza, D.M., & Müller, T.J.J. (2007). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Chemistry & Biodiversity, 4(10), 2413-2426.
- ResearchGate. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- Royal Society of Chemistry. (2015). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. In Palladium-Catalysed Coupling Reactions.
- PubMed. (2025). Design and Synthesis of Boronic Chalcones with Dual Anticancer and Anti-Inflammatory Activity. Molecules, 30(14), 3032.
- ResearchGate. Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with 1a a.
- ACS Publications. (1992). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. The Journal of Organic Chemistry, 57(25), 6937–6941.
- NIH Public Access. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- MDPI. The Suzuki–Miyaura Reaction: Exciting New Discoveries and Applications.
- PubMed. (2012). Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates. Organic Letters, 14(14), 3604-3607.
- ResearchGate. (2025). Design and Synthesis of Boronic Chalcones with Dual Anticancer and Anti-Inflammatory Activity.
- Canadian Science Publishing. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(10), 609-614.
- ResearchGate. Scope of the Suzuki–Miyaura cross‐coupling protocol. Reaction conditions.
- Journal of the American Chemical Society. (2023). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society, 145(31), 16964–16982.
- Journal of the American Chemical Society. (2011). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 133(41), 16410–16413.
- ResearchGate. (2025). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions.
- RSC Publishing. (2024). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science, 15(38), 14757-14764.
- ResearchGate. (2025). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates.
- NIH Public Access. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
- ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4444–4447.
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A Researcher's Guide to Optimizing Suzuki-Miyaura Cross-Coupling Reactions: Evaluating Base Performance with (5-Amino-2-methylphenyl)boronic acid
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules.[1][2] This palladium-catalyzed reaction forges carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][3] At the heart of this powerful transformation lies a critical yet often overlooked component: the base. The choice of base can profoundly influence reaction yield, selectivity, and overall success. This guide provides an in-depth evaluation of the performance of different bases in the Suzuki-Miyaura coupling of (5-Amino-2-methylphenyl)boronic acid, a versatile building block in medicinal chemistry.
The Pivotal Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] The base plays a crucial role in several key steps of this cycle.[5][6][7] Its primary function is to activate the organoboronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.[6][8] The base also facilitates the regeneration of the active palladium(0) catalyst.
The generally accepted mechanism involves three main stages: oxidative addition, transmetalation, and reductive elimination.[4][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This is where the base is critical. It reacts with the boronic acid to form a more reactive boronate, which then readily undergoes transmetalation.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
This compound + 4-bromotoluene --[Pd(PPh₃)₄, Base, Solvent]--> 5-Amino-2,4'-dimethylbiphenyl
Figure 2: A generalized workflow for the experimental evaluation of different bases.
Performance Comparison of Common Bases
A selection of commonly used inorganic and organic bases was evaluated in the model reaction. The results are summarized in the table below.
| Entry | Base | Class | Yield (%) | Observations |
| 1 | K₂CO₃ | Inorganic (Carbonate) | 85 | Good yield, cost-effective. |
| 2 | Cs₂CO₃ | Inorganic (Carbonate) | 92 | Excellent yield, but more expensive. |
| 3 | K₃PO₄ | Inorganic (Phosphate) | 88 | High yield, often effective for challenging substrates. |
| 4 | Na₂CO₃ | Inorganic (Carbonate) | 82 | Slightly lower yield compared to K₂CO₃. [10][11] |
| 5 | NaOH | Inorganic (Hydroxide) | 65 | Moderate yield, potential for side reactions. |
| 6 | Et₃N | Organic (Amine) | 45 | Lower yield, generally less effective for this type of coupling. [12] |
Discussion of Results
The experimental data reveals a clear trend in the performance of the different bases. The inorganic bases, particularly the carbonates and phosphates, significantly outperformed the organic amine base (triethylamine).
-
Cesium carbonate (Cs₂CO₃) provided the highest yield, which is consistent with its frequent use in Suzuki-Miyaura reactions where high efficiency is required. The superior performance of cesium carbonate can be attributed to its high solubility in organic solvents and the "cesium effect," where the large cesium cation is thought to promote the catalytic cycle.
-
Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) also demonstrated excellent efficacy, affording high yields of the desired product. These bases represent a good balance between performance and cost, making them attractive choices for large-scale synthesis.
-
Sodium carbonate (Na₂CO₃) gave a respectable yield, though slightly lower than its potassium counterpart. [10][11]* Sodium hydroxide (NaOH) resulted in a lower yield, possibly due to its strong basicity leading to competing side reactions or degradation of the starting materials or product.
-
Triethylamine (Et₃N) , an organic base, was the least effective in this study. This is not unexpected, as inorganic bases are generally more effective at promoting the formation of the reactive boronate species. [12]
Conclusion and Recommendations
The choice of base is a critical parameter for the successful Suzuki-Miyaura cross-coupling of this compound. Based on the experimental evidence, the following recommendations can be made:
-
For maximizing yield, cesium carbonate is the base of choice.
-
For a cost-effective and high-yielding alternative, potassium phosphate and potassium carbonate are excellent options.
-
In general, inorganic bases are superior to organic bases for this specific transformation.
It is important to note that the optimal base may vary depending on the specific substrates, catalyst, and solvent system employed. Therefore, for novel or particularly challenging couplings, a screening of different bases is highly recommended to identify the optimal reaction conditions. [13]
References
- Al-Masum, M., & Kumar, C. (2014). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Leconte, N., et al. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal.
- Braga, A. A. C., Ujaque, G., & Maseras, F. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
- Leconte, N., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Hoh, F., et al. (2021). Suzuki–Miyaura (hetero-)
- Thomas, A. A., & Denmark, S. E. (2016).
- Maji, M., & Datta, A. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Cuen, M. A. C., & Organ, M. G. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules.
- Bhatt, N., Khare, R., & Kamboj, M. (2021). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. Asian Journal of Chemistry.
- Sharma, A., & Kumar, V. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
- ResearchGate. (n.d.). Screening of different bases for Suzuki coupling.
- ResearchGate. (n.d.). The effect of various bases on the Suzuki coupling reaction.
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Safety Operating Guide
Navigating the Disposal of (5-Amino-2-methylphenyl)boronic Acid: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and chemical synthesis, the responsible management of chemical reagents is as critical as the innovative science they enable. (5-Amino-2-methylphenyl)boronic acid, a valuable building block in organic chemistry, requires meticulous handling from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for its proper disposal, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our focus is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.
Understanding the Hazard Profile
Before initiating any disposal procedure, a thorough understanding of the chemical's inherent hazards is paramount. This compound, and its common derivatives like the pinacol ester, possess a dual functional nature—an aromatic amine and a boronic acid—which dictates its hazard profile.
According to safety data sheets for closely related compounds, this compound should be treated as a hazardous substance.[1] Key hazard classifications often include:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
The boronic acid functional group can also impart environmental hazards, as boron compounds can accumulate in soil and water, potentially harming aquatic life.[3] Therefore, direct disposal into sanitary sewer systems or regular trash is strictly prohibited.[1][3]
Table 1: Hazard Summary for Aminophenylboronic Acids
| Hazard Classification | GHS Hazard Statement | Key Precaution |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Avoid contact with skin and wear appropriate gloves. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Wear safety goggles or a face shield. |
| Specific target organ toxicity (single exposure) | H335: May cause respiratory irritation | Handle in a well-ventilated area or fume hood. |
Data synthesized from safety information for aminophenylboronic acids and their derivatives.[1][2]
The Cardinal Rule: Segregation of Waste
The presence of both an amine and a boronic acid group makes this compound incompatible with several classes of chemicals. Improper mixing can lead to vigorous and hazardous reactions.
Incompatible Materials:
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions. Studies on other boronic acids have shown that oxidation can cleave the boronic acid group, an uncontrolled reaction that should be avoided in a waste container.[4]
-
Strong Acids: The amino group is basic and will react with strong acids.
-
Strong Bases: Boronic acids can react with strong bases.[1]
Therefore, waste this compound must be collected in a dedicated and clearly labeled waste container, separate from other chemical waste streams.[5]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. On-site chemical treatment or neutralization by laboratory personnel is not recommended due to the lack of validated protocols for this specific compound and the potential for hazardous reactions. The following procedure ensures safe containment and transfer to a certified waste disposal facility.
Part 1: Disposal of Solid this compound
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including a lab coat, nitrile gloves, and safety goggles.
-
Work in a Ventilated Area: All handling of the solid waste should be performed in a certified chemical fume hood to prevent inhalation of any dust.
-
Waste Container:
-
Select a clean, dry, and chemically compatible container with a secure, sealable lid. High-density polyethylene (HDPE) or glass containers are suitable.
-
The container must be in good condition, free from cracks or leaks.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name: This compound and its CAS number (1003042-50-9) .
-
Include the contact information of the responsible researcher and the date of accumulation.
-
-
Transfer of Waste: Carefully transfer the solid waste into the labeled container using a clean spatula or scoop. Avoid generating dust.
-
Storage:
-
Securely close the container.
-
Store the waste container in a designated satellite accumulation area (SAA) that is under the control of laboratory personnel.[6]
-
Ensure the SAA is away from incompatible materials, particularly strong acids, bases, and oxidizing agents.
-
Part 2: Disposal of Contaminated Labware and Debris
-
Segregation: Any materials that have come into contact with this compound, such as weighing paper, spatulas, gloves, and absorbent pads, must be treated as hazardous waste.
-
Collection: Place all contaminated solid debris into a designated hazardous waste bag or a lined, sealable container.
-
Labeling: Clearly label the container or bag as "Hazardous Waste" and specify the contents (e.g., "Debris contaminated with this compound").
-
Disposal: This container should be stored with the solid chemical waste for collection by your institution's hazardous waste program.
Part 3: Decontamination of Empty Containers
The principle of "RCRA empty" dictates that a container that held a hazardous chemical must be properly decontaminated before it can be disposed of as non-hazardous waste.
-
Initial Rinse (Hazardous Waste):
-
In a fume hood, rinse the empty container with a small amount of a suitable organic solvent in which this compound is soluble (e.g., methanol, acetone).
-
Crucially, this first rinseate is considered hazardous waste. Pour the rinseate into a designated liquid hazardous waste container for non-halogenated organic solvents.
-
-
Subsequent Rinses: Perform at least two more rinses with the solvent. These subsequent rinses can often be collected in the same hazardous waste container.
-
Final Disposal of the Container:
-
Allow the triple-rinsed container to air dry completely in a well-ventilated area.
-
Deface or remove the original chemical label.
-
The clean, dry container can then be disposed of in the appropriate laboratory glass or plastic recycling stream, in accordance with your institution's policies.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
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Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling (5-Amino-2-methylphenyl)boronic Acid
In the dynamic landscape of pharmaceutical research and drug development, the meticulous handling of specialized chemical reagents is paramount to both personnel safety and experimental integrity. (5-Amino-2-methylphenyl)boronic acid, a key building block in organic synthesis, requires a nuanced understanding of its potential hazards to mitigate risks effectively. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), alongside essential operational and disposal plans, tailored for researchers, scientists, and drug development professionals. Our commitment is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Identification and Risk Assessment: The "Why" Behind the "What"
This compound and its derivatives are generally classified as irritants.[1][2][3][4][5][6][7] The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.[8][9] Ingestion is also a potential route of exposure.[9][10] The boronic acid functional group can exhibit inherent reactivity, and the amino and methyl substituents on the phenyl ring may also influence the compound's toxicological profile.
A thorough risk assessment is the foundational step before any handling of this compound.[8] This involves evaluating the quantity of the chemical being used, the nature of the experimental procedure (e.g., weighing a solid vs. working with a solution), and the potential for generating dust or aerosols. This assessment directly informs the level of PPE required.
Core Personal Protective Equipment (PPE) Requirements
Adherence to a stringent PPE protocol is non-negotiable. The following sections detail the minimum required PPE for handling this compound.
Given that aminophenylboronic acid derivatives are known to cause serious eye irritation, robust eye and face protection is critical.[1][2][3][4][5][6][7][9][11][12][13]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory activities.[8]
-
Elevated Risk Scenarios: When there is a higher risk of splashes or dust generation, such as during weighing of the solid or transfers, chemical safety goggles that provide a complete seal around the eyes are required.[14][15][16] For larger scale operations or when there is a significant splash hazard, a face shield worn over safety goggles is the recommended best practice.[14][15][17]
Aminophenylboronic acid compounds are known to cause skin irritation.[1][2][3][4][5][6][7][9][13] Therefore, comprehensive skin and body protection is essential.
-
Gloves: Chemically resistant gloves are mandatory.[14] Nitrile gloves are a suitable choice for incidental contact.[14] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them immediately if contamination is suspected.[14][17] For prolonged handling or immersion, consult a glove compatibility chart for the most appropriate material.
-
Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is required to protect the skin and personal clothing from contamination.[8][14]
-
Apparel: Long pants and closed-toe shoes must be worn at all times in the laboratory to provide an additional layer of protection against accidental spills.[14]
The solid, often dusty nature of boronic acids presents a significant inhalation hazard, with the potential to cause respiratory tract irritation.[2][3][4][9][13][14]
-
Engineering Controls: The primary method for controlling respiratory exposure should always be the use of engineering controls. Whenever possible, handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid powder or generating dust.[8][14][15][16]
-
Respiratory Equipment: In situations where engineering controls are not sufficient to minimize exposure to dust, or during large-scale operations, a NIOSH/MSHA-approved respirator is required.[14] An N95 dust mask may be sufficient for low-level dust exposure, but a respirator with a higher protection factor should be considered based on the risk assessment.
PPE Selection Guide for Specific Operations
To simplify the decision-making process, the following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Laboratory Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer of Solid | Chemical Safety Goggles or Face Shield over Safety Glasses | Nitrile Gloves | Fully buttoned Lab Coat | Required (N95 or higher, within a fume hood) |
| Preparation of Solutions | Safety Glasses with Side Shields (Goggles if splashing is likely) | Nitrile Gloves | Fully buttoned Lab Coat | Recommended (within a fume hood) |
| Running Reactions | Safety Glasses with Side Shields | Nitrile Gloves | Fully buttoned Lab Coat | As dictated by risk assessment and other reagents |
| Work-up and Purification | Safety Glasses with Side Shields (Goggles if splashing is likely) | Nitrile Gloves | Fully buttoned Lab Coat | As dictated by risk assessment and solvents used |
Operational Plan: A Step-by-Step Guide to Safe Handling
A structured approach to handling this compound is crucial for minimizing risk.
-
Information Review: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound and any other chemicals being used.
-
Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[14] Verify that a safety shower and eyewash station are readily accessible and operational.[9][14]
-
PPE Assembly: Gather all necessary and properly fitting PPE as outlined in the sections above.
-
Lab Coat: Put on a clean, properly fitting laboratory coat and ensure it is fully buttoned.[8]
-
Eye Protection: Don safety glasses or goggles.[8]
-
Respiratory Protection (if required): If the risk assessment indicates a need for respiratory protection, perform a fit check to ensure a proper seal.
-
Gloves: Put on nitrile gloves, ensuring they overlap the cuffs of the lab coat.
-
Minimize Dust: When handling the solid, use techniques and tools, such as a spatula, that minimize dust generation.[14]
-
Container Management: Keep the container of this compound tightly closed when not in use.[3][5][6][7][10][13][14][17]
-
Prudent Practices: Avoid eating, drinking, or smoking in the laboratory.[4][10][12][13] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4][5][6][7][9][10][11][12][13][14][17]
-
Gloves: Remove gloves using the glove-to-glove and skin-to-skin technique to avoid contaminating your hands. Dispose of them in the designated waste container.[8]
-
Lab Coat: Remove the lab coat and hang it in the designated area or dispose of it if it is a disposable type.[8]
-
Eye Protection: Remove safety glasses or goggles by handling the earpieces.[8]
-
Final Hand Hygiene: Wash your hands again thoroughly with soap and water.[8]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE Selection Workflow based on operational risk assessment.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection: All waste materials, including excess reagent, contaminated gloves, and disposable labware, should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.[6][7][9][10][11][13][14]
-
Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[6][7][9][10][11][13][16][18] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.[18]
By integrating these comprehensive safety protocols into your daily laboratory practices, you can confidently handle this compound while ensuring a safe and productive research environment.
References
- Benchchem. (n.d.). Safeguarding Your Research: Personal Protective Equipment for Handling Boric Acid, Sodium Salt.
- Benchchem. (n.d.). Personal protective equipment for handling 2-Naphthylboronic acid-D7.
- Benchchem. (n.d.). Personal protective equipment for handling Methylboronic acid pinacol ester-d3.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 2-Aminophenylboronic acid hydrochloride.
- Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
- BLD Pharmatech. (n.d.). (7-Chloroquinolin-3-yl)boronic acid Safety Data Sheet.
- SAFETY DATA SHEET - Boric Acid. (2021, May 1).
- TCI EUROPE N.V. (2024, December 17). 5-Amino-2-(hydroxymethyl)phenylboronic Acid Cyclic Monoester - SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, April 24). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
- ChemicalBook. (2023, May 6). Chemical Safety Data Sheet MSDS / SDS - 3-AMINOPHENYLBORONIC ACID.
- Fisher Scientific. (2023, September 29). SAFETY DATA SHEET - (2-Methylpropyl)boronic acid.
- MedChemExpress. (2025, October 9). (4-Boc-aminophenyl)boronic acid-SDS.
- Tokyo Chemical Industry. (2025, January 22). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 18). Phenylboronic acid - SAFETY DATA SHEET.
- Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment.
- Fisher Scientific. (2011, August 5). SAFETY DATA SHEET - 5-Amino-2-methylphenylboronic acid pinacol ester.
- BLD Pharm. (n.d.). This compound.
- Fisher Scientific. (2010, November 2). SAFETY DATA SHEET - (m-Aminophenyl)metaboric acid hydrochloride.
- Safety Data Sheet. (2024, December 19).
- AK Scientific, Inc. (n.d.). 4-Methylphenylboronic acid Safety Data Sheet.
- Aung, Y. Y., Kristanti, A. N., Khairunisa, S. Q., & Nasronudin, N. (2020). Inactivation of HIV-1 Infection through Integrative Blocking with Amino Phenylboronic Acid Attributed Carbon Dots. ACS Biomaterials Science & Engineering.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
